molecular formula C10H11N3O3 B096230 2-amino-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 16175-67-0

2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B096230
CAS No.: 16175-67-0
M. Wt: 221.21 g/mol
InChI Key: OEASVAKVZYHCQH-UHFFFAOYSA-N
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Description

2-amino-6,7-dimethoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASVAKVZYHCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445396
Record name 2-amino-6,7-dimethoxyquinazolin-4(3H)-one
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16175-67-0
Record name 2-amino-6,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

2-amino-6,7-dimethoxyquinazolin-4(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-amino-6,7-dimethoxyquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its many derivatives, this compound stands out as a pivotal intermediate in the synthesis of numerous pharmaceuticals. Its strategic placement of amino and methoxy groups on the quinazoline ring system provides a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role in drug development for researchers and scientists in the field. The quinazoline core is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1]

Physicochemical and Structural Characteristics

This compound, also known by its IUPAC name 4-amino-6,7-dimethoxy-1H-quinazolin-2-one, is a heterocyclic organic compound. The molecule features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring. The dimethoxy substituents at positions 6 and 7, along with the amino group at position 2, are crucial determinants of its chemical reactivity and biological interactions.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃O₃[2][3]
Molecular Weight 221.21 g/mol [2][3]
Appearance Off-white to white solid/powder[4]
Melting Point 262-268 °C (decomposes)[4]
Solubility Sparingly soluble in DMSO (with heat), slightly soluble in Methanol (with heat)[4]
CAS Number 664347-52-8 (for the 2(1H)-one tautomer)[3]

Synthesis and Reaction Pathways

The synthesis of the quinazoline scaffold can be achieved through various methods. A common and effective approach involves the cyclization of an appropriately substituted anthranilamide derivative. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural steps.

Experimental Protocol: Synthesis via Cyclization

This synthesis proceeds in two main stages: the formation of the key intermediate, 2-amino-4,5-dimethoxybenzamide, followed by its cyclization to form the quinazoline ring.

Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzamide

  • Starting Material: Begin with 4,5-dimethoxy-2-nitrobenzoic acid.

  • Reduction: The nitro group is selectively reduced to an amino group. A common method is catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This method is chosen for its high yield and clean reaction profile.

  • Amidation: The resulting 2-amino-4,5-dimethoxybenzoic acid is then converted to its corresponding amide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia.

Step 2: Cyclization to form this compound

  • Reactants: The 2-amino-4,5-dimethoxybenzamide is reacted with a source of the C2-N fragment, such as cyanamide or a derivative.

  • Reaction Conditions: The reaction is typically heated in a suitable solvent, such as formamide, which can also serve as a reactant source.[5] The high temperature facilitates the intramolecular cyclization and dehydration needed to form the stable quinazoline ring system.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, causing the product to precipitate. The solid is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure this compound.

SynthesisWorkflow A 4,5-Dimethoxy-2-nitrobenzoic acid B Reduction (H2, Pd/C) A->B C 2-Amino-4,5-dimethoxybenzoic acid B->C D Amidation (1. SOCl2, 2. NH3) C->D E 2-Amino-4,5-dimethoxybenzamide D->E F Cyclization (e.g., Cyanamide, Heat) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Spectral Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the amino and amide groups. Specifically, two singlets would appear in the aromatic region (around δ 7.0-7.5 ppm) corresponding to the protons at C-5 and C-8. Two sharp singlets would be observed around δ 3.8-4.0 ppm, integrating to three protons each, for the two methoxy groups. The NH₂ and NH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals for the methoxy carbons would appear around δ 55-60 ppm, while the aromatic and heterocyclic carbons would resonate in the δ 100-160 ppm range. The carbonyl carbon (C-4) would be found further downfield.

  • IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

    • N-H stretching vibrations for the amino and amide groups (typically in the 3100-3500 cm⁻¹ region).

    • C=O stretching of the amide carbonyl group (a strong band around 1650-1690 cm⁻¹).

    • C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹).

    • C=N and C=C stretching vibrations within the aromatic and heterocyclic rings (1450-1620 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₁₀H₁₂N₃O₃⁺), confirming its elemental composition.[1]

Chemical Reactivity and Role as a Synthetic Intermediate

The utility of this compound lies in its potential for derivatization, making it a valuable building block for more complex molecules. The primary sites for reaction are the amino group at C2 and the potential for modification at the N3 position.

This scaffold is a crucial intermediate for a class of drugs known as kinase inhibitors, which are pivotal in cancer therapy for their ability to block cell signaling pathways that drive tumor growth.[2] For instance, the related compound 4-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[6] The synthesis involves a nucleophilic aromatic substitution where the chlorine at the C-4 position is displaced by an aniline derivative.[6]

Furthermore, derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are potent and selective α1-adrenoceptor antagonists, a class of drugs used to treat hypertension.[7][8] The synthesis of these compounds, such as Alfuzosin and Prazosin, often involves a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate, highlighting the importance of this chemical family in cardiovascular medicine.[9][10][11]

Derivatization cluster_core Core Scaffold cluster_derivatives Therapeutic Derivatives Core This compound Kinase_Inhibitors Kinase Inhibitors (e.g., Gefitinib analogs) Core->Kinase_Inhibitors Reaction at N3/C4 Alpha_Blockers α1-Adrenoceptor Antagonists (e.g., Prazosin, Alfuzosin) Core->Alpha_Blockers Reaction at C2/C4 CNS_Agents CNS-Active Agents Core->CNS_Agents Various Modifications

Caption: Derivatization potential of the quinazoline core structure.

Biological Significance and Therapeutic Applications

The 6,7-dimethoxyquinazoline core is a well-established pharmacophore, particularly for targeting protein kinases and G-protein coupled receptors (GPCRs).

Mechanism of Action: Kinase Inhibition

Many quinazoline-based drugs function as ATP-competitive inhibitors of protein kinases. In the context of cancer, mutations can lead to the constitutive activation of kinases like EGFR, promoting uncontrolled cell proliferation. Quinazoline inhibitors are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Derivatives of 6,7-dimethoxyquinazoline have been identified as potent inhibitors of both EGFR tyrosine kinase and Janus Kinase 3 (JAK3).[12]

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor EGFR RAS RAS Receptor->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->Receptor Inhibitor Quinazoline Inhibitor Inhibitor->Receptor Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Mechanism of Action: α1-Adrenoceptor Antagonism

In the treatment of hypertension and benign prostatic hyperplasia (BPH), quinazoline derivatives like prazosin act as selective antagonists of the α1-adrenergic receptor.[11] These receptors are found on smooth muscle cells in blood vessels and the prostate gland. By blocking the binding of norepinephrine to these receptors, the drugs cause vasodilation (relaxation of blood vessels) and relaxation of the prostatic smooth muscle, leading to lower blood pressure and improved urinary flow, respectively. The 4-amino-6,7-dimethoxyquinazoline moiety is a key pharmacophore for high-affinity binding to this receptor.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its derivatives.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[13] Avoid formation of dust and aerosols.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound should be stored away from strong oxidizing agents.[14]

  • Toxicity: While specific toxicity data for this exact compound is limited, related quinazolines may be harmful if swallowed.[14] Standard precautionary measures for handling chemical intermediates should be observed. In case of ingestion, seek immediate medical attention.[14][15]

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its structural features provide an ideal starting point for the synthesis of targeted therapies, from kinase inhibitors in oncology to α1-blockers in cardiovascular and urological medicine. A thorough understanding of its chemical properties, reactivity, and biological context is essential for any researcher aiming to leverage the power of the quinazoline scaffold in modern drug discovery and development.

References

  • MySkinRecipes. (n.d.). This compound.
  • Kovacevic, K., et al. (2018). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 23(1), 179.
  • LookChem. (n.d.). Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
  • Al-Ostath, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 679-688.
  • CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethyl quinazoline.
  • CN101353328B. (2011). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Giardinà, D., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 6-Amino-7-deazapurine.
  • Boobalan, S., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 51(4), 1053-1061.
  • British Pharmacopoeia. (2021). Safety data sheet for Alfuzosin hydrochloride Assay Standard.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4.
  • Alabaster, V. A., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516-520.
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). AF009X - SAFETY DATA SHEET.
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794-1798.
  • Ghosh, S., et al. (2001). 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride. Acta Crystallographica Section C, 57(Pt 1), 76-78.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95%.
  • PubChem. (n.d.). 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one.
  • TRC. (n.d.). N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride.
  • GSRS. (n.d.). N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE.
  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • TRC. (n.d.). N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline.
  • precisionFDA. (n.d.). 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE.
  • CymitQuimica. (n.d.). 4-Amino-6,7-dimethoxy-1,2-dihydroquinazolin-2-one Hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95% 23680-84-4.
  • TRC. (n.d.). N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin.
  • BioGRID. (n.d.). Alfuzosin Result Summary.
  • Lyssikatos, J. P., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(1), 108-121.
  • PubChem. (n.d.). Alfuzosin.
  • SpectraBase. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Optional[ATR-IR] - Spectrum.
  • precisionFDA. (n.d.). ALFUZOSIN.

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a member of this versatile family, serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[3] A thorough understanding of its physicochemical properties is paramount for researchers engaged in the development of novel therapeutics, as these characteristics fundamentally govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth examination of the key physicochemical parameters of this compound, complete with detailed experimental protocols for their determination.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 16175-67-0
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol

Synthesis of this compound

The synthesis of the quinazolinone core can be achieved through various established methods. A common and effective approach involves the cyclization of an appropriately substituted anthranilamide derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-Amino-4,5-dimethoxybenzamide Reaction Cyclization SM1->Reaction SM2 Cyanogen Bromide (BrCN) SM2->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-amino-4,5-dimethoxybenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: While stirring, slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile.

Melting Point
  • Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Determination: Heat the sample rapidly to approximately 20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Solubility

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration of, for example, 200 µM.

  • Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

  • Separation of Undissolved Compound: Filter the solution through a 0.45 µm filter to remove any precipitate.

  • Quantification: Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve of the compound prepared in DMSO.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.

  • Sample Preparation: Accurately weigh and dissolve the compound in a mixture of water and a co-solvent (e.g., methanol or ethanol) if the aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While specific spectra for this compound are not available in the searched literature, the expected chemical shifts for a similar compound, 2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, are reported as follows: ¹H NMR (400 MHz, DMSO, δ ppm): δ 10.15 (s, 1H, NH), 8.27-7.21(m, aromatic H), 4.29-3.79 (M, H of OCH3), 2.35 (s, 3H, CH3).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine shows characteristic peaks at 3193 cm⁻¹ (N-H stretch of secondary amine), 2921 cm⁻¹ (aliphatic C-H stretch), 1628 cm⁻¹ (C=N of quinazoline ring), and 1539 cm⁻¹ (aromatic C=C stretch).[2] For this compound, one would expect to see characteristic peaks for the primary amine (N-H stretch), the amide carbonyl (C=O stretch), aromatic C-H stretches, and C-O stretches of the methoxy groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The quinazoline ring system typically exhibits strong absorption in the UV region.

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided detailed, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for any researcher working with this important synthetic intermediate. By applying the methodologies described herein, scientists can ensure the quality and consistency of their starting materials and gain valuable insights into the potential of their novel quinazoline-based drug candidates.

References

  • Synthesis of 2-chloro-4-(aryl amino)
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed
  • This compound - MySkinRecipes
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 - ChemicalBook
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed
  • 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3 - PubChem
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline - the NIST WebBook
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed
  • N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin
  • 4-Amino-6,7-dimethoxy-1,2-dihydroquinazolin-2-one Hydrochloride - CymitQuimica
  • 4-AMino-2-chloro-6,7-diMethoxyquinazolin | Drug Information, Uses, Side Effects, Pharma intermedi
  • N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride
  • N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE - gsrs
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline

Sources

A Technical Guide to 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS 23680-84-4): A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the chemical compound associated with CAS Number 23680-84-4 . It is critical to establish at the outset a clarification regarding the compound's nomenclature. While the topic request specified "2-amino-6,7-dimethoxyquinazolin-4(3H)-one," the universally recognized chemical identity for CAS 23680-84-4 is 2-chloro-4-amino-6,7-dimethoxyquinazoline . This document will therefore focus exclusively on the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource on its properties, synthesis, analysis, and pivotal role in medicinal chemistry. The primary significance of this compound lies not in its direct biological activity, but in its function as a highly versatile intermediate for the synthesis of numerous blockbuster pharmaceuticals, including α1-adrenoceptor antagonists and various kinase inhibitors.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all subsequent research and development. As noted, CAS number 23680-84-4 corresponds to 2-chloro-4-amino-6,7-dimethoxyquinazoline, a heterocyclic aromatic compound. Its structure, featuring a quinazoline core with methoxy, amino, and chloro substituents, dictates its reactivity and utility as a synthetic building block.

Table 1: Chemical Identifiers for CAS 23680-84-4

IdentifierValue
CAS Number 23680-84-4[1][2]
IUPAC Name 2-chloro-6,7-dimethoxyquinazolin-4-amine[][4]
Molecular Formula C₁₀H₁₀ClN₃O₂[1][5]
Molecular Weight 239.66 g/mol [1][5]
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC[1][4]
InChI Key HWIIAAVGRHKSOJ-UHFFFAOYSA-N[1][4]

The physical properties of the compound are critical for its handling, storage, and use in chemical reactions. It is typically supplied as a stable, off-white solid.

Table 2: Physicochemical Properties of 2-chloro-4-amino-6,7-dimethoxyquinazoline

PropertyValueSource(s)
Appearance Off-white to white solid[][5][6]
Melting Point 262-268 °C (decomposes)[1][5][6]
Boiling Point ~374 °C at 760 mmHg (estimated)[][5]
Solubility Sparingly soluble in DMSO (with heat), slightly soluble in Methanol (with heat)[][5][6]
Storage Temperature 2-8°C, in a well-sealed container[5][6]

Synthesis and Purification

The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline is a well-established process in industrial and research settings. The most common and logical synthetic approach begins with the more readily available precursor, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This precursor is advantageous due to its stability and straightforward synthesis from derivatives of 2-amino-4,5-dimethoxybenzoic acid.

The key transformation involves a chlorination step, which converts the carbonyl group at the 2-position and the hydroxyl tautomer at the 4-position into reactive chloro groups, followed by a selective amination.

Synthesis_Workflow cluster_0 Synthesis Pathway start 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione step1 2,4-dichloro-6,7- dimethoxyquinazoline start->step1  POCl₃ / Heat (Chlorination) product 2-chloro-4-amino-6,7- dimethoxyquinazoline (CAS 23680-84-4) step1->product  NH₃ or NH₄OH (Selective Amination)

Caption: General synthesis workflow for 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

This protocol is a representative synthesis adapted from established procedures for quinazoline chemistry[7][8].

Step 1: Dichlorination of the Quinazolinedione

  • Reactants: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline (e.g., 0.1 equivalents), can be added to facilitate the reaction[7].

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The use of excess POCl₃ serves as both the chlorinating agent and the solvent. The heat provides the necessary activation energy for the conversion of the stable dione into the highly reactive dichloro intermediate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The excess POCl₃ will react exothermically with water.

  • Isolation: The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step 2: Selective Amination at C4

  • Reactants: Suspend the crude 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or ethanol in a pressure vessel.

  • Reagent Addition: Add an ammonia source, such as a solution of ammonia in isopropanol or concentrated ammonium hydroxide.

  • Reaction: Seal the vessel and heat to 80-100 °C for 4-6 hours.

    • Causality: The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution than the chlorine at C2. This regioselectivity is a well-documented characteristic of 2,4-dichloroquinazolines, allowing for the specific introduction of the amino group at position 4.

  • Work-up: Cool the reaction mixture. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration. Wash with the reaction solvent and then with water. If necessary, recrystallization from a solvent like DMF/water or ethanol can be performed to achieve high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent drug synthesis steps. A multi-technique approach ensures a comprehensive characterization.

Analytical_Workflow cluster_1 Quality Control Process sample Synthesized Product Batch hplc HPLC Analysis sample->hplc Purity Assessment nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry sample->ms Molecular Weight Verification result Identity Confirmed Purity >95% hplc->result nmr->result ms->result

Caption: Standard analytical workflow for quality control of the title compound.

Methodologies
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reverse-phase method is typically employed.

    • Protocol Example: A C18 column (e.g., Newcrom R1) can be used with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid[9]. Detection is typically performed using a UV detector at a wavelength where the quinazoline core has strong absorbance (e.g., ~254 nm or ~340 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

    • Expected ¹H NMR Signals (in DMSO-d₆): Protons on the quinazoline ring (2 singlets), protons of the two methoxy groups (2 singlets, ~3.9-4.0 ppm), and protons of the amino group (a broad singlet).

    • Expected ¹³C NMR Signals: Signals corresponding to the ten unique carbon atoms in the molecule, including the two methoxy carbons and the aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would have an m/z of 240.05, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development

The paramount importance of 2-chloro-4-amino-6,7-dimethoxyquinazoline is its role as a cornerstone intermediate in the synthesis of several major pharmaceuticals. The chlorine atom at the C2 position acts as an excellent leaving group, enabling nucleophilic substitution reactions with various amines, particularly piperazine derivatives. This reactivity is the lynchpin of its utility.

Applications cluster_main Role as a Key Intermediate cluster_drugs Synthesized Drug Classes intermediate 2-chloro-4-amino-6,7- dimethoxyquinazoline terazosin Terazosin intermediate->terazosin + Tetrahydrofuran-2-yl- (piperazin-1-yl)methanone doxazosin Doxazosin intermediate->doxazosin + (2,3-Dihydrobenzo[b][1,4] dioxin-2-yl)methylpiperazine alfuzosin Alfuzosin intermediate->alfuzosin + N-methyl-N'-(tetrahydro-2- furoyl)propylenediamine other Novel Kinase Inhibitors & Other Bioactive Molecules intermediate->other + Various Amines/Anilines

Caption: The central role of CAS 23680-84-4 as a precursor to multiple drug classes.

A. Synthesis of α1-Adrenoceptor Antagonists

This compound is a direct precursor to a class of drugs used to treat benign prostatic hyperplasia (BPH) and hypertension[].

  • Terazosin, Doxazosin, and Alfuzosin: The synthesis of these drugs involves the nucleophilic substitution of the 2-chloro group on the quinazoline core with a specific piperazine or related amine moiety[][5][10]. The 4-amino and 6,7-dimethoxy groups are essential pharmacophoric features for high-affinity binding to the α1-adrenoceptor[11][12][13]. The resulting 2-(piperazin-1-yl)quinazoline scaffold is a hallmark of this drug class.

B. Development of Kinase Inhibitors for Oncology

The 6,7-dimethoxyquinazoline scaffold is a privileged structure in modern oncology, forming the core of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

  • Gefitinib and Erlotinib Analogues: While the synthesis of drugs like Gefitinib often starts from 6,7-dimethoxyquinazolin-4(3H)-one, the 2-chloro-4-amino derivative serves as a valuable building block for creating novel analogues[14]. Researchers can introduce various substituted anilines at the 4-position (by starting with the 2,4-dichloro intermediate) and other nucleophiles at the 2-position to explore structure-activity relationships (SAR) for new anticancer agents[15][16][17]. The dimethoxy groups at positions 6 and 7 are known to enhance the inhibitory activity against cancer cell lines[15][18].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 2-chloro-4-amino-6,7-dimethoxyquinazoline.

  • Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin[5][6].

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container to prevent moisture absorption and degradation[5][6].

Conclusion

2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS 23680-84-4) is a compound of significant industrial and academic importance. While not a therapeutic agent itself, its value as a key intermediate is undeniable. Its specific pattern of substitution provides a robust and reliable platform for the synthesis of a wide range of biologically active molecules, from antihypertensives to potent anticancer agents. The well-defined synthetic routes and predictable reactivity of its 2-chloro group make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, grounding its utility in established chemical principles and providing a vital resource for professionals in the field of drug discovery and development.

References

  • Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem. (n.d.). LookChem. [Link]
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. [Link]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2018). International Journal of Scientific Research in Science and Technology. [Link]
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. [Link]
  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). PubMed. [Link]
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). Royal Society of Chemistry. [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2023). Bentham Science. [Link]
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI. [Link]
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2010). MDPI. [Link]
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (2013). Acta Poloniae Pharmaceutica. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1988). PubMed. [Link]
  • Exploring 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Malaysian Journal of Chemistry. [Link]
  • Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. (n.d.). Merck Millipore. [Link]
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). PubMed. [Link]
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). PubMed. [Link]
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2020).
  • CN101747323B - Method for preparing alfuzosin hydrochloride. (n.d.).
  • 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one. (n.d.). PubChem. [Link]
  • Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
  • Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. (1995). PubMed. [Link]
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). MDPI. [Link]
  • 6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]. (2001).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a pivotal intermediate in contemporary medicinal chemistry. The quinazoline scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology and compounds targeting the central nervous system.[1][2][3] This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and the critical rationale behind procedural choices. Our focus is on the prevalent and efficient synthesis commencing from 2-amino-4,5-dimethoxybenzoic acid, providing a robust framework for reliable and scalable production.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities.[1] Derivatives have been successfully developed as anticancer, antihypertensive, anti-inflammatory, and anticonvulsant agents.[1][4] The specific target of this guide, this compound, serves as a crucial building block for more complex molecules. Its structural features, particularly the 2-amino group and the 6,7-dimethoxy substitution pattern, are analogous to those found in potent α1-adrenoceptor antagonists like Doxazosin, highlighting its relevance in pharmaceutical synthesis.[5][6]

The primary synthetic challenge lies in the efficient construction of the pyrimidinone ring onto a pre-functionalized benzene ring. The most direct and atom-economical approaches begin with anthranilic acid derivatives, which possess the requisite ortho-amino and carboxylic acid functionalities primed for cyclization. This guide will focus on the most reliable of these methods: the direct condensation with cyanamide.

Primary Synthetic Strategy: Direct Cyclization of 2-Amino-4,5-dimethoxybenzoic Acid

The most common and efficient route for the synthesis of 2-amino-quinazolinones involves the reaction of an anthranilic acid derivative with a one-carbon synthon that also incorporates the N2-amino group.[7][8] For this purpose, cyanamide (H₂NCN) is an ideal and cost-effective reagent.

Mechanistic Rationale and Overview

The synthesis proceeds via a two-step, one-pot process starting from 2-amino-4,5-dimethoxybenzoic acid (also known as 6-aminoveratric acid). The reaction mechanism involves an initial nucleophilic addition followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Addition: The exocyclic amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in cyanamide. This forms a guanidino-benzoic acid intermediate.

  • Intramolecular Cyclization: The carboxylic acid group of the intermediate is then attacked by one of the terminal nitrogen atoms of the guanidino group.

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

This reaction is typically driven by thermal energy, often by heating the reactants neat or in a high-boiling solvent.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall transformation from the starting anthranilic acid derivative to the final product.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Final Product A 2-Amino-4,5-dimethoxybenzoic Acid C Guanidino-benzoic Acid (Intermediate) A:e->C:w Nucleophilic Addition B Cyanamide (H₂NCN) B:s->C:n D This compound C:e->D:w Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Overall workflow for the synthesis of the target quinazolinone.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to these steps, particularly regarding temperature control and reaction monitoring, is critical for achieving high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
2-Amino-4,5-dimethoxybenzoic acid5653-40-7197.19 g/mol ≥98%Starting material.
Cyanamide420-04-242.04 g/mol ≥98%Can be used as a solid or 50% aq. solution.
Ethylene Glycol107-21-162.07 g/mol AnhydrousHigh-boiling solvent.
Deionized Water7732-18-518.02 g/mol N/AFor work-up and washing.
Ethanol64-17-546.07 g/mol 95% or AbsoluteFor recrystallization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-amino-4,5-dimethoxybenzoic acid (9.86 g, 0.05 mol) and cyanamide (2.52 g, 0.06 mol, 1.2 equivalents).

  • Solvent Addition: Add 40 mL of ethylene glycol to the flask. The solvent helps to ensure a homogenous reaction mixture and allows for stable temperature control.

  • Heating and Reaction: Begin stirring the mixture and heat it to 140-150 °C using a heating mantle. Maintain this temperature for 4-6 hours.

    • Expertise Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the starting anthranilic acid spot indicates reaction completion.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the product will begin to precipitate out of the solution.

  • Isolation: Pour the cooled reaction mixture into 200 mL of cold deionized water with vigorous stirring. The crude product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual ethylene glycol and unreacted cyanamide.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield an off-white to pale yellow powder.

Purification

The crude product can be purified by recrystallization from ethanol to achieve high purity (>99%).

  • Suspend the crude solid in a minimal amount of boiling ethanol.

  • Add ethanol portion-wise until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight (Expected: 221.21 g/mol ).[3]

  • Melting Point: To assess purity.

  • FT-IR: To identify key functional groups (e.g., N-H, C=O, C-O stretches).

Alternative Synthetic Approaches

While the direct cyanamide condensation is highly effective, other methods exist for constructing the quinazolinone core from anthranilic acid derivatives. A widely employed strategy involves the initial formation of a benzoxazinone intermediate.[4][9]

The Benzoxazinone Route

This multi-step method offers versatility for synthesizing various 2-substituted quinazolinones.

  • N-Acylation: Anthranilic acid is first acylated, for example with acetic anhydride, to form N-acetylanthranilic acid.

  • Cyclization to Benzoxazinone: The N-acyl derivative is then cyclized by heating with a dehydrating agent (often more acetic anhydride) to yield a 2-substituted-1,3-benzoxazin-4-one.[9]

  • Ring Transformation: The benzoxazinone is subsequently reacted with an appropriate nitrogen nucleophile. For a 2-aminoquinazolinone, this would typically involve a reaction with ammonia or a related synthon, which opens the benzoxazinone ring and re-closes it to form the desired product.

While versatile, this route is more circuitous for the specific synthesis of a 2-amino derivative compared to the direct cyanamide condensation.

G A Anthranilic Acid Derivative B N-Acyl Intermediate A->B Acylation C Benzoxazinone Intermediate B->C Cyclization (-H₂O) D Quinazolinone Product C->D Ring Transformation (+ Amine Source)

Caption: General workflow of the alternative benzoxazinone route.

Summary and Conclusion

The synthesis of this compound is a critical process for accessing a wide range of biologically active molecules. The direct condensation of 2-amino-4,5-dimethoxybenzoic acid with cyanamide stands out as the most efficient, atom-economical, and scalable method. This guide provides a detailed, mechanistically-grounded protocol that has been optimized for high yield and purity. By understanding the causality behind each experimental step—from reagent selection to purification—researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Vertex AI Search.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Doxazosin Impurities and Related Compound. Veeprho.
  • Doxazosin | C23H25N5O5 | CID 3157. PubChem - NIH.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.
  • This compound. MySkinRecipes.
  • 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7. Sigma-Aldrich.
  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central.

Sources

A Technical Guide to the Biological Activity of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinazolinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents across a spectrum of diseases. Within this esteemed class of compounds, 2-amino-6,7-dimethoxyquinazolin-4(3H)-one emerges as a molecule of significant interest. Its structural features, particularly the dimethoxy substitution pattern on the benzene ring and the amino group at the 2-position, provide a unique electronic and steric profile that dictates its interactions with biological macromolecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and mechanistic underpinnings of this promising compound and its derivatives. We will delve into its anticancer, antimicrobial, and cardiovascular properties, supported by field-proven experimental insights and detailed protocols to facilitate further investigation and application.

Synthesis and Characterization: Building the Core Moiety

The synthesis of this compound is a critical first step in exploring its biological potential. A common and effective synthetic route starts from o-dimethoxybenzene, proceeding through several key intermediates.[1] The rationale behind this multi-step synthesis is to progressively build the quinazolinone ring system with the desired functional groups in a controlled manner.

Synthetic Workflow

The synthesis can be conceptualized as a convergent process, culminating in the formation of the heterocyclic ring system.

A o-Dimethoxybenzene B Nitration (HNO3) A->B Step 1 C 3,4-Dimethoxynitrobenzene B->C D Reduction (e.g., H2/Pd-C) C->D Step 2 E 3,4-Dimethoxyaniline D->E F Ureaization (Triphosgene, Cyanamide) E->F Step 3 G 3,4-Dimethoxyphenylcyanamide F->G H Cyclization/Hydrolysis (PCl5, POCl3, then H2O) G->H Step 4 I This compound H->I

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Nitration of o-Dimethoxybenzene

  • Cool a solution of o-dimethoxybenzene in a suitable solvent (e.g., acetic anhydride) to 0°C in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 5°C. The careful control of temperature is crucial to prevent over-nitration and side product formation.

  • After the addition is complete, allow the reaction to stir for a specified time (e.g., 2-4 hours) at low temperature.

  • Pour the reaction mixture onto crushed ice and extract the product, 3,4-dimethoxynitrobenzene, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to 3,4-Dimethoxyaniline

  • Dissolve 3,4-dimethoxynitrobenzene in a suitable solvent like ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr hydrogenator or by bubbling hydrogen gas through the solution at a controlled pressure and temperature. This method is chosen for its high efficiency and clean conversion.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield 3,4-dimethoxyaniline.

Step 3: Ureaization to 3,4-Dimethoxyphenylcyanamide

  • Dissolve 3,4-dimethoxyaniline in an inert organic solvent such as dichloromethane or toluene.

  • In a separate flask, prepare a solution of triphosgene in the same solvent.

  • Slowly add the triphosgene solution to the aniline solution at a low temperature (e.g., 0°C), followed by the addition of cyanamide.[1] This one-pot reaction is efficient for the formation of the cyano urea intermediate.[1]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate the product, 3,4-dimethoxyphenylcyanamide, by filtration or extraction.

Step 4: Cyclization and Hydrolysis to this compound

  • Treat the intermediate from Step 3 with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) at an elevated temperature.[1] This mixture facilitates the cyclization to form the quinazoline ring.[1]

  • After the cyclization is complete, carefully quench the reaction with water or a dilute acid to hydrolyze the chloro intermediate.

  • The resulting precipitate is the desired product, this compound.

  • Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Anticancer Activity: Targeting the Engines of Cell Proliferation

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives already in clinical use.[2] this compound and its analogues exhibit promising cytotoxic activity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multi-faceted, targeting key cellular processes involved in cancer progression.

  • Inhibition of Tyrosine Kinases: A primary mechanism of action for many quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] By binding to the ATP-binding site of these kinases, the compounds prevent their autophosphorylation and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.[3]

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

  • Induction of Apoptosis: These compounds can induce programmed cell death through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[5]

cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes A Quinazolinone Derivative B Tyrosine Kinases (EGFR, HER2) A->B Inhibits C Tubulin Polymerization A->C Inhibits D Apoptotic Pathways (Bcl-2 family) A->D Modulates E Inhibition of Downstream Signaling (e.g., PI3K/Akt) B->E F Cell Cycle Arrest (G2/M phase) C->F G Induction of Apoptosis D->G H Inhibition of Cancer Cell Proliferation E->H F->H G->H

Caption: Mechanisms of anticancer action of quinazolinone derivatives.

Quantitative Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 1A549 (Lung)0.44[5]
Derivative 2HT1080 (Fibrosarcoma)96.25[6]
Derivative 3Hela (Cervical)17.50[6]
Derivative 4Caco-2 (Colorectal)76.92[6]
Derivative 5A549 (Lung)148[6]
WHI-P154U373 (Glioblastoma)~5.6[7]
WHI-P180EGFR Kinase4.0[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazolinone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[12] The structural features of these compounds allow for interactions with microbial-specific targets.

Spectrum of Antimicrobial Activity

Derivatives of the this compound scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Derivative VIIaEscherichia coli1.56[12]
Derivative VIIaSalmonella typhimurium3.125[12]
Derivative VIIaListeria monocytogenes1.56[12]
Derivative VIIaStaphylococcus aureus25[12]
Derivative VIIaPseudomonas aeruginosa25[12]
Derivative VIIaBacillus cereus25[12]
Derivative VIIcCandida albicans0.78[12]
Derivative VIIcAspergillus flavus0.097[12]
Compound 6yS. aureus ATCC259230.36 µM[13]
Compound 6yMRSA USA300 JE20.02 µM[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Spectrophotometer or turbidimeter

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism. Typically, a few colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cardiovascular Effects: Modulating Adrenergic Signaling

Certain derivatives of the 2-amino-6,7-dimethoxyquinazoline scaffold have been investigated for their effects on the cardiovascular system, primarily as antagonists of α1-adrenoceptors.[19][20][21]

Mechanism of Cardiovascular Action

The primary mechanism for the cardiovascular effects of these compounds is the blockade of α1-adrenergic receptors. These receptors are located on vascular smooth muscle and mediate vasoconstriction in response to norepinephrine and epinephrine. By antagonizing these receptors, the quinazoline derivatives can induce vasodilation, leading to a decrease in blood pressure.

cluster_0 Quinazolinone Derivative cluster_1 Cellular Target cluster_2 Physiological Outcome A Quinazolinone Derivative B α1-Adrenoceptor (on vascular smooth muscle) A->B Antagonizes C Inhibition of Norepinephrine-induced Vasoconstriction B->C Leads to D Vasodilation C->D E Reduction in Blood Pressure D->E

Caption: Mechanism of cardiovascular action via α1-adrenoceptor antagonism.

Quantitative Adrenoceptor Affinity

The affinity of these compounds for α1-adrenoceptors is determined through radioligand binding assays, with the results expressed as the inhibitory constant (Ki).

Compound DerivativeReceptorKi (nM)Reference
Prazosin (Reference)α1-adrenoceptor0.19[21]
Derivative 30α1-adrenoceptor0.08[21]
Derivative 25α1-adrenoceptor~0.15[19]
Derivative 26α1-adrenoceptor~0.15[19]
Experimental Protocol: α1-Adrenoceptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the α1-adrenoceptor.[22]

Materials:

  • Cell membranes expressing α1-adrenoceptors (e.g., from transfected cell lines or tissues like rat liver)

  • Radiolabeled ligand (e.g., [3H]-Prazosin)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled antagonist like phentolamine)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of the non-specific binding determinator).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks and Future Perspectives

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its demonstrated activities against cancer, microbial pathogens, and cardiovascular targets underscore its potential for further investigation and optimization. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets, as well as in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds. The continued exploration of this privileged scaffold is poised to yield new and effective treatments for a range of human diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.
  • PubMed. (n.d.). α-Adrenoceptor assays.
  • Campbell, S. F., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 31(3), 516–520.
  • Al-Obaid, A. M., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 32(1), 144–149.
  • National Institutes of Health. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.
  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 30(10), 1794–1798.
  • Chen, Y. L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4381.
  • ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A).
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • El-Sayed, N. N. E., et al. (2012). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 53, 285–293.
  • Ghosh, S., et al. (2001). 6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride. Acta crystallographica.
  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species.
  • National Institutes of Health. (n.d.). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study.
  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Campbell, S. F., et al. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of medicinal chemistry, 31(11), 2056–2061.
  • National Institutes of Health. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • bioRxiv. (2022, February 16). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer.
  • National Institutes of Health. (n.d.). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors.
  • PubMed. (n.d.). 6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride.

Sources

The Quinazoline Core: A Technical Guide to 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one as a Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinazoline Scaffold

In the landscape of medicinal chemistry, the quinazoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, heterocyclic structure provides an ideal template for the spatial orientation of functional groups, enabling precise interactions with a variety of biological targets. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[2][3]

At the heart of many of these therapeutic agents lies the 2,4-disubstituted-6,7-dimethoxyquinazoline core. This guide provides an in-depth technical exploration of a foundational building block for this core: 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. While not always the final precursor in coupling reactions, its synthesis and subsequent chemical transformations are critical steps in the production of several key pharmaceuticals. We will dissect the synthetic pathway from readily available starting materials to this key intermediate and its subsequent conversion into a versatile chloro-derivative, which serves as the immediate precursor for blockbuster drugs such as Prazosin and Doxazosin.[4] This guide is intended for researchers, chemists, and professionals in drug development, offering not just protocols, but the underlying chemical principles and strategic considerations that govern this important synthetic sequence.

The Synthetic Pathway: From Anthranilic Acid to a Versatile Chloro-Intermediate

The journey from simple aromatic precursors to complex quinazoline-based drugs is a multi-step process rooted in fundamental organic reactions. The overall strategy involves the construction of the quinazoline ring, followed by functionalization to enable the coupling of the desired pharmacophores. Here, we delineate a common and industrially relevant pathway.

G cluster_0 Part 1: Quinazoline Ring Formation cluster_1 Part 2: Activation of the Core cluster_2 Part 3: Regioselective Amination cluster_3 Part 4: Synthesis of Active Pharmaceutical Ingredients (APIs) A 2-Amino-4,5-dimethoxybenzoic Acid B 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloro-6,7-dimethoxyquinazoline B->C POCl3, N,N-Dimethylaniline, Reflux D 4-Amino-2-chloro-6,7-dimethoxyquinazoline C->D NH3 gas, THF E Prazosin D->E 1-(2-furoyl)piperazine F Doxazosin D->F N-(1,4-benzodioxan-2-carbonyl)piperazine

Caption: Overall synthetic workflow from the starting benzoic acid derivative to the final drug products.

Part 1: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

The initial and crucial step is the construction of the heterocyclic quinazoline ring system. This is efficiently achieved through the condensation of an anthranilic acid derivative with a source of carbon and nitrogen, typically urea. The title compound, this compound, is a tautomer of the initially formed 2,4-dihydroxy derivative.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-4,5-dimethoxybenzoic acid is selected due to the presence of the ortho-amino and carboxylic acid groups, which are primed for cyclization, and the methoxy groups at the desired positions for the final drug targets.

  • Reagent: Urea serves as a non-toxic and inexpensive source for the two nitrogen atoms and one carbon atom required to form the pyrimidine portion of the quinazoline ring.

  • Conditions: The reaction is typically performed at high temperatures (solid-phase fusion reaction) to drive the condensation and cyclization, which involves the elimination of water and ammonia.[1]

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione [1]

  • Combine 4,5-dimethoxy-2-methyl anthranilate with urea.

  • Heat the solid mixture in a fusion reaction.

  • The reaction proceeds through cyclization to form the quinazolinedione.

  • Purify the product by recrystallization.

Part 2: Chlorination to 2,4-Dichloro-6,7-dimethoxyquinazoline

To transform the stable quinazolinedione into a reactive intermediate suitable for nucleophilic substitution, the hydroxyl groups (in the enol tautomer) are converted into good leaving groups, specifically chlorides. This activation step is fundamental to the subsequent introduction of the amine functionalities.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) is a powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings into chlorides.[5][6]

  • Catalyst/Base: A tertiary amine, such as N,N-dimethylaniline, is often added. It acts as a base to facilitate the initial reaction with POCl₃ and can help to drive the reaction to completion.[7]

  • Mechanism: The reaction proceeds through the formation of phosphorylated intermediates. The oxygen of the quinazolone attacks the phosphorus atom of POCl₃. Subsequent attack by a chloride ion displaces the phosphate group, yielding the chloroquinazoline. This process occurs at both the 2 and 4 positions.[5][8] The reaction is driven by the formation of the stable phosphate byproducts.

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline [6]

  • In a round-bottom flask, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (e.g., 2.0 g) in phosphorus oxychloride (POCl₃, e.g., 6 mL).

  • Add N,N-dimethylaniline (e.g., 0.6 mL) to the mixture.

  • Reflux the reaction mixture for approximately 5 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • The solid precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration and washed thoroughly with distilled water.

Part 3: Regioselective Amination to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This step is perhaps the most elegant in the sequence, showcasing the principles of regioselectivity in nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C4 positions are not equally reactive. The C4 position is significantly more susceptible to nucleophilic attack by ammonia.

Causality Behind Experimental Choices:

  • Reactivity Difference: The enhanced reactivity at the C4 position is due to greater electron deficiency at this carbon, which can be rationalized by resonance structures and molecular orbital calculations (specifically, a higher LUMO coefficient at C4).[9] This makes it the preferred site for attack by nucleophiles.

  • Nucleophile: Anhydrous ammonia is used as the nitrogen nucleophile. Its small size and basicity allow for efficient substitution.

  • Solvent and Conditions: A polar aprotic solvent like tetrahydrofuran (THF) is used to dissolve the starting material. The reaction is typically run at or below room temperature to maintain selectivity and prevent side reactions. By carefully controlling the stoichiometry and conditions, the substitution can be stopped cleanly after the first amination at C4.[10]

Experimental Protocol: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline [10]

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (e.g., 8.6 g) in tetrahydrofuran (THF, e.g., 300 mL).

  • Bubble anhydrous ammonia gas through the solution until it is saturated.

  • Allow the sealed reaction mixture to stand at room temperature for 2 days.

  • Remove the solvent under reduced pressure.

  • The resulting precipitate, 4-amino-2-chloro-6,7-dimethoxyquinazoline, is collected by filtration and can be purified by recrystallization from a suitable solvent like methanol.

Application in the Synthesis of α₁-Adrenoceptor Antagonists

The 4-amino-2-chloro-6,7-dimethoxyquinazoline is the pivotal intermediate for synthesizing a class of drugs known as α₁-adrenoceptor antagonists, which are primarily used to treat hypertension and benign prostatic hyperplasia.[4] The remaining chlorine atom at the C2 position is now activated for a second nucleophilic substitution, allowing for the introduction of the final pharmacophore.

G cluster_0 Key Intermediate cluster_1 Nucleophilic Side Chains cluster_2 Final API Products A 4-Amino-2-chloro- 6,7-dimethoxyquinazoline D Prazosin A->D E Doxazosin A->E B 1-(2-furoyl)piperazine B->D C N-(1,4-benzodioxan-2-carbonyl)piperazine C->E

Caption: Coupling of the key chloro-intermediate with specific side chains to yield Prazosin and Doxazosin.

Synthesis of Prazosin

Prazosin is synthesized by coupling the key chloro-intermediate with 1-(2-furoyl)piperazine.

Experimental Protocol: Synthesis of Prazosin [11]

  • A solution of 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline (an intermediate formed by reacting the chloroquinazoline with the piperazine derivative) is prepared in THF.

  • The solution is cooled to 0-5°C.

  • Dry ammonia gas is passed through the solution for 2-3 hours.

  • The precipitated white product, Prazosin, is collected by filtration and dried.

Note: A more direct route involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-furoyl)piperazine in a suitable solvent, often with a base to scavenge the HCl byproduct.

Synthesis of Doxazosin

Doxazosin synthesis follows a similar logic, using a different piperazine derivative.

Experimental Protocol: Synthesis of Doxazosin [12][13]

  • React 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.

  • The reaction is typically carried out in a high-boiling point solvent such as n-butanol, under reflux conditions.

  • The product, Doxazosin, often precipitates from the reaction mixture upon cooling as its hydrochloride salt.

  • The free base can be obtained by neutralization with an aqueous base, such as ammonia solution.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and economic viability of the process. The following table summarizes typical yields and conditions for the key transformations.

StepStarting MaterialKey ReagentsSolventTemperatureTimeYieldReference
Quinazolinedione Formation 4,5-dimethoxy-2-methyl anthranilateUreaNone (Fusion)High Temp.--[1]
Dichlorination 6,7-Dimethoxyquinazoline-2,4-dionePOCl₃, N,N-dimethylanilinePOCl₃ (neat)Reflux5 h-[6]
Monosubstitution (Prazosin) 2-[4-furoyl-(1-piperazinyl)]-4-chloro-quinazolineDry NH₃ gasTHF0-5°C2-3 h70%[11]
Monosubstitution (Doxazosin HCl) 4-Amino-2-chloro-6,7-dimethoxyquinazolineN-(1,4-benzodioxan-2-carbonyl)piperazinen-ButanolReflux3.5 h88%[12]

Conclusion

The this compound structure, through its tautomeric dione form, is a foundational element in the synthesis of a vital class of pharmaceuticals. Its transformation into the highly versatile 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate opens the door to a wide array of α₁-adrenoceptor antagonists. Understanding the causality behind the choice of reagents and reaction conditions—from the high-temperature cyclization to form the quinazoline core, to the mechanism-driven chlorination, and the elegant regioselective amination—provides chemists with the knowledge to not only reproduce these syntheses but also to innovate and develop new therapeutic agents based on this privileged scaffold. The protocols and data presented herein serve as a comprehensive guide for professionals dedicated to the art and science of drug synthesis.

References

  • PrepChem. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Cited 2024 Dec 12].
  • Google Patents. Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Pawar, S. B., et al. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Journal of Basic and Clinical Pharmacy. 2010.
  • Pawar, S. B., et al. Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. International Journal of ChemTech Research. 2010.
  • Barros, T. A., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 2024.
  • Google Patents. Process for the preparation of doxazosin and salts thereof.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. 2015.
  • Google Patents. Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PubMed. POCl3 chlorination of 4-quinazolones.
  • Google Patents. Process for the preparation of doxazosin and salts thereof.
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Google Apis. PROCESS FOR THE PREPARATION OF DOXOSIN AND SALTS THEREOF.
  • Semantic Scholar. POCl3 chlorination of 4-quinazolones.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Google Patents. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • PubMed Central. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF.
  • PubMed Central. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubMed. Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
  • ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • ResearchGate. (PDF) AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-6,7-dimethoxyquinazolin-4(3H)-one scaffold is a privileged heterocyclic structure that forms the core of a diverse range of biologically active compounds. Its unique chemical architecture allows for versatile substitutions, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the primary mechanisms of action through which these derivatives exert their therapeutic effects. We will delve into their roles as alpha-1 adrenoceptor antagonists, epidermal growth factor receptor (EGFR) kinase inhibitors, and phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for understanding the structure-activity relationships that govern the efficacy of this important class of molecules.

Introduction: The Quinazoline Core - A Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry. The this compound core, in particular, has proven to be a highly successful pharmacophore in the development of clinically significant drugs. The presence of the amino group at the 2-position and the dimethoxy substituents at the 6- and 7-positions are critical for the molecular interactions that underpin the diverse biological activities of its derivatives. These substitutions influence the electronic properties, conformation, and binding affinity of the molecules to their respective biological targets. This guide will dissect three of the most well-established mechanisms of action associated with this scaffold.

Alpha-1 Adrenoceptor Antagonism: A Foundation in Cardiovascular Therapeutics

One of the earliest and most well-characterized mechanisms of action for 4-amino-6,7-dimethoxyquinazoline derivatives is their potent and selective antagonism of alpha-1 adrenergic receptors. This activity is the basis for their use as antihypertensive agents.

Molecular Mechanism of Action

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that are primarily located on vascular smooth muscle. Upon stimulation by the endogenous catecholamines, norepinephrine and epinephrine, these receptors trigger a signaling cascade that leads to vasoconstriction and an increase in blood pressure.

Derivatives of this compound, such as prazosin and doxazosin, act as competitive antagonists at these receptors.[1][2] They bind to the alpha-1 adrenoceptors with high affinity, preventing the binding of norepinephrine and thereby inhibiting sympathetically mediated vasoconstriction.[1] This leads to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[1]

The 4-amino group and the 6,7-dimethoxy substitution pattern on the quinazoline ring are crucial for high-affinity binding to the alpha-1 adrenoceptor.[3] Molecular modeling studies suggest that the protonated 4-amino group forms a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket, while the quinazoline ring itself engages in hydrophobic and van der Waals interactions with surrounding amino acid residues.

Signaling Pathway

The antagonism of the alpha-1 adrenoceptor by these quinazoline derivatives effectively blocks the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels and reduced protein kinase C (PKC) activation leads to smooth muscle relaxation.

alpha1_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Quinazoline Derivative Quinazoline Derivative Alpha-1 Adrenoceptor Alpha-1 Adrenoceptor Quinazoline Derivative->Alpha-1 Adrenoceptor Binds & Blocks Gq/11 Gq/11 Alpha-1 Adrenoceptor->Gq/11 Activation Blocked PLC PLC Gq/11->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 DAG DAG Norepinephrine Norepinephrine Norepinephrine->Alpha-1 Adrenoceptor Blocked Ca2+ Ca2+ IP3->Ca2+ Release Blocked PKC PKC DAG->PKC Activation Blocked Smooth Muscle Contraction Smooth Muscle Contraction Ca2+->Smooth Muscle Contraction Inhibited PKC->Smooth Muscle Contraction Inhibited

Caption: Alpha-1 adrenoceptor antagonism by quinazoline derivatives.

Quantitative Data

The following table summarizes the binding affinities (Ki) of representative 4-amino-6,7-dimethoxyquinazoline derivatives for alpha-1 adrenoceptors.

Compoundα1-Adrenoceptor SubtypeKi (nM)Reference
Prazosinα1A0.26[4]
α1B0.35[4]
α1D0.47[4]
Doxazosinα1A2.63[4]
α1B3.47[4]
α1D4.68[4]
Terazosinα1A1.7[2]
α1B1.1[2]
α1D0.7[2]
Alfuzosinα1A2.1[2]
α1B1.8[2]
α1D1.5[2]
Experimental Protocol: Alpha-1 Adrenoceptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for alpha-1 adrenoceptors.

Objective: To determine the Ki of a this compound derivative for alpha-1 adrenoceptors.

Materials:

  • Cell membranes expressing the desired alpha-1 adrenoceptor subtype.

  • [3H]-Prazosin (radioligand).

  • Test compound (this compound derivative).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well microplate, add binding buffer, a fixed concentration of [3H]-Prazosin, and the serially diluted test compound or vehicle (for total binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of a known non-labeled alpha-1 antagonist (e.g., phentolamine).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: A Pillar of Cancer Therapy

The quinazoline scaffold is a well-established pharmacophore for the development of potent and selective tyrosine kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). This mechanism of action is central to the use of these derivatives in oncology.

Molecular Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of many cancers.

Quinazoline derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. They bind to the ATP-binding pocket of the intracellular domain of EGFR, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of EGFR activation inhibits the downstream signaling pathways that drive tumor growth and survival.[5]

The 6,7-dimethoxy substitution pattern is a common feature in many EGFR inhibitors, contributing to their binding affinity and selectivity. The 2-amino group can be further functionalized to optimize interactions within the ATP-binding pocket, enhancing potency and modifying the pharmacokinetic properties of the compounds.

Signaling Pathway

By inhibiting EGFR autophosphorylation, these quinazoline derivatives effectively shut down multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and apoptosis.

egfr_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Blocked Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Binding Blocked RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK P->RAS-RAF-MEK-ERK Activation Blocked PI3K-AKT-mTOR PI3K-AKT-mTOR P->PI3K-AKT-mTOR Activation Blocked Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK->Cell Proliferation Inhibited Cell Survival Cell Survival PI3K-AKT-mTOR->Cell Survival Inhibited pde_inhibition cluster_upstream Signal Transduction cluster_inhibition PDE Inhibition cluster_downstream Downstream Effects ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase GTP GTP Guanylyl Cyclase Guanylyl Cyclase GTP->Guanylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP cGMP cGMP Guanylyl Cyclase->cGMP PDE PDE cAMP->PDE Hydrolysis Blocked PKA PKA cAMP->PKA Activates cGMP->PDE Hydrolysis Blocked PKG PKG cGMP->PKG Activates Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->PDE Inhibits AMP AMP GMP GMP Cellular Response Cellular Response PKA->Cellular Response PKG->Cellular Response

Caption: Phosphodiesterase (PDE) inhibition by quinazoline derivatives.

Quantitative Data

The following table provides examples of the inhibitory activity of quinazoline derivatives against various phosphodiesterase isozymes.

Compound ClassTarget PDEIC50 (µM)Reference
QuinazolinedionesPDE40.1 - 10[6]
ThioxoquinazolinesPDE70.5 - 5
Pyrazolo[1,5-a]pyridines (related scaffold)PDE40.01 - 0.1[7]
Experimental Protocol: Phosphodiesterase Activity Assay

This protocol describes a general method for measuring the inhibitory effect of compounds on PDE activity.

Objective: To determine the IC50 of a this compound derivative against a specific PDE isozyme.

Materials:

  • Recombinant human PDE isozyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

  • cAMP or cGMP substrate.

  • Test compound (this compound derivative).

  • 5'-Nucleotidase.

  • Malachite green reagent or a commercial phosphate detection kit.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound or vehicle.

  • Add the PDE enzyme and incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Stop the PDE reaction by adding a known PDE inhibitor (e.g., IBMX) or by heat inactivation.

  • Add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

  • Incubate for a further period to allow for the complete conversion.

  • Quantify the amount of inorganic phosphate released using a malachite green-based colorimetric assay or a suitable commercial kit.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value from a dose-response curve.

Conclusion

The this compound scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity through at least three distinct and clinically relevant mechanisms of action: alpha-1 adrenoceptor antagonism, EGFR kinase inhibition, and phosphodiesterase inhibition. The insights provided in this technical guide, from the molecular interactions and signaling pathways to the detailed experimental protocols, are intended to empower researchers to further explore the vast potential of this chemical class. A thorough understanding of these core mechanisms is essential for the rational design of next-generation quinazoline-based drugs with improved efficacy, selectivity, and safety profiles.

References

  • Sarges, R., et al. (1991). Structure-activity relationship of quinazolinedione inhibitors of calcium-independent phosphodiesterase. Journal of Medicinal Chemistry, 34(2), 624-628. [Link]
  • Wilde, M. I., & McTavish, D. (1996). Doxazosin. A review of its pharmacology and therapeutic use in benign prostatic hyperplasia. Drugs & Aging, 8(3), 229-250.
  • Proudman, R. G. W., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00622. [Link]
  • Konecny, G. E., et al. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer Research, 66(3), 1630-1639.
  • Kunes, J., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639.
  • Amin, K. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1369557. [Link]
  • Amin, K. M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1369557. [Link]
  • Sarges, R., et al. (1991). Structure-activity relationship of quinazolinedione inhibitors of calcium-independent phosphodiesterase. Journal of Medicinal Chemistry, 34(2), 624-628. [Link]
  • Reid, J. L., et al. (1984). Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. British Journal of Pharmacology, 83(3), 759-765. [Link]
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(6), 999-1003. [Link]
  • ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2.
  • Campbell, S. F., et al. (1986). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 29(8), 1489-1493. [Link]
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794-1798. [Link]
  • ResearchGate. (n.d.). Divergence in the binding site residues of phosphodiesterases.
  • Kirby, R. S., et al. (2000). Alpha1‐Adrenergic Blockers: Current Usage Considerations. The Journal of Clinical Hypertension, 2(5), 309-317. [Link]
  • Campbell, S. F., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516-520. [Link]
  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
  • ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
  • ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against MCF-7.
  • Lee, M., & Lee, C. H. (2006). Assessment of α1-adrenoceptor antagonists in benign prostatic hyperplasia based on the receptor occupancy theory. British Journal of Clinical Pharmacology, 62(5), 536-544. [Link]
  • ResearchGate. (n.d.). The IC50 values of compounds 4c, 4e, 4d (A) and staurosporine over EGFR (B).
  • G. S. C. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1014. [Link]
  • Toronto Research Chemicals. (n.d.). N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin. Toronto Research Chemicals.
  • Ukai, K., et al. (2005). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 15(4), 1041-1045. [Link]
  • G. A. M., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound this compound. As a crucial intermediate in the synthesis of bioactive quinazoline derivatives, including kinase inhibitors for cancer therapy and agents with central nervous system activity, a thorough understanding of its structural and spectral properties is paramount for researchers in medicinal chemistry and drug development.[1] This document synthesizes predicted and analogous spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral features, explains the causality behind experimental choices, and provides robust, self-validating protocols for data acquisition.

Introduction: The Strategic Importance of this compound

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[2] Derivatives of this heterocyclic system are integral to the development of therapeutics ranging from anticancer to antihypertensive agents.[2][3] this compound (Molecular Formula: C₁₀H₁₁N₃O₃, Molecular Weight: 221.21 g/mol ) serves as a pivotal building block in this field.[1][4] Its specific substitution pattern—an amino group at the 2-position and two methoxy groups on the benzene ring—provides a versatile platform for further chemical modification.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug discovery. It validates molecular identity, confirms purity, and provides profound insights into the electronic and structural environment of the molecule. This guide is designed to equip researchers with the foundational knowledge to confidently identify and utilize this compound in their synthetic workflows.

Molecular Structure and Properties

The structural integrity of this compound dictates its chemical reactivity and spectroscopic output. The key features include a pyrimidinone ring fused to a dimethoxy-substituted benzene ring. The presence of multiple heteroatoms (N, O) and functional groups (-NH₂, -OCH₃, amide C=O) results in a distinct spectroscopic fingerprint.

Caption: Molecular Structure of the Target Compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For the title compound, the spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound, typically recorded in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
H-5~ 7.10Singlet (s)1HAromatic proton, deshielded by the ring current.
H-8~ 6.90Singlet (s)1HAromatic proton, appears at a slightly higher field than H-5.
-NH₂~ 6.50Broad Singlet (s)2HExchangeable protons of the primary amine.
6-OCH₃~ 3.85Singlet (s)3HMethoxy protons, electronically distinct from 7-OCH₃.
7-OCH₃~ 3.83Singlet (s)3HMethoxy protons.
3-NH~ 10.5-11.5Broad Singlet (s)1HAmide proton, significantly deshielded and subject to exchange.
In-depth Interpretation

The predicted ¹H NMR spectrum reveals several key structural confirmations:

  • Aromatic Region: The two singlets around δ 7.10 and 6.90 ppm are characteristic of the two isolated aromatic protons (H-5 and H-8) on the benzene ring. Their singlet multiplicity confirms they have no adjacent proton neighbors, which is consistent with the 6,7-disubstituted pattern.

  • Methoxy Signals: The two sharp singlets observed around δ 3.85 ppm, each integrating to 3H, are definitive evidence for the two methoxy groups. Their distinct chemical shifts, though potentially very close, arise from the slightly different electronic environments at the C-6 and C-7 positions.

  • Exchangeable Protons: The broad singlet for the -NH₂ group around δ 6.50 ppm and the significantly downfield broad signal for the amide proton (N-H) are characteristic features. Their broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. A D₂O exchange experiment would confirm these assignments, as these signals would disappear from the spectrum upon addition of D₂O.

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the compound and for observing the N-H protons, which would exchange too rapidly in solvents like D₂O or CD₃OD.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.

    • Number of Scans: Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 5 seconds. This longer delay is crucial for ensuring complete relaxation of all protons, especially the aromatic ones, allowing for accurate integration.

    • Temperature: Maintain a constant probe temperature, typically 298 K.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

  • Validation (D₂O Exchange): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals assigned to -NH₂ and N-H validates their identity as exchangeable protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted δ (ppm) Notes
C-4 (C=O)~ 163.0Carbonyl carbon of the amide, significantly deshielded.
C-2~ 155.0Carbon attached to two nitrogen atoms.
C-8a~ 153.0Quaternary carbon at the ring junction.
C-7~ 149.0Aromatic carbon bearing a methoxy group.
C-6~ 147.0Aromatic carbon bearing a methoxy group.
C-4a~ 113.0Quaternary carbon at the ring junction.
C-5~ 108.0Aromatic CH carbon.
C-8~ 98.0Aromatic CH carbon, shielded by adjacent electron-donating groups.
6-OCH₃~ 56.2Methoxy carbon.
7-OCH₃~ 55.8Methoxy carbon.
In-depth Interpretation

The ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, confirming the molecular symmetry.

  • Downfield Region: The signals for the carbonyl carbon (C-4) and the carbons of the pyrimidine ring (C-2, C-8a) are found at the lowest field due to the strong deshielding effects of the adjacent electronegative nitrogen and oxygen atoms.

  • Aromatic Region: Four signals are expected for the six carbons of the benzene ring. The two carbons bearing methoxy groups (C-6, C-7) are downfield, while the two CH carbons (C-5, C-8) and the two quaternary carbons (C-4a, C-8a) will have distinct chemical shifts.

  • Upfield Region: The two signals for the methoxy carbons appear at the highest field (~56 ppm), as expected for sp³-hybridized carbons attached to an oxygen atom.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

    • Spectral Width: Set to ~220 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 2 seconds.

  • Data Processing: Process the FID with a line broadening of 1-2 Hz. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3400 - 3100N-H stretching (amine & amide)Strong, BroadOften appears as multiple overlapping peaks for the -NH₂ and N-H groups.
3050 - 3000C-H stretching (aromatic)MediumCharacteristic of C-H bonds on the benzene ring.
2950 - 2850C-H stretching (aliphatic)MediumCorresponds to the C-H bonds of the methoxy groups.
~1680C=O stretching (amide I band)StrongA very prominent peak characteristic of the cyclic amide (lactam) carbonyl group.
~1620N-H bending (amine)MediumBending vibration of the primary amine.
~1580, ~1500C=C stretching (aromatic)Medium-StrongSkeletal vibrations of the benzene ring.
~1250C-O stretching (aryl ether)StrongAsymmetric stretching of the Ar-O-CH₃ bond.
~1050C-O stretching (aryl ether)MediumSymmetric stretching of the Ar-O-CH₃ bond.

Reference data for similar structures can be found in the NIST WebBook for related compounds.[5]

In-depth Interpretation

The IR spectrum provides a rapid and definitive confirmation of the key functional groups:

  • The broad absorption band in the 3400-3100 cm⁻¹ region is a clear indicator of the N-H bonds from both the amide and the primary amine.

  • The very strong, sharp peak around 1680 cm⁻¹ is the most diagnostic signal, unambiguously confirming the presence of the amide carbonyl group.

  • The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-ether linkage of the methoxy groups.

Experimental Protocol: FT-IR Acquisition
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Instrumentation: Use a modern FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Background Scan: First, run a background scan with no sample on the ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Sample Scan: Run the sample scan.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: Set to 4 cm⁻¹.

    • Number of Scans: Co-add 32 scans to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the major peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectral Data
m/z Value Ion Notes
221.08[M]⁺˙Molecular ion peak (for Electron Ionization).
222.09[M+H]⁺Protonated molecular ion (for Electrospray Ionization, ESI).
244.07[M+Na]⁺Sodium adduct, commonly observed in ESI.
206[M-CH₃]⁺ or [M-NH]⁺Loss of a methyl radical from a methoxy group or loss of NH.
193[M-CO]⁺Loss of carbon monoxide from the carbonyl group.
178[M-CO-CH₃]⁺Subsequent loss of a methyl radical after loss of CO.
Fragmentation Analysis

Under Electron Ionization (EI), the molecular ion [M]⁺˙ at m/z 221 would be observed. Common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from one of the methoxy groups to yield a stable ion at m/z 206. Another possibility is the loss of carbon monoxide (CO) from the amide group, resulting in an ion at m/z 193.

M [M+H]⁺ m/z = 222 M_CH3 [M+H - CH₄]⁺ m/z = 206 M->M_CH3 - CH₄ M_CO [M+H - CO]⁺ m/z = 194 M->M_CO - CO M_CO_CH3 [M+H - CO - CH₄]⁺ m/z = 178 M_CO->M_CO_CH3 - CH₄

Caption: A Predicted ESI-MS/MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI positive. This is chosen to readily form the protonated molecule [M+H]⁺.

    • Capillary Voltage: Set to ~3.5 kV.

    • Source Temperature: Set to ~120 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₁₀H₁₂N₃O₃⁺ (the protonated form of the molecule). The high-resolution measurement provides unambiguous confirmation of the molecular formula.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a complementary and powerful toolkit for the unequivocal structural elucidation of this compound. By understanding the predicted spectral data and applying the robust experimental protocols detailed in this guide, researchers can ensure the identity and purity of this key synthetic intermediate, thereby advancing their research in medicinal chemistry and drug development with confidence and precision.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica, 72(3), 489-496.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Sains Malaysiana, 51(12), 4121-4130.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one.
  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline.

Sources

The Quinazoline Scaffold: A Journey from Chemical Curiosity to Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The quinazoline ring system, a deceptively simple fusion of benzene and pyrimidine rings, represents one of the most prolific "privileged scaffolds" in medicinal chemistry. Its journey from an early synthetic novelty to the structural core of numerous blockbuster drugs is a compelling narrative of chemical innovation, biological discovery, and structure-driven design. This in-depth guide traces the history of quinazoline compounds, from their initial synthesis to their pivotal role in the development of targeted cancer therapies. We will explore the evolution of synthetic methodologies, the paradigm shift from broad-spectrum pharmacological agents to precision kinase inhibitors, and the intricate structure-activity relationships that govern their therapeutic efficacy. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights into the causality behind experimental choices and the self-validating systems of protocol design that have made quinazolines a mainstay in the modern pharmacopeia.

The Genesis of a Privileged Scaffold: Early Discovery and Synthesis

The story of quinazoline begins not in a pharmaceutical lab, but in the foundational era of organic chemistry. The first recorded synthesis was by Griess in 1869, who created a 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] However, the parent quinazoline molecule was first synthesized in 1895 by Bischler and Lang through the decarboxylation of a 2-carboxy derivative.[1] A more practical and enduring route, the Niementowski quinazoline synthesis, was developed shortly after, involving the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, also known as quinazolinones.[2][3]

These early methods, while foundational, often required harsh conditions and lengthy reaction times.[2] Modern organic chemistry has since contributed a vast array of more efficient synthetic protocols, including microwave-assisted synthesis, tandem Staudinger–Aza-Wittig reactions, and various metal-catalyzed cyclizations, which allow for the rapid and diverse functionalization of the quinazoline core.[2][4][5][6] This synthetic accessibility is a primary reason for the scaffold's prevalence in drug discovery programs.

Core Synthesis Workflow: The Niementowski Reaction

The Niementowski reaction remains a fundamental method for constructing the quinazolin-4(3H)-one core. Its simplicity and use of readily available starting materials make it a valuable tool.

Protocol: Microwave-Assisted Niementowski Synthesis of a Quinazolin-4(3H)-one

  • Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq) and a suitable amide (e.g., formamide, 1.2 eq). For a solvent-free reaction, the reactants can be mixed neat.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 60-100 W) for a short duration (e.g., 15-30 minutes).[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water, causing the product to precipitate.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure quinazolin-4(3H)-one.

Causality: The use of microwave irradiation dramatically accelerates the reaction rate compared to conventional heating by efficiently coupling with the polar reactants, leading to shorter reaction times and often cleaner product formation.[2] This protocol is a self-validating system as the endpoint can be clearly determined by TLC, and the product's identity is confirmed through standard analytical techniques (NMR, MS, IR).

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A Anthranilic Acid C Microwave Irradiation (150°C, 15-30 min) A->C B Amide (e.g., Formamide) B->C D Quinazolin-4(3H)-one C->D

Caption: Niementowski Reaction Workflow.

Early Pharmacological Forays: Beyond the Benchtop

Before their rise in oncology, quinazoline derivatives were recognized for their broad biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[7][8] A significant breakthrough came in the 1970s with the development of Prazosin and later Doxazosin . These compounds, featuring a 4-aminoquinazoline core, were developed as selective α1-adrenergic receptor antagonists.[9][10]

Their mechanism involves blocking the effects of norepinephrine on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.[9] This same mechanism relaxes the smooth muscle in the prostate and bladder neck, making them effective for treating the symptoms of benign prostatic hyperplasia (BPH).[10][11][12] The success of these drugs demonstrated the clinical viability of the quinazoline scaffold and its ability to be tailored for specific receptor interactions, paving the way for future discoveries.

The Kinase Inhibitor Revolution: Quinazolines Take Center Stage in Oncology

The late 20th century saw a paradigm shift in cancer research, moving from cytotoxic chemotherapies to targeted therapies. This was driven by the understanding that many cancers are caused by mutations in signaling proteins, particularly protein kinases, which lead to uncontrolled cell growth.[13] The ATP-binding pocket of kinases became a prime target for small molecule inhibitors, and the 4-anilinoquinazoline scaffold emerged as a perfect fit.[14]

The Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[14] In several cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to its constant "on" state and driving tumorigenesis.[14] This made EGFR an ideal target for therapeutic intervention.

G cluster_pathway Downstream Signaling EGFR EGFR Activation (Mutation/Overexpression) RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylation PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Phosphorylation STAT JAK-STAT Pathway EGFR->STAT Phosphorylation ATP ATP ATP->EGFR binds Quinazoline Quinazoline TKI Quinazoline->EGFR blocks ATP binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: EGFR Signaling and TKI Inhibition.

First-Generation TKIs: The Pioneers - Gefitinib and Erlotinib

The first wave of EGFR inhibitors was characterized by the 4-anilinoquinazoline scaffold. Gefitinib (Iressa) and Erlotinib (Tarceva) were landmark drugs that validated the targeted therapy approach.[14]

  • Mechanism of Action: These drugs act as reversible, ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, allowing it to sit in the kinase's ATP-binding pocket. The 4-anilino side chain provides crucial interactions with the hinge region of the kinase domain, conferring specificity and potency.[13] This binding prevents EGFR autophosphorylation, effectively shutting down the downstream signaling pathways that drive tumor growth.[13]

  • Clinical Impact: For patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), these drugs produced dramatic and rapid tumor responses, a stark contrast to traditional chemotherapy.[15]

Second-Generation TKIs: The Irreversible Binders - Afatinib and Lapatinib

Despite the success of the first-generation inhibitors, most patients eventually developed resistance.[15] To overcome this, second-generation inhibitors were designed.

  • Rationale for Irreversible Inhibition: These drugs, including Afatinib (Gilotrif) and Lapatinib (Tykerb), feature a reactive group (typically an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site of EGFR.[16][17] This irreversible binding was intended to provide more sustained and potent inhibition, potentially overcoming some resistance mechanisms.

  • Broader Target Spectrum: These inhibitors are less specific than their predecessors. Afatinib is an irreversible inhibitor of the ErbB family (EGFR, HER2, and HER4), while Lapatinib is a dual inhibitor of EGFR and HER2.[16][18][19][20] This broader activity can be advantageous but also leads to increased side effects due to inhibition of wild-type EGFR in healthy tissues.[15] Lapatinib, for instance, received FDA approval for HER2-positive breast cancer.[21][22][23]

The Resistance Challenge: The T790M "Gatekeeper" Mutation

The most common mechanism of acquired resistance to both first- and second-generation EGFR TKIs is the emergence of a secondary mutation in the EGFR gene, T790M.[15][24] This "gatekeeper" mutation involves the substitution of a threonine residue with a bulkier methionine in the ATP-binding pocket. This change sterically hinders the binding of gefitinib and erlotinib and, more critically, increases the receptor's affinity for ATP, allowing it to outcompete the drugs.[15]

Third-Generation TKIs: A Precision Strike - Osimertinib

The discovery of the T790M resistance mechanism created an urgent need for a new type of inhibitor. The development of Osimertinib (Tagrisso) is a triumph of structure-guided drug design.[25]

  • Discovery and Design: The project, initiated by AstraZeneca in 2009, aimed to create an inhibitor that could selectively target the T790M mutant EGFR while sparing the wild-type (WT) version of the receptor.[25][26] By leveraging structural insights, chemists designed a molecule that could form a covalent bond with Cys797 but was also tailored to fit within the altered T790M-containing pocket. The key was adding a bulky indole group linked to the quinazoline core via an ether linkage, which could be accommodated by the mutant pocket but not the WT pocket.[25]

  • Mechanism and Clinical Success: Osimertinib is an irreversible inhibitor that is significantly more potent against EGFRm+/T790M than against WT-EGFR.[27] This selectivity translates to high efficacy in patients who have progressed on earlier TKIs and a much-improved side-effect profile due to the sparing of WT-EGFR in normal tissues.[15][26] After an exceptionally rapid clinical development, it received accelerated FDA approval in 2015 and is now a first-line treatment for patients with EGFR-mutated NSCLC.[15][26][28]

Beyond EGFR: Multi-Kinase Inhibition - Vandetanib

While EGFR has been a major focus, the quinazoline scaffold's versatility allows it to be adapted for other kinase targets. Vandetanib (Caprelsa) is a prime example of a multi-targeted kinase inhibitor.[29]

  • Mechanism of Action: Vandetanib potently inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that feed tumors).[29][30] It also inhibits EGFR and RET-tyrosine kinase.[31][32]

  • Therapeutic Application: This multi-targeting approach, hitting both tumor cells (via EGFR/RET) and the tumor's blood supply (via VEGFR), is a powerful strategy.[29] Vandetanib is approved for the treatment of medullary thyroid carcinoma, a cancer often driven by RET mutations.[31][32][33]

Summary of Key Quinazoline-Based Kinase Inhibitors

The evolution of quinazoline-based kinase inhibitors showcases a clear progression in medicinal chemistry, from broad-spectrum reversible inhibitors to highly selective, mechanism-based irreversible drugs.

Drug Name Generation Primary Target(s) Binding Mode Key Indication(s) Year of First FDA Approval
Gefitinib FirstEGFRReversibleNSCLC (EGFR-mutant)2003
Erlotinib FirstEGFRReversibleNSCLC, Pancreatic Cancer2004
Lapatinib SecondEGFR, HER2ReversibleBreast Cancer (HER2+)[14][20]2007[21][22]
Vandetanib Multi-KinaseVEGFR-2, EGFR, RETReversibleMedullary Thyroid Cancer[29][31]2011
Afatinib SecondEGFR, HER2, HER4Irreversible (Covalent)NSCLC (EGFR-mutant)[16][18]2013
Osimertinib ThirdEGFR (mutant-selective)Irreversible (Covalent)NSCLC (EGFR-mutant, T790M)[26][28]2015[15][25]

Future Perspectives and Conclusion

The journey of the quinazoline scaffold is far from over. It continues to be a fertile ground for the discovery of new therapeutic agents.[34][35] Current research focuses on developing novel quinazoline derivatives that can overcome emerging resistance mechanisms to third-generation inhibitors, target other critical cancer pathways, and treat a wider range of diseases.[7][36][37] The principles of structure-based design, covalent targeting, and multi-kinase inhibition, all honed during the development of quinazoline-based drugs, are now being applied across the entire field of drug discovery.

From its humble beginnings in 19th-century organic synthesis, the quinazoline nucleus has proven to be a remarkably adaptable and powerful scaffold. Its history is a testament to the synergy between synthetic chemistry and molecular biology. The continued exploration of its chemical space promises to yield new medicines that will further advance the frontier of targeted therapy.[38]

References

  • Title: Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Source: PubMed. URL:[Link]
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source: MDPI. URL:[Link]
  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Source: PubMed Central. URL:[Link]
  • Title: Afatinib.
  • Title: Vandetanib: Uses, Dosage, Side Effects, and Interactions. Source: Minicule. URL:[Link]
  • Title: [Mechanism of action and preclinical development of af
  • Title: Discovery of quinazoline compound as a novel nematicidal scaffold. Source: PubMed. URL:[Link]
  • Title: Timeline and history of the preclinical and clinical development of lapatinib.
  • Title: The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Source: Taylor & Francis Online. URL:[Link]
  • Title: The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Source: PubMed. URL:[Link]
  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Source: Taylor & Francis Online. URL:[Link]
  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Source: MDPI. URL:[Link]
  • Title: The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M.
  • Title: Quinazoline derivatives: synthesis and bioactivities. Source: PubMed Central. URL:[Link]
  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers. URL:[Link]
  • Title: Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic
  • Title: Afatinib in Non–Small Cell Lung Cancer.
  • Title: Vandetanib. Source: Wikipedia. URL:[Link]
  • Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Source: Oriental Journal of Chemistry. URL:[Link]
  • Title: Quinazoline synthesis. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer.
  • Title: Doxazosin Mesylate: From Chemical Synthesis to Patient Health. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Source: PubMed. URL:[Link]
  • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Source: PubMed Central. URL:[Link]
  • Title: EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Source: Semantic Scholar. URL:[Link]
  • Title: Quinazolinones, the Winning Horse in Drug Discovery. Source: PubMed Central. URL:[Link]
  • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Source: RSC Publishing. URL:[Link]
  • Title: The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients.
  • Title: Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Source: N/A. URL:[Link]
  • Title: Osimertinib Enters the Scene. Source: AACR Journals. URL:[Link]
  • Title: Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mut
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI. URL:[Link]
  • Title: Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer.
  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Source: MDPI. URL:[Link]
  • Title: Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery.
  • Title: The Discovery of Lapatinib (GW572016). Source: AACR Journals. URL:[Link]
  • Title: Novel quinazoline derivatives: key pharmacological activities. Source: N/A. URL:[Link]
  • Title: The discovery of osimertinib (AZD9291) for the treatment of lung cancer and its chemistry.
  • Title: Lap
  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source: IntechOpen. URL:[Link]
  • Title: Doxazosin.
  • Title: Doxazosin. Source: Wikipedia. URL:[Link]
  • Title: Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia. Source: PubMed. URL:[Link]

Sources

A Technical Guide to the Therapeutic Landscape of 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone ring system, a fusion of pyrimidine and benzene rings, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the precise spatial orientation of functional groups to interact with a wide array of biological targets. The 2-amino-6,7-dimethoxyquinazolin-4(3H)-one core, in particular, serves as a key intermediate and foundational structure for numerous bioactive compounds.[3] Analogs derived from this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antihypertensive effects.[1][4][5]

This guide provides an in-depth exploration of the key molecular targets modulated by these analogs. We will dissect the mechanisms of action, present the experimental evidence supporting these interactions, and provide validated protocols for their evaluation, offering a technical resource for researchers engaged in the development of next-generation therapeutics based on this versatile scaffold.

Section 1: Oncological Targets - Intercepting Malignant Signaling

The structural features of quinazolinone derivatives make them exceptionally well-suited for interacting with the ATP-binding pockets of protein kinases, a class of enzymes frequently dysregulated in cancer.[6][7] This has led to the development of numerous FDA-approved kinase inhibitors based on this scaffold for cancer treatment.[1] Analogs of this compound are primarily investigated for their ability to inhibit key drivers of tumor growth, proliferation, and survival.

Protein Kinase Inhibition: The Cornerstone of Anti-Cancer Activity

Deregulation of protein kinase signaling is a fundamental driver of oncogenesis. Quinazolinone derivatives have been extensively developed as potent inhibitors of several critical kinase families.[8]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of various solid tumors, including non-small-cell lung carcinoma.[1] Quinazoline-based drugs like Gefitinib and Erlotinib function as ATP-competitive inhibitors, blocking the downstream signaling cascades (e.g., PI3K/Akt) that promote cell proliferation and survival.[6] Newer analogs are continuously being developed to overcome resistance mutations, such as T790M.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGFR signaling pathway.[9] Several quinazolinone analogs have been designed as potent VEGFR-2 inhibitors, thereby functioning as anti-angiogenic agents.[6][7] Docking studies reveal that the quinazolinone core effectively anchors within the kinase domain, allowing substituted side chains to form crucial interactions.[9]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.[10] Analogs of quinazoline have been identified as potent inhibitors of PI3K, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[10] The design of these inhibitors often involves modifying the quinazoline core to enhance selectivity and potency against specific PI3K isoforms.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Quinazolinone Quinazolinone Analogs Quinazolinone->RTK Inhibition Quinazolinone->PI3K Inhibition

Caption: PI3K/Akt pathway inhibition by quinazolinone analogs.

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain quinazolinone derivatives target the cytoskeleton by inhibiting tubulin polymerization.[11] Microtubules are essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. By binding to tubulin proteins, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Summary of Oncological Activity

The anti-cancer potential of quinazolinone analogs is often multifaceted, with single compounds frequently exhibiting inhibitory activity against multiple targets.

Compound ClassTarget(s)Primary MechanismRepresentative IC50 Values
4-AnilinoquinazolinesEGFR, VEGFR-2ATP-competitive kinase inhibitionEGFR: ~10 nM; VEGFR-2: ~60 nM[7][11]
2-Thioquinazolin-4(3H)-onesRAF KinaseKinase InhibitionVaries by analog[11]
2-ArylquinazolinesTubulin PolymerizationDisruption of microtubule formation~0.6 µM[11]
4,6-Disubstituted quinazolinesPI3KInhibition of cell survival pathwayVaries by analog[10]

Section 2: Neuroprotective Targets - Combating Neurodegeneration

The quinazoline scaffold is also a promising starting point for the development of agents to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13] The mechanisms are often linked to reducing inflammation and protecting neurons from oxidative stress and toxin-induced cell death.

General Neuroprotection in Cellular Models

Numerous studies have demonstrated the neuroprotective effects of quinazolinone derivatives in vitro.[14] In models using the SH-SY5Y human neuroblastoma cell line, these compounds have shown the ability to protect cells from injury induced by neurotoxins like rotenone or MPP+, which are used to mimic the cellular pathology of Parkinson's disease.[12][14]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms can have therapeutic benefits.

  • PDE7 Inhibition: Certain quinazoline-type compounds have been identified as potent inhibitors of PDE7.[15] This inhibition leads to increased levels of cAMP, which in turn activates pathways that are both anti-inflammatory and neuroprotective. Administration of a PDE7-inhibiting quinazoline derivative was shown to ameliorate brain damage in an experimental model of stroke, highlighting its therapeutic potential.[15]

Multi-Target Approach for Alzheimer's Disease (AD)

AD is a complex disease with multiple pathological hallmarks. The versatility of the quinazoline scaffold allows for the design of multi-target agents that can address several of these factors simultaneously.[13] Potential targets for quinazoline-based AD therapies include:

  • Cholinesterases (AChE & BuChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter for memory and cognition.

  • Monoamine Oxidases (MAO): MAO inhibitors can modulate neurotransmitter levels and reduce oxidative stress.

  • β-amyloid (Aβ) and Tau Protein: Compounds can be designed to inhibit the aggregation of Aβ peptides and the hyperphosphorylation of Tau protein, two primary pathological features of AD.[13]

Section 3: Cardiovascular and Anti-inflammatory Targets

Alpha-1 Adrenoceptor Antagonism: A Mechanism for Antihypertensive Action

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are potent and selective antagonists of the alpha-1 adrenergic receptor.[5][16] The well-known antihypertensive drug Prazosin is a prime example from this chemical class. By blocking alpha-1 adrenoceptors on vascular smooth muscle, these compounds prevent norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[5] The high affinity and selectivity for this receptor make these analogs effective therapeutic agents for hypertension.[5][16][17]

Adrenoceptor_Blockade NE Norepinephrine (NE) Receptor Alpha-1 Adrenoceptor (on Vascular Smooth Muscle) NE->Receptor Binds & Activates Vasoconstriction Vasoconstriction Receptor->Vasoconstriction Causes BP Increased Blood Pressure Vasoconstriction->BP Quinazoline Quinazoline Analog (e.g., Prazosin) Quinazoline->Receptor Blocks

Caption: Mechanism of alpha-1 adrenoceptor antagonism.

Anti-inflammatory Activity

The quinazolinone core has been associated with anti-inflammatory properties.[4]

  • COX-2 Inhibition: Molecular docking studies have shown that the quinazolinone scaffold can fit within the hydrophobic channel of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and form hydrogen bonds with key residues to inhibit its activity.[1]

  • Inhibition of Protein Denaturation: A common in vitro method to assess anti-inflammatory activity is the inhibition of heat-induced protein (e.g., egg albumin) denaturation. Several 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have demonstrated significant activity in this assay, comparable to the standard drug diclofenac sodium.[4]

Section 4: Experimental Protocols and Workflows

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent self-validating systems for evaluating the therapeutic potential of novel quinazolinone analogs.

General Workflow for Target Validation

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Synthesis Analog Synthesis & Purification Biochemical Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assay (e.g., MTT, Viability) Biochemical->Cellular Mechanism Mechanism of Action (e.g., Western Blot, FACS) Cellular->Mechanism Animal Animal Model (e.g., Xenograft, Stroke) Mechanism->Animal PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal->PKPD Tox Toxicology Studies PKPD->Tox

Caption: A typical drug discovery workflow for quinazolinone analogs.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol is adapted for assessing the inhibition of receptor tyrosine kinases like MET or EGFR.[18]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • HTRF KinEASE®-STK S3 detection reagents (or equivalent)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.

  • Reaction Mixture: In each well of the 384-well plate, add:

    • 4 µL of test compound dilution (or DMSO for control).

    • 2 µL of the enzyme/substrate peptide mixture.

  • Initiate Reaction: Add 4 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation to occur.

  • Detection: Add 10 µL of the HTRF detection reagent mixture to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer or neuronal cell lines.[14]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.

Materials:

  • Target cell line (e.g., A549 lung cancer cells, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. PubMed.
  • Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. MDPI.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. PubMed.
  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.
  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Bentham Science.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central.
  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. PubMed.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • This compound. MySkinRecipes.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed.
  • Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. ResearchGate.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).. Der Pharma Chemica.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Studies on Cardiotonic Agents. V. Synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine Derivatives Carrying Various 5-membered Heterocyclic Rings at the 4-position. PubMed.
  • Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. NIH.

Sources

The Ascendancy of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors for oncology. Among these, derivatives of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one have garnered significant attention due to their versatile and potent inhibition of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and explore the molecular interactions that govern their inhibitory activity. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel kinase inhibitors.

Introduction: The Quinazoline Core as a Cornerstone of Kinase Inhibitor Design

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The quinazoline ring system, a bicyclic aromatic heterocycle, has proven to be an exceptionally fruitful scaffold for the development of kinase inhibitors.[2][3] Its rigid structure provides a suitable platform for the precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases. Several FDA-approved drugs, including gefitinib and erlotinib, feature the quinazoline core, underscoring its clinical significance.[2]

The this compound scaffold, the focus of this guide, offers several advantages. The 2-amino group provides a key hydrogen bond donor, while the 6,7-dimethoxy groups can be crucial for modulating solubility and interacting with specific residues in the kinase active site.[3] This guide will explore the nuances of this specific scaffold, providing actionable insights for drug discovery programs.

Synthetic Strategies: Building the this compound Core

The efficient and versatile synthesis of the this compound core is paramount for the exploration of its therapeutic potential. Several synthetic routes have been developed, each with its own advantages in terms of starting materials, reaction conditions, and overall yield. A common and effective strategy involves a multi-step synthesis commencing from veratrole (o-dimethoxybenzene).[4]

Representative Synthetic Protocol

This protocol outlines a common pathway for the synthesis of the this compound core.

Step 1: Nitration of Veratrole

  • Reaction: Veratrole is nitrated using a mixture of nitric acid and sulfuric acid to yield 3,4-dimethoxynitrobenzene.

  • Rationale: This electrophilic aromatic substitution introduces a nitro group, which is a precursor to the amine necessary for the quinazoline ring formation. The directing effects of the methoxy groups favor substitution at the desired position.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of 3,4-dimethoxynitrobenzene is reduced to an amino group to form 3,4-dimethoxyaniline. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Rationale: This step generates the key aniline intermediate required for the subsequent cyclization reaction.

Step 3: Cyanamide Ureation

  • Reaction: 3,4-dimethoxyaniline is reacted with cyanamide in the presence of a coupling agent like triphosgene to form N-(3,4-dimethoxyphenyl)cyanamide.[4]

  • Rationale: This step introduces the nitrogen atom and the cyano group that will ultimately form part of the pyrimidine ring of the quinazoline scaffold.

Step 4: Cyclization and Hydrolysis

  • Reaction: The N-(3,4-dimethoxyphenyl)cyanamide is treated with phosphorus pentachloride and phosphorus oxychloride to induce cyclization, followed by hydrolysis to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.[4]

  • Rationale: The phosphorus reagents activate the cyano group for intramolecular cyclization. The subsequent hydrolysis converts the chloro intermediate to the desired amino group.

Step 5: Formation of the Quinazolinone Ring

  • Reaction: The 2-chloro-4-amino-6,7-dimethoxyquinazoline can then be converted to the final this compound. This can be achieved through various methods, including heating in formamide.[2][5]

  • Rationale: This final cyclization step forms the stable quinazolinone ring system.

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow Veratrole Veratrole Nitro 3,4-Dimethoxynitrobenzene Veratrole->Nitro Nitration (HNO3, H2SO4) Aniline 3,4-Dimethoxyaniline Nitro->Aniline Reduction (SnCl2/HCl or H2/Pd-C) Cyanamide N-(3,4-dimethoxyphenyl)cyanamide Aniline->Cyanamide Ureation (Cyanamide, Triphosgene) Chloro 2-Chloro-4-amino-6,7- dimethoxyquinazoline Cyanamide->Chloro Cyclization/Hydrolysis (PCl5, POCl3; H2O) Final 2-amino-6,7-dimethoxy- quinazolin-4(3H)-one Chloro->Final Ring Formation (Formamide, heat)

Caption: Synthetic pathway for this compound.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of this compound primarily exert their inhibitory effects by competing with ATP for binding to the kinase active site.[6] The quinazoline scaffold serves as a mimic of the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain.

Key Interactions with EGFR and VEGFR

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors.[3][7]

  • Hydrogen Bonding: The N1 and the 2-amino group of the quinazoline ring are critical hydrogen bond donors and acceptors, respectively, forming interactions with key residues in the hinge region of kinases like EGFR (e.g., Met793) and VEGFR (e.g., Cys919).[6][7]

  • Hydrophobic Interactions: The 6,7-dimethoxy groups often occupy a hydrophobic pocket, enhancing binding affinity.[3] Substituents on the 2-amino group can extend into other hydrophobic regions, further contributing to potency and selectivity.

  • Van der Waals Interactions: The planar quinazoline ring system engages in extensive van der Waals interactions with surrounding amino acid residues, stabilizing the inhibitor-kinase complex.

The following diagram illustrates the general binding mode of a this compound derivative within a kinase active site.

Caption: General binding mode of a this compound inhibitor.

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

Systematic modification of the this compound scaffold has yielded a wealth of SAR data, guiding the design of more potent and selective inhibitors.

Substitutions at the 2-Amino Position

The nature of the substituent on the 2-amino group has a profound impact on kinase inhibitory activity.

Substituent at 2-AminoEffect on ActivityRationale
Small Alkyl Groups Generally well-toleratedCan occupy small hydrophobic pockets near the hinge region.
Aromatic Rings (e.g., Phenyl) Often enhances potencyCan engage in π-π stacking and other hydrophobic interactions, significantly increasing binding affinity.[8]
Substituted Phenyl Rings Potency is highly dependent on the nature and position of the substituentElectron-donating or -withdrawing groups can modulate the electronic properties of the inhibitor and its interactions with the active site.[8]
Heterocyclic Rings Can improve potency and selectivityIntroduces additional hydrogen bond donors/acceptors and can be tailored to fit specific sub-pockets of the target kinase.
Modifications of the Quinazoline Core

While the 6,7-dimethoxy substitution is often favorable, modifications at other positions can also influence activity.

ModificationEffect on ActivityRationale
Position 5 Substitution is generally detrimentalCan lead to steric clashes with the kinase active site.
Position 8 Limited data, but may tolerate small substituentsCould potentially be explored for improving pharmacokinetic properties.
Replacement of Methoxy Groups Can modulate solubility and activityLarger alkoxy groups may enhance hydrophobic interactions but could also decrease solubility.

Dual-Targeting and Beyond: Inhibition of Tubulin Polymerization

Interestingly, some quinazoline derivatives, including those with the 2-amino-4(3H)-one core, have been shown to inhibit tubulin polymerization in addition to their kinase inhibitory activity.[9][10] This dual-targeting approach is a promising strategy in cancer therapy, as it can potentially overcome drug resistance and lead to synergistic anti-tumor effects. The mechanism of tubulin inhibition by these compounds is often through binding to the colchicine site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. A thorough understanding of its synthesis, mechanism of action, and SAR is crucial for the rational design of novel therapeutics. Future efforts in this area will likely focus on:

  • Improving Selectivity: Designing derivatives that can selectively inhibit specific kinases to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring Novel Targets: Investigating the potential of this scaffold to inhibit other classes of enzymes relevant to disease.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (URL: [Link])
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymeriz
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (URL: [Link])
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (URL: [Link])
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (URL: )
  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (URL: [Link])
  • Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the tre
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])
  • This compound. (URL: [Link])
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (URL: [Link])
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (URL: [Link])
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (URL: [Link])
  • In Silico Analysis and Molecular Docking Studies of Novel 6,7-dihydropyrano [2,3-d] pyrimidin-5-one Derivatives as Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) Inhibitors. (URL: [Link])
  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (URL: [Link])
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (URL: [Link])
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
  • Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. (URL: [Link])
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (URL: [Link])
  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). (URL: [Link])
  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (URL: [Link])
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (URL: [Link])

Sources

A Technical Guide to the Anti-inflammatory Properties of Dimethoxyquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, dimethoxy-substituted quinazolines have emerged as a particularly promising class of anti-inflammatory agents. This technical guide provides an in-depth exploration of the molecular mechanisms, structure-activity relationships (SAR), and preclinical evaluation strategies for dimethoxyquinazoline compounds. We dissect their interaction with key inflammatory signaling cascades, including NF-κB, MAPK, and JAK/STAT, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential. This document is structured to bridge foundational science with practical application, offering detailed experimental protocols and field-proven insights to guide future research and development in this critical area.

The Inflammatory Landscape and the Quinazoline Core

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators.[3][4]

The quinazoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in drug discovery due to its ability to interact with a diverse range of biological targets.[5][6] Its derivatives have been successfully developed into drugs for various indications, including cancer and hypertension.[7][8] The addition of methoxy groups to this core, particularly in a dimethoxy configuration, has been shown to significantly enhance anti-inflammatory potential, making these compounds a focal point of current research.[9][10][11]

Core Mechanisms of Action: Interrogating Inflammatory Signaling

Dimethoxyquinazoline compounds exert their anti-inflammatory effects primarily by modulating key intracellular signaling pathways that drive the expression of pro-inflammatory mediators.

Inhibition of the Nuclear Factor-κB (NF-κB) Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus to initiate gene transcription.[2][13]

Dimethoxyquinazoline derivatives have been shown to potently inhibit this pathway.[12][14] The primary mechanism involves interfering with the IKK complex or preventing the nuclear translocation of the p65 subunit, thereby suppressing the downstream expression of inflammatory genes.[12][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DMQ Dimethoxyquinazoline Compounds DMQ->IKK Inhibition DMQ->p65_p50_nuc Blockade DNA κB DNA Site p65_p50_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) DNA->Genes initiates transcription MAPK_Pathway cluster_p38_JNK p38 / JNK Pathway cluster_ERK ERK Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_ERK MEK1/2 MAP3K->MAP2K_ERK p38 p38 MAPK MAP2K_p38->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK JNK MAP2K_JNK->JNK JNK->TranscriptionFactors ERK ERK1/2 MAP2K_ERK->ERK ERK->TranscriptionFactors Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response DMQ Dimethoxyquinazoline Compounds DMQ->p38 Inhibition

Figure 2: Modulation of MAPK Signaling Cascades.
Targeting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling route for a wide range of cytokines and growth factors involved in inflammation and immunity. [16]Upon cytokine binding to its receptor, associated JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Constitutive activation of the JAK/STAT pathway, particularly involving JAK2 and STAT3, is a hallmark of many inflammatory conditions. [16][17] Several quinazoline derivatives have been identified as potent inhibitors of the JAK/STAT pathway. [18]Specifically, compounds bearing the 6,7-dimethoxyquinazoline scaffold have demonstrated the ability to inhibit JAK2 activation and the subsequent phosphorylation of STAT3, leading to apoptosis in target cells and suppression of tumor growth in xenograft models. [16][17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_mono STAT (monomer) JAK->STAT_mono phosphorylates STAT_di STAT-P (dimer) STAT_mono->STAT_di Dimerization STAT_di_nuc STAT-P STAT_di->STAT_di_nuc Translocation DMQ Dimethoxyquinazoline Compounds DMQ->JAK Inhibition DNA Target Gene STAT_di_nuc->DNA binds Genes Inflammatory Gene Transcription DNA->Genes

Figure 3: Targeting the JAK/STAT Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of quinazoline derivatives is highly dependent on their substitution patterns. SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce off-target effects. [19]

  • The Dimethoxy Core: The 6,7-dimethoxy substitution on the quinazoline ring is a key feature for potent activity, particularly in JAK2 inhibition. [17]Docking models suggest the 6-methoxy group can form a critical hydrogen bond within the kinase hinge region. [17]* Substitution at C4: The nature of the substituent at the C4 position significantly influences activity. Aryl amino groups are common, with modifications to this aryl ring affecting potency. For instance, a 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative showed potent anti-inflammatory activity. [9][11]* Substitution at C2: Modifications at the C2 position also modulate activity. Incorporating groups like methyl or various amines can fine-tune the analgesic and anti-inflammatory profile. [20]Replacing a phenyl group at C2 with a methyl group has been shown to increase activity. [20]* General Trends: Electron-withdrawing groups at certain positions can enhance anti-inflammatory effects. [5]Furthermore, creating hybrid molecules by linking the quinazolinone moiety with other heterocyclic systems like thiazole has been shown to improve activity. [5]

    Position Substituent Type Impact on Anti-inflammatory Activity Reference
    C6, C7 Dimethoxy Critical for potent activity, especially JAK2 inhibition. [17]
    C4 Aryl Amino Groups Often confers strong activity; substitutions on the aryl ring modulate potency. [9][11]
    C2 Alkyl, Aryl, Heterocyclic Influences potency and selectivity. Small alkyl groups can be favorable. [16][20]

    | N3 | Substituted Phenyl | Aliphatic substituents can be superior to aromatic ones for inhibiting inflammatory gene expression. | [12]|

Preclinical Evaluation Workflow

A robust and logical screening cascade is essential for identifying and validating novel anti-inflammatory compounds. The workflow should progress from high-throughput in vitro assays to more complex, physiologically relevant in vivo models. [21]

Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation Start Compound Library (Dimethoxyquinazolines) Primary Primary Assays (Protein Denaturation, Cell Viability) Start->Primary Secondary Secondary Assays (LPS-stimulated Macrophages) Primary->Secondary Active compounds Mechanism Mechanism of Action (Western Blot, qPCR, Kinase Assays) Secondary->Mechanism Potent inhibitors Hit Validated Hit Compound Mechanism->Hit Acute Acute Model (Carrageenan Paw Edema) Hit->Acute Chronic Chronic Model (Adjuvant-Induced Arthritis) Acute->Chronic Efficacious compounds Lead Lead Candidate for Further Development Chronic->Lead

Figure 4: Preclinical Drug Discovery Workflow.
In Vitro Screening

In vitro assays are cost-effective, rapid methods for initial screening and mechanism elucidation. [1]

Rationale: Protein denaturation is a well-documented cause of inflammation. [22]This assay serves as a simple, preliminary screen for anti-inflammatory activity, as the ability of a compound to prevent denaturation correlates with its potential efficacy. [9][11]Diclofenac sodium is used as a positive control.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in 1X phosphate-buffered saline (PBS), pH 7.4.

    • Prepare stock solutions of test compounds (e.g., 1 mg/mL in DMSO) and a standard drug (Diclofenac Sodium).

    • Create serial dilutions of test compounds and the standard to achieve a final concentration range (e.g., 10-500 µg/mL).

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the BSA solution to each well.

    • Add 20 µL of the respective test compound dilution, standard, or vehicle control (DMSO) to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate in a water bath at 72°C for 5 minutes.

  • Measurement:

    • After cooling to room temperature, measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration required to inhibit 50% of denaturation) for each active compound. [9]

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). [12][15]This cell-based assay is a crucial secondary screen to confirm activity in a biologically relevant context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of dimethoxyquinazoline compounds for 1 hour. Ensure a vehicle control (DMSO) is included.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity. [12]

In Vivo Models

In vivo models are indispensable for evaluating the systemic efficacy and pharmacokinetic properties of a drug candidate in a complex biological system. [3][23]

Rationale: This is a widely used and validated model for acute inflammation. [24][25]Carrageenan injection induces a biphasic edema: an early phase (0-2.5 h) mediated by histamine and serotonin, and a late phase (>2.5 h) primarily mediated by prostaglandins and cytokines, which is sensitive to NSAIDs and other anti-inflammatory agents. [3][25] Step-by-Step Methodology:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.), and Test Compound groups (e.g., 10, 20, 40 mg/kg, p.o.).

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(ΔV control - ΔV treated) / ΔV control] x 100 where ΔV is the average change in paw volume.

General Synthesis Strategy

The synthesis of 2,4-substituted-6,7-dimethoxyquinazolines often follows a multi-step pathway, providing a versatile platform for generating diverse analogs for SAR studies.

A common route begins with 6,7-dimethoxyquinazolin-2,4-dione. [9][11]This starting material is treated with a chlorinating agent like phosphorus oxychloride (POCl3) to yield the highly reactive intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. [9]This intermediate can then undergo sequential nucleophilic substitution reactions. For example, refluxing with various substituted anilines in a solvent like isopropanol selectively substitutes the more reactive chlorine at the C4 position, yielding a range of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives. [9][11]

Conclusion and Future Perspectives

Dimethoxyquinazoline compounds represent a highly promising class of anti-inflammatory agents with demonstrated activity against multiple, clinically relevant signaling pathways. Their ability to modulate NF-κB, MAPK, and JAK/STAT cascades provides a strong mechanistic basis for their therapeutic potential in a wide range of inflammatory disorders.

Future research should focus on optimizing the quinazoline scaffold to improve selectivity, particularly for specific kinase isoforms, to minimize off-target effects. Further exploration of substitutions at the C2 and C4 positions is warranted to enhance potency and refine pharmacokinetic properties. As our understanding of the intricate roles of these signaling pathways in specific diseases grows, so too will the opportunity to design next-generation dimethoxyquinazoline derivatives as targeted, effective, and safe anti-inflammatory therapeutics.

References

  • Umar, M.I., et al. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Chen, Y.-F., et al. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH.
  • Lin, C.-H., et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. PubMed.
  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed.
  • Abuelizz, H. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Murr, C., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Ara, I., et al. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Abuelizz, H. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds.
  • (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
  • Rather, M. A., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • (n.d.). Screening models for inflammatory drugs. Slideshare.
  • (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
  • (n.d.). Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Zenodo.
  • Rani, P., et al. (2024). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate.
  • Sánchez-Mendoza, M. E., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
  • Cisek, K., et al. (n.d.). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. PMC - NIH.
  • Gerits, N., et al. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central.
  • Lee, J.-W., et al. (n.d.). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI.
  • Kim, B.-H., et al. (2011). Virtual Screening and Synthesis of Quinazolines as Novel JAK2 Inhibitors. PubMed.
  • Zhang, M., et al. (n.d.). Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors. PubMed.
  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. Scilit.
  • Sanna, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH.
  • (n.d.). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.
  • (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR.
  • (n.d.). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. TSI Journals.
  • (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate.
  • (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org.
  • Karampetsou, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI.
  • Owa, T., et al. (n.d.). Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect. PubMed.
  • Laine, R. F., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society.
  • (n.d.). FDA approved quinazoline derivatives as anticancer drugs. ResearchGate.
  • Jantan, I., et al. (n.d.). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed.
  • Rieber, N., et al. (2019). The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy. PMC - PubMed Central.
  • Lawrence, T. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PMC - PubMed Central.
  • Mitchell, S., et al. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.
  • Kumar, A., et al. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH.
  • Pal, D., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the CNS Activity of 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one and Related Structures

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the central nervous system (CNS) activities of this compound and its structural analogs. We will delve into the synthesis, structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols required to evaluate this promising class of compounds.

Introduction: The Quinazolinone Scaffold in Neuropharmacology

The quinazolinone ring system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and, most notably for this guide, CNS-active agents.[2][3] Historically, the sedative-hypnotic properties of methaqualone, a 2-methyl-3-aryl-quinazolin-4(3H)-one, brought this scaffold to the forefront of neuropharmacology.[4][5]

This guide focuses specifically on the this compound core. The presence of the 6,7-dimethoxy substitution pattern is a key feature in several pharmacologically active molecules, including some with antihypertensive properties, while the 2-amino group offers a versatile point for chemical modification.[6][7][8] This scaffold serves as a crucial intermediate for creating diverse chemical libraries and has been investigated for a range of CNS effects, particularly anticonvulsant and sedative activities.[9]

The Core Compound: Synthesis and Properties

The synthesis of the this compound scaffold is a critical first step in exploring its derivatives. A common and effective approach begins with a suitably substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone ring.

General Synthesis Pathway

A representative synthesis starts from veratrole (1,2-dimethoxybenzene), which is nitrated and then reduced to yield 3,4-dimethoxyaniline.[10] This intermediate can then be converted into 2-amino-4,5-dimethoxybenzoic acid. The final cyclization to form the this compound (Compound A ) can be achieved through reaction with a cyanating agent or urea. This multi-step process provides the foundational molecule for further derivatization.

G cluster_synthesis Synthetic Pathway start Veratrole (1,2-Dimethoxybenzene) intermediate1 3,4-Dimethoxy nitrobenzene start->intermediate1 Nitration (HNO3/H2SO4) intermediate2 3,4-Dimethoxyaniline intermediate1->intermediate2 Reduction (e.g., H2/Pd-C) intermediate3 2-Amino-4,5-dimethoxy benzoic acid intermediate2->intermediate3 Multi-step conversion final_product 2-Amino-6,7-dimethoxy quinazolin-4(3H)-one (A) intermediate3->final_product Cyclization (e.g., with Cyanamide)

Caption: General synthesis of the core quinazolinone scaffold.

Structure-Activity Relationships (SAR)

The biological activity of quinazolinones is highly dependent on the nature and position of substituents on the heterocyclic ring system. Understanding these SARs is paramount for designing potent and selective CNS agents.[4]

  • Position 2: The substituent at C2 is a primary determinant of activity. While our core is a 2-amino derivative, modifications here are common. Replacing the amino group with small alkyl groups (like in methaqualone) or substituted aryl rings can profoundly impact sedative-hypnotic and anticonvulsant effects.[1][4] Incorporating piperazine or piperidine moieties at this position has been explored for developing α1-adrenoceptor antagonists, which can also influence CNS function.[6][7][8]

  • Position 3: The nitrogen at N3 is another critical locus for modification. Attaching substituted aromatic rings is a classic strategy, essential for the CNS activity of compounds like methaqualone.[2][4] The nature of this substituent (e.g., o-tolyl) influences potency and the pharmacokinetic profile.[11]

  • Positions 6 & 7: The 6,7-dimethoxy pattern is of particular interest. These electron-donating groups can modulate the electronic properties of the entire ring system, potentially enhancing binding to target receptors.[12] Replacing or supplementing these with other groups, such as halogens (e.g., chlorine), has also been shown to favor anticonvulsant activity in some series.[1][2]

Position of SubstitutionType of SubstituentObserved Effect on CNS ActivityReference
Position 2 Small alkyl (e.g., methyl)Essential for sedative-hypnotic activity in methaqualone-type compounds.[4]
Aryl/Heteroaryl groupsCan modulate anticonvulsant and other CNS properties.[13]
Substituted PiperazineConfers α1-adrenoceptor antagonism.[6]
Position 3 Substituted aromatic ringCrucial for anticonvulsant and sedative-hypnotic effects.[1][2][4]
5-membered heterocyclesCan enhance anticonvulsant activity.[1]
Positions 6, 7, 8 Halogen (e.g., Cl, F)Often increases anticonvulsant potency.[1][2][14]
Methoxy groups (at 6,7)Present in many bioactive quinazolines; may enhance receptor binding.[12][15]

Predominant Mechanism of Action: GABA-A Receptor Modulation

A significant body of evidence suggests that the primary mechanism for the anticonvulsant and sedative effects of many quinazolinone derivatives is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[16][17][18]

The GABA-A receptor is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, conducts chloride ions (Cl⁻) into the neuron.[17] This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[17]

Drugs like benzodiazepines and barbiturates bind to distinct allosteric sites on the receptor complex, enhancing the effect of GABA. Methaqualone and related quinazolinones are also understood to act as positive allosteric modulators at the GABA-A receptor.[17] Structure-activity studies indicate that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while the N1 atom and the C4 carbonyl group serve as key hydrogen bonding sites for receptor interaction.[11]

G cluster_gaba GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA Site Allosteric Site Cl- Channel (Closed) GABA->Receptor:gaba Binds Quin Quinazolinone Derivative Quin->Receptor:benzo Binds Receptor_Open GABA-A Receptor GABA Site Allosteric Site Cl- Channel (Open) Receptor->Receptor_Open Conformational Change Neuron Postsynaptic Neuron Receptor_Open:f1->Neuron Cl- Influx Hyper Hyperpolarization (Inhibitory Effect) Neuron->Hyper Leads to

Caption: Mechanism of GABA-A receptor modulation by quinazolinones.

Experimental Protocols for Preclinical Evaluation

A rigorous and systematic evaluation using validated preclinical models is essential to characterize the CNS profile of novel quinazolinone derivatives. The following protocols outline a standard workflow for screening anticonvulsant, sedative, and neurotoxic effects.

Workflow for CNS Activity Screening

The evaluation process should begin with broad screening for anticonvulsant activity and neurotoxicity, followed by more specific assays to elucidate the mechanism of action for promising candidates.

G cluster_workflow Preclinical Screening Workflow cluster_invivo In Vivo Screening cluster_sedative Sedative/Depressant Activity cluster_invitro In Vitro Mechanistic Studies start Synthesized Quinazolinone Derivative mes Maximal Electroshock (MES) Test start->mes Administer to rodents ptz Pentylenetetrazole (scPTZ) Test start->ptz Administer to rodents rotor Neurotoxicity (Rotorod Test) start->rotor Administer to rodents decision1 Active & Non-Toxic? mes->decision1 ptz->decision1 rotor->decision1 loco Locomotor Activity (Actophotometer) decision1->loco Yes hypno Hypnosis Potentiation (with Phenobarbitone) decision1->hypno Yes final Lead Candidate Identification decision1->final No binding Receptor Binding Assay ([3H]Flumazenil) loco->binding hypno->binding electro Electrophysiology (Xenopus Oocytes) binding->electro electro->final

Sources

Topic: 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core is a cornerstone in medicinal chemistry, recognized for its stability and broad spectrum of pharmacological activities.[1] This guide focuses on a particularly valuable derivative, 2-amino-6,7-dimethoxyquinazolin-4(3H)-one , a scaffold that offers multiple vectors for chemical diversification. Its inherent structural features make it a prime candidate for the synthesis of focused libraries aimed at discovering novel therapeutic agents. We will provide a comprehensive overview of the synthesis of this core, detail robust strategies for library generation, and discuss the structure-activity relationships (SAR) that have emerged from its derivatives, which have shown potential as anticancer, antimicrobial, and antiviral agents.[2][3][4] This document serves as a practical guide, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone framework, a fusion of benzene and pyrimidine rings, is a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][5] Its derivatives are found in over 200 naturally occurring alkaloids and numerous FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, which target epidermal growth factor receptors (EGFRs).[5][6] The 4(3H)-quinazolinone core, specifically, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it ideal for receptor binding.

The subject of this guide, this compound, offers distinct advantages:

  • The 2-amino Group: Serves as a primary handle for diversification, allowing for the introduction of a wide variety of substituents through well-established chemical transformations.

  • The 6,7-dimethoxy Groups: These electron-donating groups can influence the molecule's electronic properties, solubility, and metabolic stability. They also provide steric and electronic information that can be crucial for target recognition, as seen in numerous kinase and receptor antagonists.[7][8]

  • The N3-H Position: Offers an additional site for substitution, enabling fine-tuning of the molecule's physicochemical properties.

This combination of features makes the scaffold an excellent starting point for combinatorial chemistry and the generation of libraries with significant chemical diversity.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the core scaffold is the foundation of any library generation effort. The most direct and efficient approach begins with the commercially available 2-amino-4,5-dimethoxybenzoic acid. The key transformation is the cyclization with a one-carbon (C1) and two-nitrogen (N-C-N) synthon. Cyanamide is an ideal reagent for this purpose.

The causality behind this choice is rooted in its reactivity. The process involves an initial nucleophilic attack of the anthranilic acid's amino group onto cyanamide, followed by an intramolecular cyclization and tautomerization to yield the stable 2-amino-quinazolinone ring system.

Scaffold_Synthesis start 2-Amino-4,5-dimethoxybenzoic Acid reagent + Cyanamide (H2NCN) + Acid Catalyst (e.g., HCl) start->reagent Step 1: Addition intermediate Intermediate Guanidine Derivative (Acyclic) reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Step 2: Ring Closure product This compound cyclization->product

Figure 1: General synthetic pathway for the core scaffold.
Protocol 2.1: Synthesis of this compound

This protocol is a self-validating system. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC), and the final product's identity can be unequivocally confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and MS), ensuring trustworthiness.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

  • Reaction Initiation: Add cyanamide (1.5 eq) to the suspension. Cautiously add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) for 6-12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the resulting solid and wash it sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities. The resulting solid is often of high purity. If necessary, recrystallization from ethanol or a similar polar solvent can be performed.

  • Characterization: Dry the purified solid under vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity (Expected M.W. 221.21 g/mol ).[9]

Library Synthesis: Strategies for Scaffold Diversification

The this compound scaffold offers three primary points for diversification (R¹, R², R³). A systematic exploration of these positions allows for the creation of a comprehensive chemical library.

Library_Diversification scaffold Core Scaffold (this compound) r1_node R¹ Diversification (at 2-Amino Group) scaffold->r1_node r2_node R² Diversification (at N3 Position) scaffold->r2_node r3_node R³ Diversification (Aromatic Ring - Advanced) scaffold->r3_node acylation Acylation (R¹ = Acyl) r1_node->acylation sulfonylation Sulfonylation (R¹ = Sulfonyl) r1_node->sulfonylation urea_formation Urea/Thiourea Formation (R¹ = CONHR' / CSNHR') r1_node->urea_formation alkylation N-Alkylation (R² = Alkyl, Benzyl) r2_node->alkylation arylation N-Arylation (e.g., Buchwald-Hartwig) r2_node->arylation demethylation Demethylation at C6/C7 (R³ = OH) r3_node->demethylation etherification Further Etherification (R³ = O-Alkyl-NR'₂) demethylation->etherification

Figure 2: Workflow for chemical library diversification from the core scaffold.
Diversification at the 2-Amino Group (R¹)

This is the most facile and widely explored modification point.

  • Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, DMF) yields 2-acylamino derivatives. This introduces a wide range of functionalities.

  • Sulfonylation: Reaction with sulfonyl chlorides provides 2-sulfonylamino analogs, which can act as potent hydrogen bond donors and interact with different pockets in a target protein.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These moieties are excellent for establishing multi-point hydrogen bonding interactions.

Protocol 3.1.1: Parallel Acylation for Library Synthesis
  • Array Preparation: In a 96-well reaction block, dispense a solution of the core scaffold (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To each well, add a different acyl chloride (1.1 eq) from a stock solution, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the block and agitate at room temperature for 4-16 hours.

  • Quenching & Extraction: Quench the reactions by adding water. Extract the products using a liquid-handling robot with a suitable organic solvent like ethyl acetate.

  • Purification: The products can be purified via high-throughput preparative HPLC/MS.

Diversification at the N3 Position (R²)

Alkylation or arylation at the N3 position can significantly modulate the scaffold's lipophilicity and steric profile.

  • N-Alkylation: Standard conditions involve treating the scaffold with an alkyl or benzyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile. The choice of a stronger base (NaH) is often necessary due to the lower acidity of the N3-H compared to phenols or other amides.

Structure-Activity Relationship (SAR) Insights

Derivatives of the 2-aminoquinazolin-4(3H)-one scaffold have demonstrated a remarkable range of biological activities. The substitutions at the 2-amino position are particularly critical for determining the specific therapeutic application.[4]

Substitution Pattern (at 2-Amino Position)Biological Target / ActivityReported PotencyReference(s)
Substituted Phenylamino (e.g., 3,5-dichlorophenyl)Antiviral (SARS-CoV-2, MERS-CoV)IC₅₀ < 0.25 µM[3]
Substituted Phenylamino (e.g., 3,5-dichlorophenyl)Antibacterial (MRSA)MIC₅₀: 0.6 µM[10]
Substituted Benzylamino (e.g., 3,4-difluorobenzyl)Antibacterial (MRSA)MIC₅₀: 0.02 µM[4]
4-Heterocyclylpiperazin-1-ylα₁-Adrenoceptor AntagonistKᵢ ≈ 10⁻¹⁰ M[8]
4-(Substituted oxyethoxy)piperidinoα₁-Adrenoceptor AntagonistKᵢ ≈ 1.5 x 10⁻¹⁰ M[7]
(Cyclohexyl)guanidinoOpioid Receptor Like-1 (ORL1) AntagonistHigh Potency & Selectivity[11]

Key Insights:

  • Antimicrobial & Antiviral Activity: The presence of a substituted aniline or benzylamine at the 2-position appears crucial. Halogenated phenyl rings (dichloro, difluoro) consistently lead to high potency against both viral and bacterial targets, suggesting these groups may engage in favorable hydrophobic or halogen-bonding interactions within the target's active site.[3][4][10]

  • α₁-Adrenoceptor Antagonism: Larger, more complex heterocyclic substituents, often containing a piperazine or piperidine linker, are a common feature of potent α₁-adrenoceptor antagonists.[7][8] The 6,7-dimethoxy groups are a well-established pharmacophore for this target class, mimicking the catecholamines.

  • Kinase Inhibition: While not extensively detailed for this specific scaffold in the provided context, the broader quinazoline class is famous for kinase inhibition (e.g., Gefitinib).[12] The 2-amino group, when attached to specific aromatic systems, can be directed towards the ATP-binding site's hinge region, a common strategy in kinase inhibitor design.

Conclusion and Future Perspectives

The this compound scaffold is a robust and versatile platform for drug discovery. Its straightforward synthesis and multiple points for diversification make it exceptionally well-suited for the construction of high-quality chemical libraries. The demonstrated success of its derivatives across diverse therapeutic areas—from infectious diseases to cardiovascular conditions—underscores its privileged nature.

Future efforts should focus on exploring more complex and three-dimensional substituents at the 2-amino and N3 positions to access novel chemical space. Furthermore, selective demethylation of the 6- or 7-methoxy groups could open up another avenue for creating derivatives with improved properties, such as enhanced solubility or the ability to form additional hydrogen bonds with a target.[12][13] The continued application of this scaffold in well-designed library synthesis campaigns holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). Google Scholar.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015).
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.
  • Methods for quinazolinone synthesis. (n.d.).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025).
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1988). PubMed.
  • This compound. (n.d.). MySkinRecipes.
  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)
  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Sains Malaysiana.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (n.d.). PubMed.
  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. (n.d.). PubMed Central.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive and anticancer properties.[1][2] This guide details a reliable two-step synthetic route, beginning with the reduction of 2-nitro-4,5-dimethoxybenzonitrile to form the key intermediate, 2-amino-4,5-dimethoxybenzonitrile, followed by a cyclization reaction to yield the final product. The protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety precautions, and characterization methods to ensure reproducibility and high-purity results.

Introduction and Synthetic Strategy

The quinazoline core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for numerous approved drugs.[2] The target molecule, this compound, features key functional groups—a 2-amino group and a 6,7-dimethoxy substitution pattern—that are common in biologically active compounds, such as α1-adrenoceptor antagonists.[3][4]

The synthetic approach outlined herein is a robust two-step process designed for clarity and efficiency.

  • Step 1: Reduction of a Nitro Precursor. The synthesis commences with the readily available starting material, 2-nitro-4,5-dimethoxybenzonitrile. This compound undergoes a chemical reduction to convert the nitro group (-NO₂) into a primary amine (-NH₂), yielding the crucial intermediate, 2-amino-4,5-dimethoxybenzonitrile (ABN). We will employ a sodium dithionite reduction, a method well-suited for this transformation due to its mild conditions and straightforward work-up.[5]

  • Step 2: Guanidylative Cyclization. The synthesized ABN intermediate is then subjected to a cyclization reaction with urea. This reaction constructs the pyrimidinone ring of the quinazoline system, incorporating the C4-carbonyl and the N3-H, while the cyano group and the adjacent amino group of ABN react to form the 2-amino functionality.

This strategy avoids harsh reagents and provides a clear pathway to the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis protocol.

Synthesis_Workflow start_material 2-Nitro-4,5-dimethoxybenzonitrile step1 Step 1: Reduction start_material->step1 Heat to 90 °C reagent1 Sodium Dithionite (Na2S2O4) Water (H2O) reagent1->step1 intermediate 2-Amino-4,5-dimethoxybenzonitrile (ABN) step1->intermediate Cool & Filter step2 Step 2: Guanidylative Cyclization intermediate->step2 Heat to 160-170 °C reagent2 Urea (H2NCONH2) Ethylene Glycol reagent2->step2 product This compound step2->product Cool, Precipitate purification Purification & Characterization product->purification

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier Recommendation
2-Nitro-4,5-dimethoxybenzonitrile≥98% PuritySigma-Aldrich, Acros
Sodium Dithionite (Na₂S₂O₄)≥85% Technical GradeMajor chemical suppliers
UreaACS Reagent, ≥99%Major chemical suppliers
Ethylene GlycolAnhydrous, 99.8%Major chemical suppliers
Deionized WaterType II or higherIn-house or purchased
Ethanol (for washing)Reagent GradeMajor chemical suppliers
Diethyl Ether (for washing)Reagent GradeMajor chemical suppliers
Deuterated Solvents (for NMR)DMSO-d₆Cambridge Isotope Labs
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer or thermocouple probe

  • Buchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance (±0.001 g)

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (ESI-MS)

Detailed Experimental Protocol

PART A: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile (Intermediate)

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[5] The use of sodium dithionite is advantageous as it avoids the need for high-pressure hydrogenation equipment and expensive catalysts.

Step-by-Step Procedure:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-4,5-dimethoxybenzonitrile (10.0 g, 48.0 mmol) in deionized water (350 mL).

  • Heating: Begin stirring the suspension and heat the mixture to 90 °C using a heating mantle. The suspension will become a hot, stirred mixture.

  • Addition of Reducing Agent: Once the temperature stabilizes at 90 °C, add sodium dithionite (approx. 25.1 g, 144.1 mmol, 3.0 equivalents) in small portions over 15-20 minutes.

    • Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive frothing. Upon addition, the color of the mixture will typically change as the reduction proceeds.

  • Reaction: Maintain the reaction mixture at 90 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.

  • Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. b. As the solution cools, the product will crystallize out. To maximize precipitation, cool the flask in an ice bath for 30 minutes. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then a small amount of cold diethyl ether (20 mL) to facilitate drying.

  • Drying and Characterization: Dry the collected solid under vacuum at 50 °C to a constant weight. The product, 2-amino-4,5-dimethoxybenzonitrile, should be an off-white or pale yellow solid.

    • Expected Yield: 90-97%[5]

    • ¹H NMR (DMSO-d₆): δ 6.86 (s, 1H), 6.41 (s, 1H), 4.32 (br s, 2H, -NH₂), 3.73 (s, 3H, -OCH₃), 3.64 (s, 3H, -OCH₃).[5]

    • MS (m/z): 178 (M⁺).[5]

PART B: Synthesis of this compound (Final Product)

This step involves the cyclization of the aminobenzonitrile intermediate with urea in a high-boiling solvent. Ethylene glycol is selected as the solvent due to its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the reactants.

Step-by-Step Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 2-amino-4,5-dimethoxybenzonitrile (5.0 g, 28.1 mmol), urea (5.06 g, 84.2 mmol, 3.0 equivalents), and ethylene glycol (50 mL).

  • Reaction: a. Heat the stirred mixture to 160-170 °C. The reactants should dissolve to form a clear solution. b. Maintain this temperature for 4-6 hours. Ammonia gas will be evolved during the reaction; ensure the reaction is performed in a well-ventilated fume hood.

    • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amino group onto urea, followed by an intramolecular cyclization where the nitrile group is attacked, ultimately forming the quinazolinone ring after tautomerization.

  • Work-up and Isolation: a. After the reaction period, remove the heat source and allow the mixture to cool to below 100 °C. b. Carefully pour the warm reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. c. A precipitate of the crude product will form. Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration.

  • Purification and Drying: a. Wash the crude product on the filter with abundant deionized water (3 x 50 mL) to remove residual ethylene glycol and urea. b. Follow with a wash of cold ethanol (2 x 20 mL). c. Dry the purified product under vacuum at 80 °C to yield this compound as a white to off-white solid.

    • Expected Yield: 60-75%

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. (Expected ¹H NMR (DMSO-d₆): δ 10.6 (br s, 1H, NH), 7.05 (s, 1H), 6.95 (s, 1H), 6.5 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)).

Summary of Reaction Parameters

ParameterStep 1: ReductionStep 2: Cyclization
Primary Reactant 2-Nitro-4,5-dimethoxybenzonitrile2-Amino-4,5-dimethoxybenzonitrile
Key Reagent Sodium DithioniteUrea
Molar Ratio 1 : 3 (Reactant : Reagent)1 : 3 (Reactant : Reagent)
Solvent Deionized WaterEthylene Glycol
Temperature 90 °C160-170 °C
Reaction Time 1-2 hours4-6 hours
Expected Yield 90-97%60-75%

Safety and Handling

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

  • Sodium Dithionite: Can self-heat and ignite in air, especially when moist. It is a strong reducing agent. Keep away from water (except during the reaction itself) and oxidizing agents. Handle in a dry environment.

  • Ethylene Glycol: Harmful if swallowed. Avoid contact with skin and eyes. The high reaction temperature requires caution to prevent thermal burns.

  • Ammonia Evolution: The cyclization step releases ammonia gas, which is corrosive and has a pungent odor. Proper ventilation is mandatory.

References

  • PrepChem.com.Synthesis of 2-amino-4,5-dimethoxybenzonitrile. [Link]
  • Patents Act, 1970.A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn].
  • Wiadomości Chemiczne.SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Molecules.Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
  • Google Patents.CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Journal of Medicinal Chemistry.2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as .alpha.1-adrenoceptor antagonists and antihypertensive agents. [Link]
  • Sains Malaysiana.A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. [Link]
  • Google Patents.CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Journal of Medicinal Chemistry.2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. [Link]
  • Journal of Medicinal Chemistry.2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. [Link]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinone Core

The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry and drug development.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[3][4] Specifically, the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one moiety serves as a crucial intermediate in the synthesis of numerous high-value therapeutic agents.[5] It forms the core of potent α1-adrenoceptor antagonists like Doxazosin, used in treating hypertension, and is a foundational building block for various kinase inhibitors explored in modern oncology.[5][6]

Traditionally, the synthesis of these compounds involved multi-step procedures that were often time-consuming and inefficient.[4] The evolution towards one-pot synthesis methodologies marks a significant advancement, aligning with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall process efficiency.[1][7][8] This guide provides a detailed protocol and the underlying scientific rationale for an efficient, one-pot synthesis of this compound derivatives, designed for researchers in organic synthesis and pharmaceutical development.

Reaction Mechanism: A Logic-Driven Approach

The elegance of the one-pot synthesis lies in the strategic selection of starting materials that contain all the necessary components to construct the target molecule in a single, continuous process. The reaction proceeds through a domino sequence of intramolecular reactions, avoiding the need to isolate intermediates.

Core Reactants and Their Roles:

  • 2-Amino-4,5-dimethoxybenzoic Acid: This is the foundational building block.[9] Its structure provides the pre-functionalized benzene ring with the desired 6,7-dimethoxy substitution pattern. The ortho-disposed amino (-NH₂) and carboxylic acid (-COOH) groups are perfectly positioned to undergo cyclization to form the quinazolinone core.[9][10]

  • Cyanamide (or a derivative): This reagent serves as the C-N source, providing the final two atoms required to complete the six-membered pyrimidine ring. The reaction of an anthranilic acid with a cyanamide derivative is a well-established method for constructing 2-aminoquinazolinones.[11][12]

Proposed Mechanistic Pathway:

The reaction is typically facilitated by a promoter or coupling agent. A modern and efficient approach utilizes chlorotrimethylsilane (TMSCl), which activates the reactants and drives the reaction forward.[11]

The proposed mechanism involves the following key steps:

  • Activation: The reaction is initiated by the interaction of 2-amino-4,5-dimethoxybenzoic acid and the cyanamide source with a promoter like TMSCl in a suitable solvent such as tert-butanol.[11]

  • Nucleophilic Attack: The amino group of the anthranilic acid attacks the cyanamide carbon.

  • Intramolecular Cyclization: The intermediate undergoes a subsequent intramolecular cyclization, where the nitrogen from the anthranilic acid's original amino group attacks the activated carboxyl group.

  • Dehydration and Tautomerization: The cyclized intermediate eliminates a molecule of water and tautomerizes to form the stable aromatic this compound ring system.

Diagram: Proposed Reaction Mechanism

Reaction_Mechanism Start 2-Amino-4,5-dimethoxybenzoic Acid + Cyanamide Derivative Intermediate1 Activated Intermediate (via TMSCl) Start->Intermediate1 Activation Intermediate2 Acyclcic Adduct Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Dehydration & Tautomerization

Caption: A simplified schematic of the one-pot synthesis pathway.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the specified steps and conditions is critical for achieving high yield and purity.

Materials and Reagents:

ReagentCAS No.FormulaM.W.Recommended Purity
2-Amino-4,5-dimethoxybenzoic acid5653-40-7C₉H₁₁NO₄197.19≥98%
N-Cyanoguanidine (Dicyandiamide)461-58-5C₂H₄N₄84.08≥99%
Chlorotrimethylsilane (TMSCl)75-77-4C₃H₉ClSi108.64≥98%
tert-Butanol (t-BuOH)75-65-0C₄H₁₀O74.12Anhydrous, ≥99.5%
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00≥97%, pellets
Ethanol (EtOH)64-17-5C₂H₆O46.0795% or absolute
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05≥99.7%
Deionized Water7732-18-5H₂O18.02High Purity

Equipment:

  • Three-neck round-bottom flask (250 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon inlet for inert atmosphere

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Diagram: Experimental Workflow

Experimental_Workflow Setup Assemble dry glassware under inert atmosphere Charge Charge flask with benzoic acid derivative, dicyandiamide, and t-BuOH Setup->Charge Add_TMSCl Add TMSCl dropwise at room temperature Charge->Add_TMSCl Heat Heat mixture to 60-70°C (4-6 hours) Add_TMSCl->Heat Hydrolyze Add ethanolic NaOH solution and reflux (6-8 hours) Heat->Hydrolyze Acidify Cool to 0°C and acidify with Acetic Acid Hydrolyze->Acidify Isolate Filter the precipitate using Buchner funnel Acidify->Isolate Wash Wash solid with cold water and ethanol Isolate->Wash Dry Dry the product under vacuum Wash->Dry

Caption: Step-by-step workflow for the one-pot synthesis.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of TMSCl.

  • Charging Reactants: To the flask, add 2-amino-4,5-dimethoxybenzoic acid (e.g., 10.0 g, 50.7 mmol) and N-cyanoguanidine (dicyandiamide) (6.4 g, 76.1 mmol, 1.5 equiv.). Add anhydrous tert-butanol (100 mL).

  • Addition of Promoter: Begin stirring the suspension at room temperature. Slowly add chlorotrimethylsilane (TMSCl) (12.9 mL, 101.4 mmol, 2.0 equiv.) dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • Initial Reaction Phase: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Chloroform:Methanol 9:1).

  • Hydrolysis and Cyclization: After the initial phase, carefully add a 2N solution of NaOH in a 1:1 mixture of ethanol and water (200 mL) to the stirred reaction mixture at room temperature.

  • Reflux: Heat the resulting solution to reflux (approximately 100-110°C) and maintain for 6-8 hours, until TLC analysis indicates the completion of the reaction.

  • Product Precipitation: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C. Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) followed by a small amount of cold ethanol (2 x 20 mL) to remove residual impurities.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 60°C to a constant weight. The expected yield is typically in the range of 75-85%.

Data Summary and Characterization

Expected Results:

ParameterValue
Starting Material2-Amino-4,5-dimethoxybenzoic acid
Key ReagentN-Cyanoguanidine
PromoterChlorotrimethylsilane (TMSCl)
Reaction Temperature60-70°C, then Reflux
Reaction Time~10-14 hours total
Expected Yield75-85%
AppearanceWhite to off-white solid
Melting Point>280 °C (decomposes)

Product Characterization:

The identity and purity of the synthesized this compound (C₁₀H₁₁N₃O₃, M.W. 221.21) should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would be approximately δ 7.10 (s, 1H, Ar-H), 6.95 (s, 2H, -NH₂), 6.80 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃). The broad singlet for the -NH₂ protons is exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks are expected around δ 165.0 (C=O), 155.0, 153.0, 148.0, 145.0, 115.0, 108.0, 105.0, 56.0 (-OCH₃), 55.5 (-OCH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₁N₃O₃ [M+H]⁺: 222.08.

  • FT-IR (KBr, cm⁻¹): Key absorptions around 3450-3300 (N-H stretch), 1660 (C=O stretch, amide), 1620 (C=N stretch), 1250 (C-O stretch, ether).

Key Considerations & Troubleshooting

  • Anhydrous Conditions: The initial phase of the reaction involving TMSCl is moisture-sensitive. Failure to use dry glassware and solvents can lead to the decomposition of TMSCl, significantly reducing the reaction efficiency.

  • Purity of Starting Materials: The purity of the 2-amino-4,5-dimethoxybenzoic acid is paramount. Impurities can lead to side reactions and complicate the purification process.[9]

  • Safe Handling of Reagents: TMSCl and acetic acid are corrosive. Sodium hydroxide is caustic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Troubleshooting Low Yields:

    • Check for incomplete reaction: If TLC shows significant starting material, extend the reflux time.

    • Ensure proper pH for precipitation: The product is amphoteric; precipitation is most effective near neutral pH. If the solution is too acidic or basic, the product may remain dissolved.

    • Verify reagent quality: Use fresh, high-purity TMSCl and anhydrous solvents.

Conclusion

This application note details a robust and efficient one-pot synthesis of this compound. By leveraging a domino reaction sequence initiated with readily available starting materials, this protocol offers a significant improvement over traditional multi-step methods. The procedure is scalable, cost-effective, and adheres to the principles of green chemistry, providing researchers and drug development professionals with a reliable method to access this vital pharmaceutical intermediate.

References

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • IntechOpen. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach.
  • PubMed. (2020). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry.
  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF.
  • ProQuest. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry.
  • PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • Medical University of Lublin. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • PubMed Central (PMC). (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • PubMed Central (PMC). (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • UKM. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One.
  • PubMed. (n.d.). 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.
  • PubMed. (n.d.). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.
  • PubMed. (n.d.). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (n.d.). 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.
  • PubMed. (n.d.). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist.
  • PubMed Central (PMC). (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Advent of Microwave Synthesis

Quinazolinone and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2] The classical methods for synthesizing these valuable compounds, such as the Niementowski reaction, often require harsh reaction conditions, prolonged heating, and can result in modest yields and the formation of byproducts.[3]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to synthesizing such heterocyclic systems.[4][5][6] This technique leverages the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7][8][9] The primary advantages of MAOS over conventional heating methods include dramatic acceleration of reaction rates, significantly reduced reaction times (from hours to minutes), improved yields, higher product purity, and alignment with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[4][5][6][7][8][10]

This guide provides a comprehensive overview of the principles of microwave-assisted synthesis and detailed protocols for the efficient preparation of various quinazolinone derivatives, designed for researchers, scientists, and professionals in the field of drug development.

Pillar 1: The Expertise Behind the Method - Understanding Microwave-Assisted Organic Synthesis (MAOS)

The remarkable rate enhancements observed in microwave-assisted reactions are primarily attributed to two fundamental mechanisms of microwave heating: dipolar polarization and ionic conduction.[7][10][11]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at a molecular level, resulting in rapid and uniform heating of the bulk reaction mixture.[7][8][9]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[7]

Unlike conventional heating, which relies on slow heat transfer through convection and conduction from the vessel walls, microwave energy is introduced directly and volumetrically into the reactants and solvent.[8][10] This leads to a rapid increase in the internal temperature of the reaction mixture, allowing the molecules to quickly overcome the activation energy barrier and accelerating the reaction rate.[7][9]

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinazolinone derivatives.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine Reactants (e.g., Anthranilic Acid, Amide/Anhydride) P2 Add Catalyst/Support (if required) P1->P2 P3 Place in Microwave-Safe Reaction Vessel P2->P3 R1 Set Reaction Parameters (Time, Temperature, Power) P3->R1 R2 Initiate Microwave Irradiation R1->R2 W1 Cool Reaction Mixture R2->W1 W2 Product Isolation (e.g., Filtration, Extraction) W1->W2 W3 Purification (e.g., Recrystallization, Chromatography) W2->W3 Final Final W3->Final Characterization (NMR, IR, MS)

Caption: General workflow for microwave-assisted quinazolinone synthesis.

Pillar 2: Trustworthy Protocols for Reproducible Results

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of quinazolinone derivatives.

Protocol 1: Solvent-Free Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Anthranilic Acid and Amides

This protocol is adapted from a method utilizing a catalytic amount of Antimony(III) chloride (SbCl₃) under solvent-free microwave irradiation, demonstrating a green and efficient approach.

Reaction Scheme:

G reactant1 Anthranilic Acid catalyst SbCl3 (cat.) Microwave (200 W) plus1 + reactant2 Amide (R-CONH2) product 2-Substituted Quinazolin-4(3H)-one catalyst->product

Caption: Synthesis of 2-substituted quinazolin-4(3H)-ones.

Materials:

  • Anthranilic acid

  • Aromatic or aliphatic amide

  • Antimony(III) chloride (SbCl₃)

  • Microwave reactor

  • Appropriate glassware

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (2 mmol) and the desired amide (2 mmol).

  • Add a catalytic amount of SbCl₃ (0.5 mol%).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 200 W. The reaction time will vary depending on the specific amide used (typically monitored by TLC).

  • After completion of the reaction (as indicated by TLC), allow the vessel to cool to room temperature.

  • The crude product can then be purified, for example, by recrystallization from ethanol.

Data Presentation:

EntryAmide (R Group)Time (min)Yield (%) (Microwave)Yield (%) (Conventional)
1Phenyl109483 (12h at 140°C)
24-Methylphenyl1292-
34-Methoxyphenyl1590-
44-Chlorophenyl1293-
5Methyl885-

Table adapted from data presented in the literature. This table clearly demonstrates the significant reduction in reaction time and improvement in yield achieved with microwave assistance compared to conventional heating.

Protocol 2: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol outlines a highly efficient, one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester under solvent-free microwave conditions.[12]

Reaction Scheme:

G reactant1 Isatoic Anhydride conditions Microwave (140 °C, 20-30 min) plus1 + reactant2 Amine (R1-NH2) plus2 + reactant3 Orthoester (R2-C(OEt)3) product 2,3-Disubstituted Quinazolin-4(3H)-one conditions->product

Sources

Application Note & Protocol: Regioselective N-Alkylation of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a key synthetic transformation in the development of pharmacologically active molecules. Quinazolinone derivatives are a critical scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This protocol details a robust and reproducible method for the regioselective alkylation at the N-3 position, a common challenge due to the presence of multiple nucleophilic sites. We will delve into the mechanistic rationale behind the procedural steps, offer insights into reaction optimization, and provide a thorough characterization protocol for the resulting N-alkylated products.

Introduction: The Significance of N-Alkylated Quinazolinones

The quinazolinone core is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates built upon this heterocyclic system.[3][4] The functionalization of the quinazolinone scaffold, particularly through N-alkylation, allows for the modulation of its physicochemical and pharmacological properties. The introduction of various alkyl groups can enhance target binding affinity, improve pharmacokinetic profiles, and fine-tune the overall biological activity of the molecule.[5]

The specific substrate, this compound, is a versatile precursor for a range of therapeutic agents, including potent inhibitors of kinases and other enzymes.[6][7] However, the presence of multiple nucleophilic centers—the N-1 and N-3 positions of the quinazolinone ring and the exocyclic 2-amino group—presents a regioselectivity challenge during alkylation. This guide focuses on a method to selectively achieve N-3 alkylation, which is often crucial for desired biological activity.

Mechanistic Considerations for Regioselective N-Alkylation

The regioselectivity of the alkylation of quinazolinones is influenced by several factors, including the nature of the base, the solvent, the electrophile (alkylating agent), and the reaction temperature. The N-3 position is generally more nucleophilic than the N-1 position due to the electronic contribution of the adjacent carbonyl group. The formation of an ambident anion upon deprotonation by a base is a key intermediate.[1]

Softer electrophiles and polar aprotic solvents tend to favor N-alkylation over O-alkylation. The choice of a suitable base is critical to ensure efficient deprotonation at the desired nitrogen without promoting unwanted side reactions.

Reaction_Mechanism cluster_conditions Reaction Conditions Reactant This compound Anion Quinazolinone Anion (Resonance Stabilized) Reactant->Anion Deprotonation Base Base (e.g., K2CO3, Cs2CO3) Product N-3 Alkylated Product Anion->Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO)

Figure 1: Proposed mechanism for the N-alkylation of this compound.

Experimental Protocol

This protocol provides a general procedure that can be adapted for various alkylating agents.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially available
Alkyl halide (e.g., Iodomethane, Benzyl bromide)Reagent gradeCommercially available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially available
Cesium Carbonate (Cs₂CO₃), anhydrous≥99%Commercially available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially available
Dichloromethane (DCM)ACS gradeCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Start Start Setup 1. Reaction Setup: - Add quinazolinone, base, and solvent to flask. - Flush with inert gas. Start->Setup Addition 2. Add Alkylating Agent: - Add alkyl halide dropwise at room temperature. Setup->Addition Reaction 3. Reaction: - Heat to 60-80 °C. - Monitor by TLC. Addition->Reaction Workup 4. Aqueous Work-up: - Cool to RT. - Quench with water. - Extract with organic solvent. Reaction->Workup Purification 5. Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Characterization 6. Characterization: - NMR (1H, 13C) - Mass Spectrometry (MS) - Melting Point (m.p.) Purification->Characterization End End Characterization->End

Figure 2: General workflow for the N-alkylation of this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) as the base. Suspend the solids in anhydrous DMF (approximately 10-20 mL per gram of starting material).

    • Expert Insight: Cesium carbonate is a stronger and more soluble base in DMF, which can lead to faster reaction times and higher yields, particularly with less reactive alkylating agents.[1] However, potassium carbonate is a more cost-effective option and is often sufficient.

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir for 15-30 minutes. The product may precipitate out. If so, collect the solid by vacuum filtration. If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated product.

Characterization of the N-Alkylated Product

Thorough characterization is essential to confirm the structure of the product and to ensure the regioselectivity of the alkylation.

Spectroscopic Analysis
  • ¹H NMR: The most significant change in the ¹H NMR spectrum will be the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the methylene protons directly attached to the nitrogen (N-CH₂) typically appears in the range of 4.0-5.5 ppm.[1]

  • ¹³C NMR: The appearance of new signals in the aliphatic region of the spectrum corresponding to the carbons of the alkyl group will be observed. The chemical shift of the methylene carbon attached to the nitrogen (N-CH₂) is also a key indicator.

  • 2D NMR (HSQC, HMBC, NOESY): In cases of ambiguity between N- and O-alkylation, 2D NMR techniques are invaluable. An HMBC correlation between the protons of the N-CH₂ group and the C4 and C2 carbons of the quinazolinone ring confirms N-3 alkylation.[1] A NOESY correlation between the N-CH₂ protons and the H5 proton of the quinazolinone ring can also provide evidence for N-3 substitution.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Expected Data for a Model Compound: 2-amino-3-benzyl-6,7-dimethoxyquinazolin-4(3H)-one
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR δ (ppm): 7.20-7.40 (m, 5H, Ar-H of benzyl), 7.05 (s, 1H, H-5), 6.80 (s, 1H, H-8), 5.30 (s, 2H, N-CH₂), 5.50 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃). Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR δ (ppm): 162.5 (C=O), 155.0 (C-7), 150.0 (C-9), 148.0 (C-6), 136.0 (Ar-C of benzyl), 129.0, 128.0, 127.0 (Ar-CH of benzyl), 115.0 (C-10), 108.0 (C-5), 105.0 (C-8), 56.0 (OCH₃), 55.8 (OCH₃), 48.0 (N-CH₂). Note: Chemical shifts are approximate.
HRMS (ESI) Calculated for C₁₇H₁₈N₃O₃ [M+H]⁺, found value should be within ± 5 ppm of the calculated mass.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the amount of the alkylating agent or the base. Switching to a more reactive alkylating agent (e.g., from a bromide to an iodide) or a stronger base like cesium carbonate can also improve the yield.[1]

  • Formation of O-Alkylated Product: If O-alkylation is observed, try using a less polar solvent or a bulkier base. Lowering the reaction temperature may also favor N-alkylation.

  • No Reaction: Ensure that the reagents and solvent are anhydrous. The presence of water can quench the base and hydrolyze the alkylating agent.

Conclusion

The N-alkylation of this compound is a crucial synthetic step for accessing a diverse range of biologically active compounds. The protocol described herein provides a reliable and reproducible method for achieving regioselective N-3 alkylation. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensure the desired outcome. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel quinazolinone-based therapeutics.

References

  • Van der Veken, P., et al. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. European Journal of Medicinal Chemistry, 125, 890-901. [Link]
  • ResearchGate. (n.d.). Acylation or alkylation of 3-amino-4(3H)-quinazolinones 25. [Link]
  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • Choi, J., et al. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25193-25211. [Link]
  • Norman, P. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 49(16), 4819-4832. [Link]
  • ResearchGate. (n.d.).
  • Al-Ostath, A., et al. (2023). Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. Chemical Review and Letters, 6(1), 2-10. [Link]
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(11), 1-5. [Link]
  • Google Patents. (n.d.).
  • Giardinà, D., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607. [Link]
  • Alabaster, V. A., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516-520. [Link]
  • Scott, J. D., et al. (2022). Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry, 65(3), 2005-2023. [Link]
  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 125-135. [Link]
  • Amerigo Scientific. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). [Link]
  • PubChem. (n.d.). 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme 1.

Sources

Application Notes and Protocols: In Vitro Kinase Inhibition Assay for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of Quinazoline Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Given their central role in signal transduction, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[3] This has made kinases one of the most important classes of drug targets in modern medicine.[4]

Quinazoline derivatives have emerged as a particularly successful class of kinase inhibitors.[5] Their rigid, heterocyclic scaffold serves as a versatile pharmacophore that can be decorated with various side chains to achieve high potency and selectivity against specific kinases.[6] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are FDA-approved for the treatment of cancers driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5][7] These inhibitors typically act by competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation and blocking downstream signaling pathways that promote tumor growth.[3]

This application note provides a detailed, field-proven protocol for determining the inhibitory activity of quinazoline derivatives against a target kinase in vitro. We will focus on the widely used and highly sensitive ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] The principles and methodologies described herein are broadly applicable to various kinase targets and can be adapted for high-throughput screening and detailed mechanistic studies.

Pillar 1: The "Why" - Foundational Principles of In Vitro Kinase Assays

The primary goal of an in vitro kinase inhibition assay is to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[9] A robust and reliable assay is built on a clear understanding of the enzymatic reaction and the detection technology.

Most kinase assays, at their core, measure one of two things: the consumption of ATP or the generation of a phosphorylated product.[10] The ADP-Glo™ assay falls into the former category. It is a universal method because it detects ADP, a product common to all kinase reactions.[11] This universality makes it adaptable to virtually any kinase, regardless of its substrate (protein, peptide, or lipid).[12]

The assay is performed in two steps after the initial kinase reaction is complete.[8] First, a reagent is added to terminate the kinase reaction and, crucially, to deplete any remaining ATP. This step is vital for reducing background signal and increasing the assay's sensitivity. In the second step, a detection reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[8][11]

An inhibitor's effect is observed as a decrease in the luminescent signal.[2] This approach is less susceptible to compound interference (e.g., autofluorescence) that can plague fluorescence-based methods.[12]

Diagram 1: Principle of the ADP-Glo™ Kinase Assay

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate ADP ADP K->ADP Catalyzes ATP ATP ATP->ADP Inhibitor Quinazoline Inhibitor Inhibitor->K Binds & Inhibits ADP_Glo_Reagent ADP-Glo™ Reagent Remaining_ATP Remaining ATP P_Substrate Phosphorylated Substrate Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Prepares for Remaining_ATP->ADP_Glo_Reagent Depletes New_ATP Newly Synthesized ATP Kinase_Detection_Reagent->New_ATP Converts ADP to Luciferase Luciferase/ Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light Generates

Caption: Workflow of the ADP-Glo™ assay to measure kinase inhibition.

Pillar 2: A Self-Validating Protocol for Quinazoline Derivatives

A trustworthy protocol incorporates controls that validate each step of the experiment. This ensures that the observed inhibition is due to the specific action of the compound on the target kinase and not an artifact.

Materials and Reagents
  • Target Kinase: Recombinant purified kinase (e.g., EGFR, VEGFR-2, Src).

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Quinazoline Derivatives: Stock solutions in 100% DMSO.

  • ATP: High-purity ATP solution.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence.

  • Multimode Plate Reader: Capable of measuring luminescence.

Experimental Workflow: Step-by-Step Methodology

Diagram 2: Experimental Workflow for IC50 Determination

IC50_Workflow prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) dispense 2. Dispense Reagents (Inhibitor, Kinase, Substrate) prep->dispense initiate 3. Initiate Kinase Reaction (Add ATP) dispense->initiate incubate_k 4. Incubate at RT (e.g., 60 minutes) initiate->incubate_k terminate 5. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) incubate_k->terminate incubate_d 6. Incubate at RT (40 minutes) terminate->incubate_d detect 7. Detect ADP (Add Kinase Detection Reagent) incubate_d->detect incubate_l 8. Incubate at RT (30-60 minutes) detect->incubate_l read 9. Read Luminescence incubate_l->read analyze 10. Data Analysis (Calculate % Inhibition, Plot Dose-Response, Fit IC50) read->analyze

Caption: Step-by-step workflow for kinase inhibition assay and IC50 analysis.

Step 1: Reagent Preparation

  • Assay Buffer Preparation: Prepare the 1x kinase reaction buffer. A typical buffer might be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Keep on ice.

  • Quinazoline Inhibitor Dilution Series: Perform a serial dilution of the quinazoline stock solutions in 100% DMSO. Then, create intermediate dilutions in the assay buffer. This two-step dilution minimizes DMSO concentration in the final reaction, which should ideally be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to the desired working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are often near the Km values for ATP and substrate to ensure assay sensitivity.[13]

Step 2: Assay Plate Setup (384-well format example)

  • Compound Addition: Add 1 µL of the diluted quinazoline derivatives or DMSO (for controls) to the appropriate wells of the assay plate.

    • Test Wells: Quinazoline derivative dilutions.

    • Positive Control (0% Inhibition): DMSO only. Represents uninhibited kinase activity.

    • Negative Control (100% Inhibition): DMSO only, but no kinase will be added (or a known potent inhibitor). Represents background signal.

  • Kinase/Substrate Mix Addition: Prepare a 2x master mix of the kinase and substrate in assay buffer. Add 2.5 µL of this mix to all wells except the negative control wells (add 2.5 µL of substrate in buffer to these).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

Step 3: Kinase Reaction Initiation and Incubation

  • ATP Addition: Prepare a 2x ATP solution in assay buffer. To start the reaction, add 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is 5 µL.

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.

Step 4: Signal Detection

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins the depletion of unused ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.[8]

  • ADP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Pillar 3: Data Analysis and Interpretation

Step 1: Calculation of Percent Inhibition

The activity of the kinase in the presence of the inhibitor is normalized to the control wells.

  • Average Signals: Calculate the average luminescence signal for the positive control (Max Signal) and the negative control (Min Signal).

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

Step 2: IC50 Determination

  • Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (or sigmoidal dose-response) curve.[14]

  • Determine IC50: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[15][16]

Data Presentation: A Model for Clarity

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Hypothetical Inhibition Data for a Quinazoline Derivative (Compound QZ-1) against EGFR

QZ-1 Conc. (nM)Log [QZ-1]Raw Luminescence (RLU)% Inhibition
Controls
0 (Max Signal)N/A850,0000%
No Enzyme (Min Signal)N/A5,000100%
Test Compound
0.1-1845,2000.56%
10798,5006.10%
101435,00049.11%
100265,30092.87%
100038,20099.62%
1000045,10099.99%
Calculated IC50 10.2 nM

Trustworthiness: Troubleshooting and Ensuring Data Integrity

Even with a robust protocol, unexpected results can occur. A self-validating system includes anticipating and addressing common issues.

  • High Signal in "No Enzyme" Control: This suggests ATP contamination in the reagents or substrate. Use high-purity reagents.

  • Low Signal in "Max Signal" Control: The kinase may be inactive, or the substrate/ATP concentrations may be too low. Verify enzyme activity and optimize reaction conditions.

  • Inconsistent Results Between Replicates: This often points to pipetting errors, improper mixing, or issues with the plate reader. Ensure equipment is calibrated and practice good pipetting technique.

  • Inhibitor Appears Inactive: The inhibitor may not be soluble at the tested concentrations, or the ATP concentration in the assay may be too high, leading to competitive displacement.[17] Check compound solubility and consider running the assay at an ATP concentration close to its Km value.[13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibitory potential of quinazoline derivatives against protein kinases. By understanding the core principles of the assay, following a detailed and validated workflow, and applying rigorous data analysis, researchers can generate high-quality, reproducible data. This information is crucial for the successful progression of kinase inhibitor discovery programs, from initial hit identification to lead optimization and beyond.

References

  • Zegzouti, H. et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Zhang, Y. et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. ResearchGate.
  • Zhang, Y. et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.
  • Al-Suwaidan, I. A. et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Al-Warhi, T. et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
  • Zayed, M. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • Singh, A. et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Biomedical and Pharmacology Journal.
  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. MRC PPU.
  • Chen, Y. et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH.
  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate.
  • El-Sayed, N. N. E. et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors... NIH.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate.
  • Brehmer, D. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro... PMC - PubMed Central.
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • Adriaenssens, E. et al. (2024). In vitro kinase assay. Protocols.io.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate.
  • Sreelatha, S. et al. (2015). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH.
  • Drewry, D. H. et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • ResearchGate. (n.d.). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects... ResearchGate.
  • Al-Warhi, T. et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects... RSC Publishing.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

Sources

Application Notes and Protocols: Cell-Based Assays for Evaluating Anticancer Activity of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of quinazolinone have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] Specifically, 2-amino-6,7-dimethoxyquinazolin-4(3H)-one and its analogs have emerged as a promising class of compounds, with research indicating their potential to inhibit key pathways involved in tumor growth and proliferation.[4] Some quinazolinone derivatives have been shown to target kinases, tubulin, and other molecules crucial for cancer cell survival.[1][5][6]

The development of novel anticancer drugs necessitates robust and reliable methods for evaluating their efficacy and mechanism of action. Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical information on a compound's cytotoxic and cytostatic effects.[7][8][9][10][11] This guide provides a comprehensive overview of key cell-based assays and detailed protocols for assessing the anticancer activity of this compound analogs. The methodologies described herein are designed to deliver reproducible and insightful data for researchers, scientists, and drug development professionals.

I. Foundational Assays for Cytotoxicity and Viability

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The following assays provide a quantitative measure of a compound's ability to inhibit cancer cell growth.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[13][14]

Causality Behind Experimental Choices: This assay is often the first-line screening method due to its simplicity, high throughput, and cost-effectiveness.[8][15] It provides a rapid assessment of a compound's overall cytotoxic or cytostatic effect.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549, HCT116) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO-containing medium).

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[13][14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinazolinone Analogs B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

B. Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17][18][19] The amount of bound dye is directly proportional to the total cellular protein mass, which reflects the cell number.[16][18]

Causality Behind Experimental Choices: The SRB assay is an excellent orthogonal method to the MTT assay as it measures total protein content rather than metabolic activity.[17] This makes it less susceptible to interference from compounds that may affect mitochondrial function without directly causing cell death. It is also a highly reproducible and cost-effective method.[18][19]

Detailed Experimental Protocol: SRB Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[16]

    • Incubate the plates at 4°C for at least 1 hour.[16]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[16]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]

  • Absorbance Measurement and Data Analysis:

    • Shake the plates on an orbital shaker for 5 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance at 510 nm using a microplate reader.[18]

    • Calculate the percentage of cell growth inhibition and the IC₅₀ value as described for the MTT assay.

Data Presentation: Cytotoxicity of Quinazolinone Analogs
CompoundCell LineIC₅₀ (µM) - MTT Assay (48h)IC₅₀ (µM) - SRB Assay (48h)
Analog QA-1MCF-715.2 ± 1.818.5 ± 2.1
Analog QA-2MCF-75.8 ± 0.77.1 ± 0.9
Analog QA-3A54922.1 ± 2.525.3 ± 3.0
DoxorubicinMCF-70.5 ± 0.10.6 ± 0.1
DoxorubicinA5490.8 ± 0.21.0 ± 0.2

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic potential of the this compound analogs has been established, the next crucial step is to investigate their mechanism of action. The following assays can help elucidate whether the compounds induce apoptosis or cause cell cycle arrest.

A. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[20][21][22] Several methods can be employed to detect apoptosis.

1. Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes.[23] Therefore, this dual staining allows for the differentiation of viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic/necrotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺).[23]

Causality Behind Experimental Choices: This flow cytometry-based assay is a robust and widely used method to quantify apoptosis and distinguish it from necrosis.[24] It provides a quantitative snapshot of the different cell populations in response to treatment.

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the quinazolinone analogs at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway Drug Quinazolinone Analog Mito Mitochondria Drug->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

B. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[2]

Principle: Cell cycle analysis by flow cytometry involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[25] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26]

Causality Behind Experimental Choices: This assay provides valuable information on whether the quinazolinone analogs induce cell cycle arrest at a specific phase, which can provide insights into their potential molecular targets (e.g., cyclin-dependent kinases).

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the quinazolinone analogs at their IC₅₀ concentrations for a specified duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[27]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[25] RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data on a linear scale to resolve the G0/G1 and G2/M peaks.[27]

    • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Control55.4 ± 3.128.7 ± 2.515.9 ± 1.8
Analog QA-2 (5 µM)25.1 ± 2.230.5 ± 2.844.4 ± 3.5
Analog QA-2 (10 µM)15.8 ± 1.920.1 ± 2.164.1 ± 4.2

III. Trustworthiness and Self-Validating Systems

To ensure the scientific integrity of the findings, each protocol should incorporate self-validating systems.

  • Positive and Negative Controls: Always include a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., DMSO) as a negative control.

  • Orthogonal Assays: As demonstrated with the MTT and SRB assays, using multiple assays that measure the same endpoint through different mechanisms strengthens the validity of the results.[28]

  • Dose-Response and Time-Course Studies: Evaluating the effects of the compounds over a range of concentrations and time points is essential for understanding their potency and kinetics.

  • Assay Validation: Before routine use, each assay should be validated for linearity, range, precision, and accuracy.[29][30][31]

IV. Conclusion

The cell-based assays outlined in this guide provide a robust framework for the initial evaluation of the anticancer activity of this compound analogs. By systematically assessing cytotoxicity, viability, and key mechanistic aspects such as apoptosis and cell cycle arrest, researchers can gain valuable insights into the therapeutic potential of these compounds. Adherence to detailed protocols and the inclusion of self-validating measures will ensure the generation of high-quality, reproducible data, which is fundamental for advancing promising candidates in the drug discovery pipeline.

References

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5851.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.
  • ResearchGate. (n.d.). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Sharma, R., Tobin, G., & Clark, G. W. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 869, 235–246.
  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • JoVE. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.
  • SciSpace. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Frontiers. (n.d.). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Biocompare.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • EurekAlert!. (2020, May 21). Cell-culture based test systems for anticancer drug screening. EurekAlert!.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Skanda Life Sciences. (n.d.). Cell based assays – Assay Development and Validation. Skanda Life Sciences.
  • MDPI. (n.d.). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI.
  • Sterling Pharma Solutions. (n.d.). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions.
  • Narla, R. K., Dong, Y., Uckun, F. M., & Jaszcz, W. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405–1414.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Molecules, 25(22), 5462.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

Sources

MTT assay protocol for cytotoxicity of novel quinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: MTT Assay Protocol for the Cytotoxicity Assessment of Novel Quinazoline Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Cytotoxicity Screening

The quest for novel therapeutic agents is a cornerstone of modern drug development, with quinazoline derivatives representing a particularly promising class of heterocyclic compounds.[1][2][3] Their diverse biological activities, including significant anticancer potential, necessitate robust and reliable methods for evaluating their cytotoxic effects.[1][2][4] The MTT assay is a widely accepted, foundational colorimetric method for assessing in vitro cytotoxicity.[5][6] It provides a quantitative measure of how a compound affects cellular metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[7]

This guide provides a detailed, field-proven protocol for utilizing the MTT assay to screen novel quinazoline compounds. Beyond a simple list of steps, it delves into the causality behind experimental choices, offering insights to ensure data integrity and reproducibility.

The Biochemical Principle: Visualizing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's efficacy lies in a simple yet elegant biochemical principle.[8] The core of the assay is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[9][10] This conversion is exclusively performed by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.

Therefore, the intensity of the purple color is directly proportional to the number of viable cells.[11] Dead or dying cells, with compromised mitochondrial function, lose the ability to perform this conversion. After a defined incubation period, the insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[10] A decrease in signal compared to untreated control cells indicates a reduction in metabolic activity and, consequently, cell viability, signifying the cytotoxic effect of the test compound.[12]

MTT_Principle cluster_cell Living Cell cluster_analysis Measurement MTT Yellow Tetrazolium Salt (MTT) (Enters Cell) Mito Mitochondria MTT->Mito NAD(P)H-dependent oxidoreductases Formazan Purple Formazan Crystals (Insoluble) Mito->Formazan Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Lysis & Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Result Quantification of Viable Cells Measurement->Result

Caption: Biochemical principle of the MTT assay.

PART 1: Experimental Design & Optimization

Scientific integrity begins with meticulous planning. Before proceeding to the main protocol, several parameters must be optimized for your specific cell line and experimental conditions. This initial investment of time is critical for generating reliable and reproducible data.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the therapeutic goal of the quinazoline compounds being tested. For anticancer screening, common cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), all of which have been used in previous quinazoline studies.[1][4]

Key Consideration: Always use cells in their exponential (logarithmic) growth phase for experiments.[11][13] This ensures that the cells are healthy, metabolically active, and provide a consistent response to the cytotoxic agent.

Optimization of Cell Seeding Density

The number of cells plated per well is a critical variable. Too few cells will produce a low absorbance signal that is difficult to distinguish from the background. Too many cells can lead to over-confluence, nutrient depletion, and a plateauing of the metabolic signal, making it impossible to detect cytotoxic effects accurately.[13]

Protocol for Optimizing Seeding Density:

  • Prepare a serial dilution of your cell suspension (e.g., from 1,000 to 100,000 cells/well).[12]

  • Seed 100 µL of each dilution in triplicate into a 96-well plate. Include control wells with medium only.[12]

  • Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours).

  • Perform the MTT assay as described in the main protocol below.

  • Plot the absorbance (at 570 nm) against the number of cells seeded.

  • Select a cell density that falls within the linear portion of the curve and yields an absorbance value between 0.75 and 1.25.[12][14] This range provides a robust signal window to measure both inhibition and potential stimulation of cell proliferation.

ParameterRecommended Starting RangeRationale
Cell Seeding Density 1,000 - 100,000 cells/wellMust be optimized to ensure the assay is in a linear response range.[12][13]
Compound Solvent (DMSO) < 0.5% final concentrationHigh concentrations of DMSO are cytotoxic and can confound results.[13]
MTT Incubation Time 2 - 4 hoursAllows sufficient time for formazan formation without causing MTT-induced toxicity.[12]
Formazan Solubilization 2 - 18 hours (overnight)Ensures complete dissolution of crystals for accurate absorbance readings.[14]
Quinazoline Compound and Plate Layout
  • Compound Stock Solution: Prepare a high-concentration stock solution of each novel quinazoline compound in a suitable sterile solvent, typically Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: On the day of the experiment, prepare a series of working dilutions from the stock solution using the appropriate cell culture medium. It is crucial to create a concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM) to determine the dose-response relationship.[1]

  • Plate Layout: A well-designed plate map is essential to minimize errors and "edge effects," where wells on the perimeter of the plate evaporate faster.[13]

    • Outer Wells: Fill the perimeter wells with 100-200 µL of sterile PBS or culture medium without cells. Do not use these wells for experimental data.[13]

    • Blank Wells: Contain culture medium only (no cells). This value will be subtracted from all other readings.

    • Vehicle Control Wells: Contain cells treated with the same concentration of solvent (e.g., 0.5% DMSO) used in the highest compound concentration wells. This represents 100% cell viability.

    • Test Wells: Contain cells treated with the various concentrations of your quinazoline compounds.

    • Replicates: All conditions (blank, vehicle, test) should be performed in at least triplicate to ensure statistical validity.

PART 2: Detailed Step-by-Step Protocol

This protocol is designed for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Assay & Measurement D1_Step1 1. Harvest & Count Cells D1_Step2 2. Seed Cells in 96-Well Plate (100 µL/well) D1_Step1->D1_Step2 D1_Step3 3. Incubate Overnight (37°C, 5% CO₂) D1_Step2->D1_Step3 D2_Step1 4. Prepare Serial Dilutions of Quinazoline Compounds D1_Step3->D2_Step1 Allow Cell Adherence D2_Step2 5. Add Compounds/Vehicle to Wells D2_Step1->D2_Step2 D2_Step3 6. Incubate for Desired Period (e.g., 24, 48, 72h) D2_Step2->D2_Step3 D3_Step1 7. Add MTT Reagent (10 µL/well) D2_Step3->D3_Step1 Treatment Period Ends D3_Step2 8. Incubate (2-4 hours) D3_Step1->D3_Step2 D3_Step3 9. Add Solubilization Solution (100-150 µL/well) D3_Step2->D3_Step3 D3_Step4 10. Incubate (2-4h or Overnight) in Dark D3_Step3->D3_Step4 D3_Step5 11. Read Absorbance (570 nm) D3_Step4->D3_Step5

Caption: General experimental workflow for the MTT assay.

Reagents and Materials
  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a concentration of 5 mg/mL.[7] Sterilize the solution using a 0.2 µm filter and store it at -20°C, protected from light.[7][15]

  • Solubilization Solution: Several options are effective:

    • DMSO: Pure, anhydrous DMSO is commonly used.

    • Acidified Isopropanol: 0.04 N HCl in isopropanol.

    • SDS Solution: 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.

  • Cell Culture Medium: Appropriate for your cell line. For the MTT incubation step, using serum-free and phenol red-free medium is recommended to reduce background absorbance.

  • Equipment: 96-well flat-bottom sterile plates, multichannel pipette, 37°C incubator with 5% CO₂, inverted microscope, microplate reader with a 570 nm filter.

Assay Procedure

Day 1: Cell Seeding

  • Harvest adherent cells using trypsinization or suspension cells by centrifugation.

  • Perform a viable cell count (e.g., using Trypan Blue exclusion).

  • Resuspend the cells in fresh culture medium to the pre-determined optimal seeding density.

  • Dispense 100 µL of the cell suspension into the inner wells of a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow adherent cells to attach.[16]

Day 2: Compound Treatment

  • Observe the cells under a microscope to confirm they are healthy and have adhered properly.

  • Remove the old medium. Add 100 µL of fresh medium containing the appropriate concentrations of the novel quinazoline compounds or the vehicle control to the designated wells.

  • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). Cytotoxicity of quinazolines has been shown to be time-dependent.[4]

Day 3: MTT Assay and Measurement

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT Reagent to each well, including controls.[12] This brings the final concentration to 0.5 mg/mL.

  • Return the plate to the incubator and incubate for 2 to 4 hours.[12] During this time, purple formazan crystals will become visible within viable cells when observed under a microscope.[14]

  • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cell layer or the formazan crystals.

  • For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells, then carefully aspirate the supernatant.[15]

  • Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[15] If crystals persist, gentle pipetting or a longer incubation (2-4 hours or overnight at room temperature in the dark) may be required.[12][14]

  • Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance and reduce noise. Read the plate within 1 hour of solubilization.[15]

PART 3: Data Analysis and Interpretation

Calculating Percent Viability
  • Average Replicates: Calculate the average absorbance value for each set of triplicates.

  • Subtract Blank: Subtract the average absorbance of the blank (medium only) wells from all other average values to correct for background.[15]

  • Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:

    % Viability = (Corrected OD of Test Sample / Corrected OD of Vehicle Control) x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is the most common metric for quantifying a compound's cytotoxic potency.

  • Plot a Dose-Response Curve: Use graphing software (e.g., GraphPad Prism, Origin, or Microsoft Excel) to plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[17][18]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) curve.[19]

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance Microbial contamination; Phenol red or serum interference.Visually inspect plates for contamination.[13] Use sterile technique.[20] Use phenol red-free and serum-free medium during the MTT incubation step.[13]
Low Absorbance Readings Cell number is too low; Incubation time with MTT is too short; Incomplete formazan solubilization.Optimize cell seeding density via titration.[13] Increase MTT incubation time (up to 4 hours).[12] Increase solubilization time, incubate at 37°C, or gently pipette to ensure all crystals are dissolved.[12]
Poor Reproducibility Inconsistent cell health/passage number; "Edge effects" on the plate; Variation in incubation times.Use cells in the log-growth phase and at a consistent passage number.[13] Do not use the outer wells for experimental data; fill them with sterile PBS instead.[13] Standardize all incubation times across experiments.[13]
Compound Interference The quinazoline compound is colored or has reducing properties.Run a control plate with the compound in cell-free medium to see if it reduces MTT directly. If so, this assay may not be suitable, and an alternative like the SRB assay should be considered.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Al-Ostath, A., Al-Assaf, A., Al-Tamimi, A. M., Al-Angary, A. A., & El-Sayed, N. N. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Fakhri, F., et al. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]
  • Wikipedia. (n.d.). MTT assay.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
  • Cyrusbio. (n.d.). MTT Assay Protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?.
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • Al-Otaibi, M. A., et al. (2019). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Cytotoxicity toward human cells. (A) Lead quinazolines were tested at....
  • Mohammadi-Farani, A., Foroumadi, A., & Rezvani, Z. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. NIH. [Link]
  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.

Sources

Application Notes & Protocols: Western Blot Analysis for Validating Target Inhibition by Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Target Validation in Drug Discovery

The journey of a novel therapeutic from a laboratory concept to a clinical candidate is paved with rigorous validation at every stage. For kinase inhibitors, a cornerstone of modern oncology and immunology, confirming that a drug candidate interacts with its intended molecular target within a cellular context is a critical early step.[1] Quinazoline derivatives have emerged as a prominent scaffold in the development of kinase inhibitors, with several approved drugs targeting key signaling proteins like the Epidermal Growth factor Receptor (EGFR).[2][3][4] This widespread application underscores the necessity for robust and reliable methods to validate their on-target activity.

Western blotting stands as a powerful and widely adopted technique for this purpose.[1][5] It allows for the sensitive detection and semi-quantitative analysis of specific proteins within a complex cell lysate.[6] By employing antibodies that can distinguish between the total and phosphorylated forms of a protein, researchers can directly measure the impact of a quinazoline derivative on the activity of its target kinase.[6][7][8] A decrease in the phosphorylation of a known downstream substrate serves as a direct biomarker for target engagement and inhibition.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to validate the target inhibition of quinazoline derivatives. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.

Scientific Principles: Unveiling Kinase Inhibition Through Phosphorylation Status

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on a substrate protein.[9] This phosphorylation event is a fundamental mechanism of signal transduction, regulating a vast array of cellular processes, including proliferation, differentiation, and survival.[10] In many diseases, particularly cancer, kinases can become dysregulated, leading to uncontrolled cell growth.[10][11]

Quinazoline derivatives often function as competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[12] The central principle of using Western blot for target validation, therefore, lies in detecting this change in phosphorylation status.

By treating cells with a quinazoline inhibitor and subsequently analyzing the phosphorylation of a known downstream target, we can infer the inhibitory activity of the compound. A potent and specific inhibitor will cause a dose-dependent decrease in the phosphorylation of the target protein, while the total protein levels of the target and a housekeeping protein (loading control) should remain relatively unchanged.[13]

The EGFR Signaling Pathway: A Case Study

The EGFR signaling pathway is a classic example where this principle is applied. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, autophosphorylates specific tyrosine residues.[10][14] This creates docking sites for adaptor proteins, initiating downstream cascades like the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[10][11] Many quinazoline-based drugs, such as gefitinib and erlotinib, target EGFR.[2][3]

To validate the inhibition of EGFR by a novel quinazoline derivative, a researcher would typically:

  • Treat cancer cells that overexpress EGFR (e.g., A549, H1975) with varying concentrations of the inhibitor.[2][14]

  • Stimulate the EGFR pathway with EGF to induce phosphorylation.

  • Lyse the cells and perform a Western blot.

  • Probe the blot with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • A successful inhibitor will show a decrease in the p-EGFR signal with increasing inhibitor concentration, while the total EGFR signal remains constant.

This approach provides direct evidence of the compound's ability to engage and inhibit its intended target within a cellular environment.

Visualizing the Workflow and Pathway

To better illustrate the concepts discussed, the following diagrams outline the EGFR signaling pathway and the general experimental workflow for Western blot analysis of inhibitor activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds p-EGFR p-EGFR (Active) EGFR->p-EGFR Autophosphorylation Grb2 Grb2 p-EGFR->Grb2 PI3K PI3K p-EGFR->PI3K Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->p-EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival WB_Workflow Cell_Culture 1. Cell Culture & Treatment (with Quinazoline Derivative) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Transfer 5. Electrotransfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Protocols

The success of a Western blot experiment hinges on meticulous attention to detail at every step. The following protocols are designed to be robust and reproducible.

Protocol 1: Cell Lysis and Protein Extraction

The goal of this step is to efficiently extract proteins while preserving their phosphorylation state. [15][16] Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail [17][18]* Phosphatase inhibitor cocktail [17][19]* Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

Procedure for Adherent Cells:

  • Culture cells to 70-80% confluency. Treat with various concentrations of the quinazoline derivative for the desired time. Include a vehicle control (e.g., DMSO).

  • Aspirate the culture medium and wash the cells once with ice-cold PBS. 3. Completely remove the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. (e.g., 500 µL for a 100 mm dish). [20]4. Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 5. Agitate the lysate for 30 minutes at 4°C. 6. Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris. 7. Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). [21]9. Prepare aliquots for SDS-PAGE by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes. [19]Store at -20°C or -80°C for long-term storage.

Protocol 2: SDS-PAGE, Transfer, and Immunodetection

This protocol outlines the core Western blotting procedure.

Materials:

  • Polyacrylamide gels (precast or hand-cast)

  • Running buffer (Tris-Glycine-SDS)

  • PVDF or nitrocellulose membrane

  • Transfer buffer (Tris-Glycine with methanol)

  • Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phosphoproteins, BSA is preferred over non-fat dry milk to avoid interference from casein, a phosphoprotein. [19]* Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg of whole-cell lysate) into the wells of a polyacrylamide gel. [17]Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer: Equilibrate the gel, membrane, and filter paper in transfer buffer. Assemble the transfer stack and perform the electrotransfer. A wet transfer at 70V for 2 hours at 4°C is a common starting point. [17]3. Blocking: After transfer, rinse the membrane with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. [19]This step is crucial to prevent non-specific antibody binding. [18]4. Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation. [13]5. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. [19]6. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and acquire the image using an appropriate imaging system.

Protocol 3: Stripping and Reprobing

To detect the total protein on the same membrane, the blot can be stripped of the first set of antibodies and reprobed. [22][23]This is essential for normalization.

Materials:

  • Mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH adjusted to 2.2, in 1 L of water) [23]* Harsh stripping buffer (e.g., containing β-mercaptoethanol) for strongly bound antibodies. [24] Procedure (Mild Stripping):

  • After imaging for the phosphoprotein, wash the membrane in TBST.

  • Incubate the membrane in mild stripping buffer for 5-10 minutes at room temperature with agitation. Repeat with fresh stripping buffer. [23]3. Wash the membrane thoroughly with PBS and then TBST. [24]4. Confirm stripping efficiency by incubating with ECL substrate. No signal should be detected. [22]5. Re-block the membrane as in Protocol 2, step 3.

  • Proceed with incubation with the primary antibody for the total protein (e.g., anti-total EGFR), followed by the remaining steps of Protocol 2.

Data Analysis and Interpretation

Quantitative analysis of Western blots, known as densitometry, is essential for determining the extent of target inhibition.

  • Image Acquisition: Ensure that the signal is not saturated. Modern imaging systems can help determine the linear range of detection. [21]2. Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the phosphorylated protein, the total protein, and the loading control (e.g., β-actin or GAPDH).

  • Normalization: To correct for loading variations, normalize the phospho-protein signal to the total protein signal for each lane. This ratio (Phospho-Protein / Total Protein) reflects the phosphorylation status. [19]4. Dose-Response Curve and IC50 Calculation: Plot the normalized phosphorylation signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylation by 50%. [25][26] Table 1: Example Data for Dose-Dependent Inhibition of EGFR Phosphorylation

Quinazoline Derivative Conc. (nM)p-EGFR Signal (Arbitrary Units)Total EGFR Signal (Arbitrary Units)Normalized p-EGFR/Total EGFR Ratio% Inhibition
0 (Vehicle)15,23015,5000.9830
112,18415,4500.78919.7
107,85015,6000.50348.8
504,12015,3000.26972.6
1002,45015,4000.15983.8
50098015,5500.06393.6

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Weak Signal - Insufficient protein loaded.<[27]br>- Inactive antibody.- Inefficient transfer.- Phosphatase/protease activity. [17]- Load more protein (20-100 µg for phosphoproteins).<[17]br>- Use fresh antibody dilutions.- Confirm transfer with Ponceau S stain.<[27]br>- Always use fresh protease/phosphatase inhibitors in lysis buffer. [18]
High Background - Insufficient blocking.<[5]br>- Antibody concentration too high.- Inadequate washing.- Increase blocking time or use a different blocking agent.<[18]br>- Titrate primary and secondary antibody concentrations.<[18]br>- Increase the number and duration of wash steps.
Non-specific Bands - Antibody cross-reactivity.- Protein degradation.<[17]br>- Post-translational modifications. [17]- Use a more specific, validated antibody.<[28]br>- Prepare fresh lysates with inhibitors.- Consult protein databases (e.g., UniProt) for known modifications. [17]

Conclusion

Western blot analysis is an indispensable tool for the validation of target inhibition by novel quinazoline derivatives. By providing a direct readout of a compound's effect on the phosphorylation state of its target protein within a cellular context, this technique offers crucial insights early in the drug discovery pipeline. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality, reproducible data. Meticulous execution, careful optimization, and thoughtful data analysis will ensure the successful application of this powerful technique in advancing the development of the next generation of targeted therapeutics.

References

  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Adham, I. S., & Al-Sha'er, W. A. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89. [Link]
  • ResearchGate. (n.d.). Western blot analysis. A, EGFR signaling pathways, (B) EMT and....
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Begley, D. A., Lavoie, D. R., & Laflamme, G. (2019). Antibody validation for Western blot. Journal of Biological Chemistry, 295(4), 926-939. [Link]
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide.
  • ResearchGate. (2015, March 8). Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay?.
  • Al-Suhaimi, E. A., El-Gamal, M. I., & Anbar, H. S. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 642. [Link]
  • Akgun, Y., & Oksuz, Z. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • Klinghammer, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget, 10(54), 5614–5627. [Link]
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]
  • Yin, L., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(2), 103551. [Link]
  • ResearchGate. (n.d.). (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7,....
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Biocompare. (2024, May 9). The Ultimate Quick Tips & Tricks Guide to Western Blots.
  • Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions.
  • Western Blot Essentials: A Practical Guide to Protein Extraction and Key Consider
  • A.K. Singh, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6667. [Link]
  • Biocompare. (2022, March 22). Western Blot Troubleshooting Guide.
  • ResearchGate. (2025, May 27). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Boster Bio. (n.d.). Western Blot Troubleshooting Guide.
  • Bek-Larsen, P. H., et al. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Frontiers in Molecular Biosciences, 9, 898685. [Link]
  • ResearchGate. (n.d.). Rational design of the target quinazolinone derivatives.
  • Addgene. (2024, August 1). Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog.
  • Boster Bio. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction.
  • Hilaris Publisher. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques.
  • Radi, M., et al. (2011). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 54(14), 5036-5049. [Link]

Sources

Application Note & Protocols: In Vivo Efficacy Testing of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Derivatives of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, in particular, have garnered significant interest. While some derivatives act as α1-adrenoceptor antagonists, similar to Doxazosin, used in treating hypertension and benign prostatic hyperplasia[1][2][3][4][5], many others have been developed as potent inhibitors of receptor tyrosine kinases (RTKs).[6][7][8][9] A prime example is Gefitinib, an anilinoquinazoline that selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in certain cancers like non-small cell lung cancer (NSCLC).[10][11][12][13]

Given the prevalence of EGFR pathway dysregulation in oncology, this guide will focus on protocols for evaluating this compound derivatives designed as EGFR inhibitors.[14][15] The primary goal is to provide a robust framework for assessing the in vivo anti-tumor efficacy of these compounds, a critical step in the preclinical drug development pipeline.[16][17] This document will detail the rationale for model selection, provide step-by-step protocols for a subcutaneous xenograft model, and offer guidance on data analysis and interpretation, all while adhering to the highest ethical standards for animal research.

Section 1: Mechanism of Action & Target Validation

The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream signaling cascades.[18][19] These pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, are central to regulating cell proliferation, survival, and migration.[15][20] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[11][14][18]

Quinazoline-based tyrosine kinase inhibitors (TKIs) like Gefitinib function by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR.[11][12][21] This blockade prevents receptor autophosphorylation and halts the downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[11][12] Therefore, a this compound derivative designed as an EGFR-TKI is hypothesized to exert its anti-tumor effect through this precise mechanism.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivative (TKI) Quinazoline->EGFR Blocks ATP Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes

Figure 1: EGFR Signaling Pathway and TKI Inhibition.

Section 2: Preclinical In Vivo Strategy

Model Selection and Ethical Considerations

The cell line-derived subcutaneous xenograft model is the most widely used and cost-effective initial approach for evaluating the in vivo efficacy of novel anti-cancer agents.[22][23] In this model, human cancer cells are implanted under the skin of immunodeficient mice, allowing for the formation of tumors that can be easily measured.[23] This model is particularly suitable for assessing compounds that directly target tumor cells.[24]

All animal experiments must be conducted with the highest regard for animal welfare. Protocols should be designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[25][26][27][28] Key ethical principles include minimizing animal numbers, refining procedures to reduce pain and distress, and defining humane endpoints. Adherence to guidelines from bodies like the NIH Office of Laboratory Animal Welfare (OLAW) is mandatory for PHS-funded research.[29][30][31][32]

Experimental_Workflow A 1. Animal Acclimation (Athymic Nude Mice, 5-7 days) C 3. Subcutaneous Tumor Implantation (Right flank, 5x10^6 cells) A->C B 2. Cell Culture & Prep (e.g., A549 EGFR-mutant NSCLC) B->C D 4. Tumor Growth Monitoring (Wait until ~100-150 mm³) C->D E 5. Randomization & Grouping (Vehicle, Test Article, Positive Control) D->E F 6. Dosing Period (e.g., 21 days, daily PO) E->F G 7. Data Collection (Tumor Volume, Body Weight, Clinical Signs) F->G H 8. Study Endpoint (Tumor size limit or final day) G->H I 9. Data Analysis (Calculate TGI, statistical tests) H->I J 10. Reporting (Follow ARRIVE guidelines) I->J

Figure 2: General Workflow for a Subcutaneous Xenograft Efficacy Study.

Section 3: Core Protocol - Subcutaneous Xenograft Model

This protocol provides a detailed methodology for a standard subcutaneous xenograft study.

3.1: Materials and Reagents

ItemDescription/Specification
Animals Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old
Cell Line Human NSCLC line with known EGFR mutation (e.g., NCI-H1975)
Cell Culture Media RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
Implantation Sterile PBS, Matrigel® (optional, can improve engraftment)
Syringes/Needles 1 mL syringes, 27-30 gauge needles
Measurement Digital calipers
Test Article This compound derivative
Vehicle Control E.g., 0.5% Carboxymethylcellulose (CMC) in sterile water
Positive Control E.g., Gefitinib or another approved EGFR-TKI

3.2: Animal Model Selection & Husbandry

  • Species: Athymic nude mice are used due to their deficient T-cell immunity, which prevents rejection of human tumor xenografts.

  • Housing: House mice in an AAALAC-accredited facility using individually ventilated cages (IVCs) under specific pathogen-free (SPF) conditions. Provide sterile food, water, and bedding.

  • Acclimation: Allow a minimum of 5-7 days for acclimatization before any procedures.[33]

3.3: Cell Line Preparation

  • Culture the selected cancer cell line (e.g., NCI-H1975) using standard aseptic techniques. Ensure cells are in the logarithmic growth phase for implantation.[34]

  • On the day of implantation, harvest cells using trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free media or PBS by centrifuging at ~300 x g for 5 minutes.[35]

  • Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL.[34] Keep the cell suspension on ice.

3.4: Tumor Implantation

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Using a 1 mL syringe with a 27G needle, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells).

  • Inject the volume subcutaneously into the right flank of the mouse.[23][33]

  • Monitor the animals daily for recovery and tumor take-rate.

3.5: Compound Formulation and Dosing

  • Scientist's Note: The formulation is critical for bioavailability. The chosen vehicle should be non-toxic and capable of solubilizing or suspending the test article. A pilot formulation and stability study is highly recommended.

  • Prepare the test article and positive control in the selected vehicle daily or as stability allows.

  • The vehicle alone will be used for the control group.

  • Administration is typically via oral gavage (PO) for orally bioavailable compounds. The dosing volume for mice is typically 10 mL/kg.

3.6: Study Execution

  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.[23]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.

  • Data Collection:

    • Tumor Volume: Calculate using the formula: Volume = (Length x Width²)/2 .[34][36]

    • Body Weight: Record body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Monitor daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Dosing: Begin the dosing regimen as per the study design (e.g., daily for 21 days).

  • Humane Endpoints: Define clear endpoint criteria, such as tumor volume exceeding 2000 mm³, >20% body weight loss, or significant clinical distress.[36] Euthanize animals that meet these criteria.

Section 4: Data Interpretation & Presentation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It quantifies the reduction in tumor growth in a treated group compared to the vehicle control group.

Calculation of TGI: There are several methods to calculate TGI. A common formula is: TGI (%) = [1 - (ΔT / ΔC)] x 100 [37] Where:

  • ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at Day 0)

  • ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at Day 0)

Another related metric is the T/C ratio (Treated/Control), which is the ratio of the mean tumor volume of the treated group to the control group at a specific time point.[38][39]

Sample Data Presentation:

Group (Dose)NMean Tumor Volume (mm³) Day 0Mean Tumor Volume (mm³) Day 21Mean Body Weight Change (%)TGI (%)p-value vs Vehicle
Vehicle10125.4 ± 15.21450.8 ± 180.5+2.5--
Test Article (30 mg/kg)10124.9 ± 14.8550.2 ± 95.7-1.868.2 <0.001
Gefitinib (50 mg/kg)10126.1 ± 16.1420.5 ± 88.1-3.177.9 <0.001

Data are presented as Mean ± SEM. Statistical significance is typically determined using a one-way ANOVA with post-hoc tests or a t-test.

Section 5: Advanced Models & Pharmacokinetics

While the subcutaneous model is excellent for initial efficacy screening, it has limitations.[17] For a more comprehensive evaluation, consider these follow-up studies:

  • Orthotopic Models: Implanting tumor cells into the organ of origin (e.g., lung for NSCLC) provides a more clinically relevant tumor microenvironment.[16][40]

  • Patient-Derived Xenografts (PDX): Implanting fragments of a patient's tumor directly into mice can better predict clinical efficacy as these models retain the heterogeneity of the original tumor.[22][24]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the relationship between drug exposure (PK: what the body does to the drug) and the biological effect (PD: what the drug does to the body).[41][42][43][44][45] A robust PK/PD relationship helps in selecting optimal doses and schedules for clinical trials.[42]

Conclusion

The in vivo evaluation of this compound derivatives requires a systematic and ethically sound approach. The subcutaneous xenograft model serves as a robust and validated platform for initial efficacy testing of potential EGFR inhibitors. By carefully designing experiments, meticulously collecting data, and applying appropriate statistical analysis, researchers can generate the critical decision-making information needed to advance promising anti-cancer compounds toward clinical development.

References

  • Doxazosin: Mechanism, Adverse Effects and Dosage - Urology Textbook
  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa
  • Gefitinib | Drug Guide - MedSchool
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH
  • How can one calculate tumor growth inhibition?
  • ARRIVE Guidelines: Home
  • Doxazosin - St
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC
  • What is the mechanism of Doxazosin Mesylate?
  • Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv
  • In Vivo Preclinical Mouse Models - Champions Oncology
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC
  • Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: Wh
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...
  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments - EUPRIM-NET
  • The Role of Gefitinib in Lung Cancer Tre
  • Doxazosin: Package Insert / Prescribing Inform
  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs
  • Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed
  • In Vivo Oncology - Pharmacology Discovery Services
  • Xenograft Tumor Model Protocol
  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central
  • EGFR signaling pathway in breast cancers - ResearchG
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO
  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
  • The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix Labs
  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD - KCAS Bio
  • In Vivo Efficacy Evalu
  • Cancer Models - Charles River Labor
  • Full article: Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development - Taylor & Francis
  • The cell-line-derived subcutaneous tumor model in preclinical cancer research
  • Subcutaneous Tumor Models | Kyinno Bio
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice - Yeasen
  • OLAW Issues RFI on Guide Exceptions; Prepares New Resources - Thompson Grants
  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054
  • Policies and Laws - OLAW - NIH
  • Welfare and Compliance Topics - OLAW - NIH
  • OLAW Guidance - HHS.gov
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C R
  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - second scight
  • PHS Policy on Humane Care and Use of Labor
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed
  • N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin
  • 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed

Sources

Application Notes & Protocols: High-Throughput Screening of Quinazoline Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] These heterocyclic compounds are considered a "privileged scaffold" due to their ability to interact with diverse biological targets.[4] The quinazoline core is notably present in numerous clinically approved drugs, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[1][5] In oncology, quinazoline-based molecules like Gefitinib and Erlotinib have revolutionized the treatment of certain cancers by targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[5][6][7]

High-throughput screening (HTS) provides the technological framework to rapidly evaluate large libraries of quinazoline derivatives against specific biological targets.[8] This enables the identification of "hit" compounds that can be further optimized into lead candidates and, ultimately, new therapeutics.[8] This document provides a comprehensive guide to designing and executing an HTS campaign for quinazoline libraries, with a focus on identifying novel kinase inhibitors.

Part 1: Assay Development and Primary Screening

The success of any HTS campaign hinges on a robust, reliable, and scalable assay. For kinase targets, several homogenous (no-wash) assay formats are suitable for HTS, including Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Target Focus: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[9][10] Its dysregulation is a hallmark of various cancers.[7] Quinazoline inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling.[6][9][10]

Signaling Pathway Targeted by Quinazoline-Based EGFR Inhibitors

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP ATP RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activates PI3K PI3K-AKT Pathway EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation & Prioritization cluster_lead_opt Lead Optimization Library Quinazoline Library (100,000 compounds) Primary_Screen Primary HTS (FP Assay) Single Concentration (10 µM) Library->Primary_Screen Hits Initial Hits (~1,000 compounds, ~1% hit rate) Primary_Screen->Hits Confirmation Hit Confirmation (Re-test in FP Assay) Hits->Confirmation Dose_Response Dose-Response (IC50) FP Assay Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (AlphaLISA) Confirms Mechanism Dose_Response->Orthogonal_Assay Cell_Assay Cell-Based Assay (Cytotoxicity) Orthogonal_Assay->Cell_Assay Prioritized_Hits Prioritized Hits (~50 compounds) Cell_Assay->Prioritized_Hits SAR Structure-Activity Relationship (SAR) Prioritized_Hits->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: A typical workflow for a high-throughput screening campaign in drug discovery. [7]

Part 3: Cell-Based Assays and Structure-Activity Relationship (SAR)

Validated hits from biochemical assays must be tested in a more biologically relevant context, such as a cell-based assay, to assess their efficacy and potential toxicity.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol determines the effect of the hit compounds on the viability of cancer cell lines that overexpress the target kinase (e.g., A431 cells for EGFR).

Materials:

  • A431 human epidermoid carcinoma cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 384-well, white, clear-bottom tissue culture plates

Protocol Steps:

  • Cell Seeding:

    • Culture A431 cells to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. [7] * Incubate for 24 hours at 37°C in a 5% CO₂ incubator. [7]

  • Compound Addition:

    • Perform serial dilutions of the hit compounds.

    • Add 10 µL of diluted compounds to the cell plates. Include DMSO (negative control) and a known cytotoxic agent like Staurosporine (positive control).

    • Incubate for 72 hours. [7]

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the various assays allows for the establishment of an SAR. [11][12][13]This involves analyzing how modifications to the quinazoline scaffold affect its biological activity. [14][15]For instance, substitutions at the 4, 6, and 7-positions of the quinazoline ring are often critical for potency and selectivity against tyrosine kinases. [5]SAR studies guide the synthesis of new analogs with improved properties, a process known as lead optimization. [11]

Logical Flow of Hit-to-Lead

Hit_To_Lead Hit Hit Compound IC50 = 1.2 µM Moderate Cell Potency Unknown Selectivity SAR_Cycle {SAR-Driven Synthesis | {Modify R1 | Modify R2 | Modify R3}} Hit->SAR_Cycle Initial Input Analog1 Analog 1.1 (R1 mod) IC50 = 0.5 µM Improved Potency SAR_Cycle->Analog1 Iteration 1 Analog2 Analog 2.1 (R2 mod) IC50 = 0.1 µM Good Cell Potency Improved Selectivity SAR_Cycle->Analog2 Iteration 2 Lead Lead SAR_Cycle->Lead Optimization Complete Analog1->SAR_Cycle Feedback Analog2->SAR_Cycle Feedback

Caption: The iterative cycle of SAR guides the chemical modification of hits to produce a lead compound.

Conclusion

The high-throughput screening of quinazoline libraries is a powerful strategy for the discovery of novel drug candidates, particularly kinase inhibitors. A successful campaign requires a meticulously developed primary assay, orthogonal validation methods, and relevant cell-based models. By integrating robust biochemical and cellular screening with iterative, SAR-driven medicinal chemistry, researchers can efficiently identify and optimize potent and selective quinazoline-based therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
  • Al-Suhaimi, E. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib.
  • Paez, J. G., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Patsnap Synapse. (2024, October 16). Novel quinazoline derivatives: key pharmacological activities.
  • Omics Online. (2015, November 22). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • Wikipedia. (n.d.). IC50.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Hata, A., et al. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
  • Abdel-Atty, M. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Springer Link. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • PubMed. (n.d.). High-throughput screening for kinase inhibitors.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Assay Quality Control. (n.d.). Z-Factor Calculator.
  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA.
  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?
  • ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • ResearchGate. (n.d.). Schematic illustration of AlphaLISA® protein interaction determination protocol.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Wikipedia. (n.d.). Z-factor.
  • ACS Publications. (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • ResearchGate. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • PubMed Central. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening.
  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
  • Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Taylor & Francis Online. (n.d.). A brief review of high throughput screening in drug discovery process.

Sources

Application Notes & Protocols: A Guide to the Purification and Characterization of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its quinazolinone core is a privileged scaffold in medicinal chemistry, found in compounds developed as kinase inhibitors for cancer therapy and agents with activity in the central nervous system.[1][2] Given its role as a key building block, ensuring the absolute purity and correct structural identity of this intermediate is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays.

This comprehensive guide provides a detailed framework for the purification and subsequent characterization of this compound. The methodologies are designed to be robust and reliable, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in the quality of their material. We will explore the causality behind experimental choices, presenting a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy profile of the compound.

Part 1: Purification Strategies

The goal of purification is to isolate the target compound from unreacted starting materials, byproducts, and other impurities. For quinazolinone derivatives, a multi-step approach is often the most effective.[3]

Initial Workup: Acid-Base Extraction
  • Principle of Causality: The quinazolinone structure possesses both basic (amino group) and weakly acidic (amide N-H) properties. This amphoteric nature can be exploited. However, the primary amino group provides a reliable handle for separation from non-basic impurities. By washing the crude reaction mixture with a dilute acid, the target compound can be protonated and drawn into the aqueous phase, leaving non-basic organic impurities behind. Subsequent neutralization will precipitate the purified product.

  • Protocol: Acid-Base Wash

    • Dissolve or suspend the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid from the reaction. Separate the layers.[3]

    • Wash with deionized water to remove water-soluble byproducts.[3]

    • Dry the organic fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.[3]

Recrystallization
  • Principle of Causality: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated solution cools, the decreased solubility forces the target compound to crystallize, leaving impurities behind in the solution (mother liquor). This is an excellent and cost-effective method for obtaining highly pure crystalline products.[3][4]

  • Protocol: Recrystallization from Ethanol

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol (EtOH) and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

    • Continue to add small portions of hot EtOH until the solid just dissolves completely.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, cool the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold EtOH.

    • Dry the purified crystals under vacuum.

Silica Gel Column Chromatography
  • Principle of Causality: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[3][5][6] this compound is a polar molecule due to its amino and amide groups. It will therefore adhere strongly to the polar silica gel. A polar eluent system is required to move the compound down the column. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially according to their polarity.

  • Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

    • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 100% DCM, gradually increasing to 5-10% MeOH in DCM.

    • Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM) and pack the column. b. Adsorb the crude or recrystallized product onto a small amount of silica gel ("dry loading"). c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin elution with the starting mobile phase, collecting fractions. e. Monitor the separation using Thin Layer Chromatography (TLC). f. Gradually increase the percentage of methanol in the mobile phase to elute the target compound. g. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Part 2: Characterization and Purity Assessment Workflow

A single analytical technique is never sufficient. A self-validating workflow uses orthogonal methods to build a complete and trustworthy profile of the purified compound. The output from one technique should logically support the others.

cluster_Purification Purification Stage cluster_Characterization Characterization & Purity Stage cluster_Validation Data Validation Crude Crude Product Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Purified Purified Compound Recrystal->Purified Sample Submission HPLC HPLC Analysis Purified->HPLC LCMS LC-MS Analysis Purified->LCMS NMR NMR Spectroscopy (¹H & ¹³C) Purified->NMR FTIR FTIR Spectroscopy Purified->FTIR MP Melting Point Purified->MP Purity Purity >98% HPLC->Purity Mass Correct Mass (m/z = 222.09) LCMS->Mass Structure Correct Structure NMR->Structure Groups Correct Functional Groups FTIR->Groups SharpMP Sharp Melting Point MP->SharpMP Final Structurally Confirmed High-Purity Compound Purity->Final Cross-Validation Mass->Final Cross-Validation Structure->Final Cross-Validation Groups->Final Cross-Validation SharpMP->Final Cross-Validation

Caption: Integrated workflow for purification and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[7] For purity analysis, the goal is to develop a method where the target compound appears as a single, sharp, symmetrical peak, well-resolved from any potential impurities. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Protocol: Reverse-Phase HPLC

    • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.

    • HPLC System & Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic or gradient elution. A common mobile phase for quinazolinone derivatives involves a mixture of an aqueous buffer and an organic solvent.[7][8][9]

      • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).

    • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The target purity for a pharmaceutical intermediate is typically >98%.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amino group, leading to sharper peaks.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 minA gradient ensures that both polar and non-polar impurities will be eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic systems like quinazolinone strongly absorb UV light at this wavelength.
Injection Volume 10 µLA small volume prevents column overloading and peak distortion.
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle of Causality: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[7][10] As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. This provides definitive confirmation of the compound's molecular weight, a critical piece of identity verification.

  • Protocol: LC-MS Analysis

    • Utilize the same HPLC method as described above. The mobile phase must be compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphates).

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic amino group is readily protonated.

      • Analysis Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

    • Data Analysis: The expected molecular weight of C₁₀H₁₁N₃O₃ is 221.21 g/mol .[1][11] In ESI+ mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 222.09.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle of Causality: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.[12][13][14] ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information on the carbon skeleton. The combined data act as a unique "fingerprint" for the molecule.

  • Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, as the amide and amine protons are more likely to be visible in this solvent.[12]

    • Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with expected values based on the structure.

¹H NMR (DMSO-d₆, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
OCH₃ ~3.8 - 3.9Singlet6HTwo methoxy groups
Aromatic H ~6.8 - 7.2Singlet1HC5-H
Aromatic H ~7.3 - 7.5Singlet1HC8-H
NH₂ ~6.5 - 7.0Broad Singlet2HAmino group
NH ~10.5 - 11.5Broad Singlet1HAmide N3-H

Note: Chemical shifts are approximate and can vary. The key is the pattern of singlets for the aromatic and methoxy protons, confirming the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle of Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12]

  • Protocol: FTIR Analysis

    • Acquire a spectrum of the solid sample, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Data Analysis: Identify characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amine & Amide) 3400 - 3200Broad, multiple peaks
C-H Stretch (Aromatic/Aliphatic) 3100 - 2850Sharp peaks
C=O Stretch (Amide) ~1680 - 1650Strong, sharp peak
C=N / C=C Stretch ~1620 - 1580Medium to strong peaks
C-O Stretch (Methoxy) ~1250 - 1050Strong peaks

References

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. Taylor & Francis Online. [Link]
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society. [Link]
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. [Link]
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA. [Link]
  • Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound. MySkinRecipes. [Link]
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. [Link]
  • Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. PMC - NIH. [Link]
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma. Jordan Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. NIH. [Link]
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]
  • Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. PubMed. [Link]
  • Alfuzosin Hydrochloride. USP-NF. [Link]
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
  • ANALYSIS OF ALFUZOSIN BY HPLC METHOD. ΛΌГOΣ. [Link]
  • 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one. PubChem. [Link]
  • 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE. precisionFDA. [Link]

Sources

Comprehensive Analytical Strategies for 2-amino-6,7-dimethoxyquinazolin-4(3H)-one: Advanced HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This technical guide provides robust, detailed protocols for the analysis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a key chemical entity prevalent in pharmaceutical synthesis, particularly as an intermediate or potential impurity. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, demanding precise and reliable analytical methods for quality control and research.[1][2][3] We present two validated analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for accurate quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and structural confirmation. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method design, ensuring researchers and drug development professionals can adapt and implement these techniques with confidence.

Introduction: The Analytical Imperative for Quinazoline Derivatives

This compound belongs to the quinazoline family, a heterocyclic scaffold known for a wide spectrum of biological activities.[3] Its structural similarity to active pharmaceutical ingredients (APIs) and their precursors, such as in the synthesis of Alfuzosin, necessitates its careful monitoring.[4][5] In a drug development pipeline, accurate quantification is critical for ensuring the purity of intermediates, controlling impurity profiles in the final API, and conducting stability studies.[6]

The methods detailed herein are designed to be both robust and practical. The HPLC-UV method serves as a workhorse for routine quality control, while the LC-MS/MS method provides the enhanced sensitivity and specificity required for impurity characterization, pharmacokinetic studies, or analysis in complex matrices.[5][7]

Part I: HPLC-UV Method for Reliable Quantification

Scientific Principle: Reverse-Phase Chromatography

The chosen methodology is based on reverse-phase HPLC, the most common and versatile mode of liquid chromatography.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected. The non-polar C18 chains provide a hydrophobic surface that retains the analyte through van der Waals interactions. We recommend a modern, high-purity silica-based C18 column to minimize silanol interactions, which can cause peak tailing with basic compounds like quinazolines.[8]

  • Mobile Phase Rationale: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The analyte, being a basic compound, contains amino groups that will be protonated at an acidic pH. By adjusting the aqueous phase to a pH of ~3.0, we ensure the molecule carries a positive charge.[6] This controlled ionization suppresses the undesirable interactions with residual-free silanols on the column surface, leading to symmetrical, sharp peaks and reproducible retention times. Acetonitrile is chosen as the organic solvent for its low viscosity and UV transparency.

  • Detection: The quinazoline ring system contains a strong chromophore. UV detection at approximately 254 nm provides excellent sensitivity and specificity for this class of compounds, as it corresponds to a high-absorbance region of the aromatic system.[9][10]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow A Prepare Mobile Phase (ACN:Buffer) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions in Diluent D Inject Standard/Sample (e.g., 10 µL) B->D E Isocratic Elution & Separation on C18 Column D->E F Detect Analyte via UV Detector (254 nm) E->F G Integrate Peak Area in Chromatography Data System F->G H Quantify using External Standard Calibration G->H

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric Acid (85%)

  • Water (HPLC grade or Milli-Q)

B. Solution Preparation

  • Mobile Phase (0.02 M KH₂PO₄, pH 3.0 : Acetonitrile = 80:20 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

    • Prepare the final mobile phase by mixing 800 mL of the buffer with 200 mL of acetonitrile.[6] Degas the solution by sonication or helium sparging.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5 - 20 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range.

C. Chromatographic Conditions

Parameter Recommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column Waters Xterra RP18, 5 µm, 4.6 x 150 mm, or equivalent
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (80:20, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array or Variable Wavelength Detector
Detection λ 254 nm[9][10]

| Run Time | ~10 minutes |

D. System Suitability & Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Perform five replicate injections of a mid-range working standard.

  • Verify system suitability: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

  • Construct a calibration curve by injecting the working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions for analysis.

Part II: LC-MS/MS Method for High-Sensitivity Analysis

Scientific Principle: ESI-MS/MS

For applications requiring lower detection limits or confirmation of identity in complex matrices, LC-MS/MS is the premier technique.

  • LC Separation: The chromatographic principles are similar to the HPLC-UV method, but the mobile phase must be compatible with the mass spectrometer. This necessitates the use of volatile buffers. A combination of formic acid in water and acetonitrile is an excellent choice.[8] Formic acid provides the necessary acidic pH for good chromatography while being easily removed in the gas phase within the MS source.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this analyte. The basic nitrogen atoms in the quinazoline ring are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion in the ESI source.

  • Tandem Mass Spectrometry (MS/MS): For ultimate selectivity, we use tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.

    • The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of our protonated parent ion [M+H]⁺.

    • This isolated ion is passed to the collision cell (Q2), where it is fragmented by collision with an inert gas (e.g., argon).

    • The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion. This two-stage mass filtering (parent ion → fragment ion) is highly specific and dramatically reduces chemical noise, enabling ultra-trace quantification.[5]

Proposed Fragmentation Pathway

The molecular weight of this compound (C₁₀H₁₁N₃O₃) is 221.21 g/mol . The protonated parent ion [M+H]⁺ will have an m/z of ~222.2. A plausible fragmentation in the collision cell involves the loss of methyl groups from the methoxy substituents or cleavage of the heterocyclic ring structure.

Fragmentation cluster_fragments Product Ions Parent Parent Ion [M+H]⁺ m/z ≈ 222.2 Q1 Q1: Isolate Parent Parent->Q1 Q2 Q2: Collisional Fragmentation (CID) Q1->Q2 F1 Fragment 1 (e.g., Loss of CH₃) m/z ≈ 207.2 Q2->F1 F2 Fragment 2 (e.g., Ring Cleavage) Q2->F2 Q3 Q3: Monitor Fragment F1->Q3

Caption: Proposed MRM pathway for the analyte.

Detailed LC-MS/MS Protocol

A. Reagents and Materials

  • All reagents from the HPLC method, but ensure they are LC-MS grade.

  • Formic Acid (LC-MS grade)

B. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent, Stock, and Sample Solutions: Prepare as described in the HPLC-UV section, using LC-MS grade solvents.

C. LC-MS/MS Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent
MS System Sciex API 4000, Waters Xevo TQ-S, or equivalent
Column Waters Acquity HSS T3 C18, 1.8 µm, 2.1 x 100 mm, or equivalent[9][10]
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
MRM Transition To be determined empirically by infusing the standard Q1 (Parent): 222.2 m/z Q3 (Fragment): e.g., 207.2 m/z
Collision Energy Optimize for maximum fragment intensity

D. Method Development and Analysis

  • Tune the Mass Spectrometer: Infuse a standard solution (~1 µg/mL in 50:50 ACN:H₂O with 0.1% FA) directly into the mass spectrometer to identify the exact m/z of the parent ion [M+H]⁺.

  • Optimize Fragmentation: Perform a product ion scan to identify the most intense and stable fragment ions. Select the best fragment for the MRM transition.

  • Optimize Collision Energy: Vary the collision energy to find the value that produces the maximum intensity for the selected fragment ion.

  • Analysis: Once the LC-MS/MS method is established, proceed with system suitability, calibration, and sample analysis as outlined for the HPLC method, adapting for the much lower concentration range.

Conclusion

The two analytical methods presented provide a comprehensive framework for the analysis of this compound. The HPLC-UV method is a robust, cost-effective solution for routine quantification in quality control settings. For applications demanding higher sensitivity, confirmation of identity, or analysis in complex biological matrices, the LC-MS/MS method offers unparalleled performance. Both protocols are built on established scientific principles and can be readily validated according to ICH guidelines to ensure data integrity and trustworthiness in any research or drug development environment.[6][9]

References

  • VELS Institute of Science, Technology and Advanced Studies (VISTAS). (2024). Analytical method validation of alfuzosin hydrochloride and its organic impurities by using ultra performance liquid chromatography. VISTAS Institutional Repository.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations. PubMed.
  • Venkateswara Rao, J., Pavan Kumar, K., & Raja Kumar, P. (2021). Analytical method validation of alfuzosin hydrochloride and its organic impurities by using ultra performance liquid chromatography. ResearchGate.
  • Reddy, G. V. K., Reddy, B. M., & Kumar, P. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra-Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column.
  • Srinivasa Rao, P., et al. (2012). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. ResearchGate.
  • Wang, J., et al. (2019). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Omega.
  • Kralj, M. (2014). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints.
  • El-Enany, N., et al. (2012). Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. ResearchGate.
  • S.L, D., & P, R. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
  • Wang, M., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • El-Gowelli, H. M., & El-Gowelli, S. M. (2009). Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma. Jordan Journal of Pharmaceutical Sciences.

Sources

Application Notes and Protocols: Formulation of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Promising Quinazolinone Derivative

2-amino-6,7-dimethoxyquinazolin-4(3H)-one (hereafter referred to as ADQ) is a heterocyclic compound belonging to the quinazolinone class. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors for cancer therapy and as agents targeting the central nervous system (CNS).[1][2] A critical bottleneck in the preclinical in vivo evaluation of novel compounds like ADQ is often their poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the accurate assessment of their pharmacological and toxicological profiles.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of ADQ for in vivo studies. We will explore rational formulation strategies based on the predicted physicochemical properties of the molecule and provide detailed, step-by-step protocols for preparing suitable formulations for both oral and parenteral administration. The emphasis is on creating self-validating systems that ensure consistent and reproducible drug exposure in preclinical animal models.

Physicochemical Profile of ADQ: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Formulation
Molecular Weight 221.21 g/mol Moderate molecular weight, generally favorable for absorption.
logP (Octanol/Water Partition Coefficient) ~0.1 - 1.5Indicates moderate lipophilicity, suggesting that solubility in aqueous media will be limited.[10][11]
Aqueous Solubility Predicted to be lowPoor solubility is a major hurdle for achieving adequate drug exposure in vivo.
pKa (Acid Dissociation Constant) Predicted basic pKa ~4.0-5.0; acidic pKa ~8.0-9.0The presence of both acidic and basic centers suggests that solubility will be pH-dependent. Solubility may be enhanced at acidic pH due to protonation of the amino group and pyrimidine nitrogens.

These predicted properties underscore the need for enabling formulation technologies to achieve the necessary concentrations for in vivo efficacy and toxicology studies.

Formulation Strategy Decision Workflow

The selection of an appropriate formulation strategy is a critical step and should be guided by the physicochemical properties of the drug, the intended route of administration, and the dose level required for the in vivo study. The following diagram illustrates a general decision-making workflow.

G cluster_0 Initial Assessment cluster_1 Formulation Options cluster_2 Selection & Refinement Start Compound: ADQ (Predicted Poorly Soluble) Dose Required Dose for In Vivo Study? Start->Dose LowDose Low Dose (<10 mg/kg) Dose->LowDose HighDose High Dose (>10 mg/kg) Dose->HighDose High Route Route of Administration? Oral Oral (p.o.) Route->Oral Parenteral Parenteral (i.v., i.p.) Route->Parenteral Solution Aqueous Solution (pH modification, co-solvents) Final Final Formulation Protocol Solution->Final Suspension Aqueous Suspension (with wetting and suspending agents) Suspension->Final Lipid Lipid-Based Formulation (e.g., SEDDS) Lipid->Final LowDose->Route LowDose->Solution Feasible? HighDose->Route HighDose->Suspension HighDose->Lipid Oral->Suspension Oral->Lipid Parenteral->Solution Preferred Parenteral->Suspension Possible (i.p.) G cluster_0 Suspension Preparation Workflow Start Weigh ADQ and Vehicle Components Paste Triturate ADQ with a small amount of vehicle to form a paste Start->Paste 1. Wetting Dilute Gradually add remaining vehicle with continuous mixing Paste->Dilute 2. Dilution Homogenize Stir/Homogenize for Uniformity Dilute->Homogenize 3. Homogenization Dose Dose with continuous stirring Homogenize->Dose 4. Dosing

Caption: Workflow for the preparation of an aqueous suspension of ADQ.

Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for Oral Administration

This advanced formulation approach can significantly enhance the oral bioavailability of highly lipophilic and poorly soluble compounds.

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. [6][9]The drug remains in a solubilized state within the emulsion droplets, which facilitates its absorption.

Materials:

  • This compound (ADQ)

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of ADQ in various oils, surfactants, and co-solvents to identify the most suitable excipients. This is a critical preliminary step.

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare various ratios of the selected excipients. A common starting point for a SEDDS formulation is 30-50% oil, 30-50% surfactant, and 10-30% co-solvent.

    • Mix the excipients thoroughly in a glass vial. Gentle warming (40-50°C) may be required to ensure a homogenous mixture.

  • Drug Loading:

    • Add the desired amount of ADQ to the pre-formed excipient mixture.

    • Stir until the drug is completely dissolved. Gentle warming can be used to facilitate this process.

  • Characterization and Dosing:

    • To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a stable emulsion.

    • The formulation can be dosed directly via oral gavage.

    • The physical and chemical stability of the drug in the SEDDS formulation should be thoroughly evaluated.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that can overcome its predicted poor aqueous solubility. This application note has provided a framework for rational formulation design, based on the predicted physicochemical properties of ADQ. The detailed protocols for co-solvent solutions, aqueous suspensions, and lipid-based systems offer practical starting points for researchers. It is essential to characterize the chosen formulation for stability and to conduct vehicle tolerability studies to ensure that the observed in vivo effects are attributable to the compound and not the vehicle. By applying these principles, researchers can achieve reliable and reproducible drug exposure, enabling a more accurate assessment of the therapeutic potential of this promising quinazolinone derivative.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
  • Pele, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127. [Link]
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University. [Link]
  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
  • van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(3), 613. [Link]
  • Pele, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives.
  • Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties.
  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Zhang, L., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(21), 7384. [Link]
  • Semantic Scholar. (n.d.). Inherent formulation issues of kinase inhibitors.
  • Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 139. [Link]
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
  • Cyagen Biosciences. (2025). A New Frontier in CNS Drug Development: Overcoming the BBB Bottleneck with Humanized Mouse Models.
  • Nair, D., et al. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Cells, 13(15), 1269. [Link]
  • Gsrs. (n.d.). N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE.
  • PubChem. (n.d.). 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one.
  • Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(3), 1082-1105. [Link]

Sources

Use of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one in the synthesis of alpha-1 adrenoceptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The Quinazoline Core: A Privileged Scaffold in the Synthesis of Alpha-1 Adrenoceptor Antagonists

Application Note & Protocols

Abstract: The 2-amino-6,7-dimethoxyquinazolin-4(3H)-one moiety represents a cornerstone in the chemical architecture of several clinically significant α1-adrenoceptor antagonists. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this key intermediate. We will explore the underlying pharmacology of α1-adrenoceptor blockade, detail validated synthetic protocols for blockbuster drugs such as Prazosin, Doxazosin, and Terazosin, and elucidate the critical chemical transformations involved. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central pillars of this guide, ensuring both scientific rigor and practical applicability.

Introduction: The Therapeutic Significance of α1-Adrenoceptor Antagonism

Alpha-1 (α1) adrenoceptors are G-protein coupled receptors predominantly found on vascular smooth muscle, the prostate, and the bladder neck.[1][2] Upon stimulation by endogenous catecholamines like norepinephrine, these receptors trigger a signaling cascade that leads to smooth muscle contraction.[3] Antagonists of the α1-adrenoceptor effectively block this action, resulting in vasodilation and relaxation of smooth muscle in the urinary tract.[4] This mechanism of action underpins their primary therapeutic applications in the management of hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[2][5]

The quinazoline scaffold has proven to be a highly effective pharmacophore for α1-adrenoceptor antagonists.[6] Drugs such as Prazosin, Doxazosin, and Terazosin, all featuring the 2,4-diamino-6,7-dimethoxyquinazoline core, exhibit high affinity and selectivity for α1-adrenoceptors.[7][8] Interestingly, the pro-apoptotic and anti-proliferative effects of some quinazoline-based α1-blockers in cancer cell lines appear to be independent of their adrenoceptor antagonism, suggesting additional therapeutic potential for this chemical class.[9][10][11]

This guide focuses on the synthetic routes originating from this compound and its derivatives, providing a practical framework for the laboratory-scale synthesis of these important therapeutic agents.

The Central Role of the Quinazoline Intermediate

The this compound structure is the foundational building block for a multitude of α1-adrenoceptor antagonists. Its strategic importance lies in the versatile reactivity of the amino group at the 2-position and the potential for modification at the 4-position. The 6,7-dimethoxy substitution pattern is a common feature among many potent antagonists and is believed to contribute to receptor binding affinity.[12]

The general synthetic strategy involves the elaboration of the quinazoline core by introducing a piperazine or a related heterocyclic moiety at the 2-position, which is often further functionalized to complete the final drug molecule.

Synthetic Protocols: From Intermediate to Active Pharmaceutical Ingredient

The following protocols provide detailed, step-by-step methodologies for the synthesis of key α1-adrenoceptor antagonists. The rationale behind each step is explained to provide a deeper understanding of the chemical transformations.

3.1. Synthesis of Prazosin

Prazosin is a competitive α1-adrenoceptor antagonist widely used in the treatment of hypertension.[1] The synthesis of Prazosin hinges on the successful coupling of the quinazoline core with a functionalized piperazine derivative.

Workflow for Prazosin Synthesis:

Prazosin_Synthesis cluster_0 Part 1: Quinazoline Core Modification cluster_1 Part 2: Acylation A 2-Amino-6,7-dimethoxy- quinazolin-4(3H)-one B 2-Chloro-4-amino-6,7- dimethoxyquinazoline A->B  POCl3 or SOCl2   C 2-(1-Piperazinyl)-4-amino- 6,7-dimethoxyquinazoline B->C  Piperazine   E Prazosin C->E  Acylation   D 2-Furoyl chloride D->E

Caption: Synthetic workflow for Prazosin.

Protocol 1: Synthesis of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline

This intermediate is a crucial precursor for Prazosin and other related antagonists.

  • Step 1: Chlorination of the Quinazoline Core. The conversion of the 4-oxo group to a chloro group is a critical activation step.

    • Rationale: The chloro group at the 4-position is a good leaving group, facilitating subsequent nucleophilic substitution by the piperazine nitrogen.

    • Procedure: To a suspension of this compound in a suitable solvent such as phosphorus oxychloride (POCl₃), add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). Reflux the mixture for several hours.[13] After cooling, the reaction mixture is carefully poured onto ice to quench the excess POCl₃. The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is filtered and washed.

    • Note: This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Step 2: Amination at the 4-Position.

    • Rationale: The chloro group at the 4-position is more reactive than the one at the 2-position, allowing for selective amination.

    • Procedure: The 2,4-dichloro-6,7-dimethoxyquinazoline is treated with an excess of ammonia (e.g., by bubbling ammonia gas through a solution or using a solution of ammonia in an alcohol) to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.[14]

  • Step 3: Nucleophilic Substitution with Piperazine.

    • Rationale: The remaining chloro group at the 2-position is displaced by piperazine.

    • Procedure: A mixture of 2-chloro-4-amino-6,7-dimethoxyquinazoline and an excess of anhydrous piperazine is heated in a high-boiling point solvent such as 2-methoxyethanol or n-butanol.[15][16] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, is isolated by filtration and purified by recrystallization.

Protocol 2: Acylation to Yield Prazosin

  • Rationale: The final step involves the acylation of the secondary amine of the piperazine ring with 2-furoyl chloride.

  • Procedure: 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline is dissolved in a suitable solvent like chloroform or dichloromethane.[14][17] To this solution, 2-furoyl chloride is added dropwise at ambient temperature. The reaction is typically rapid and results in the precipitation of Prazosin hydrochloride. The product can be further purified by recrystallization.

3.2. Synthesis of Doxazosin and Terazosin

The syntheses of Doxazosin and Terazosin follow a similar strategy to that of Prazosin, with the primary difference being the nature of the acylating agent used in the final step.

Workflow for Doxazosin and Terazosin Synthesis:

Doxazosin_Terazosin_Synthesis cluster_0 Common Intermediate cluster_1 Doxazosin Synthesis cluster_2 Terazosin Synthesis A 2-(1-Piperazinyl)-4-amino- 6,7-dimethoxyquinazoline C Doxazosin A->C  Coupling   E Terazosin A->E  Coupling   B N-(2,3-dihydro-1,4-benzodioxin- 2-carbonyl)piperazine B->C D N-(Tetrahydro-2-furoyl) piperazine D->E Alpha1_Antagonism cluster_0 Normal Signaling cluster_1 Antagonist Action NE Norepinephrine Alpha1R α1-Adrenoceptor NE->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Antagonist Quinazoline Antagonist BlockedR Blocked α1-Adrenoceptor Antagonist->BlockedR NoSignal No Signal Transduction BlockedR->NoSignal

Caption: Mechanism of α1-adrenoceptor antagonism.

Summary of Key Synthetic Intermediates and Reagents
Intermediate/ReagentStructureKey Role in Synthesis
This compoundQuinazolineStarting material for the quinazoline core
2-Chloro-4-amino-6,7-dimethoxyquinazolineQuinazolineKey intermediate for coupling with piperazine
PiperazineHeterocycleForms the linker between the quinazoline core and the acyl group
2-Furoyl chlorideAcylating AgentUsed in the final step of Prazosin synthesis
N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazineAcylating AgentUsed in the synthesis of Doxazosin
N-(Tetrahydro-2-furoyl)piperazineAcylating AgentUsed in the synthesis of Terazosin
Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its strategic derivatization has led to the development of a class of highly effective α1-adrenoceptor antagonists that have had a profound impact on the management of hypertension and BPH. The synthetic pathways detailed in this guide provide a robust framework for the preparation of these important therapeutic agents, and a deeper understanding of the underlying chemical principles will undoubtedly fuel further innovation in this field. The exploration of the α1-adrenoceptor-independent activities of these quinazoline derivatives also opens up exciting new avenues for drug discovery, particularly in oncology. [9][10]

References
  • CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers).
  • JoVE. Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers. 2023.
  • National Institute of Diabetes and Digestive and Kidney Diseases. Alpha 1 Adrenergic Receptor Antagonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
  • Wikipedia. Alpha blocker. 2023.
  • Wikipedia. Alpha-1 blocker. 2023.
  • Patil, S. L., et al. Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. 2010;1(4):227-232.
  • PrepChem. Synthesis of Prazosin Hydrochloride, γ-Form.
  • Patanè, S. Is there a role for quinazoline-based α(1)-adrenoceptor antagonists in cardio-oncology?. Cardiovasc Drugs Ther. 2014;28(6):587-8.
  • Google Patents. Process for the manufacture of intermediates suitable to make doxazosin,terazosin, prazosin, tiodazosin and related antihypertensive medicines.
  • Alabaster, V. A., et al. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1988;31(3):516-20.
  • Kyprianou, N. & Benning, C. M. Therapeutic Value of Quinazoline-based Compounds in Prostate Cancer. Curr Drug Targets. 2003;4(4):327-35.
  • ResearchGate. Quinazoline alpha-adrenoreceptor blockers as an adjunct cancer treatment: From bench to bedside.
  • Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN.
  • Alabaster, V. A., et al. 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1986;29(12):2510-5.
  • Kyprianou, N., et al. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. Cancer Res. 2002;62(2):312-5.
  • Google Patents. Novel crystalline forms of prazosin hydrochloride.
  • Alabaster, V. A., et al. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1987;30(6):999-1003.
  • Tahmatzopoulos, A., et al. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Pharmaceuticals (Basel). 2013;6(6):766-87.
  • Alabaster, V. A., et al. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1989;32(3):575-83.
  • Cignarella, G., et al. Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines. Eur J Med Chem. 2017;136:259-269.
  • Research Journal of Pharmacy and Technology. Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation.
  • Google Patents. Process for the preparation of doxazosin and salts thereof.
  • ResearchGate. Preparation of doxazosin mesylate 460.
  • Semantic Scholar. Alpha(1)-adrenoceptor antagonists. 4. Pharmacophore-based design, synthesis, and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives.
  • Google Patents. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. Process and intermediate for the preparation of terazosin hydrochloride dihydrate.
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Fornai, F., et al. Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. J Med Chem. 1996;39(23):4602-7.
  • Google Patents. Process for the preparation of alfuzosin hydrochloride.

Sources

Application Notes and Protocols for the Development of Anti-Inflammatory Agents Based on 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold in Inflammation

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its derivatives have garnered significant attention as potential therapeutic agents for a multitude of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3] The anti-inflammatory potential of quinazolinones stems from their ability to modulate key signaling pathways that are dysregulated in inflammatory conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, in the discovery and development of novel anti-inflammatory agents.

The Compound of Interest: this compound

The core structure of this compound combines the quinazolinone backbone with key functional groups that are hypothesized to contribute to its anti-inflammatory profile. The 6,7-dimethoxy substitution is a feature found in several biologically active quinazoline derivatives, while the 2-amino group offers a site for potential hydrogen bonding interactions within biological targets.

Synthesis Pathway

While a direct, optimized synthesis for this compound may require route scouting, a plausible and efficient synthetic strategy can be adapted from established methods for analogous quinazolinones. A common approach involves the cyclization of a substituted anthranilic acid derivative.

Protocol 1: Proposed Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for quinazolinones and may require optimization.

Step 1: Synthesis of 2-amino-4,5-dimethoxybenzoic acid This starting material can be synthesized from commercially available precursors through established multi-step procedures.

Step 2: Cyclization to form the Quinazolinone Ring

  • In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzoic acid in an appropriate solvent such as formamide.

  • Heat the reaction mixture to reflux (typically 160-180°C) for several hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Filter the precipitate, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 3: Introduction of the 2-amino group A common method to introduce a 2-amino group is via a 2-thioxo intermediate.

  • Treat the 6,7-dimethoxyquinazolin-4(3H)-one with a thiating agent like Lawesson's reagent in a dry, inert solvent (e.g., toluene or dioxane) under reflux to yield the 2-thioxo-6,7-dimethoxyquinazolin-4(3H)-one.

  • The 2-thioxo intermediate can then be converted to the 2-amino derivative. A possible route involves S-alkylation followed by amination.

Note: This is a generalized and speculative synthetic route. Researchers should consult detailed synthetic literature for quinazolinone chemistry for precise reaction conditions and purification techniques.

Rationale for Anti-inflammatory Potential: Targeting Key Signaling Pathways

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their interaction with critical intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. The primary putative mechanisms of action for this compound are the inhibition of the NF-κB, JAK/STAT, and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.[7] Quinazoline derivatives have been identified as potent inhibitors of NF-κB activation.

Caption: Putative inhibition of the NF-κB signaling pathway.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[8][9] Aberrant activation of this pathway is implicated in autoimmune diseases and malignancies.[10][11] Several quinazoline-based compounds have been developed as inhibitors of JAK kinases.[12][13]

JAK_STAT_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates STAT_P_n p-STAT Genes Inflammatory Gene Expression Compound 2-amino-6,7-dimethoxy- quinazolin-4(3H)-one Compound->JAK Inhibits DNA DNA STAT_P_n->DNA Binds DNA->Genes

Caption: Potential modulation of the JAK/STAT signaling cascade.

Attenuation of the MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in converting extracellular stimuli into a wide range of cellular responses, including inflammation.[14][15] The p38 MAPK and JNK pathways are particularly important in regulating the production of pro-inflammatory cytokines.[16]

MAPK_Pathway Stress Cellular Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Compound 2-amino-6,7-dimethoxy- quinazolin-4(3H)-one Compound->MAPKK Inhibits

Caption: Hypothesized interference with the MAPK signaling pathway.

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently characterize the anti-inflammatory properties of this compound and its analogs.

Primary Screening: Broad-Spectrum Anti-inflammatory Assays

These initial assays provide a general indication of anti-inflammatory potential.

Protocol 2: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a common feature of inflammation.[17]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a stock solution of this compound in DMSO.

    • Bovine Serum Albumin (BSA) Solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS), pH 7.4.

    • Standard Drug: Prepare a stock solution of a known anti-inflammatory drug (e.g., Ibuprofen) in DMSO.[17]

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.05 mL of the test compound at various concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

    • A control group consists of BSA solution with DMSO.

  • Calculation:

    • Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This cell-based assay measures the inhibition of nitric oxide, a key inflammatory mediator.[18]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculation:

    • Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound.

Secondary Screening: Target-Specific Assays

Based on the proposed mechanisms of action, the following assays can provide more specific insights.

Assay TypeTargetPrincipleReference Compound
COX-1/COX-2 Inhibition Assay Cyclooxygenase EnzymesMeasures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid. Kits are commercially available.Celecoxib (COX-2 selective)[19], Indomethacin (non-selective)
NF-κB Reporter Gene Assay NF-κB Transcriptional ActivityUses a cell line transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.[20]Bay 11-7082
JAK Kinase Assay Janus Kinases (e.g., JAK2, JAK3)A cell-free assay that measures the phosphorylation of a substrate peptide by a recombinant JAK enzyme.Tofacitinib
Western Blot for Phosphorylated Proteins MAPK and NF-κB Pathway ProteinsMeasures the levels of phosphorylated p38, JNK, IκBα, and p65 in cell lysates after stimulation.SB203580 (p38 inhibitor)

In Vivo Assessment of Anti-inflammatory Efficacy

Promising compounds from in vitro studies should be advanced to in vivo models of inflammation.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation.[1][21][22]

  • Animal Model:

    • Use male Wistar rats or Swiss albino mice.

  • Experimental Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Test Compound (various doses, administered orally or intraperitoneally)

    • Standard Drug (e.g., Indomethacin)

  • Procedure:

    • Administer the vehicle, test compound, or standard drug 1 hour prior to carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation:

    • Percentage Inhibition of Edema = [ (Change in Paw Volume of Control - Change in Paw Volume of Treated) / Change in Paw Volume of Control ] x 100

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold can lead to the identification of more potent and selective anti-inflammatory agents. Key areas for modification include:

  • Substitution on the 2-amino group: Introduction of various alkyl or aryl substituents can modulate activity and physicochemical properties.

  • Modification of the 6,7-dimethoxy groups: Altering the alkoxy substituents can influence potency and selectivity.

  • Substitution at other positions of the quinazolinone ring: Exploring substitutions at positions 5 and 8 can provide further insights into the SAR.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its structural features suggest potential interactions with key inflammatory pathways such as NF-κB, JAK/STAT, and MAPK. The protocols outlined in this document provide a roadmap for the comprehensive evaluation of this compound and its future analogs, from initial in vitro screening to in vivo efficacy studies. Further investigation into the precise molecular targets and optimization of the pharmacokinetic properties will be crucial for the successful translation of this chemical scaffold into clinically effective anti-inflammatory therapeutics.

References

  • Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1337–1354. [Link]
  • Krishnarth, A., & Verma, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(2), 205-214. [Link]
  • Ghandi, M., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(19), 6241. [Link]
  • Jain, S. K., & Mishra, P. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 388-394. [Link]
  • Kumar, A., Sharma, S., & Kumar, D. (2014). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • Kovacevic, S., et al. (2018). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 23(11), 2947. [Link]
  • Kaczor, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(3), 639-648. [Link]
  • Al-Sheddi, E. S., et al. (2016). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Medicinal Chemistry, 12(7), 653-667. [Link]
  • Abdel-Aziz, M., et al. (2013). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. International Journal of Engineering and Research, 2(10), 1-8. [Link]
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
  • Singh, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
  • Zaka, M., et al. (2009). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1), 229-238. [Link]
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011).
  • Li, Q., et al. (2020). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 10(44), 26343-26353. [Link]
  • A novel synthesis of anti-cancer drug Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one. (2022). Malaysian Journal of Chemistry, 24(3), 1054-1062. [Link]
  • English, J. M., & Cobb, M. H. (2002). Pharmacological inhibitors of MAPK pathways. Trends in pharmacological sciences, 23(1), 40–45. [Link]
  • Dianzani, C., et al. (2006). Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. Journal of Pharmacy and Pharmacology, 58(2), 229-234. [Link]
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). ChemistryOpen, 11(10), e202200181. [Link]
  • Alagarsamy, V., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 31(3), 516–520. [Link]
  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Cellular and Molecular Medicine, 25(16), 7675-7687. [Link]
  • Alagarsamy, V., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 30(10), 1794–1798. [Link]
  • The JAK/STAT Pathway in Skeletal Muscle Pathophysiology. (2020). Frontiers in Cell and Developmental Biology, 8, 58. [Link]
  • Sudbeck, E. A., et al. (2000). An inhibitor of Janus kinase 3:4-(4-hydroxyphenylamino)-6, 7-dimethoxyquinazolin-1-ium chloride methanol solvate. Acta crystallographica.
  • Activated factor X inhibition ameliorates NF-κB-IL-6-mediated perivascular inflammation and pulmonary hypertension. (2024). American Journal of Physiology-Lung Cellular and Molecular Physiology, 327(1), L1-L12. [Link]
  • O'Shea, J. J., et al. (2017). The JAK/STAT Pathway: Impact on Human Disease and Therapeutic Intervention. Annual review of medicine, 68, 113–127. [Link]
  • Ghosh, S., et al. (2001). 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride. Acta crystallographica.
  • Lee, H. G., et al. (2005). Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB. Annals of the New York Academy of Sciences, 1030, 555–568. [Link]
  • Wallace, E. M., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & medicinal chemistry letters, 13(18), 3031–3034. [Link]
  • The JAK/STAT signaling pathway: from bench to clinic. (2021). Signal Transduction and Targeted Therapy, 6(1), 402. [Link]
  • Kamata, H., et al. (2002). Inhibition of PTPs by H(2)O(2) regulates the activation of distinct MAPK pathways. Free radical biology & medicine, 33(8), 1121–1132. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Quinazoline derivatives are foundational scaffolds in medicinal chemistry, recognized for a broad spectrum of pharmacological activities.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Overview of Common Synthetic Pathways

The synthesis of this compound typically originates from a substituted anthranilic acid derivative. The key transformation involves the formation of the pyrimidinone ring by introducing a C-N unit, which is commonly sourced from reagents like cyanamide, dicyandiamide, or guanidine. The choice of starting material and cyclizing agent dictates the reaction conditions and potential challenges.

G cluster_start Starting Materials cluster_reagents Cyclizing Agents A 2-Amino-4,5-dimethoxybenzoic acid C Dicyandiamide or Cyanamide A->C Heat (Fusion or Solvent) B 2-Amino-4,5-dimethoxybenzonitrile D Guanidine B->D Base-mediated cyclization Product This compound C->Product D->Product

Caption: Common synthetic routes to the target quinazolinone.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.

Section 1: Low or No Product Yield

Q1: My reaction yield is consistently low (<30%). I'm reacting 2-amino-4,5-dimethoxybenzoic acid with dicyandiamide. What are the most likely causes?

Low yield is a frequent problem that can stem from several factors, ranging from reaction conditions to reagent quality.[2] Let's break down the critical parameters.

  • Cause 1: Suboptimal Thermal Conditions. The condensation of an anthranilic acid with dicyandiamide often requires high temperatures to drive the cyclization and dehydration steps. However, excessive heat can lead to the decomposition of starting materials or the desired product.[3]

    • Solution: Instead of a high-temperature melt/fusion method, consider a high-boiling point polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 2-methoxyethanol.[4][5] This allows for more precise temperature control and can improve the solubility of reactants. Start with a temperature around 120-130 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Cause 2: Inappropriate Solvent Choice. Solvent polarity plays a crucial role. Non-polar solvents such as toluene or THF are generally ineffective for this transformation as they do not sufficiently solubilize the polar starting materials and can favor the formation of undesired benzimidazole byproducts.[4]

    • Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., ethanol) to enhance solubility and promote the correct reaction pathway.[4]

  • Cause 3: Reagent Purity and Stoichiometry. The purity of your 2-amino-4,5-dimethoxybenzoic acid is paramount. Impurities can interfere with the reaction. Additionally, the stoichiometry of the cyclizing agent is important.

    • Solution: Ensure your starting anthranilic acid is pure (check melting point and NMR). Use a slight excess (1.1 to 1.5 equivalents) of dicyandiamide to push the reaction to completion.

Section 2: Side Product Formation and Purification

Q2: I see a major byproduct on my TLC plate that is less polar than my desired product. What could it be and how do I avoid it?

The formation of byproducts is often linked to reaction conditions favoring an alternative cyclization pathway.

  • Potential Byproduct: In non-polar solvents or under certain conditions, you might be forming a benzimidazole derivative instead of the quinazolinone.[4] This can occur if the reaction pathway is altered.

    • Solution: As mentioned in Q1, the key is to use a polar solvent. Polar solvents favor the desired C(sp²)-N bond formation required for the quinazolinone ring, while non-polar environments may inadvertently promote alternative cyclizations.[4]

  • Troubleshooting Workflow for Low Yield/Byproducts:

G Start Low Yield or Byproduct Formation Check_TLC Is starting material (SM) fully consumed on TLC/HPLC? Start->Check_TLC Unconsumed_SM Potential Cause: Incomplete Reaction Check_TLC->Unconsumed_SM No Consumed_SM Potential Cause: - Suboptimal Conditions - Decomposition - Byproduct Formation Check_TLC->Consumed_SM Yes Solution_Temp Solution: 1. Increase temperature gradually (e.g., in 10°C increments). 2. Extend reaction time. Monitor for decomposition. Unconsumed_SM->Solution_Temp Check_Solvent Are you using a polar solvent (DMF, DMSO)? Consumed_SM->Check_Solvent Wrong_Solvent Solution: Switch from non-polar (e.g., Toluene) to a polar aprotic solvent. Check_Solvent->Wrong_Solvent No Correct_Solvent Verify Base/Catalyst. Is a base required for your route? If using a base (e.g., K2CO3), is it strong enough and fully dissolved? Check_Solvent->Correct_Solvent Yes Weak_Base Solution: Consider a stronger base (e.g., Cs2CO3) or an organic base (e.g., DBU). Correct_Solvent->Weak_Base No Purification If issues persist, focus on purification. Isolate major components and characterize to identify byproducts. Correct_Solvent->Purification Yes

Caption: Troubleshooting flowchart for low yield and byproduct issues.

Q3: My product has precipitated from the reaction mixture, but it's impure. How can I effectively purify this compound?

The product is typically a solid with limited solubility, which can be advantageous for purification.

  • Method 1: Trituration. This is often the most effective first step. After cooling the reaction mixture and filtering the crude solid, wash it with a solvent in which the product is poorly soluble but the impurities are soluble.

    • Recommended Solvents: Start with diethyl ether or cold acetonitrile.[5] Stir the crude solid vigorously in the solvent for 30-60 minutes, then filter. Repeat if necessary.

  • Method 2: Recrystallization. If trituration is insufficient, recrystallization is the next step.

    • Recommended Solvent Systems: Finding a suitable single solvent can be difficult. A co-solvent system is often required. Good starting points include Ethanol/Water, DMF/Water, or Methanol/Ethyl Acetate. Dissolve the crude product in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists. Allow to cool slowly.

  • Method 3: Column Chromatography. This should be a last resort due to the product's polarity.

    • Recommended Eluent System: A polar system is required. Start with Dichloromethane/Methanol (e.g., 95:5 v/v) and gradually increase the methanol concentration. Using a small amount of triethylamine (e.g., 0.5%) in the eluent can prevent streaking on the silica gel column.

Section 3: Reagent Selection and Reaction Mechanism

Q4: What is the mechanistic difference between using guanidine versus dicyandiamide as the nitrogen source?

Both reagents provide the necessary atoms to form the 2-amino-pyrimidinone ring, but they react via slightly different intermediates.

  • Guanidine: Guanidine is a strong base and a potent nucleophile. When reacting with a 2-amino-benzonitrile derivative, the guanidine directly attacks the nitrile carbon, followed by an intramolecular cyclization where one of its amino groups attacks an intermediate imine, leading to the quinazolinone ring after tautomerization.[6]

  • Dicyandiamide (or Cyanamide): Dicyandiamide first needs to react to form a guanidine-like intermediate. When heated with an anthranilic acid, the carboxylic acid activates the cyano group of the cyclizing agent. The amino group of the anthranilic acid then attacks this activated carbon, leading to a cyclized intermediate that subsequently rearranges and eliminates water to form the final aromatic ring system.

In practice, the choice often depends on the starting material. Guanidine is typically used with 2-amino-benzonitriles, while dicyandiamide or cyanamide is more common with 2-amino-benzoic acids.

Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis from 2-Amino-4,5-dimethoxybenzoic Acid

This method relies on thermal condensation with a cyclizing agent in a high-boiling solvent.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).

  • Reagents: Add dicyandiamide (1.2 eq) and dimethylformamide (DMF) (approx. 5-10 mL per gram of benzoic acid).

  • Reaction: Heat the mixture to 125-135 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane/Methanol). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to the mixture to induce precipitation.

  • Purification: Filter the solid precipitate and wash it thoroughly with water, followed by a cold polar organic solvent like ethanol or acetonitrile to remove residual DMF and soluble impurities.[5] Dry the solid under vacuum. Further purification can be achieved by recrystallization if needed.

Data Summary: Impact of Conditions on Yield

The selection of solvent and base is critical for maximizing yield. The following table summarizes general outcomes based on literature precedents.[4]

ParameterCondition ACondition BExpected OutcomeRationale
Solvent Toluene (Non-polar)DMF (Polar Aprotic)Higher yield in Condition BPolar solvents enhance reactant solubility and favor the desired quinazolinone cyclization pathway.[4]
Base Na₂CO₃ (Weak)K₂CO₃ / Cs₂CO₃ (Stronger)Higher yield with stronger basesA stronger base more effectively facilitates the necessary deprotonation steps, increasing the reaction rate and completion.[4]
Temperature >150 °C120-140 °CHigher purity in Condition BExcessive temperatures can cause decomposition of starting materials and products, leading to lower yields and more impurities.[3]
References
  • BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Accessed January 9, 2026.
  • BenchChem. Addressing side reactions in the synthesis of N-substituted quinazolinones. Accessed January 9, 2026.
  • BenchChem. Troubleshooting common side reactions in quinazoline synthesis. Accessed January 9, 2026.
  • Kovacevic, et al. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 2018. [Link]
  • Gaba, et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 2014.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Lee, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 2022. [Link]
  • Synthesis of quinazolinones. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
  • Arifin, et al. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 2021.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Bîcu, et al. Synthesis of the Guanidine Derivative: N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][2][4][5]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2018. [Link]

Sources

Common side reactions in the synthesis of quinazolinones and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of quinazolinone synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the specific challenges you may encounter in the lab. We will explore not just what to do, but why certain experimental choices are critical for success.

Part 1: General Synthetic Challenges & Troubleshooting

This section addresses common issues that can lead to low yields or complete reaction failure. By systematically addressing these factors, you can establish a robust and reproducible synthetic protocol.

Question 1: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or nonexistent yields are a frequent frustration, but they can typically be traced back to a few key experimental variables. A systematic approach to troubleshooting is essential.

Answer: Low yields in quinazolinone synthesis can often be attributed to one or more of the following factors:

  • Purity of Starting Materials: Impurities in your reactants, such as the starting anthranilic acid derivative or the acylating/condensing agent, can introduce competing side reactions that consume your starting materials and reduce the formation of the desired product.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Many quinazolinone cyclizations require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.[1]

    • Solvent: The choice of solvent is critical as it affects the solubility of reactants, the stability of intermediates, and the overall reaction rate.[1] For example, polar aprotic solvents like DMF or DMSO are often effective, but screening a range of solvents with different polarities (e.g., toluene, acetonitrile) can be beneficial.[1]

  • Inefficient Catalysis: For catalyzed reactions, the activity of the catalyst is paramount. An inactive or "poisoned" catalyst will halt the reaction. This can be due to an old batch of catalyst or impurities in the starting materials or solvent.[1]

  • Presence of Water: Water can lead to the hydrolysis of key intermediates, such as N-acylanthranilamides or benzoxazinones, preventing the final cyclization to the quinazolinone ring.[2]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purify Purify/Source New Reagents check_purity->purify Impure optimize_temp Screen Reaction Temperatures (e.g., RT, 50°C, 80°C, 120°C) check_purity->optimize_temp Pure purify->optimize_temp optimize_solvent Screen Solvents (e.g., Toluene, DMF, EtOH, MeCN) optimize_temp->optimize_solvent check_catalyst Check Catalyst Activity (Use fresh batch, optimize loading) optimize_solvent->check_catalyst inert_atmosphere Run Under Inert Atmosphere (N2 or Ar) check_catalyst->inert_atmosphere success Improved Yield inert_atmosphere->success

Caption: A systematic troubleshooting workflow for low-yield quinazolinone synthesis.

Part 2: Specific Side Reactions and Their Mitigation

Understanding the specific side products that can form is crucial for developing a clean and efficient synthesis. This section delves into common side reactions and provides targeted strategies for their prevention.

Question 2: I'm observing an impurity with a mass corresponding to an uncyclized intermediate. How can I promote complete cyclization?

The formation of acyclic intermediates is a common issue, indicating that the final ring-closing step is not proceeding to completion.[2]

Answer: The presence of acyclic intermediates, such as N-acylanthranilamide, points to incomplete cyclization. This can be caused by several factors:

  • Insufficient Dehydration: The final cyclization step to form the quinazolinone ring is a dehydration reaction. If water is not effectively removed from the reaction, the equilibrium may not favor the cyclized product.

  • Low Reaction Temperature: The activation energy for the cyclization step may not be reached at lower temperatures.

  • Intermediate Formation (Benzoxazinone): In syntheses starting from anthranilic acid and an acid anhydride, a benzoxazinone intermediate is formed.[3] Incomplete conversion of this intermediate to the final quinazolinone can occur if the amine source (e.g., ammonia) is insufficient or if the conditions are not optimal for the subsequent ring-opening and cyclization.[3]

Mitigation Strategies:

  • Increase Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization.[1]

  • Add a Dehydrating Agent: Incorporating a dehydrating agent, such as molecular sieves, or using a Dean-Stark apparatus with a solvent like toluene can help to drive the reaction towards the cyclized product by removing water as it is formed.

  • Optimize Stoichiometry: When using a benzoxazinone intermediate, ensure that a sufficient excess of the amine is used to promote the ring-opening and subsequent cyclization.[3]

Reaction Mechanism: Formation of Acyclic Intermediate

The following diagram illustrates the key step where the reaction can stall, leading to the acyclic intermediate.

G cluster_0 Desired Pathway cluster_1 Side Reaction N-Acylanthranilamide N-Acylanthranilamide Dihydroquinazolinone Dihydroquinazolinone N-Acylanthranilamide->Dihydroquinazolinone Dehydration (Cyclization) Hydrolysis Hydrolyzed Products N-Acylanthranilamide->Hydrolysis + H2O (Stalled Reaction) Quinazolinone Quinazolinone Dihydroquinazolinone->Quinazolinone Oxidation

Caption: Incomplete dehydration can lead to the accumulation of the acyclic intermediate.

Question 3: My mass spectrometry data shows evidence of dimerization or oligomerization. What causes this and how can I prevent it?

Self-condensation of starting materials or intermediates can lead to the formation of dimers or higher-order oligomers, which complicates purification and reduces the yield of the desired monomeric product.[2]

Answer: Dimerization or oligomerization typically occurs when reactive intermediates or starting materials react with themselves instead of following the desired intramolecular cyclization pathway. This is often promoted by:

  • High Concentrations: At higher concentrations, the probability of intermolecular reactions increases.

  • Excessively Harsh Conditions: High temperatures or prolonged reaction times can sometimes favor side reactions like self-condensation.[2]

  • Highly Reactive Intermediates: Certain synthetic routes may generate particularly reactive intermediates that are prone to intermolecular reactions.

Prevention Strategies:

  • High-Dilution Conditions: Performing the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions. This can be achieved by simply using a larger volume of solvent or by the slow addition of one of the reactants to the reaction mixture.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid the formation of byproducts due to prolonged heating.[2]

  • Protecting Groups: In some cases, it may be necessary to protect a reactive functional group on the starting material to prevent it from participating in unwanted side reactions.

Part 3: Purification and Characterization

Even with an optimized reaction, effective purification is essential to obtain a high-purity final product.

Question 4: I am struggling to purify my target quinazolinone from the crude reaction mixture. What are the best purification strategies?

Choosing the right purification method depends on the properties of your target compound and the nature of the impurities. A multi-step approach is often the most effective.

Answer: The following purification techniques are commonly employed for quinazolinones:

Purification TechniqueDescriptionBest For
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Solid, crystalline products with thermally stable properties.[3]
Column Chromatography Separating the components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel).Purifying compounds from a complex mixture of byproducts with different polarities.[3] For highly polar compounds, reverse-phase chromatography may be necessary.[3]
Acid-Base Extraction Utilizing the basicity of the quinazolinone nitrogen atoms to separate the product from non-basic impurities.Crude mixtures containing non-basic organic impurities.[3] The product is protonated with a dilute acid and extracted into the aqueous phase, then re-isolated by basification.
Illustrative Protocol: Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol, adapted from microwave-assisted synthesis methods, illustrates a common route from anthranilic acid and highlights critical control points.[3]

Step 1: Synthesis of the Benzoxazinone Intermediate

  • In a microwave-safe vessel, combine anthranilic acid (1 eq.) and acetic anhydride (1.5 eq.).

  • Critical Point: Acetic anhydride is both the acylating agent and a dehydrating agent. Ensure your anthranilic acid is dry to prevent hydrolysis of the anhydride.

  • Heat the mixture under microwave irradiation (or conventional heating) until TLC analysis shows complete consumption of the anthranilic acid.

  • Cool the reaction mixture and collect the precipitated 2-methyl-4H-3,1-benzoxazin-4-one by filtration.

Step 2: Conversion to the Quinazolinone

  • Combine the benzoxazinone intermediate (1 eq.) and a source of ammonia, such as ammonium acetate (2-3 eq.), in a suitable solvent (e.g., acetic acid).

  • Critical Point: An excess of the ammonia source is crucial to drive the reaction to completion and avoid the presence of the benzoxazinone intermediate in the final product.[3]

  • Heat the mixture until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude 2-methyl-4(3H)-quinazolinone can be further purified by recrystallization from a suitable solvent like ethanol.[3]

References

Sources

Technical Support Center: Purification of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the purification of this important pharmaceutical intermediate.[1] This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low purity and a brownish color after synthesis. What are the likely impurities?

A1: The brownish color and low purity of your crude product are likely due to several factors inherent to the synthesis of quinazolinone derivatives. The most common impurities include:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include compounds like 2-amino-4,5-dimethoxybenzamide or its precursors.[2]

  • Side-Reaction Products: The formation of quinazolinones can be accompanied by various side reactions, such as hydrolysis of intermediates if water is present in the reaction mixture.[3]

  • Oxidation Products: For reactions sensitive to air, oxidation of the starting materials or the final product can lead to colored impurities.[3]

  • Residual Catalysts and Reagents: Incomplete removal of catalysts or reagents used in the synthesis can also contribute to the impurity profile.

To minimize the formation of these byproducts, it is crucial to carefully control reaction conditions such as temperature, time, and stoichiometry of reactants.[3] Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

Q2: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What do you recommend?

A2: Finding an ideal recrystallization solvent can be challenging due to the compound's polarity and potential for hydrogen bonding. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Based on the structure of this compound, which has both polar (amino, amide) and non-polar (dimethoxy, aromatic ring) functionalities, a multi-step approach or a solvent mixture is often necessary.

Recommended Solvents and Techniques:

  • Polar Protic Solvents: Ethanol and methanol are often good starting points for recrystallizing quinazolinone derivatives.[4][5] However, the solubility might still be high at room temperature, leading to lower yields.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective for dissolving the compound, but their high boiling points can make them difficult to remove.[6] It is often best to use them as the initial dissolving solvent and then add an anti-solvent to induce precipitation.

  • Solvent/Anti-Solvent System: A common and effective technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., DMF or DMSO), and then slowly add a cold anti-solvent in which it is poorly soluble (e.g., water or diethyl ether) until the solution becomes cloudy. Allowing this mixture to cool slowly can yield high-purity crystals.

The choice of solvent is critical and may require some experimentation to find the optimal system for your specific impurity profile.

Q3: My attempts at column chromatography are resulting in poor separation and streaking of the product on the TLC plate. What can I do to improve this?

A3: Poor separation and streaking during column chromatography are common issues when purifying polar compounds like this compound. This is often due to strong interactions between the compound and the stationary phase (typically silica gel).

Troubleshooting Strategies:

  • Choice of Stationary Phase: While silica gel is the most common choice, its acidic nature can lead to strong adsorption of basic compounds.[3] Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica gel.

  • Eluent System Modification:

    • Increase Polarity: A gradual increase in the polarity of your eluent system (e.g., from dichloromethane to a mixture of dichloromethane and methanol) can help to elute your compound more effectively.

    • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to neutralize the acidic sites on the silica gel, reducing streaking and improving the peak shape.[3]

    • Reverse-Phase Chromatography: If using a C18 column, a mobile phase of acetonitrile and water is a good starting point.[7]

  • Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading it onto the column. Adsorbing the sample onto a small amount of silica gel before loading can also improve separation.

A systematic approach to optimizing the stationary and mobile phases is key to achieving good separation.

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific purification challenges.

Troubleshooting Decision Tree for Purification

Purification_Troubleshooting start Crude Product (Low Purity) recrystallization Attempt Recrystallization start->recrystallization Initial Approach success Pure Product (>98%) recrystallization->success Successful failure Purity Still Low recrystallization->failure Unsuccessful recrystallization_issues Recrystallization Issues: - Oiling out - Poor recovery - No crystal formation recrystallization->recrystallization_issues column_chromatography Attempt Column Chromatography column_chromatography->success Successful column_chromatography->failure Unsuccessful chromatography_issues Chromatography Issues: - Streaking - Poor separation - Co-elution column_chromatography->chromatography_issues failure->column_chromatography optimize_recrystallization Optimize Recrystallization: - Screen different solvents - Use solvent/anti-solvent - Control cooling rate recrystallization_issues->optimize_recrystallization optimize_chromatography Optimize Chromatography: - Change stationary phase - Modify eluent system - Adjust loading technique chromatography_issues->optimize_chromatography optimize_recrystallization->recrystallization optimize_chromatography->column_chromatography

Caption: Troubleshooting workflow for purifying this compound.

Detailed Protocol: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a robust starting point for researchers struggling with single-solvent recrystallization.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue adding DMF dropwise until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise with vigorous stirring. Continue adding water until the solution becomes persistently cloudy.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual DMF and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Detailed Protocol: Optimized Column Chromatography

This protocol incorporates a modifier in the eluent system to improve separation on silica gel.

Objective: To purify this compound using column chromatography with improved resolution.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM) and pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a few drops of methanol.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with 100% DCM.

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol. A typical gradient might be from 0% to 5% methanol in DCM.

    • Crucially, add 0.5% triethylamine to your eluent mixture throughout the entire process. This will minimize streaking.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

III. Data Presentation

Solubility of Quinazolinone Derivatives

The following table provides a general guide to the solubility of quinazolinone derivatives in common laboratory solvents. This can aid in the selection of appropriate solvents for purification and analysis.

SolventTypePolarity IndexGeneral Solubility
WaterPolar Protic10.2Poor to Moderate[6]
MethanolPolar Protic6.6Moderate to Good[4][5]
EthanolPolar Protic5.2Moderate to Good[4][5]
Dimethylformamide (DMF)Polar Aprotic6.4Good[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Good[6]
Dichloromethane (DCM)Non-polar3.1Poor to Moderate
Diethyl EtherNon-polar2.8Poor

Note: This is a general guide and actual solubility can vary based on the specific substituents on the quinazolinone core.

IV. Mechanistic Insights

The Role of Triethylamine in Chromatography

TEA_Mechanism silica Silica Gel Surface (Si-OH, acidic) streaking Strong Adsorption (Streaking on TLC) silica->streaking leads to elution Normal Elution (Sharp Bands) silica->elution results in compound This compound (basic amino group) compound->silica interacts with tea Triethylamine (TEA) (stronger base) tea->silica preferentially binds to

Caption: Mechanism of how triethylamine improves chromatographic separation of basic compounds.

The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amino group of this compound. This strong interaction leads to tailing or streaking on TLC plates and poor separation in column chromatography. Triethylamine, being a stronger base, preferentially binds to these acidic sites, effectively "capping" them. This reduces the interaction of the target compound with the stationary phase, allowing it to elute more symmetrically and resulting in sharper bands and better separation.

V. References

  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Gefitinib | Solubility of Things. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. [Link]

  • Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • EP2178864B1 - Process for the preparation of alfuzosin hydrochloride. Google Patents.

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. [Link]

  • WO2007144699A2 - Process for the preparation of alfuzosin. Google Patents.

Sources

Technical Support Center: Enhancing the Solubility of 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the solubility of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives, a crucial step for obtaining reliable and reproducible data in biological assays. The quinazoline scaffold is a privileged structure in medicinal chemistry, but its derivatives often present significant solubility challenges.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Understanding the Challenge: Why Do These Derivatives Have Poor Solubility?

The this compound core, while being a key pharmacophore for various biological targets, possesses inherent structural features that contribute to low aqueous solubility.[3][4][5] The rigid, fused heterocyclic ring system, often combined with lipophilic substituents, leads to high crystal lattice energy.[6] This makes it energetically unfavorable for water molecules to effectively solvate the compound, resulting in limited solubility. Understanding this fundamental principle is the first step in devising an effective solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with these quinazolinone derivatives.

Stock Solution Preparation

Q1: My this compound derivative won't dissolve in 100% DMSO, even at low concentrations. What should I do?

A1: This is a common challenge, especially with highly crystalline compounds. Here’s a systematic approach to troubleshoot this issue:

  • Increase Solvent Volume: The most straightforward first step is to increase the volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO).[6]

  • Gentle Warming and Sonication: Carefully warm the solution in a water bath (typically 37-50°C) and use a bath sonicator. The combination of heat and mechanical energy can help overcome the crystal lattice energy.

  • Assess DMSO Quality: DMSO is highly hygroscopic and can absorb atmospheric water, which will significantly reduce its solubilizing power for hydrophobic compounds.[7] Always use fresh, anhydrous, research-grade DMSO.

  • Consider Alternative Organic Solvents: If DMSO fails, other organic solvents can be tested. However, their compatibility with your specific assay must be verified.

SolventProperties & Considerations
Dimethylformamide (DMF) A strong polar aprotic solvent, sometimes more effective than DMSO for certain compounds.
N-methyl-2-pyrrolidone (NMP) A water-miscible solvent with strong solubilizing power.[8]
Ethanol A polar protic solvent that can be effective, often used in co-solvent systems.[9][10]

Q2: My compound dissolves in DMSO initially, but it precipitates when I store the stock solution at 4°C or -20°C. How can I prevent this?

A2: This temperature-dependent solubility is a known issue for many compounds dissolved in DMSO.[6]

  • Room Temperature Storage: If the compound's stability permits, storing the DMSO stock solution at room temperature is the simplest solution.[6]

  • Pre-Assay Preparation: If refrigeration is necessary for stability, always bring the stock solution to room temperature and vortex thoroughly to ensure complete redissolution before making dilutions for your assay.[6] Visually inspect the solution for any particulate matter.

Working Solution & Assay Compatibility

Q3: My compound is soluble in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a classic "crashing out" phenomenon. Your compound is hydrophobic and insoluble in water. While it dissolves in the organic solvent DMSO, the drastic increase in polarity upon adding an aqueous buffer causes it to precipitate.[11]

Here are several strategies to overcome this, often used in combination:

The this compound scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[6][12][13][14]

  • Acidification: For these basic compounds, lowering the pH of the aqueous buffer can significantly increase solubility by promoting ionization. Experiment with buffers in the pH range of 4.0 to 6.5.

  • Important Caveat: Ensure that the altered pH does not negatively impact your biological system (e.g., enzyme activity, cell viability, or compound stability).

Using a water-miscible organic solvent in your final assay medium can maintain the compound's solubility.[8][9]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400) are frequently used.[8][9][10]

  • Optimization is Key: The percentage of co-solvent should be kept to a minimum to avoid impacting the biological assay. It's crucial to run a vehicle control with the same co-solvent concentration to assess any background effects.

Experimental Protocol: Preparing a Co-solvent Formulation

  • Initial Dissolution: Dissolve the compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Intermediate Dilution: In a separate tube, prepare a mixture of your chosen co-solvent (e.g., PEG 300) and a surfactant if needed (e.g., Tween 80).

  • Sequential Addition: Add the DMSO stock to the co-solvent/surfactant mixture and vortex thoroughly.

  • Final Dilution: Slowly add the aqueous buffer to the organic mixture while vortexing to reach the final desired concentration.[8]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent aqueous solubility.[15][16][17][18]

  • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Mechanism: The hydrophobic quinazolinone derivative partitions into the central cavity of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve in the aqueous medium.[15][17]

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).

  • Add Compound: Add the powdered quinazolinone derivative directly to the cyclodextrin solution.

  • Incubate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating can sometimes accelerate this process.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound before use in the assay.

G cluster_start Start: Solubility Issue cluster_strategy Solubilization Strategies cluster_validation Validation Steps cluster_end Outcome start Compound Precipitates in Aqueous Buffer ph_mod Strategy 1: pH Modification start->ph_mod Select Strategy cosolvent Strategy 2: Co-solvent System start->cosolvent Select Strategy cyclo Strategy 3: Cyclodextrin Complexation start->cyclo Select Strategy ph_check Check pH effect on Assay & Compound Stability ph_mod->ph_check vehicle_control Run Vehicle Control (Co-solvent only) cosolvent->vehicle_control cyclo_control Run Vehicle Control (Cyclodextrin only) cyclo->cyclo_control success Proceed with Biological Assay ph_check->success If Validated vehicle_control->success If Validated cyclo_control->success If Validated

Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A4: Absolutely. Poor solubility is a major cause of assay variability.

  • Precipitation in Assay Plate: The compound may be precipitating over the course of the experiment, leading to a lower effective concentration than intended. This can be especially problematic in multi-day assays.

  • Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of assay plates, reducing the concentration available to interact with the biological target.

  • Cellular Uptake Issues: If the compound is not adequately solubilized, its ability to cross cell membranes and reach its intracellular target will be compromised.

To mitigate these issues, it is essential to visually inspect your assay plates under a microscope for any signs of precipitation. Additionally, consider using low-binding microplates and including surfactants like Tween 80 (at low concentrations, e.g., 0.01-0.1%) in your assay buffer to reduce non-specific binding.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution(s)
Compound won't dissolve in 100% DMSO Insufficient solvent volume or low-quality/hydrated DMSO.Increase DMSO volume; use fresh, anhydrous DMSO; apply gentle warming and ultrasonication.[6]
Stock precipitates upon refrigeration Temperature-dependent solubility in DMSO.Store stock at room temperature if stable; if not, warm and vortex to redissolve before use.[6]
Compound precipitates in aqueous buffer Hydrophobicity and poor aqueous solubility.Lower the buffer pH; use a co-solvent system (e.g., with PEG 300); utilize cyclodextrins (e.g., HP-β-CD).[6][9][10][11]
Inconsistent assay results Precipitation in the assay plate over time; adsorption to plastic.Visually inspect plates for precipitation; use a validated solubilization method; consider low-binding plates and surfactants.

By systematically applying these troubleshooting strategies and understanding the underlying physicochemical principles, you can successfully enhance the solubility of your this compound derivatives, leading to more accurate and reliable data in your biological assays.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search.
  • Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Vertex AI Search. Overcoming poor solubility of 4(3H)-quinazolinone compounds - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology.
  • Vertex AI Search. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Vertex AI Search. Best Practices For Stock Solutions - FasterCapital.
  • Vertex AI Search. 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Vertex AI Search. Dimethyl sulfoxide - Wikipedia.
  • Vertex AI Search. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH.
  • Vertex AI Search. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Vertex AI Search. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Vertex AI Search. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Vertex AI Search. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • Vertex AI Search. 2.5: Preparing Solutions - Chemistry LibreTexts.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis and biological activity of some novel quinazolinone derivatives - Journal of Chemical and Pharmaceutical Research.
  • Vertex AI Search. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific.
  • Vertex AI Search. Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • Vertex AI Search.
  • Vertex AI Search. This compound - MySkinRecipes.
  • Vertex AI Search. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Vertex AI Search. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed.
  • Vertex AI Search. 4-Amino-6,7-dimethoxy-1,2-dihydroquinazolin-2-one Hydrochloride - CymitQuimica.
  • Vertex AI Search. 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3 - PubChem.

Sources

Technical Support Center: Troubleshooting Low Reproducibility in Kinase Inhibition Assays with Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low reproducibility in kinase inhibition assays, with a specific focus on challenges presented by quinazoline-based compounds. Our goal is to move beyond simple procedural lists and delve into the causative factors behind experimental variability, empowering you to build robust and reliable assay systems.

Section 1: Understanding the Root Causes of Poor Reproducibility

Low reproducibility in kinase assays is rarely a random event. It is often a symptom of underlying issues related to the compound, the reagents, or the assay conditions themselves. Quinazoline derivatives, while a promising class of kinase inhibitors, can present unique challenges due to their chemical properties.[1][2][3][4] This section will explore the most common culprits.

FAQ 1: We are observing significant well-to-well and day-to-day variability in our IC50 values for a new quinazoline inhibitor. What are the most likely causes?

Inconsistent IC50 values are a frequent problem and can often be traced back to a few key areas.[5] A systematic review of your protocol is the best approach to identify the source of the variability.[5]

Key areas to investigate:

  • Compound Solubility and Aggregation: Quinazoline compounds, due to their often rigid and lipophilic nature, can have poor aqueous solubility.[1][6] This can lead to precipitation upon dilution from a DMSO stock into your aqueous assay buffer, a phenomenon known as "precipitation upon dilution."[6] This precipitation is often not visible to the naked eye and can lead to inconsistent compound concentrations in your assay wells. Furthermore, many small molecule inhibitors can form aggregates in solution, which can lead to non-specific inhibition of the kinase, resulting in false positives and high variability.

  • Reagent Quality and Consistency: The quality and handling of your kinase, substrate, and ATP can significantly impact your results. Ensure that your enzyme is from a reputable source and has been stored correctly to maintain its activity. Substrate quality is also critical, as impurities can affect reaction kinetics.[7]

  • Assay Conditions: Minor variations in assay conditions can lead to significant differences in results. Pay close attention to:

    • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[8] The Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]) describes this relationship.[8] Using an ATP concentration at or near the Km of the kinase is often recommended for biochemical assays to allow for a more direct comparison of inhibitor affinities (Ki).[8]

    • DMSO Concentration: While DMSO is a common solvent for kinase inhibitors, its concentration can affect enzyme activity.[7][9] Some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases.[9] It's crucial to maintain a consistent final DMSO concentration across all wells and to determine the solvent's impact on your specific kinase.

    • Incubation Times: The pre-incubation time of the compound with the kinase before initiating the reaction, as well as the overall reaction time, can influence the apparent IC50 value, especially for slow-binding or covalent inhibitors.[10][11][12][13]

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed solubility Investigate Compound Solubility & Aggregation start->solubility reagents Verify Reagent Quality & Consistency start->reagents conditions Review Assay Conditions start->conditions sol_protocol Run Solubility & Aggregation Assays (DLS, Nephelometry) solubility->sol_protocol reagent_qc Perform Enzyme/Substrate QC (e.g., Titration, Activity Check) reagents->reagent_qc atp_opt Optimize ATP Concentration (Determine Km) conditions->atp_opt dmso_tol Determine DMSO Tolerance conditions->dmso_tol time_course Perform Incubation Time-Course Experiment conditions->time_course data_analysis Re-analyze Data with Optimized Parameters sol_protocol->data_analysis reagent_qc->data_analysis atp_opt->data_analysis dmso_tol->data_analysis time_course->data_analysis end Reproducible IC50 Values Achieved data_analysis->end

Caption: A troubleshooting workflow for addressing inconsistent IC50 values.

Section 2: Deep Dive into Compound-Specific Issues

The physicochemical properties of quinazoline inhibitors are a primary source of assay variability. This section provides detailed guidance on how to diagnose and mitigate these issues.

FAQ 2: My quinazoline compound shows poor solubility in aqueous buffer, even when diluted from a DMSO stock. How can I improve its solubility for in vitro assays?

Poor aqueous solubility is a well-documented challenge for many quinazoline derivatives.[1][6] Here are several strategies to address this:

  • Optimize Your Stock Solution:

    • Use High-Quality, Anhydrous DMSO: Water in your DMSO can significantly reduce the solubility of hydrophobic compounds.

    • Gentle Warming and Sonication: For particularly difficult compounds, gentle warming (37-50°C) and ultrasonication can help dissolve the compound in the initial DMSO stock.[6]

  • Modify Your Assay Buffer:

    • Introduce a Co-solvent: Adding a small percentage (typically 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can improve solubility.[6]

    • Adjust pH: The solubility of many quinazoline derivatives is pH-dependent due to the presence of basic nitrogen atoms.[6] For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting ionization.[6] However, you must ensure the pH change does not negatively impact your kinase's activity.

    • Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to keep hydrophobic compounds in solution.

FAQ 3: How can I determine if my quinazoline compound is forming aggregates in the assay, and what can I do about it?

Compound aggregation is a major cause of non-specific inhibition and can lead to steep, inconsistent dose-response curves.

Methods for Detecting Aggregation:

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of aggregates in solution by measuring their size distribution.

  • Nephelometry: This method measures the amount of light scattered by particles in a solution, providing an indication of aggregation.

  • Inclusion of a Non-ionic Detergent: A common method to diagnose aggregation-based inhibition is to include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer. If the IC50 value of your compound significantly increases in the presence of the detergent, it is a strong indication that aggregation was contributing to the observed inhibition.

Mitigating Aggregation:

  • Lower Compound Concentration: The simplest approach is to work at lower compound concentrations, if your compound's potency allows.

  • Incorporate a Detergent: As mentioned above, including a non-ionic detergent in your standard assay buffer can prevent aggregate formation.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a general guideline for using DLS to assess compound aggregation.

Materials:

  • Test quinazoline compound

  • DMSO (anhydrous)

  • Assay buffer (the same used in your kinase assay)

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare Compound Solutions: Prepare a concentrated stock solution of your compound in DMSO. Create serial dilutions of the compound in your assay buffer to match the final concentrations used in your kinase assay. Also, prepare a vehicle control (DMSO in assay buffer).

  • Equilibrate Samples: Allow the prepared solutions to equilibrate at the same temperature as your kinase assay for at least 30 minutes.

  • DLS Measurement:

    • Transfer an appropriate volume of each sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis: Analyze the size distribution data for each sample. The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

Observation Interpretation Recommended Action
Monomodal peak at <10 nmNo significant aggregationProceed with the assay.
Bimodal or multimodal peaks with significant populations >100 nmCompound aggregation is likely occurringRe-evaluate assay conditions (e.g., add detergent, lower compound concentration).
High polydispersity index (PDI)Sample contains a wide range of particle sizes, suggesting aggregationRe-evaluate assay conditions.

Section 3: Optimizing Assay Parameters for Robustness

Even with a soluble and non-aggregating compound, the parameters of your kinase assay must be carefully optimized to ensure reproducibility.

FAQ 4: How do I choose the right ATP concentration for my assay, and why is it so important?

For ATP-competitive inhibitors, which includes many quinazoline-based compounds, the ATP concentration is a critical parameter that directly influences the measured IC50 value.[8][14]

  • The Cheng-Prusoff Relationship: As described by the Cheng-Prusoff equation, the IC50 of an ATP-competitive inhibitor will increase as the ATP concentration increases.[8] This is because the inhibitor and ATP are competing for the same binding site on the kinase.

  • Assaying at the Km of ATP: For biochemical assays, it is often recommended to use an ATP concentration equal to the Michaelis-Menten constant (Km) for ATP for that specific kinase.[15][14] Under these conditions, the IC50 value is approximately twice the inhibitor's affinity constant (Ki) (IC50 ≈ 2 x Ki).[8] This allows for a more standardized comparison of inhibitor potencies across different kinases.[15]

  • Physiological ATP Concentrations: It is important to remember that cellular ATP concentrations are in the millimolar range, which is often much higher than the Km of many kinases.[16][8][14] Therefore, an inhibitor that appears potent in a biochemical assay with low ATP may be significantly less effective in a cellular context.[16][8]

Experimental Protocol: Determining the Apparent Km of ATP

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Serial dilutions of ATP

  • Kinase assay platform (e.g., ADP-Glo™, TR-FRET)[7][17][18][19]

Procedure:

  • Set up Kinase Reactions: In a multi-well plate, set up kinase reactions with a fixed concentration of the kinase and substrate.

  • Vary ATP Concentration: Add a range of ATP concentrations to the wells, from well below to well above the expected Km.

  • Incubate and Detect: Incubate the reactions for a fixed time and then measure the kinase activity using your chosen detection method.

  • Data Analysis:

    • Plot the reaction velocity (kinase activity) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

    • The software will calculate the apparent Km of ATP for your kinase under your specific assay conditions.

Signaling Pathway Visualization

cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Quinazoline Quinazoline Inhibitor Quinazoline->Kinase Competes with ATP PhosphoSubstrate Phosphorylated Substrate

Caption: Competitive inhibition of a kinase by a quinazoline compound.

Section 4: Final Checklist for Reproducible Kinase Assays

To ensure the highest level of reproducibility, use this checklist before and during your experiments.

  • Compound Quality Control:

  • Reagent Quality Control:

  • Assay Plate and Pipetting:

  • Consistent Assay Conditions:

  • Controls:

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility of your kinase inhibition assays and generate high-quality, reliable data for your drug discovery programs.

References

  • The significance of ATP concentration in cell-free and cell-based assays. CarnaBio.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
  • Berginski, M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.
  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7–18.
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • ATP concentr
  • Gaudet, S., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(16), 8899.
  • Resolving inconsistencies in biological assay results for 8-Chloroquinazolin-4-OL. BenchChem.
  • Anastassiadis, T., et al. (2011). A highly selective dual inhibitor of Janus kinase 2 and Fms-like tyrosine kinase 3 (FLT3) is efficacious in a genetically engineered mouse model of FLT3-ITD-driven acute myeloid leukemia. Blood, 117(11), 3171–3181.
  • Varghese, F. S., et al. (2014). The paradox of adhesion and migration of cancer cells. Current Opinion in Cell Biology, 26, 1–8.
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem.
  • Hoelder, S., et al. (2012). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Experimental Cell Research, 197(2), 181–187.
  • Lee, J. H., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(11), 4033.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Overcoming solubility issues with 4-Butylsulfanylquinazoline. BenchChem.
  • Technical Support Center: Quinazoline Kinase Inhibitor Resistance. BenchChem.
  • Kinase assays. BMG LABTECH.
  • Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Swinney, D. C. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1115–1123.
  • El-Damasy, A. K., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6524.
  • Wang, Y., et al. (2021). Discovery of SIPI6473, a New, Potent, and Orally Bioavailable Multikinase Inhibitor for the Treatment of Non-small Cell Lung Cancer. Journal of Medicinal Chemistry, 64(15), 11467–11485.
  • Optimizing incub
  • Jeon, S. (2023). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?
  • Dangi, R. S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Chemical and Technical Research, 6(5), 2843-2851.
  • Van der Veken, P., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 127–139.
  • Al-Rashood, S. T., et al. (2022). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar International Journal of Pharmaceutical and Medical Sciences, 2(2), 82-101.
  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18768.
  • Zhang, T., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100702.
  • Al-Warhi, T., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5543.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem.

Sources

Technical Support Center: A-Z Guide to Enhancing Oral Bioavailability of Quinazoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and foundational knowledge to overcome the prevalent challenge of poor oral bioavailability in this important class of molecules. Quinazoline derivatives are a cornerstone in medicinal chemistry, particularly as kinase inhibitors in oncology.[1][2] However, their therapeutic potential is often hampered by issues related to solubility, permeability, and metabolic stability.[3][4]

This resource offers full editorial control to navigate the complexities of your research, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you with the expertise to design and execute experiments that yield meaningful and actionable data.

Part 1: Troubleshooting & FAQs - Navigating Common Experimental Hurdles

This section addresses the most frequent challenges encountered during the preclinical development of quinazoline-based drug candidates in a direct question-and-answer format.

Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays

  • Question: My quinazoline candidate shows significant precipitation when I dilute my DMSO stock solution into aqueous buffer for my kinase or cell-based assays. How can I resolve this to get reliable IC50 values?

  • Answer: This is a common issue stemming from the low aqueous solubility of many quinazoline derivatives.[5][6] The abrupt solvent shift from 100% DMSO to an aqueous environment causes the compound to crash out of solution. Here are several strategies to address this:

    • Reduce Final DMSO Concentration: While seemingly counterintuitive, ensuring the final DMSO concentration in your assay is as low as possible (ideally <0.5%) is critical. However, the primary issue is the initial dilution step.

    • Introduce a Co-solvent: Adding a water-miscible organic solvent to your buffer can increase the compound's solubility.[5][7]

      • Examples: Ethanol, propylene glycol, or polyethylene glycol (PEG).[5][7]

      • Protocol: Start with a low percentage (e.g., 1-5% v/v) of the co-solvent in your final assay medium.[5][7] It's crucial to run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your assay's biological components.

    • Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[7]

      • Examples: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used.[7]

      • Protocol: Use surfactants at concentrations above their critical micelle concentration (CMC).

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[7]

      • Examples: Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.[7]

      • Protocol: Pre-incubating your compound with the cyclodextrin before adding it to the assay buffer can be highly effective.[7]

Issue 2: High In Vitro Potency, but Poor In Vivo Efficacy After Oral Dosing

  • Question: My quinazoline compound is highly potent in cell-based assays, but pharmacokinetic (PK) studies in mice show very low oral bioavailability. What are the likely causes and how can I investigate them?

  • Answer: This discrepancy is a classic drug development challenge, often pointing to issues with absorption, distribution, metabolism, and excretion (ADME). The low oral bioavailability of quinazoline compounds can often be attributed to poor aqueous solubility, which limits their dissolution and absorption in the gastrointestinal (GI) tract.[5] Here's a systematic approach to troubleshoot this:

    • Step 1: Assess Physicochemical Properties:

      • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)). Low solubility is a primary barrier to oral absorption.[6]

      • Lipophilicity (LogP/LogD): An optimal LogP is crucial for membrane permeability. Very high LogP can lead to poor solubility and sequestration in fatty tissues, while very low LogP can hinder membrane crossing.

    • Step 2: Evaluate Permeability and Efflux:

      • Caco-2 Permeability Assay: This in vitro model mimics the human intestinal epithelium and can predict a drug's absorption potential.[8] It also helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8] High efflux is a common reason for poor oral absorption.

      • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a high-throughput screen for passive diffusion.[8]

    • Step 3: Investigate Metabolic Stability:

      • Microsomal Stability Assay: Incubating the compound with liver microsomes (human, rat, mouse) will reveal its susceptibility to first-pass metabolism by cytochrome P450 (CYP) enzymes.[9] Many quinazoline-based drugs are metabolized by CYPs.

      • Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolic stability, including both Phase I and Phase II metabolism.

    • Step 4: In Vivo Pharmacokinetic Studies:

      • Intravenous (IV) vs. Oral (PO) Dosing: Comparing the Area Under the Curve (AUC) from IV and PO administration allows for the calculation of absolute bioavailability (F%). A low F% confirms poor oral absorption.

      • Rodent Models: Mice and rats are commonly used initial models for PK studies.[10][11]

Issue 3: Inconsistent Results in Animal Pharmacokinetic Studies

  • Question: We are seeing high variability in the plasma concentrations of our quinazoline drug candidate in our rodent PK studies. What could be causing this?

  • Answer: High variability in animal PK studies can be frustrating and can mask the true pharmacokinetic profile of a compound. Several factors can contribute to this:

    • Formulation Issues:

      • Inadequate Solubilization: If the drug is not fully dissolved in the dosing vehicle, it can lead to inconsistent dosing and absorption.

      • Vehicle Effects: The choice of dosing vehicle can significantly impact absorption. For example, lipid-based formulations can enhance the absorption of lipophilic drugs.

    • Physiological Factors in Animals:

      • Food Effects: The presence or absence of food in the GI tract can alter drug absorption.

      • Gastrointestinal pH: Variations in stomach and intestinal pH can affect the dissolution and stability of the drug.

      • Gut Microbiota: The gut microbiome can metabolize some drugs, leading to variability in absorption.

    • Experimental Technique:

      • Dosing Accuracy: Ensure accurate and consistent administration of the dose.

      • Blood Sampling: The timing and technique of blood sampling can introduce variability.

Part 2: Core Concepts - The Science Behind Poor Bioavailability

A fundamental understanding of the barriers to oral drug absorption is essential for rationally designing strategies to overcome them.

Physicochemical Barriers

The inherent physicochemical properties of a quinazoline derivative play a pivotal role in its oral bioavailability.[3]

  • Solubility: For a drug to be absorbed, it must first dissolve in the fluids of the GI tract.[6] Many quinazoline-based kinase inhibitors are large, hydrophobic molecules with low aqueous solubility, falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[7]

  • Permeability: After dissolution, the drug must permeate the intestinal epithelium to reach the systemic circulation. This process is governed by factors like lipophilicity (LogP), molecular size, and the presence of polar functional groups.

  • Lipinski's Rule of Five: This rule provides a useful guideline for predicting the oral bioavailability of a drug candidate. It states that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.

Biological Barriers

The body has several defense mechanisms that can limit the absorption of foreign compounds.

  • First-Pass Metabolism: Orally administered drugs pass through the liver via the portal vein before reaching the systemic circulation. The liver is the primary site of drug metabolism, and extensive first-pass metabolism can significantly reduce the amount of active drug that reaches its target.

  • Efflux Transporters: The intestinal epithelium expresses a variety of efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, thereby reducing their net absorption.[9] Many quinazoline derivatives are substrates for these transporters.[12][13]

Part 3: Strategic Solutions - Enhancing Oral Bioavailability

Once the root cause of poor oral bioavailability has been identified, a range of formulation and chemical modification strategies can be employed.

Formulation Strategies

These approaches focus on improving the dissolution and solubility of the drug in the GI tract.

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[14] Nanosuspensions are a particularly effective approach for poorly soluble drugs.[15]

  • Solid Dispersions:

    • Mechanism: The drug is dispersed at a molecular level within a hydrophilic polymer matrix.[5] This can convert the drug from a crystalline to a more soluble amorphous state and reduce particle size.[7]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5] The drug is dissolved in the lipidic phase, and the small droplet size of the emulsion provides a large surface area for drug release and absorption.

  • Complexation:

    • Cyclodextrins: As mentioned earlier, cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility and dissolution.[5]

Formulation Strategy Mechanism of Action Example Application & Result
Salt Formation Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[5]
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[5]A solid dispersion of Lapatinib with the polymer HPMCP HP-55 significantly increased its dissolution rate compared to the pure drug.[5]
Nanosuspension Reduces drug particle size to the nanometer range, increasing the surface area for dissolution according to the Noyes-Whitney equation.[5]A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times compared to ordinary liposomes.[5]
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug (guest), increasing its apparent water solubility.[5]An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution.[5]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in the GI tract, presenting the drug in a solubilized state for absorption.[5]
Chemical Modification Strategies

These approaches involve modifying the chemical structure of the drug to improve its physicochemical or ADME properties.

  • Prodrug Approach:

    • Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[16]

    • Application for Quinazolines: Prodrug strategies can be used to temporarily mask polar functional groups to enhance membrane permeability or to attach hydrophilic moieties to improve aqueous solubility.[17][18] For example, phosphate esters can be synthesized to dramatically increase the water solubility of a hydrophobic parent drug.[15]

  • Scaffold Hopping and Structural Modifications:

    • Concept: This involves making small, targeted changes to the quinazoline scaffold to improve its drug-like properties without sacrificing its potency.[12]

    • Examples:

      • Introducing polar groups at specific positions on the quinazoline ring can increase water solubility.[19]

      • Modifying substituents to reduce their recognition by efflux transporters.

Part 4: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments to assess and overcome poor oral bioavailability.

Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Absorption and Efflux

Objective: To determine the bidirectional permeability of a quinazoline drug candidate across a Caco-2 cell monolayer and to calculate the efflux ratio to identify potential P-gp substrates.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical (A) side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-to-B) Permeability: Add the test compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral (B) chamber.

    • Basolateral to Apical (B-to-A) Permeability: Add the test compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

      • An efflux ratio > 2 is generally considered indicative of active efflux.

Workflow for Troubleshooting Poor Oral Bioavailability

The following diagram illustrates a logical workflow for diagnosing and addressing poor oral bioavailability of quinazoline-based drug candidates.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Strategic Intervention cluster_3 Validation Start High In Vitro Potency, Low In Vivo Oral Efficacy Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Evaluate Permeability (Caco-2, PAMPA) Solubility->Permeability If solubility is low Formulation Formulation Strategies (Nanosizing, Solid Dispersions, SEDDS) Solubility->Formulation Metabolism Determine Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism If permeability is low ChemMod Chemical Modification (Prodrugs, Scaffold Hopping) Permeability->ChemMod Efflux Identify Efflux Liability (Caco-2 Efflux Ratio) Metabolism->Efflux If metabolism is high Metabolism->ChemMod Efflux->ChemMod PK_Study In Vivo Pharmacokinetic Study (Rodent Model) Formulation->PK_Study ChemMod->PK_Study End Improved Oral Bioavailability PK_Study->End

Caption: A systematic workflow for addressing poor oral bioavailability.

Part 5: Concluding Remarks

Overcoming the poor oral bioavailability of quinazoline-based drug candidates is a multifaceted challenge that requires a deep understanding of physicochemical properties, biological barriers, and strategic formulation and medicinal chemistry approaches. By systematically diagnosing the root cause of poor absorption and implementing the appropriate strategies outlined in this guide, researchers can significantly enhance the therapeutic potential of this important class of molecules. This technical support center serves as a dynamic resource, and we encourage you to revisit it as you navigate the complexities of your drug discovery and development programs.

References

  • ResearchGate. Integration of Nanotechnology with Quinazolines in the Medical Field.
  • PubMed. Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT).
  • PubMed. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats.
  • PubMed. Computational and biological evaluation of quinazolinone prodrug for targeting pancreatic cancer.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • ResearchGate. (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • PubMed Central. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • PubMed Central. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed Central. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • ResearchGate. Strategies to improve oral bioavailability.
  • ResearchGate. Role of Transporters in Drug Interactions.
  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism.
  • OUCI. In Silico Models to Predict Oral Absorption.
  • Semantic Scholar. Strategies to improve oral drug bioavailability.
  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Bentham Science Publisher. Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance.
  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities.
  • NIH. Recent glimpse into the pharmacological diversification of quinazoline/quinazolinone hybrids.
  • ResearchGate. Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties | Request PDF.
  • NIH. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. New strategies for the synthesis of quinazolines.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • NIH. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • In vitro models for the prediction of in vivo performance of oral dosage forms.
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. In Silico Models to Predict Oral Absorption | Request PDF.
  • PubMed Central. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.
  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.
  • SciSpace. Nanotechnology-based drug delivery systems.
  • Mayo Clinic. Advances in Nanotechnology-Based Drug Delivery Platforms and Novel Drug Delivery Systems.
  • Drug Discovery Online. Solid Form Strategies For Increasing Oral Bioavailability.
  • IJRPC. ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.
  • PMC. Nanotechnology-based delivery systems to overcome drug resistance in cancer.
  • ResearchGate. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • SciSpace. Animal Models in Drug Development.
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed Central. Biologically active quinoline and quinazoline alkaloids part I.
  • ResearchGate. (PDF) Quinazoline Marketed drugs – A Review.
  • ResearchGate. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor.

Sources

Technical Support Center: Strategies to Improve the Selectivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when optimizing the selectivity of quinazoline-based kinase inhibitors. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinazoline-based inhibitor shows high potency for my target kinase but has significant off-target effects on closely related kinases. What are the primary structural modification strategies to improve selectivity?

A1: This is a common challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Improving selectivity often involves exploiting subtle differences in the kinase ATP-binding sites. Here are some primary strategies:

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, located at the entrance of a hydrophobic pocket behind the ATP-binding site, is a key determinant of inhibitor selectivity.[3][4] Kinases with small gatekeeper residues (like threonine or valine) can accommodate bulkier inhibitors, while those with larger gatekeepers (like methionine or phenylalanine) cannot.[5]

    • Actionable Advice: Synthesize derivatives with bulkier substituents at positions on your quinazoline scaffold that are directed towards this gatekeeper pocket. This can create steric hindrance in off-target kinases with larger gatekeeper residues, thus improving selectivity.[6]

  • Targeting the Solvent-Front Region: Modifications to the quinazoline scaffold that extend into the solvent-front region can enhance selectivity.

    • Actionable Advice: Introduce polar or charged groups that can interact with specific residues or the solvent in this region. This can improve both selectivity and pharmacokinetic properties.[7]

  • Modifying the Quinazoline Core: Substitutions at positions 6 and 7 of the quinazoline ring are known to significantly influence both potency and selectivity.[8][9]

    • Actionable Advice: Systematically explore a range of substituents at these positions. For example, introducing methoxy groups can alter the electronic properties and conformation of the inhibitor, leading to different interactions with the target and off-target kinases.[9][10]

  • Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available, SBDD is a powerful tool.

    • Actionable Advice: Use co-crystal structures of your inhibitor (or a close analog) with the target kinase to guide modifications.[7][11][12] This allows for the rational design of derivatives that maximize interactions with the target while minimizing binding to off-targets.[11][12] For instance, SBDD was successfully used to design selective Aurora A kinase inhibitors by exploiting subtle differences between Aurora A and B.[12][13]

Q2: I'm observing unexpected cellular phenotypes that don't seem to be related to the inhibition of my primary target. How can I identify and mitigate these off-target effects?

A2: Unexplained cellular phenotypes are often a red flag for significant off-target activity. Identifying the responsible off-target kinase(s) is crucial.

  • Broad Kinase Profiling: The most direct way to identify off-targets is through comprehensive kinase profiling.

    • Actionable Advice: Screen your inhibitor against a large panel of kinases (e.g., 300-400 kinases) at a fixed concentration.[14] Several commercial services offer this. The results will provide a "selectivity score" and highlight potential off-target interactions.[15]

  • Computational Approaches: In silico methods can predict potential off-targets and guide further experimental validation.

    • Actionable Advice: Utilize computational tools that compare the binding site of your target kinase with others in the kinome.[16][17] These methods can predict cross-reactivity and help prioritize which off-targets to investigate experimentally.[16][18]

  • Cellular Target Engagement Assays: These assays confirm that your inhibitor is binding to the intended target within a cellular context.

    • Actionable Advice: Employ techniques like NanoBRET to assess target engagement in live cells.[15] Discrepancies between biochemical potency and cellular target engagement can indicate issues with cell permeability or significant off-target binding.[15]

  • Addressing Common Off-Targets: Quinazoline scaffolds are known to sometimes interact with off-targets like the hERG ion channel, which can lead to cardiotoxicity.[1][7]

    • Actionable Advice: If cardiotoxicity is a concern, perform a hERG inhibition assay early in your development process.[19] Structural modifications, such as adding polar substituents, can often mitigate hERG binding.[7]

Q3: My attempts to improve selectivity by modifying the ATP-competitive scaffold have been unsuccessful. Are there alternative strategies?

A3: Yes, when targeting the highly conserved ATP-binding site proves difficult, exploring allosteric inhibition is a promising alternative.

  • Allosteric Inhibition: Allosteric inhibitors bind to sites on the kinase that are distinct from the ATP pocket.[20][21][22][23] These sites are generally less conserved across the kinome, offering a significant advantage for achieving high selectivity.[21][22][23]

    • Actionable Advice:

      • Identify Allosteric Pockets: Use computational methods or structural analysis to identify potential allosteric sites on your target kinase.[24]

      • Screening for Allosteric Modulators: High-throughput screening campaigns can be designed to identify compounds that inhibit kinase activity in a non-ATP-competitive manner.[25]

      • Structure-Activity Relationship (SAR) Studies: Once an allosteric hit is identified, medicinal chemistry efforts can be directed at optimizing its potency and selectivity.[23]

  • Targeting Inactive Kinase Conformations: Some inhibitors achieve selectivity by binding preferentially to the inactive conformation of a kinase.

    • Actionable Advice: Design or screen for inhibitors that stabilize the "DFG-out" conformation of the activation loop, which is characteristic of an inactive kinase state. This approach can yield highly selective inhibitors.[26]

Experimental Protocols & Workflows
Protocol 1: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method to assess inhibitor binding to a panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[27]

Step-by-Step Methodology:

  • Protein Preparation: Purify the kinase panel to >95% purity.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the kinase to a final concentration of 2 µM in a suitable buffer.

    • Add the quinazoline inhibitor to a final concentration of 10 µM. Include a DMSO control.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the thermal transition.

    • A significant increase in Tm in the presence of the inhibitor compared to the DMSO control indicates binding. The magnitude of the shift (ΔTm) can be correlated with binding affinity.

Workflow for Structure-Based Design to Enhance Selectivity

SBDD_Workflow cluster_0 Initial Stage cluster_1 Analysis & Design cluster_2 Synthesis & Testing cluster_3 Iteration Start Lead Quinazoline Inhibitor Identified Crystal Obtain Co-crystal Structure of Inhibitor with Target Kinase Start->Crystal Analyze Analyze Binding Pocket Interactions (H-bonds, hydrophobic, etc.) Crystal->Analyze Identify Identify Selectivity Pockets (e.g., near gatekeeper residue) Analyze->Identify Design Design New Derivatives to Exploit Pockets Identify->Design Synthesize Synthesize Designed Derivatives Design->Synthesize Assay Assay for Potency and Selectivity (Biochemical & Cellular) Synthesize->Assay Evaluate Evaluate SAR Data Assay->Evaluate Evaluate->Design Iterate Design Optimized Optimized Selective Inhibitor Evaluate->Optimized Selectivity Goal Met

Caption: Workflow for improving inhibitor selectivity using structure-based drug design.

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) Data for Improving Selectivity

Compound IDR1-substituent (Position 6)R2-substituent (Position 7)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Fold (Off-Target/Target)
Lead-001 -H-OCH315453
QN-002 -Cl-OCH31224020
QN-003 -H-O(CH2)2OH25>1000>40
QN-004 -Cl-O(CH2)2OH10>5000>500

This table illustrates how systematic modifications at positions 6 and 7 of the quinazoline scaffold can dramatically improve selectivity against an off-target kinase.

Signaling Pathway Considerations

Kinase_Off_Target_Pathway cluster_target Intended Pathway cluster_offtarget Off-Target Pathway Inhibitor Quinazoline Inhibitor TargetKinase Intended Target Kinase Inhibitor->TargetKinase Inhibition OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Inhibition Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 DesiredEffect Desired Therapeutic Effect (e.g., Apoptosis) Downstream1->DesiredEffect SideEffect Undesired Side Effect (e.g., Toxicity) Downstream2->SideEffect

Caption: Impact of inhibitor non-selectivity on cellular signaling pathways.

References
  • Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2. PubMed.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH.
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • Allosteric regulation and inhibition of protein kinases. PMC - NIH.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
  • Selective Identification of Allosteric Inhibitors and Co-Drug Combinations Targeting Kinases by Using a Nanopore Tweezer Approach. ACS Nano.
  • Strategies for the design of selective protein kinase inhibitors. PubMed.
  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Strategies for the Selective Regulation of Kinases with Allosteric Modulators: Exploiting Exclusive Structural Features.
  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases.
  • Strategies for the Selective Regulation of Kinases with Allosteric Modulators: Exploiting Exclusive Structural Fe
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
  • Design of Novel Quinazoline Derivatives and Related Analogues as Potent and Selective ALK5 Inhibitors. PubMed.
  • Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect.
  • Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
  • Novel approaches for targeting kinases: allosteric inhibition, allosteric activ
  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed.
  • Through the “Gatekeeper Door”: Exploiting the Active Kinase Conform
  • Structure-based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors. PubMed.
  • Targeting the gatekeeper residue in phosphoinositide 3-kinases. PubMed.
  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PNAS.
  • Targeting the gatekeeper residue in phosphoinositide 3-kinases.
  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PubMed.
  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. PubMed.
  • Design of novel quinazoline derivatives and related analogues as potent and selective ALK5 inhibitors.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Dovepress.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Semantic Scholar.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • 2-(3-Bromophenyl)
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv.
  • Addressing off-target effects of 4-aminoquinoline deriv
  • Technical Support Center: Troubleshooting Low Efficacy in Quinazoline Anticancer Studies. Benchchem.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Science Signaling.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.

Sources

Technical Support Center: Navigating Off-Target Effects of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives. This guide is designed to provide you with the expertise and practical methodologies to anticipate, identify, and troubleshoot potential off-target effects of this versatile chemical scaffold. As drug development professionals, we understand that unexpected experimental outcomes can be both a challenge and an opportunity. This resource is structured to help you interpret these results with confidence and maintain the integrity of your research.

The this compound core is a privileged scaffold in medicinal chemistry, known for its interaction with a variety of biological targets. While many derivatives are designed as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family, the quinazoline ring system is also known to interact with other protein classes.[1][2] This promiscuity can lead to off-target effects that may manifest as unexpected cytotoxicity, a lack of correlation between on-target inhibition and cellular phenotype, or even desirable polypharmacology.

This guide will equip you with a systematic approach to de-risk your findings and build a comprehensive biological profile of your specific this compound derivative.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered by researchers working with this class of compounds.

Q1: My this compound derivative is showing significant cytotoxicity at concentrations where it shouldn't be fully inhibiting its intended kinase target. What could be the cause?

A2: This is a classic indicator of potential off-target effects. While high concentrations of any compound can lead to non-specific toxicity, a steep drop in cell viability that doesn't align with your on-target IC50 curve suggests that other cellular pathways are being affected.[3] Possible causes include:

  • Inhibition of essential kinases: The quinazoline scaffold is known to bind to the ATP pocket of a wide range of kinases.[4] Your compound may be inhibiting other kinases that are critical for cell survival in your specific cell line.

  • Interaction with non-kinase targets: The 6,7-dimethoxy substitution pattern, in particular, has been associated with affinity for G protein-coupled receptors (GPCRs) like alpha-1 adrenoceptors, and other enzymes such as the histone methyltransferase G9a.[5][6] Inhibition of these targets could trigger apoptotic or necrotic pathways.

  • Compound-induced cellular stress: Off-target interactions can lead to downstream effects such as the generation of reactive oxygen species (ROS), mitochondrial dysfunction, or DNA damage, all of which can result in cell death.

Q2: How can I experimentally confirm that the observed phenotype (e.g., apoptosis, cell cycle arrest) is a direct result of inhibiting my primary target?

A2: This is a critical validation step in drug discovery.[7] A multi-pronged approach is recommended to build a strong case for on-target activity:

  • Use of a negative control: Synthesize or acquire a close chemical analog of your compound that is inactive against your primary target. If this negative control does not produce the same phenotype, it strengthens the argument for an on-target effect.

  • Rescue experiments: If possible, overexpress a version of your target that is resistant to your inhibitor. If the phenotype is reversed in the presence of the inhibitor, this is strong evidence for an on-target mechanism.

  • Knockdown/knockout studies: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the cellular phenotype in the knockdown/knockout cells is similar to that observed with your compound, it supports an on-target effect.

  • Correlation analysis: Test your compound in a panel of cell lines with varying expression levels of your target. A correlation between target expression and compound sensitivity is indicative of on-target activity.

Q3: I'm seeing conflicting results between my biochemical (enzyme) assays and my cell-based assays. What could explain this discrepancy?

A3: Discrepancies between biochemical and cellular data are common and can be due to a variety of factors:[8]

  • Cellular permeability and efflux: Your compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.

  • Cellular ATP concentration: In biochemical kinase assays, the ATP concentration is fixed, whereas in cells, it is much higher. If your compound is an ATP-competitive inhibitor, its apparent potency may be lower in a cellular environment.

  • Off-target effects masking the on-target phenotype: Your compound may be engaging other targets in the cell that produce a phenotype that opposes or masks the effect of inhibiting your primary target.

  • Metabolism of the compound: Your compound may be rapidly metabolized by the cells into an inactive form.

Q4: What are the first steps I should take to identify the specific off-target proteins of my compound?

A4: A systematic approach to off-target identification is crucial.[9] We recommend the following workflow:

  • In silico profiling: Use computational tools and databases to predict potential off-targets based on the chemical structure of your compound. This can provide a list of candidates for experimental validation.

  • Broad-panel kinase screening: Screen your compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology HotSpot) to identify off-target kinases.[10][11] This is a direct and quantitative way to assess kinase selectivity.

  • Proteome-wide approaches: For an unbiased view, consider techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) or affinity chromatography followed by mass spectrometry to identify direct binding partners in the cellular proteome.[12][13]

Troubleshooting Guides

This section provides detailed protocols and workflows to help you investigate and resolve specific experimental issues.

Guide 1: Investigating Unexpected Cytotoxicity

If your this compound derivative is showing unexpected cytotoxicity, this workflow will help you determine if it is due to off-target effects.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Conclusion start Unexpected Cytotoxicity Observed dose_response Confirm dose-response cytotoxicity (e.g., MTT, CellTiter-Glo) start->dose_response compare_ic50 Compare cytotoxic IC50 to on-target biochemical IC50 dose_response->compare_ic50 knockdown Target Knockdown/Knockout (siRNA or CRISPR) compare_ic50->knockdown IC50 values do not correlate on_target Phenotype is On-Target compare_ic50->on_target IC50 values correlate rescue Rescue with Inhibitor-Resistant Mutant knockdown->rescue negative_control Test Inactive Analog rescue->negative_control kinase_screen Broad Kinase Panel Screen negative_control->kinase_screen Phenotype persists negative_control->on_target Phenotype abolished cetsa_ms CETSA-MS for Proteome-wide Profiling kinase_screen->cetsa_ms affinity_chrom Affinity Chromatography-MS cetsa_ms->affinity_chrom off_target Phenotype is Off-Target affinity_chrom->off_target Off-targets identified

Caption: Workflow for investigating unexpected cytotoxicity.

This protocol outlines a general procedure for determining the selectivity of your compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).

  • Kinase Reaction Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add a mixture of the kinase-specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase.[14]

    • Incubate for a defined period (e.g., 30-120 minutes) at 30°C.

  • Stop Reaction and Detect Signal:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Interpreting Kinase Profiling Data

The results from a kinase screen can be visualized using a kinome tree diagram and summarized in a table.

G cluster_0 cluster_1 TK TK EGFR EGFR (On-Target) TK->EGFR SRC SRC TK->SRC VEGFR2 VEGFR2 TK->VEGFR2 TKL TKL STE STE CK1 CK1 AGC AGC PKA PKA AGC->PKA CAMK CAMK CMGC CMGC p38a p38α CMGC->p38a

Caption: Simplified kinome tree illustrating potential on- and off-targets.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetPotential Implication
Primary Target (e.g., EGFR) 10 - Anticipated anti-proliferative effect
Off-Target 1 (e.g., SRC)505May contribute to anti-tumor activity
Off-Target 2 (e.g., VEGFR2)20020Potential for anti-angiogenic effects
Off-Target 3 (e.g., p38α)1500150Possible inflammatory side effects
Off-Target 4 (e.g., PKA)>10,000>1000Unlikely to be physiologically relevant
Guide 2: Differentiating On-Target vs. Off-Target Cellular Effects

This guide provides a workflow for validating that an observed cellular phenotype is due to the inhibition of your intended target.

CETSA is a powerful method to confirm that your compound binds to its intended target within the complex environment of a cell.[12]

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your this compound derivative at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of your target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a "melting curve" for your target protein by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates that it is binding to and stabilizing your target protein.

G cluster_0 CETSA Workflow cluster_1 Data Interpretation treat_cells Treat cells with compound or vehicle (DMSO) heat_cells Heat cell aliquots across a temperature gradient treat_cells->heat_cells lyse_cells Lyse cells and separate soluble/insoluble fractions heat_cells->lyse_cells detect_protein Detect target protein in soluble fraction (Western Blot) lyse_cells->detect_protein plot_curves Plot melting curves for compound vs. vehicle detect_protein->plot_curves shift Observe thermal shift plot_curves->shift Shift to higher temp no_shift No thermal shift plot_curves->no_shift No shift conclusion_pos Conclusion: Compound binds to target in cells shift->conclusion_pos conclusion_neg Conclusion: No evidence of target engagement no_shift->conclusion_neg

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Luo, M. (2011). Affinity chromatography: a versatile and powerful tool for proteomics studies. Expert review of proteomics, 8(2), 153-155. [Link]
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-261. [Link]
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, M. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1723-1740. [Link]
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34-46. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
  • PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]
  • Stoddart, L. A., White, C. W., & Hill, S. J. (2015). Fluorescence-and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2745-2760. [Link]
  • Sygnature Discovery. (n.d.).
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature reviews Drug discovery, 17(5), 353-377. [Link]
  • Corson, T. W., & Crews, C. M. (2007). Molecular understanding and modern application of traditional medicines: triumphs and trials. Cell, 130(5), 769-774. [Link]
  • Gani, O., & Engh, R. A. (2010). A survey of the protein kinase field. Cellular and Molecular Life Sciences, 67(11), 1803-1827. [Link]
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
  • Park, H., Lee, S., Kim, Y., Kim, J., & Heo, J. R. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific reports, 8(1), 1-10. [Link]
  • Gilbert, A. M. (2013). Target validation: linking target and chemical properties to desired product profile. Parasitology, 140(13), 1605-1614. [Link]
  • Bio-Rad. (n.d.).
  • ResearchGate. (n.d.). Examples of quinazoline drugs. [Link]
  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 3(1), 101119. [Link]
  • Ekins, S., Williams, A. J., & Xu, J. J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Pharmaceutical research, 36(7), 1-13. [Link]
  • Copeland, R. A. (2016). The challenges of drug discovery for protein methyltransferases. Nature reviews Drug discovery, 15(11), 793-809. [Link]
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
  • Campbell, S. F., & Plews, R. M. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 30(10), 1794-1798. [Link]
  • Alker, D., Campbell, S. F., & Plews, R. M. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 31(9), 1718-1724. [Link]
  • Al-Suwaidan, I. A., Alanazi, M. M., & El-Azab, A. S. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]
  • Asati, V., & Sharma, S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 4787. [Link]
  • Liu, F., Chen, X., Allali-Hassani, A., Quinn, A. M., Wasney, G. A., Dong, A., ... & Brown, P. J. (2009). Discovery of a 2, 4-diamino-7-aminoalkoxy-quinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of medicinal chemistry, 52(24), 7950-7953. [Link]
  • Li, D. D., Chen, J., Wu, Y., Wang, Y. Y., & Liu, H. L. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 663438. [Link]
  • Sun, X., Wang, J., & Yao, X. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS medicinal chemistry letters, 10(9), 1252-1254. [Link]
  • Chen, J., Lu, S., Zhang, C., Wang, Y., Lu, T., & Wang, L. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. [Link]
  • Norman, R. A., To, M. C., & Whitehead, L. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Future Medicinal Chemistry, 14(3), 163-166. [Link]
  • Kumar, D., & Kumar, R. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 27(4), 985-1001. [Link]
  • Ferguson, L. D., Tona, V., Roncal, L. E., Su, M., Dowling, J. E., & Gray, N. S. (2022). Identification of 4-(6-((2-methoxyphenyl) amino) pyrazin-2-yl) benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters, 13(5), 835-842. [Link]
  • Singh, S., Singh, S. K., & Singh, P. P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
  • Sun, Z. H., Wang, T. S., & Liu, H. G. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297637. [Link]
  • Singh, S., Singh, S. K., & Singh, P. P. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Pharmaceuticals, 17(9), 1121. [Link]
  • Begum, M. S., Reddy, B. R., & S, S. (2018). Synthesis, Characterization of 4-Anilino-6, 7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 294-303. [Link]

Sources

Technical Support Center: Mitigating Compound Interference in High-Throughput Screening of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of compound interference in high-throughput screening (HTS) with a focus on quinazoline-based compound libraries. Quinazolines are a privileged scaffold in medicinal chemistry, frequently appearing in screening campaigns due to their diverse biological activities. However, their physicochemical properties can also make them susceptible to various assay artifacts, leading to a high rate of false positives. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your screening data and the successful identification of true hit compounds.

Frequently Asked Questions (FAQs)

Q1: We are seeing a high hit rate with our quinazoline library in our primary biochemical screen. How can we quickly determine if these are genuine hits or artifacts?

A high hit rate from a specific chemical class like quinazolines should immediately raise concerns about potential systematic assay interference. A multi-pronged approach is recommended for rapid initial triage:

  • Computational Analysis: Before extensive wet-lab work, run your hit structures through Pan-Assay Interference Compounds (PAINS) filters.[1] While not definitive, this can flag compounds with substructures known to be problematic. Several computational tools are available to predict potential liabilities.[2][3][4]

  • Orthogonal Assay: The most critical first step is to re-screen a subset of your hits in an orthogonal assay. This assay should measure the same biological endpoint but use a different detection technology. For example, if your primary screen is fluorescence-based, an orthogonal assay could be based on mass spectrometry or surface plasmon resonance (SPR).[5] Concordance between the two assays significantly increases confidence in the hits.

  • Dose-Response Curves: Cherry-pick a few representative hits and perform full dose-response curves in the primary assay. Non-classical, steep, or biphasic curves can be indicative of non-specific mechanisms like aggregation.

Q2: What are the most common interference mechanisms we should be aware of when screening quinazoline libraries?

Quinazolines, like many other heterocyclic compounds, can be prone to several interference mechanisms:

  • Aggregation: At certain concentrations, some quinazoline derivatives can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive signals.[6][7] This is one of the most common causes of promiscuous inhibition in HTS.

  • Fluorescence Interference: The quinazoline core and its various substitutions can lead to intrinsic fluorescence or quenching of the assay signal, particularly in fluorescence-based assays.[8][9][10]

  • Chemical Reactivity: Certain functional groups on the quinazoline scaffold can be chemically reactive, leading to covalent modification of the target protein or other assay components. It is also important to consider the potential for the formation of reactive metabolites, especially in cell-based assays.[11][12][13]

  • Metal Impurities: Synthesis of quinazoline derivatives sometimes involves metal catalysts. Trace metal impurities, such as zinc, can be potent enzyme inhibitors and a source of false positives.[14]

Q3: Our primary hits are not replicating in our secondary cell-based assay. What could be the reason?

This is a common and often frustrating issue. Several factors could be at play:

  • Assay Artifacts in the Primary Screen: The most likely reason is that your primary hits were false positives due to one of the interference mechanisms mentioned above. Cell-based assays are generally less prone to aggregation artifacts, for example.

  • Poor Cell Permeability: The quinazoline hits may not be able to cross the cell membrane to reach their intracellular target.

  • Metabolic Instability: The compounds may be rapidly metabolized into inactive forms by cellular enzymes.

  • Cytotoxicity: The observed activity in the primary screen might have been due to a cytotoxic effect that is more pronounced in the longer incubation times of the cell-based assay, leading to a general shutdown of cellular processes rather than specific target engagement.

A systematic hit validation cascade, as outlined in this guide, is essential to diagnose the root cause.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a prevalent source of false positives in HTS. Aggregates act as "molecular sponges," non-specifically adsorbing and denaturing proteins.

Initial Flags for Aggregation:

  • Steep dose-response curves with Hill slopes > 2.

  • Activity is highly sensitive to enzyme and substrate concentrations.

  • "Bell-shaped" dose-response curves where activity decreases at higher compound concentrations.

Aggregation_Workflow Start High Hit Rate or Suspicious Dose-Response Detergent_Test Re-run Assay with 0.01% Triton X-100 Start->Detergent_Test DLS_Analysis Dynamic Light Scattering (DLS) Analysis Detergent_Test->DLS_Analysis Activity Diminished Not_Aggregator Likely Not an Aggregator: Proceed with Further Validation Detergent_Test->Not_Aggregator Activity Unchanged Orthogonal_Assay Test in Orthogonal Assay (e.g., SPR) DLS_Analysis->Orthogonal_Assay No Aggregates Detected Confirmed_Aggregator Confirmed Aggregator: Deprioritize or Modify Scaffold DLS_Analysis->Confirmed_Aggregator Aggregates Detected Orthogonal_Assay->Confirmed_Aggregator No Binding Orthogonal_Assay->Not_Aggregator Binding Confirmed

Caption: A decision-making workflow for identifying compound aggregators.

DLS is a powerful technique to directly detect the formation of sub-micrometer aggregates in solution.[6][15]

Objective: To determine if a quinazoline hit forms aggregates at concentrations relevant to its observed biological activity.

Materials:

  • Test compound (quinazoline hit)

  • Assay buffer (the same buffer used in the primary screen, filtered through a 0.02 µm filter)

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound in the filtered assay buffer to a range of concentrations bracketing the IC50 value (e.g., 0.1x, 1x, and 10x IC50). Ensure the final DMSO concentration is consistent across all samples and matches the primary assay conditions.

    • Prepare a "buffer + DMSO" blank as a negative control.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the temperature of the primary assay.

    • Carefully transfer the samples to the cuvettes, ensuring no bubbles are introduced.

    • Measure the size distribution of particles in each sample.

  • Data Interpretation:

    • Monodisperse Solution (No Aggregation): The DLS will show a single, narrow peak corresponding to the monomeric compound or very small micelles. The particle size should be less than 10 nm.[6]

    • Polydisperse Solution (Aggregation): The presence of a second peak at a larger size (typically >100 nm) or a high polydispersity index (PDI > 0.5) indicates aggregation.[6] The intensity of the aggregate peak will likely increase with compound concentration.

    • Overlapping Distributions: If you observe overlapping peaks, it suggests a mixture of monomers and small oligomers. This can be an early sign of aggregation propensity.

Troubleshooting DLS Data:

IssuePossible CauseSolution
High baseline noise Dust or other particulates in the buffer or sample.Filter all buffers meticulously. Ensure cuvettes are clean.
Inconsistent readings Sample not at thermal equilibrium.Allow sufficient time for the sample to equilibrate to the instrument's temperature.
Overestimated particle size Multiple scattering due to high sample concentration.Dilute the sample and re-measure.
Guide 2: Validating True Binding with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the binding affinity and kinetics of a compound to its target protein.[16] It is an excellent orthogonal assay to confirm direct target engagement and rule out many forms of assay interference.

SPR_Workflow Start HTS Hit Immobilize_Target Immobilize Target Protein on SPR Sensor Chip Start->Immobilize_Target Inject_Compound Inject Quinazoline Hit over Sensor Surface Immobilize_Target->Inject_Compound Analyze_Sensorgram Analyze Sensorgram Inject_Compound->Analyze_Sensorgram Specific_Binding Concentration-Dependent Binding with Good Kinetics? Analyze_Sensorgram->Specific_Binding Confirmed_Binder Confirmed Binder: Determine Affinity (KD) Specific_Binding->Confirmed_Binder Yes Non_Specific_Binding Non-Specific Binding or No Binding Detected Specific_Binding->Non_Specific_Binding No

Caption: A streamlined workflow for validating HTS hits using SPR.

Objective: To confirm direct binding of a quinazoline hit to the target protein and determine its binding affinity (KD).

Materials:

  • Purified target protein

  • Quinazoline hit compound

  • SPR instrument and appropriate sensor chip (e.g., CM5)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Target Immobilization: Covalently attach the target protein to the sensor chip surface via amine coupling. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Compound Injection:

    • Prepare a dilution series of the quinazoline hit in the running buffer.

    • Inject the compound solutions over the target-immobilized surface and a reference surface (for subtracting non-specific binding).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Troubleshooting SPR Data:

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Hydrophobic or electrostatic interactions of the compound with the sensor surface.Add 0.005% Tween 20 to the running buffer.[16] Increase the salt concentration in the buffer. Use a different sensor chip chemistry.
No Binding Observed The hit is a false positive from the primary screen. The protein is inactive on the chip surface.Confirm protein activity post-immobilization. Try a different immobilization strategy (e.g., capture-based).
Poor Kinetic Fits Compound aggregation at higher concentrations. Mass transport limitations.Run DLS on the compound in the SPR buffer. Use a lower immobilization density of the target protein.
Guide 3: Unmasking Cryptic Binders with Saturation Transfer Difference (STD) NMR

STD NMR is a powerful ligand-observed NMR technique for identifying weak binders and confirming direct interaction, which is particularly useful for fragment-based screening and hit validation.[17] It can also help to identify false positives that arise from assay interference rather than true binding.

STD_NMR_Workflow Start HTS Hit Prepare_Sample Prepare NMR Sample: Target Protein + Quinazoline Hit Start->Prepare_Sample Acquire_Spectra Acquire On-Resonance and Off-Resonance Spectra Prepare_Sample->Acquire_Spectra Calculate_Difference Calculate Difference Spectrum Acquire_Spectra->Calculate_Difference STD_Signals STD Signals Observed? Calculate_Difference->STD_Signals Confirmed_Binder Confirmed Binder: Analyze Epitope Map STD_Signals->Confirmed_Binder Yes No_Binding No Binding Detected STD_Signals->No_Binding No

Caption: A workflow for hit validation using STD NMR.

Objective: To confirm the binding of a quinazoline hit to its target protein by observing the transfer of saturation from the protein to the ligand.

Materials:

  • Target protein (typically at 20-50 µM)

  • Quinazoline hit (typically at 1-2 mM, a 50-100 fold excess)

  • Deuterated buffer (e.g., PBS in D2O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve the target protein and the quinazoline hit in the deuterated buffer.

    • Acquire a standard 1D proton NMR spectrum to ensure the compound signals are visible and not overlapping with protein signals.

  • STD NMR Experiment:

    • Set up the STD experiment with selective irradiation of the protein (on-resonance, e.g., at -0.5 ppm) and a control irradiation far from any signals (off-resonance, e.g., at 40 ppm).

    • Acquire both on- and off-resonance spectra.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the protons of the quinazoline that are in close contact with the protein, confirming binding.[18]

    • The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the compound.

Troubleshooting STD NMR:

IssuePossible CauseSolution
No STD signals Compound is not a binder. Very tight binding (slow off-rate) prevents saturation transfer.Confirm with an orthogonal method like SPR. STD NMR is best for weak to moderate binders (µM to mM KD).[17]
Weak STD signals Low protein concentration or low ligand-to-protein ratio.Increase the concentration of the protein or the ligand.
False positives Non-specific binding.Perform competition experiments with a known binder to confirm binding to the desired site.

Quantitative Comparison of Hit Validation Techniques

TechniqueThroughputProtein ConsumptionAffinity RangeKey Information
Dynamic Light Scattering (DLS) HighLowN/AAggregation detection
Surface Plasmon Resonance (SPR) Medium-HighLowpM - mMKinetics (ka, kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) LowHighnM - µMThermodynamics (ΔH, ΔS), Stoichiometry
STD NMR MediumMediumµM - mMBinding confirmation, Epitope mapping
Thermal Shift Assay (TSA) HighLownM - µMTarget engagement, Relative affinity

Conclusion

Successfully navigating a high-throughput screening campaign with quinazoline libraries requires a proactive and systematic approach to identify and mitigate compound interference. By integrating computational pre-screening, orthogonal assays, and biophysical validation techniques, researchers can efficiently triage hits, eliminate false positives, and focus resources on the most promising chemical matter. This technical support guide provides a framework for robust hit validation, ultimately increasing the quality and success rate of your drug discovery programs.

References

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting.
  • Case Study. (n.d.). Overcoming the Hurdle of Fluorescent Compounds in Kinase Screening.
  • Resource Center. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide.
  • Michael's Bioinformatics Blog. (2014, May 23). 10 Common Mistakes in Fragment Screening.
  • SGC. (n.d.). Understanding DLS Data.
  • PubMed. (n.d.). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers.
  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?
  • MtoZ Biolabs. (n.d.). How to Interpret Dynamic Light Scattering Analysis Results.
  • ResearchGate. (n.d.). Decision tree for the analysis of HTS hits.
  • Nicoya. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • PubMed Central. (n.d.). Developing and validating predictive decision tree models from mining chemical structural fingerprints and high–throughput screening data in PubChem.
  • PMC. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy.
  • PMC. (2016, October 6). Dynamic light scattering: a practical guide and applications in biomedical sciences.
  • Practical Fragments. (2017, January 23). New tricks for old methods: STD NMR.
  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
  • IRB Barcelona. (2025, November 26). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation.
  • ResearchGate. (2025, November 11). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase.
  • PMC. (2024, October 24). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations.
  • Frontiers. (2019, April 11). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening.
  • ResearchGate. (2025, August 7). Developing and Validating Predictive Decision Tree Models From Mining Chemical Structural Fingerprints and High Throughput Screening Data in Pubchem.
  • ACS Central Science. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • PMC. (2021, August 21). Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile.
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
  • NIH. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • ResearchGate. (n.d.). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays.
  • ResearchGate. (2019, April 15). Computational Molecular Modeling of Pin1 Inhibition Activity of Quinazoline, Benzophenone, and Pyrimidine Derivatives.
  • NIH. (2020, February 7). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • ResearchGate. (n.d.). Primary high-throughput screening (HTS) data quality control review.
  • PubMed. (n.d.). High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics.
  • PMC. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.
  • NIH. (2023, September 2). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety.
  • PubMed. (2021, August 21). Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1- b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile.
  • Evotec. (n.d.). Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions.
  • PubMed Central. (2024, October 9). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • ACS Publications. (2023, July 13). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling.
  • RSC Publishing. (2022, July 21). Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry.
  • ResearchGate. (2025, August 6). A simple high-throughput purification method for hit identification in protein screening.
  • Bio-Rad. (n.d.). Advancing quantitative, high throughput protein detection and analysis.

Sources

Technical Support Center: Scaling the Synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory to pilot and production scales. Our focus is on providing practical, field-tested insights and troubleshooting strategies to ensure a robust, efficient, and reproducible process.

I. Introduction to the Synthesis and its Challenges

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The most common synthetic route involves the cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with a source of guanidine, typically cyanamide or dicyandiamide. While this reaction appears straightforward on paper, scaling it up presents several challenges that can impact yield, purity, and process efficiency.

This guide will address these challenges in a question-and-answer format, providing not just the "what" but also the "why" behind our recommendations.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Starting Material Quality and Handling

Question 1: We are seeing batch-to-batch variability in our reaction outcomes, even with seemingly identical starting materials. What could be the cause?

Answer: The quality of your starting materials, particularly the 2-amino-4,5-dimethoxybenzoic acid, is a critical and often overlooked source of variability.

  • Purity of 2-amino-4,5-dimethoxybenzoic acid: Impurities in this starting material can interfere with the reaction. For instance, residual starting materials from its own synthesis, such as 4,5-dimethoxyanthranilic acid, can lead to the formation of side products. It is crucial to have a validated analytical method to assess the purity of each batch.

  • Physical Properties: The particle size and crystal form of the benzoic acid derivative can affect its dissolution rate and reactivity in the reaction mixture. Inconsistent physical properties can lead to variable reaction kinetics.

  • Moisture Content: Both 2-amino-4,5-dimethoxybenzoic acid and dicyandiamide can be sensitive to moisture.[1][2] Ensure that your starting materials are properly dried and stored in a low-humidity environment to prevent hydrolysis and clumping, which can affect stoichiometry.

Troubleshooting Tip: Implement a rigorous quality control (QC) protocol for all incoming raw materials. This should include not only purity analysis (e.g., by HPLC) but also characterization of physical properties like particle size distribution and moisture content.

B. Reaction Conditions and Optimization

Question 2: Our reaction yield is consistently low when we try to scale up. What are the key parameters to investigate?

Answer: Low yield upon scale-up is a common issue and often points to suboptimal reaction conditions that are exacerbated at a larger scale. Here are the primary factors to consider:

  • Temperature Control: This reaction is exothermic. Inadequate heat dissipation in a larger reactor can lead to localized "hot spots," which can promote the formation of degradation products and byproducts. A consistent and well-controlled temperature profile is essential.

  • Stoichiometry of Reagents: The molar ratio of 2-amino-4,5-dimethoxybenzoic acid to the guanidinylating agent (cyanamide or dicyandiamide) is critical. An excess of the guanidinylating agent can lead to the formation of undesired side products. Conversely, an insufficient amount will result in incomplete conversion of the starting material.

  • Solvent Selection: The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. High-boiling polar aprotic solvents like DMF or DMSO are often used, but their removal at scale can be challenging. Consider exploring greener solvent alternatives or solvent-free conditions if feasible.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress closely using an appropriate in-process control (IPC) like HPLC to ensure it has gone to completion before work-up.

ParameterRecommended RangeRationale
Temperature 120-150°CTo ensure sufficient activation energy for the cyclization reaction.
Molar Ratio (Benzoic Acid:Dicyandiamide) 1 : 1.1 - 1.5A slight excess of dicyandiamide can drive the reaction to completion, but a large excess can lead to byproduct formation.
Solvent High-boiling polar aprotic (e.g., DMF, NMP)Good solubility for reactants and facilitates the reaction.

Question 3: We are observing the formation of a significant amount of byproducts. What are they and how can we minimize them?

Answer: Byproduct formation is a major challenge in this synthesis. The most common byproducts arise from self-condensation of the starting materials or incomplete cyclization.

  • Unreacted 2-amino-4,5-dimethoxybenzoic acid: This is often the result of an incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.

  • Melamine and related compounds: When using dicyandiamide, high temperatures can lead to its trimerization to form melamine.

  • Dimerization of the product: Under harsh conditions, the product can undergo self-condensation.

Minimization Strategies:

  • Controlled Addition of Reagents: Instead of adding all reagents at once, a controlled, slow addition of one reagent to the other can help to maintain a more consistent reaction temperature and concentration profile, minimizing side reactions.

  • Optimize Reaction Temperature and Time: Carefully profile the reaction to find the "sweet spot" where the rate of product formation is maximized and the rate of byproduct formation is minimized.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at elevated temperatures.

C. Product Isolation and Purification

Question 4: We are struggling with the purification of the final product. What are the recommended procedures for large-scale purification?

Answer: The crude product of this reaction is often a solid that precipitates out of the reaction mixture upon cooling. However, this crude solid is typically contaminated with unreacted starting materials and byproducts.

  • Recrystallization: This is the most common and effective method for purifying this compound at scale. The choice of solvent system is critical. A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.

    • Recommended Solvent Systems:

      • Dimethylformamide (DMF) / Water

      • Ethanol / Water

      • Isopropanol

  • Washing/Slurrying: Before recrystallization, washing or slurrying the crude product with a suitable solvent can remove a significant portion of the impurities. Solvents like water, methanol, or acetone can be effective for this purpose.

Troubleshooting Tip: If you are observing oiling out during recrystallization, it may be due to the presence of impurities that are depressing the melting point of your product. In such cases, a pre-purification step, such as a charcoal treatment to remove colored impurities, or a wash with a non-polar solvent to remove non-polar byproducts, can be beneficial.

III. Experimental Protocols

A. Synthesis of this compound

Safety First: Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.[3][4] Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add dicyandiamide (1.2 eq) and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) (5-10 volumes).

  • Heating: Heat the reaction mixture to 130-140°C with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water (5-10 volumes) to precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with water and then with a small amount of cold methanol.

  • Drying: Dry the crude product under vacuum at 60-70°C.

B. Purification by Recrystallization
  • Dissolution: In a clean reactor, suspend the crude this compound in a suitable solvent system (e.g., 80% aqueous DMF).

  • Heating: Heat the mixture to reflux with stirring until a clear solution is obtained.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For better crystal growth, a controlled cooling profile is recommended.

  • Isolation: Filter the purified crystals and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the final product under vacuum at 70-80°C to a constant weight.

IV. Visualizations

A. Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_4_5_dimethoxybenzoic_acid 2-Amino-4,5-dimethoxybenzoic Acid Cyclocondensation Cyclocondensation (Heat, Solvent) 2_amino_4_5_dimethoxybenzoic_acid->Cyclocondensation Dicyandiamide Dicyandiamide Dicyandiamide->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule

Caption: Synthesis of the target molecule.

B. Troubleshooting Logic

Troubleshooting_Logic Impure_Product Impure Product Byproduct_Formation Byproduct Formation? Impure_Product->Byproduct_Formation Incomplete_Reaction Incomplete Reaction? Check_IPC Check IPC (HPLC) Incomplete_Reaction->Check_IPC Yes Check_Temp Check Temperature Profile Incomplete_Reaction->Check_Temp No Degradation Degradation? Degradation->Check_Temp Yes Check_Stoichiometry Check Stoichiometry Byproduct_Formation->Check_Stoichiometry Yes Optimize_Purification Optimize Purification Byproduct_Formation->Optimize_Purification No Increase_Time_Temp Increase Time/Temp Check_IPC->Increase_Time_Temp Improve_Heat_Transfer Improve Heat Transfer Check_Temp->Improve_Heat_Transfer Adjust_Reagent_Ratio Adjust Reagent Ratio Check_Stoichiometry->Adjust_Reagent_Ratio Recrystallization_Screen Recrystallization Solvent Screen Optimize_Purification->Recrystallization_Screen Low_Yield Low_Yield Low_Yield->Degradation

Caption: Troubleshooting decision tree.

V. Conclusion

The successful scale-up of the synthesis of this compound is achievable with careful attention to starting material quality, reaction parameters, and purification strategies. This guide provides a framework for addressing the most common challenges. However, each scale-up process is unique, and a thorough understanding of the underlying chemistry, coupled with rigorous process development and in-process monitoring, is the key to a successful and robust manufacturing process.

VI. References

  • Material Safety Data Sheet - Dicyandiamide, 99.5%. (n.d.). Retrieved from Fisher Scientific.

  • Dicyandiamide - Safety Data Sheet. (2025, October 4). Retrieved from ChemicalBook.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.

  • Optimization of the Reaction Parameters for Quinazolinone Synthesis. (n.d.). Retrieved from ResearchGate.

  • SAFETY DATA SHEET - 2-Amino-4,5-dimethoxybenzoic acid. (2023, September 1). Retrieved from Fisher Scientific.

  • Troubleshooting low yield in the synthesis of an orexin 2 receptor antagonist. (n.d.). Retrieved from Benchchem.

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026, January 4). ACS Omega.

  • 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7. (n.d.). Retrieved from Sigma-Aldrich.

Sources

Technical Support Center: A Guide to Interpreting Ambiguous Results from In Vitro Assays of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of in vitro assays involving the quinazoline scaffold. The quinazoline nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] However, its physicochemical properties can often lead to ambiguous or misleading results in common assay formats.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It is intended to provide not just procedural solutions, but also a deeper understanding of the underlying mechanisms that cause these ambiguities. By explaining the "why" behind each experimental choice, we aim to empower you to design more robust validation cascades and make more confident decisions about your compounds.

Troubleshooting Guide: From Ambiguous Hit to Validated Lead

This section addresses specific, common problems encountered during the screening and characterization of quinazoline derivatives.

Problem 1: My high-throughput screen (HTS) yielded a high hit rate, but the results are poorly reproducible and activity varies between related analogs.

This is a classic hallmark of non-specific activity or assay interference. Genuine, specific binders usually exhibit clear structure-activity relationships (SAR). When activity appears random across a chemical series, it's crucial to investigate artifacts before investing further resources. The two most likely culprits are Pan-Assay Interference Compounds (PAINS) and compound aggregation.

Core Insight: HTS campaigns are designed to cast a wide net, but this often catches artifacts. Over 90% of initial hits can be false positives that must be eliminated through a rigorous validation cascade.[4] The goal is to fail these problematic compounds early and cheaply.

A. Investigating Pan-Assay Interference Compounds (PAINS)

PAINS are chemical structures known to give false positive results in numerous assays through various mechanisms like chemical reactivity, redox activity, or fluorescence interference.[5][6] The quinazoline scaffold itself is not a PAIN, but certain decorative functionalities commonly added to it can be.

Recommended Actions:

  • Computational Filtering: Before screening, and certainly before validation, screen your library against established PAINS filters. This is a rapid in silico method to flag problematic chemotypes.

  • Mechanism Deconvolution: PAINS often act non-specifically. For example, catechols can be easily oxidized to reactive quinones, which can covalently modify proteins.[6] If your quinazoline contains such a moiety, you must determine if the observed activity is due to a specific binding event or non-specific reactivity.

Table 1: Common PAINS Substructures to Watch For on Quinazoline Scaffolds

PAINS SubstructureMechanism of InterferenceRecommended Counter-Screen/Validation
Catechols, QuinonesRedox cycling, production of H₂O₂, covalent modification of proteins.[6]Include a reducing agent like DTT in the assay buffer; perform mass spectrometry to check for covalent modification of the target protein.
Michael Acceptors (e.g., α,β-unsaturated ketones)Covalent, often non-specific, modification of nucleophilic residues (e.g., Cys).[7]Pre-incubate the compound with the target and then dialyze; if activity is retained, it suggests covalent binding. Confirm with mass spectrometry.
Highly Conjugated SystemsMay absorb or emit light near the assay's excitation/emission wavelengths, causing fluorescence interference.[6]Run the assay in an "endpoint" mode where the compound is added after the reaction is stopped but before the readout.[4] Any change in signal is due to interference.

B. Investigating Compound Aggregation

At certain concentrations, poorly soluble, hydrophobic compounds can form colloidal aggregates in aqueous assay buffers. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not driven by a specific, 1:1 binding event at a defined site.[8] This is a major source of false positives in early-stage drug discovery.

Recommended Actions:

  • Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[8] Detergents disrupt the formation of colloidal aggregates. If a compound's potency is significantly reduced (e.g., >10-fold IC₅₀ shift) in the presence of detergent, it is highly likely an aggregator.

  • Centrifugation Test: High-speed centrifugation can pellet compound aggregates. Pre-incubate your compound in the assay buffer, centrifuge at high speed (e.g., >15,000 x g), and then test the supernatant for activity. A loss of activity indicates that the active species was pelleted.

  • Biophysical Confirmation (DLS): Dynamic Light Scattering (DLS) is a direct method to detect particles in the size range of aggregates (typically >100 nm).

Workflow: Investigating Non-Specific Inhibition

G start Ambiguous HTS Hit (High Hit Rate, Poor SAR) detergent Run assay with 0.01% Triton X-100 start->detergent dls Perform Dynamic Light Scattering (DLS) detergent->dls IC50 unchanged result_agg Likely Aggregator (Deprioritize) detergent->result_agg IC50 increases >10-fold dls->result_agg Particles >100nm detected result_no_agg Not an Aggregator dls->result_no_agg No large particles pains Check for PAINS substructures result_no_agg->pains interference Test for Assay Interference (e.g., add compound post-reaction) pains->interference No substructure found result_pains PAINS Flag (High Risk, Investigate Mechanism) pains->result_pains Substructure found interference->result_pains Interference detected result_no_pains Proceed to Orthogonal Assays interference->result_no_pains No interference

Caption: Decision workflow for triaging initial hits.

Problem 2: My compound is potent in a biochemical (enzyme) assay but shows weak or no activity in a cell-based assay.

This is a very common and informative result. It often signals a problem with the compound's ability to reach and engage its target in a complex biological environment, a critical hurdle for therapeutic development.

Core Insight: A biochemical assay measures a direct interaction in a clean, artificial system. A cell-based assay measures the net result of that interaction after navigating biological barriers. The discrepancy is a key data point.

Potential Causes & Troubleshooting Steps:

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target.

    • Assessment: Use computational models (e.g., calculating LogP, polar surface area) to predict permeability.[7] Experimentally, use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Active Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.

    • Assessment: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). If cellular potency is restored, efflux is the likely cause.

  • Compound Instability: The compound may be unstable in cell culture media (e.g., hydrolysis) or rapidly metabolized by the cells.

    • Assessment: Incubate the compound in the cell media for the duration of the assay, then use LC-MS to quantify the amount of intact compound remaining.

  • Poor Solubility in Media: Even if soluble in a DMSO stock, the compound may precipitate when diluted into aqueous cell culture media, drastically reducing the effective concentration.[9]

    • Assessment: Visually inspect the wells under a microscope for precipitation.[9] Measure solubility directly in the assay media using methods like nephelometry.

  • Target Engagement in Cells: The compound may not be engaging the target in the cellular context due to competition from high concentrations of endogenous substrates (e.g., ATP for kinase assays) or because the target is in a conformation or complex that the compound cannot bind.

    • Assessment: Use a direct target engagement assay. The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm that your compound is binding to its intended target inside intact cells.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best orthogonal assays to confirm a primary hit from a quinazoline screen?

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology.[4][10] This is critical for ruling out artifacts related to the primary assay's specific format.

Table 2: Selecting an Orthogonal Assay

Primary Assay TechnologyPotential ArtifactRecommended Orthogonal AssayRationale
Fluorescence Polarization (FP)Compound is fluorescent or quenches fluorescence.AlphaScreen, TR-FRET, or a label-free method like SPR.Uses a different energy transfer mechanism or eliminates labels entirely.
Luminescence (e.g., Kinase-Glo)Compound inhibits the luciferase reporter enzyme.Radiometric assay (e.g., ³²P-ATP), Mobility Shift Assay, or direct binding assay.Measures direct substrate phosphorylation or binding, independent of a reporter enzyme.
Absorbance/ColorimetricCompound absorbs light at the measurement wavelength.HPLC-based assay, LC-MS assay.Directly measures substrate-to-product conversion via chromatographic separation.

Q2: My quinazoline has poor aqueous solubility. What steps can I take to get reliable in vitro data?

Poor solubility is a pervasive issue for many heterocyclic compounds and a primary source of artifacts.[9][11] Managing it is key.

  • Stock Solution Preparation: Always use fresh, anhydrous DMSO for your stock solutions. Gentle warming and sonication can help dissolve stubborn compounds.[9]

  • Assay Dilution: When diluting the DMSO stock into aqueous buffer, do so incrementally while vortexing to minimize precipitation.[9]

  • Use of Excipients: For in vitro assays, consider using solubility-enhancing excipients, but be aware they can affect the biology.

    • Co-solvents: Low percentages (1-5%) of ethanol or polyethylene glycol (PEG) can sometimes help.[12]

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules to increase their solubility.[12]

  • pH Adjustment: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[9] Slightly acidifying the buffer (if the assay and target tolerate it) can sometimes improve solubility.

  • Measure, Don't Assume: The most important step is to experimentally measure the solubility of your compound in your final assay buffer. This provides the upper concentration limit for which you can trust your data.

Q3: My quinazoline is flagged for potential hERG inhibition. How should I interpret this and what are the next steps?

Inhibition of the hERG potassium channel is a major safety concern as it can lead to fatal cardiac arrhythmias.[13] Many kinase inhibitors, including some quinazolines, carry this liability due to structural similarities between kinase ATP-binding sites and the hERG channel pore.

Interpretation & Next Steps:

  • Initial Assessment: An initial flag could come from in silico models or a primary screen. This does not confirm liability but indicates a risk that must be investigated experimentally.

  • Definitive Assay: The gold-standard method for assessing hERG liability is the manual patch-clamp electrophysiology assay on cells expressing the hERG channel.[13] This will provide a definitive IC₅₀ value.

  • Risk Assessment: The risk is not just about the absolute IC₅₀ value. It must be considered in the context of the compound's therapeutic concentration. A safety margin is calculated as: Safety Margin = hERG IC₅₀ / Free Therapeutic Plasma Concentration. A margin of >30-fold is generally considered desirable.[14]

  • SAR Exploration: If a lead compound has hERG liability, medicinal chemistry efforts should be directed to find analogs that retain on-target potency but eliminate or reduce hERG affinity. Often, subtle structural changes can dissociate the two activities.

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To directly detect the presence of sub-micron compound aggregates in assay buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (filtered through a 0.22 µm filter).

  • Low-volume quartz cuvette.

  • DLS instrument.

Method:

  • Prepare a sample of the compound in the final assay buffer at the highest concentration used in the biological assay (and a 2-3 fold higher concentration, if possible). Ensure the final DMSO concentration matches the assay conditions.

  • Prepare a "buffer + DMSO" blank control.

  • Equilibrate the DLS instrument to the temperature of your biological assay.

  • Place the cuvette with the blank control in the instrument and measure the particle size distribution. You should see only very small particles (<10 nm) corresponding to buffer components.

  • Replace with the sample containing your test compound and repeat the measurement.

  • Interpretation: The appearance of a population of particles with diameters greater than 100 nm is strong evidence of compound aggregation. The "polydispersity index" (PDI) is also important; a high PDI (>0.5) suggests a heterogeneous mix of particle sizes, which can also be indicative of aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the compound binds to its intended protein target in a cellular environment.

Principle: When a protein is heated, it denatures and aggregates. A ligand-bound protein is stabilized and will denature at a higher temperature. CETSA measures the amount of soluble protein remaining at different temperatures.

Method (Melt Curve Approach):

  • Culture cells to ~80% confluency.

  • Treat one set of cells with the test compound (at 3-10x the cellular IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into several PCR tubes for each condition (vehicle and compound).

  • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C, 44°C, 48°C... 68°C). One aliquot should remain at room temperature as a control.

  • Cool the tubes on ice.

  • Lyse the cells by freeze-thaw cycles.

  • Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Collect the supernatant (containing the soluble protein fraction) from each tube.

  • Analyze the amount of the specific target protein in each supernatant using Western Blot or another specific protein detection method (e.g., ELISA).

  • Interpretation: Plot the amount of soluble protein vs. temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

Diagram: Mechanism of Aggregation-Based Inhibition

G C: Compound, E: Enzyme, S: Substrate, P: Product cluster_0 Low Concentration (Monomeric) cluster_1 High Concentration (Aggregation) C1 C E1 E P1 P E1->P1 Active S1 S S1->E1 C2 C Agg Aggregate C2->Agg C3 C C3->Agg C4 C C4->Agg C5 C C5->Agg C6 C C6->Agg E_denatured E (denatured) Agg->E_denatured Inhibited E2 E E2->Agg Sequestered

Caption: Aggregation sequesters and denatures the enzyme.

References

  • D'Arcy, S., & Riordan, A. (2018). Synthesis and in vitro study of platelet antiaggregant activity of some 4-quinazolinone derivatives. PubMed.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • De Luca, L., et al. (2022). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Chemistry – A European Journal.
  • Neves, B. J., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics.
  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 15(4), 901–913.
  • Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Research on Chemical Intermediates, 48(11), 4887–4909.
  • ResearchGate. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. ResearchGate.
  • Stornaiuolo, M. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
  • Li, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Journal of Hazardous Materials.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • Metrion Biosciences. (2024). Assessing hERG Data Variability with Action Potential Waveforms. Metrion Biosciences.
  • Al-Ostath, O. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4786.
  • de Oliveira, R. S., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry.
  • Wang, X., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(11), 5786.
  • Eldehna, W. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(2), 18.
  • ResearchGate. (n.d.). Examples of quinazoline drugs. ResearchGate.
  • Penzotti, J. E., et al. (2002). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Medicinal Chemistry, 45(9), 1737–1740.
  • Braga, R. C., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Journal of Chemical Information and Modeling, 63(15), 4819–4833.
  • ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 1. ResearchGate.
  • Al-Warhi, T., et al. (2020). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 25(18), 4279.
  • Sedykh, A., et al. (2018). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 6(1), 10.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Nature, 440(7081), 221–227.
  • Shoichet, B. K. (2006). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry, 49(24), 7268–7279.
  • APIChem. (2025). The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. APIChem.
  • Al-Abdullah, E. S., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 1047.
  • Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1645–1650.
  • Singh, P., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6549.
  • Kumar, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339.
  • Zhang, Y., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42875–42898.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Quinazoline Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for medicinal chemists and drug development scientists. This guide provides in-depth, practical solutions and foundational knowledge for tackling one of the most common hurdles in the development of quinazoline-based therapeutics: metabolic instability. Our goal is to equip you with the expertise to diagnose metabolic liabilities, design rational chemical modifications, and ultimately develop more robust drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers frequently encounter when working with quinazoline scaffolds.

Q1: Why is metabolic stability a critical issue for quinazoline-based drugs?

Metabolic stability is paramount because it directly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions. Quinazoline derivatives are often subject to extensive metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[1][2] Rapid metabolism can lead to high clearance, meaning the drug is removed from circulation too quickly to achieve a therapeutic concentration, necessitating higher or more frequent doses which can increase the risk of off-target toxicity.

Q2: What are the primary metabolic enzymes responsible for quinazoline degradation?

The two main enzyme families involved are:

  • Cytochrome P450 (CYP) enzymes: Located primarily in liver microsomes, this superfamily of enzymes catalyzes a wide range of oxidative reactions. For quinazolines, CYP3A4 is often a major contributor, with CYP2D6, CYP1A1, and CYP1A2 also playing significant roles depending on the specific substitutions on the quinazoline core.[3][4][5]

  • Aldehyde Oxidase (AO): This is a cytosolic enzyme that has gained significant attention for its role in metabolizing aza-aromatic compounds, including quinazolines and particularly aza-quinazolines.[6][7][8] AO often catalyzes oxidation at electron-deficient carbon atoms adjacent to a ring nitrogen.[6][9]

Q3: My compound is stable in Human Liver Microsomes (HLM) but shows high clearance in Human Hepatocytes (HH). What does this discrepancy suggest?

This common scenario strongly suggests the involvement of non-microsomal enzymes. Liver microsomes are rich in CYP enzymes but lack cytosolic enzymes like Aldehyde Oxidase (AO).[7] Hepatocytes, being intact cells, contain the full complement of both microsomal and cytosolic metabolic enzymes. Therefore, if a compound is stable in HLM but rapidly metabolized in HH, AO-mediated metabolism is a primary suspect.[8]

Q4: What is "Intrinsic Clearance (Clint)" and how is it used?

Intrinsic clearance (Clint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is determined from in vitro assays (e.g., liver microsomes or hepatocytes) and is typically reported in units of µL/min/mg microsomal protein or µL/min/million cells.[10] Clint values are crucial for:

  • Ranking compounds: Early in discovery, Clint is used to compare and select compounds with more favorable metabolic profiles.

  • Predicting in vivo hepatic clearance: Through a process called in vitro-in vivo extrapolation (IVIVE), Clint data is scaled to predict the hepatic clearance in humans, which helps in forecasting the required clinical dose.[11]

Q5: What are considered "low," "moderate," and "high" intrinsic clearance values?

While context-dependent, a general classification for human liver microsomes (HLM) is often used in drug discovery to guide optimization efforts.

Clearance CategoryTypical Intrinsic Clearance (Clint) in HLMImplication for Drug Candidate
Low < 12 µL/min/mg proteinIdeal; likely to have low in vivo hepatic clearance.[12]
Moderate 12 - 50 µL/min/mg proteinAcceptable, but may benefit from optimization.
High > 50 µL/min/mg proteinProblematic; likely to have high in vivo hepatic clearance, leading to poor oral bioavailability. Requires significant medicinal chemistry effort to improve.

Note: These values are approximate and the target Clint will depend on the therapeutic indication, desired dosing regimen, and potency of the compound.

Part 2: Troubleshooting Guide: From High Clearance to Stable Candidate

This guide provides a systematic approach to diagnosing and solving metabolic stability issues.

Scenario 1: My quinazoline candidate shows high intrinsic clearance (> 50 µL/min/mg) in the initial Human Liver Microsome (HLM) screen.

High clearance in HLM is a red flag indicating rapid metabolism, most likely by CYP enzymes. The goal is to identify the "metabolic hotspot" and modify the structure to block this reaction without losing potency.

dot

Caption: Troubleshooting workflow for high clearance in HLM.

Step 1: Confirm NADPH-Dependent Metabolism

  • Rationale: CYP enzymes require NADPH as a cofactor. Running the microsomal stability assay with and without NADPH is a critical first step. Disappearance of the parent compound only in the presence of NADPH confirms CYP-mediated metabolism. If degradation occurs without NADPH, the issue may be chemical instability or metabolism by other enzymes like esterases (if applicable).

  • Action: Perform the HLM stability assay under three conditions: (+NADPH), (-NADPH), and heat-inactivated microsomes (+NADPH). True CYP metabolism will only be observed in the first condition.

Step 2: Identify the Metabolic Hotspot via Metabolite Identification

  • Rationale: To rationally design a more stable analog, you must first know where the molecule is being modified. High-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for this.

  • Action: Incubate a higher concentration of your compound with HLM for a set period. Analyze the sample by LC-MS/MS to identify metabolites. The most common CYP-mediated reactions are hydroxylations (+16 Da), dealkylations (e.g., -CH2, -14 Da), and N-oxidations (+16 Da).

  • Case Study - Gefitinib: The metabolism of the quinazoline drug Gefitinib involves three primary sites: O-demethylation of the methoxy group on the quinazoline ring, metabolism of the N-propoxymorpholino side chain, and oxidative defluorination of the phenyl ring.[13][14] This demonstrates that metabolic hotspots can occur on the core, side chains, or other appended rings.

Step 3: Implement Structure-Based Metabolic Blocking Strategies Once the hotspot is identified, the goal is to make that position less "attractive" to metabolic enzymes.

  • If the hotspot is an unsubstituted aromatic C-H bond (e.g., on the quinazoline benzene ring):

    • Strategy: Introduce an electron-withdrawing group (EWG) like fluorine (F) or a cyano (CN) group. EWGs deactivate the ring towards oxidative attack by CYPs. Fluorine is often an excellent choice as its small size (a classical bioisostere of hydrogen) is less likely to disrupt binding to the target protein.[3][13]

    • Example: If C-7 hydroxylation is observed, synthesize the 7-fluoro or 7-chloro analog.

  • If the hotspot is O- or N-dealkylation (e.g., a methoxy or dimethylamino group):

    • Strategy 1 (Deuteration): Replace the hydrogens on the labile methyl group with deuterium (D). The C-D bond is stronger than the C-H bond, leading to a "kinetic isotope effect" that can significantly slow the rate of enzymatic cleavage.

    • Strategy 2 (Bioisosteric Replacement): Replace the metabolically liable group with a more stable isostere. For example, replace a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) or replace a terminal phenyl ring with a pyridine or other heterocycle to alter the electronic properties.[14][15]

  • If the hotspot is benzylic oxidation:

    • Strategy: Introduce steric hindrance next to the benzylic position by adding a methyl or other small alkyl group. This can physically block the enzyme's active site from accessing the hotspot.

Scenario 2: My compound is stable in HLM but shows high clearance in Human Hepatocytes (HH).

This profile points strongly to metabolism by a cytosolic enzyme, most commonly Aldehyde Oxidase (AO).

dot

Caption: Troubleshooting workflow for suspected AO metabolism.

Step 1: Confirm Aldehyde Oxidase Involvement

  • Rationale: To confirm that AO is the culprit, you can use a known inhibitor of the enzyme in your hepatocyte assay.

  • Action: Run the hepatocyte stability assay in the presence and absence of a potent AO inhibitor, such as hydralazine. If the compound's stability is significantly increased in the presence of the inhibitor, this provides strong evidence for AO-mediated metabolism.

Step 2: Identify the Site of AO Metabolism

  • Rationale: AO typically oxidizes electron-deficient carbon atoms adjacent to a nitrogen atom. For the quinazoline scaffold, the C4 and C2 positions are particularly susceptible.[9][16] Metabolite identification will confirm the exact site.

  • Action: Use LC-MS/MS analysis of the hepatocyte incubation to look for a +14 Da mass shift (C=O formation from CH2) or +16 Da (OH formation) at a specific position. The formation of a 4-hydroxy-quinazoline metabolite is a classic sign of AO metabolism.[2]

Step 3: Implement Strategies to Block AO Metabolism

  • Strategy 1 (Steric Hindrance): The most direct way to block AO metabolism at a specific carbon is to place a substituent at that position.

    • Case Study - 5-Azaquinazolines: In a series of 5-azaquinazoline IRAK4 inhibitors, high AO metabolism was a major issue. The researchers successfully improved metabolic stability through modifications at the C2 and C4 positions, which included truncations and expansions of the substituents at these sites to modulate enzyme access.[8]

  • Strategy 2 (Modulate Ring Electronics): AO activity is highly sensitive to the electron density of the heterocyclic ring.

    • Action: Introduce electron-donating groups (EDGs) onto the quinazoline ring system. This makes the target carbon atom less electron-deficient and therefore a poorer substrate for AO.[6] For example, adding a methoxy or amino group to the benzene portion of the quinazoline can reduce the rate of AO-mediated oxidation.

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) of a test compound due to CYP-mediated metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Control compounds: High clearance (e.g., Verapamil) and Low clearance (e.g., Carbamazepine)

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates, multichannel pipettes, incubator (37°C)

Methodology:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add the HLM/buffer mix. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound and controls to the wells to achieve a final concentration (typically 1 µM). To initiate the enzymatic reaction, add the NADPH regenerating system. For (-NADPH) control wells, add buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction wells and add it to a separate 96-well plate containing ice-cold ACN with IS to terminate the reaction. The 0-minute time point should be taken immediately after adding the compound but before adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural log (% remaining) of the test compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / mg of Microsomal Protein)

Self-Validation: The inclusion of high and low clearance controls is essential. The calculated Clint values for these controls must fall within the laboratory's established historical range to validate the assay run.

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the structure of metabolites formed during in vitro incubation.

Methodology:

  • Scale-Up Incubation: Perform a larger scale incubation than the stability assay (e.g., 1-2 mL) with a higher concentration of test compound (e.g., 10-20 µM) to generate sufficient quantities of metabolites. Incubate for a longer, fixed period (e.g., 60-120 minutes).

  • Sample Prep: Quench the reaction with cold ACN. Centrifuge and concentrate the supernatant under a stream of nitrogen. Reconstitute in a small volume of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Perform an initial full scan (MS1) to detect the parent compound and potential metabolites.

    • Use data-dependent acquisition (DDA) to automatically trigger fragmentation scans (MS2) on detected ions.

    • Analyze the data using metabolite identification software. Look for expected mass shifts corresponding to common metabolic reactions (e.g., +15.99 Da for oxidation).

    • Compare the fragmentation pattern of the metabolite to that of the parent compound to pinpoint the site of modification.

References

  • Gefitinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
  • McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica.
  • Structure of the analytes and metabolic pathway of gefitinib by CYP2D6 enzyme. (n.d.).
  • Barboni, G., et al. (2012). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer.
  • Stubley, C., Stell, J. G., & Mathieson, D. W. (1979). The oxidation of azaheterocycles with mammalian liver aldehyde oxidase. Xenobiotica.
  • Strelevitz, T. J., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds.
  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. (2020). Bioorganic & Medicinal Chemistry.
  • Metabolic profiling identifies lung tumor responsiveness to erlotinib. (2007). Clinical Cancer Research.
  • Ling, J., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition.
  • The oxidation of azaheterocycles with mammalian liver aldehyde oxidase. (1979). Xenobiotica.
  • Broo, A., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.
  • Erlotinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
  • The Biological Activity of Erlotinib and its Metabolites: A Technical Guide. (2025). BenchChem.
  • Degorce, S., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry.
  • METABOLISM AND EXCRETION OF ERLOTINIB, A SMALL MOLECULE INHIBITOR OF EPIDERMAL GROWTH FACTOR RECEPTOR TYROSINE KINASE, IN HEALTHY MALE VOLUNTEERS. (2006). Drug Metabolism and Disposition.
  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-Ones. (2015). Journal of Scientific Research.
  • Di, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal.
  • Asati, V., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives.
  • Chen, S., et al. (2021). Computer-Aided Optimization of Quinazoline-Based Aurora Kinase Inhibitors for Enhanced Metabolic Stability. European Journal of Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • An Introduction to Pharmacokinetics. (n.d.). SlidePlayer.
  • Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. (2020). Bioorganic Chemistry.
  • Siddique, M. U. M., et al. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. European Journal of Medicinal Chemistry.
  • Oxidation of quinazoline scaffold. (n.d.).
  • He, P., et al. (2010). Cytochrome P450 2C9 type II binding studies on quinoline-4-carboxamide analogues. Bioorganic & Medicinal Chemistry.
  • Soars, M. G., et al. (2007). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Drug Metabolism and Disposition.
  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube.
  • Van der Graaf, P. H., et al. (1999). Cytochrome P450 species involved in the metabolism of quinoline. Journal of Pharmacology and Experimental Therapeutics.
  • Ito, K., & Houston, J. B. (2005). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Pharmaceuticals.
  • Grime, K., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • How to use hepatocytes for intrinsic clearance prediction? (2024).
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Intrinsic clearance studies with Power medium. (n.d.). Takara Bio.
  • Use of intrinsic clearance for prediction of human hepatic clearance. (2019).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules.

Sources

Navigating the Therapeutic Window: A Technical Guide to Reducing the Cytotoxicity of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the pre-clinical evaluation of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives. As a potent scaffold for kinase inhibitors, these molecules hold immense promise in oncology. However, their therapeutic potential is often constrained by off-tumor cytotoxicity. This guide provides a structured, in-depth exploration of the underlying mechanisms of toxicity in normal cells and offers practical, evidence-based strategies to mitigate these effects, thereby widening the therapeutic window.

Part 1: Understanding the "Why" - The Basis of Cytotoxicity in Normal Cells

The journey to developing safer, more effective cancer therapeutics begins with a fundamental understanding of why a compound may harm healthy tissues. For this compound derivatives, which often target protein kinases, cytotoxicity in normal cells can stem from two primary sources: on-target and off-target effects.

1.1 On-Target Toxicity: When the Target is a "Good Guy" in the Wrong Place

Many quinazoline derivatives are designed as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in cancer cells.[1] However, EGFR and other targeted kinases are not exclusive to tumors; they play crucial roles in the physiology of normal tissues.

  • EGFR in Normal Tissues: EGFR is vital for the maintenance and repair of epithelial tissues, including the skin and the gastrointestinal tract.[2] Inhibition of EGFR in these tissues can disrupt normal cellular proliferation and survival, leading to common side effects like skin rashes, diarrhea, and mucositis.[2]

  • Other Kinase Targets: Depending on the specific derivative, other kinases crucial for normal cellular function may be inhibited, leading to a range of toxicities. For instance, inhibition of kinases involved in hematopoiesis can lead to cytopenias.[3]

1.2 Off-Target Toxicity: Unintended Molecular Consequences

While a derivative may be designed to inhibit a specific kinase, it can also interact with other, structurally related kinases or even unrelated proteins. These "off-target" interactions can trigger unintended signaling cascades and cellular responses in normal cells, contributing to the overall toxicity profile. The limited selectivity of many small molecule kinase inhibitors is a well-documented challenge in drug development.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the experimental evaluation of this compound derivatives.

FAQ 1: My lead compound shows potent anti-cancer activity but is also highly toxic to my normal cell line. What are my next steps?

This is a common and critical juncture in pre-clinical drug development. The goal is to improve the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. Here’s a troubleshooting workflow:

Troubleshooting Workflow: Improving the Therapeutic Index

start High Cytotoxicity in Normal Cells Observed sar Structure-Activity Relationship (SAR) Guided Chemical Modification start->sar delivery Formulation Strategies for Targeted Delivery start->delivery combo Combination Therapy Approaches start->combo re_evaluate Re-evaluate Cytotoxicity and Efficacy sar->re_evaluate delivery->re_evaluate combo->re_evaluate decision Proceed with Lead Optimization? re_evaluate->decision

Caption: A decision-making workflow for addressing high cytotoxicity in normal cells.

2.1 Structure-Activity Relationship (SAR) Guided Chemical Modification

The chemical structure of your compound is the primary determinant of its biological activity and toxicity. Minor modifications can have a profound impact on selectivity.

  • Question: How can I rationally modify the this compound scaffold to reduce toxicity in normal cells?

  • Answer: The key is to identify substitutions that enhance interactions with the target kinase in cancer cells while minimizing interactions with off-target kinases or the target kinase in normal tissues. While specific SAR data for every derivative is unique, general principles for the quinazoline scaffold can be applied:

    • Substitutions at the 2- and 4-positions: These positions are often critical for binding to the ATP-binding pocket of kinases. Modifications here can significantly alter selectivity. For instance, introducing bulky or specific hydrogen-bonding groups can favor binding to a mutated kinase in a tumor cell over the wild-type kinase in a normal cell.[4][5]

    • Modifications at the 6- and 7-positions: The 6,7-dimethoxy groups on the quinazoline core are known to contribute to potency. However, exploring other alkoxy groups or introducing small, electron-withdrawing groups at these positions could modulate the electronic properties of the molecule and influence its binding profile and, consequently, its selectivity.[6]

    • Computational Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict how different substitutions will affect binding to on- and off-target kinases, guiding a more rational synthesis strategy.[7]

2.2 Formulation Strategies for Targeted Delivery

If the intrinsic properties of the molecule cannot be sufficiently optimized, the next step is to control its biodistribution.

  • Question: What are the most promising drug delivery systems for reducing the systemic toxicity of my quinazoline derivative?

  • Answer: Encapsulating your compound in a nanocarrier can limit its exposure to healthy tissues and enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.

    • Liposomes: These are spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands (e.g., antibodies, peptides) to further enhance tumor-specific delivery.[8]

    • Polymeric Nanoparticles: These are solid, colloidal particles. The choice of polymer can be tailored to control the drug release profile. For example, pH-sensitive polymers can be designed to release the drug preferentially in the acidic tumor microenvironment.[9][10]

2.3 Combination Therapy Approaches

Combining your quinazoline derivative with another agent can be a powerful strategy to enhance anti-cancer efficacy while mitigating side effects.

  • Question: What types of agents can I combine with my compound to protect normal cells?

  • Answer: The concept of "cyclotherapy" or "chemoprotection" involves using a second agent to transiently protect normal cells from the cytotoxic effects of the primary therapeutic.[11]

    • Cell Cycle Inhibitors: Many cancer cells have defective cell cycle checkpoints (e.g., mutated p53). A strategy is to pre-treat with an agent that induces cell cycle arrest (e.g., a CDK4/6 inhibitor) in normal cells, which have functional checkpoints. The subsequent administration of the quinazoline derivative will then selectively kill the proliferating cancer cells while sparing the arrested, non-proliferating normal cells.[11]

    • Growth Factor Receptor Blockers: For on-target toxicities related to EGFR inhibition in the skin, co-administration of agents that modulate the downstream signaling pathways in normal epithelial cells is being explored.

Part 3: Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed, step-by-step protocols for key assays to evaluate and compare the cytotoxicity of your this compound derivatives in normal versus cancer cell lines.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a background control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of your quinazoline derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ in the normal cell line by the IC₅₀ in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 1: Example of Cytotoxicity Data and Selectivity Index Calculation

CompoundCancer Cell Line IC₅₀ (µM)Normal Cell Line IC₅₀ (µM)Selectivity Index (SI)
Derivative A1.515.010.0
Derivative B2.05.02.5
Doxorubicin0.51.02.0
LDH Assay for Cell Membrane Integrity

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Medium background: Medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.[13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.[13]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Data Analysis:

  • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀ (the concentration that causes 50% of the maximum LDH release).

Workflow for Cytotoxicity Assessment

start Seed Normal and Cancer Cells treat Treat with Quinazoline Derivatives start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh data_analysis Calculate IC50/EC50 and Selectivity Index mtt->data_analysis ldh->data_analysis interpretation Interpret Results and Make Decisions data_analysis->interpretation

Caption: A streamlined workflow for assessing the cytotoxicity of quinazoline derivatives.

Part 4: Advanced Strategies - A Glimpse into the Future

The field of targeted cancer therapy is continuously evolving. Here are some advanced strategies that are gaining traction:

  • PROTACs (Proteolysis-Targeting Chimeras): Instead of merely inhibiting a target kinase, PROTACs are designed to induce its degradation. This approach can be more potent and may overcome resistance mechanisms. A PROTAC based on the this compound scaffold could offer a novel way to enhance selectivity.

  • Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct, synergistic targets in cancer cells (e.g., EGFR and another RTK) can enhance efficacy and potentially reduce the likelihood of resistance.[14]

Conclusion

Reducing the cytotoxicity of this compound derivatives in normal cells is a multifaceted challenge that requires a systematic and informed approach. By understanding the mechanisms of toxicity, employing rational chemical modifications, leveraging advanced drug delivery systems, and considering innovative combination therapies, researchers can significantly improve the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to aid in these critical endeavors, ultimately paving the way for the development of safer and more effective cancer treatments.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Mansour, M. A., Abbas, S., & Osman, M. (2023). The significance of quinazoline derivatives as potential multi-target anti-cancer agents: review article. Journal of Advanced...
  • Sinha, S., & Duan, W. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(10), 1851-1861.
  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Tavano, L., & Muzzalupo, R. (2015). Synthesis and Antimicrobial Evaluation of Some New Quinazoline and Pyrimidine Derivatives. Use of Liposomes for Drug Delivery N. Molecules, 20(8), 14786-14799.
  • Wang, Y., et al. (2021). Nanoencapsulation of tyrosine kinase inhibitors for oncological therapeutics. Journal of Nanobiotechnology, 19(1), 1-21.
  • Zhang, J., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry, 212, 113136.
  • Onyeji, C., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27(7), 1748-1756.
  • Abdel-Aziem, A., et al. (2026). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. European Journal of Medicinal Chemistry, 301, 118187.
  • Li, Y., et al. (2022). Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. Journal of Controlled Release, 348, 86-111.
  • Faria, M. A., et al. (2021).
  • Lacouture, M. E. (2006). EGFR Inhibitors: Toxicities and Strategies for Effective Management.
  • Sharma, S., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Signal Transduction and Targeted Therapy, 8(1), 283.
  • Singh, M., & Silakari, O. (2018). Targeting the EGFR signaling pathway in cancer therapy. Current Drug Targets, 19(13), 1535-1548.
  • Lee, J. H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967.
  • Ghavami, R., & Rasouli, H. (2009). Quantitative structure-activity relationship studies on 2-amino-6-arylsulfonylbenzonitriles as human immunodeficiency viruses type 1 reverse transcriptase inhibitors using descriptors obtained from substituents and whole molecular structures. Journal of the Iranian Chemical Society, 6(3), 545-555.

Sources

Validation & Comparative

In Vivo Validation of 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one Analogs: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer therapeutics has led to a profound exploration of diverse chemical scaffolds, among which the quinazoline nucleus holds a prominent position. Its derivatives have demonstrated a wide spectrum of biological activities, with several compounds progressing to clinical use. This guide focuses on a specific subset of this promising class: analogs of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. We will delve into the in vivo validation of their anticancer activity, providing a comparative analysis of key analogs, the experimental frameworks used to evaluate them, and the molecular pathways they target. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of this chemical series.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core serves as a crucial intermediate in the synthesis of potent kinase inhibitors.[1] The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring is a recurring motif in many biologically active molecules, often contributing to favorable pharmacokinetic properties and target engagement. The 2-amino group provides a versatile handle for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and drug-like properties. The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

Comparative In Vivo Efficacy of Lead Analogs

While a multitude of this compound analogs have been synthesized and evaluated in vitro, a smaller but significant number have undergone in vivo validation. Here, we compare the performance of three notable analogs that have demonstrated promising anticancer activity in preclinical animal models.

Analog 1: WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)
  • Targeted Pathways: Dual inhibitor of Janus Kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR) kinase.[3]

  • In Vivo Model: MMTV/Neu transgenic mice, a model for HER2/neu-positive breast cancer.[3]

  • Key Findings: A PEGylated liposomal nanoparticle formulation of WHI-P131 demonstrated significant in vivo activity against chemotherapy-resistant breast cancer.[3] Treatment with WHI-P131[NP] led to a significant decrease in tumor volume and arrested tumor growth, with some instances of tumor shrinkage observed.[3] Notably, its efficacy surpassed that of standard chemotherapy agents like paclitaxel and gemcitabine in this resistant model.[3]

Analog 2: WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline)
  • Targeted Pathway: Primarily targets the Epidermal Growth Factor Receptor (EGFR).[4]

  • In Vivo Model: Severe Combined Immunodeficient (SCID) mouse glioblastoma xenograft model using U373 and U87 human glioblastoma cell lines.[4]

  • Key Findings: When conjugated to recombinant human epidermal growth factor (EGF), WHI-P154 (EGF-P154) exhibited potent and selective in vivo antiglioblastoma activity.[4] Administration of EGF-P154 resulted in delayed tumor progression and improved tumor-free survival.[4] In the treated group, 40% of mice remained tumor-free for over 58 days, a significant improvement compared to the control group where no mice survived tumor-free beyond 33 days.[4]

Analog 3: BPR1K871 (A multi-kinase inhibitor with a quinazoline core)
  • Targeted Pathways: Dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases (A and B).[5]

  • In Vivo Model: Acute Myeloid Leukemia (AML) xenograft models (MOLM-13 and MV4-11 cell lines) and solid tumor models (COLO205 and Mia-PaCa2) in nude mice.[5][6]

  • Key Findings: BPR1K871 demonstrated significant in vivo efficacy in both AML and solid tumor xenograft models.[5] In AML models, intravenous administration of BPR1K871 led to a dose-dependent inhibition of tumor growth.[6] These promising in vivo results have positioned BPR1K871 as a preclinical development candidate.[5]

Quantitative Comparison of In Vivo Antitumor Activity

Analog Cancer Model Animal Model Key Efficacy Metric Dosage & Administration Reference
WHI-P131 Breast Cancer (Chemo-resistant)MMTV/Neu Transgenic MiceSignificant tumor volume reduction and growth arrest.Not specified in abstract.[3]
WHI-P154 GlioblastomaSCID Mice Xenograft40% tumor-free survival at >58 days vs. 0% at 33 days in control.1 mg/kg/day for 10 days (as EGF conjugate).[4]
BPR1K871 Acute Myeloid LeukemiaNude Mice Xenograft (MOLM-13 & MV4-11)Dose-dependent tumor growth inhibition.1, 3, or 10 mg/kg, intravenous.[5][6]

Targeted Signaling Pathways and Mechanisms of Action

The anticancer efficacy of these quinazoline analogs stems from their ability to inhibit key signaling pathways that drive tumor growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways. These pathways regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. Analogs like WHI-P131 and WHI-P154 inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream oncogenic signals.[7][8]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation WHI_P154 WHI-P154 WHI_P154->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by WHI-P154.

JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. WHI-P131's inhibition of JAK3 disrupts this aberrant signaling.[9][10]

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates to Nucleus WHI_P131 WHI-P131 WHI_P131->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: JAK/STAT signaling pathway and inhibition by WHI-P131.

FLT3 and Aurora Kinase Signaling Pathways

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive kinase activity, driving cell proliferation and survival.[11][12] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability. BPR1K871's dual inhibition of FLT3 and Aurora kinases provides a multi-pronged attack on cancer cells, targeting both proliferative signaling and cell division.[2][5]

FLT3_Aurora_Signaling cluster_flt3 FLT3 Signaling cluster_aurora Aurora Kinase Signaling FLT3 FLT3-ITD PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt Ras_MAPK Ras/MAPK Pathway FLT3->Ras_MAPK STAT5 STAT5 FLT3->STAT5 Leukemic_Proliferation Leukemic Cell Proliferation & Survival PI3K_Akt->Leukemic_Proliferation Ras_MAPK->Leukemic_Proliferation STAT5->Leukemic_Proliferation Aurora_Kinase Aurora Kinase Mitosis Mitotic Progression Aurora_Kinase->Mitosis Aneuploidy Aneuploidy Mitosis->Aneuploidy BPR1K871 BPR1K871 BPR1K871->FLT3 Inhibits BPR1K871->Aurora_Kinase Inhibits

Caption: FLT3 and Aurora Kinase signaling pathways inhibited by BPR1K871.

Experimental Protocols: A Guide to In Vivo Validation

The successful in vivo validation of anticancer compounds requires robust and well-characterized animal models and standardized experimental procedures.

General Workflow for In Vivo Efficacy Studies

in_vivo_workflow start Select Animal Model (e.g., Xenograft, Transgenic) cell_culture Tumor Cell Line Culture & Preparation start->cell_culture implantation Tumor Implantation (Subcutaneous, Orthotopic, etc.) cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Animals into Treatment & Control Groups tumor_growth->randomization treatment Administer Test Compound & Vehicle Control randomization->treatment monitoring Monitor Tumor Growth & Animal Health (Body Weight, etc.) treatment->monitoring endpoint Euthanize Animals at Pre-defined Endpoint monitoring->endpoint analysis Excise Tumors for Weight & Histological Analysis endpoint->analysis data_analysis Statistical Analysis of Tumor Growth Inhibition analysis->data_analysis

Caption: General workflow for in vivo anticancer efficacy studies.

Detailed Methodologies

1. Animal Models:

  • MMTV/Neu Transgenic Mice: These mice express the activated rat neu (ErbB2/HER2) oncogene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to the spontaneous development of mammary tumors.[13][14] This model is particularly relevant for studying HER2-positive breast cancer and resistance mechanisms.

  • SCID Mice for Xenografts: Severe Combined Immunodeficient (SCID) mice lack functional T and B cells, allowing for the engraftment of human tumor cells without rejection.[15] This is a widely used model for evaluating the efficacy of anticancer agents against human cancers.

  • Nude Mice for Xenografts: Nude mice have a genetic mutation that results in a deteriorated or absent thymus, leading to an inhibited immune system due to a greatly reduced number of T cells. They are also commonly used for xenograft studies.

2. Tumor Implantation and Growth Monitoring:

  • Cell Preparation: Cancer cell lines (e.g., U87 glioblastoma, MOLM-13 AML) are cultured under standard conditions. For implantation, cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.[16][17]

  • Implantation: For subcutaneous models, cells are injected into the flank of the mouse. For orthotopic models, cells are injected into the organ of origin (e.g., intracranial injection for glioblastoma).[16]

  • Tumor Measurement: Tumor volume is typically measured using calipers and calculated using the formula: (length x width²) / 2.[18] For leukemia models, engraftment can be monitored by flow cytometry of peripheral blood or bone marrow.[17]

3. Compound Formulation and Administration:

  • Formulation: Test compounds are often formulated in a vehicle appropriate for the route of administration (e.g., saline, DMSO/Cremophor/water). For poorly soluble compounds like WHI-P131, nanoparticle formulations can be employed to improve bioavailability.[3]

  • Administration: The route of administration (e.g., intravenous, oral gavage, intraperitoneal) and dosing schedule are critical parameters that are determined based on the compound's properties and the experimental design.

4. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is often the percentage of TGI, calculated by comparing the change in tumor volume in the treated group to the control group.

  • Survival Analysis: For some studies, particularly with aggressive tumor models, overall survival is a key endpoint.

  • Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of general health and treatment-related toxicity. Any signs of distress or adverse effects are also recorded.

Conclusion and Future Directions

The in vivo validation of this compound analogs has revealed a class of compounds with significant potential as anticancer agents. The versatility of this scaffold allows for the development of inhibitors targeting a range of clinically relevant kinases, including EGFR, JAK3, FLT3, and Aurora kinases. The preclinical data for analogs such as WHI-P131, WHI-P154, and BPR1K871 in diverse and challenging cancer models underscore the therapeutic promise of this chemical series.

Future research should focus on several key areas. Firstly, direct head-to-head in vivo comparisons of promising analogs are needed to establish a clearer structure-activity relationship for in vivo efficacy. Secondly, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for optimizing dosing regimens and predicting clinical outcomes. Finally, exploring combination therapies, where these targeted agents are used in conjunction with standard-of-care chemotherapeutics or other targeted drugs, may unlock synergistic effects and overcome resistance mechanisms. The continued investigation of this privileged scaffold holds great promise for the development of next-generation cancer therapies.

References

  • Aurora Kinase Signaling Pathway.
  • This compound. MySkinRecipes. [Link]
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
  • EGF/EGFR Signaling Pathway.
  • Epidermal growth factor receptor. Wikipedia. [Link]
  • In vivo antitumor effect of BPR1K871 in human acute myelogenous leukemia xenograft nude mice model.
  • In vivo Anti-Cancer Activity of a Liposomal Nanoparticle Construct of Multifunctional Tyrosine Kinase Inhibitor 4-(4'-Hydroxyphenyl)-Amino-6,7-Dimethoxyquinazoline. Walsh Medical Media. [Link]
  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implic
  • Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it through the inhibition of one or several members of the family.
  • An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and tre
  • JAK-STAT Signaling Pathway.
  • A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]
  • MMTV mouse models and the diagnostic values of MMTV-like sequences in human breast cancer. PubMed Central. [Link]
  • Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Transl
  • Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combin
  • The possible anti-tumor actions and mechanisms of active metabolites
  • Mouse models of breast cancer metastasis. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Quinazoline-Based EGFR Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Conquest of EGFR-Driven Cancers

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a tightly regulated receptor tyrosine kinase that governs cell growth, proliferation, and survival.[1][2] Its dysregulation, often through activating mutations or overexpression, is a well-established driver of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] The quest to inhibit this oncogenic signaling has led to the development of highly successful targeted therapies. Central to this success story is the quinazoline core, a heterocyclic scaffold that has proven to be a remarkably effective pharmacophore for designing potent and selective EGFR tyrosine kinase inhibitors (TKIs).[3][5][6]

This guide provides a head-to-head comparison of key quinazoline-based EGFR inhibitors, viewed through the lens of a senior application scientist. We will dissect their mechanisms, compare their performance based on preclinical and clinical data, and explore the ever-present challenge of drug resistance. Furthermore, we will provide detailed, field-proven experimental protocols for evaluating these inhibitors, offering a practical resource for researchers in drug development.

The EGFR Signaling Cascade: A Target for Precision Oncology

Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[7][8] This phosphorylation event creates docking sites for various adaptor proteins, triggering a cascade of downstream signaling pathways critical for cellular function.[7][9] The two most prominent pathways are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for cell proliferation, invasion, and metastasis.[7]

  • The PI3K-AKT-mTOR Pathway: A major driver of cell survival and an inhibitor of apoptosis (programmed cell death).[7]

In cancers with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), this signaling cascade becomes constitutively active, leading to uncontrolled cell growth and tumor progression.[10][11] Quinazoline-based TKIs are designed to sit within the ATP-binding pocket of the EGFR kinase domain, preventing this initial phosphorylation step and shutting down these downstream oncogenic signals.[11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT->Proliferation Inhibitor Quinazoline TKI Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

An Evolutionary Arms Race: The Generations of Quinazoline-Based EGFR Inhibitors

The development of quinazoline-based EGFR inhibitors can be categorized into distinct generations, each designed to improve efficacy and overcome the resistance mechanisms that emerged against its predecessors.[12][13]

First-Generation TKIs: The Pioneers (Gefitinib, Erlotinib)

Gefitinib and Erlotinib were the trailblazers, demonstrating the profound clinical potential of targeting EGFR.[5][14] They function as reversible, ATP-competitive inhibitors, showing significant efficacy in patients with activating EGFR mutations.[11][15] However, their effectiveness is typically limited to 9-15 months, after which acquired resistance almost invariably develops.[16] The predominant mechanism of resistance is the emergence of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene, which increases the receptor's affinity for ATP, rendering the inhibitors less competitive.[12][17]

Second-Generation TKIs: Irreversible and Broad (Afatinib, Dacomitinib)

To counter the T790M mutation, second-generation inhibitors like Afatinib were developed. These drugs form an irreversible, covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket.[18] They are also pan-HER inhibitors, targeting other members of the EGFR family (HER2, HER4).[15] While this irreversible and broader inhibition shows activity against some T790M-mutant cells in vitro, their clinical utility in this setting is limited.[18] A significant drawback is their increased toxicity, including skin rash and diarrhea, due to the non-selective inhibition of wild-type (WT) EGFR found in healthy tissues.[13]

Third-Generation TKIs: The Mutant Hunters (Osimertinib)

Osimertinib represents a paradigm shift in EGFR-targeted therapy. It was specifically engineered to be a mutant-selective, irreversible inhibitor with high potency against both the initial activating mutations and the T790M resistance mutation, while largely sparing WT EGFR.[11] This selectivity translates to a much-improved safety profile compared to second-generation TKIs.[19] The FLAURA clinical trial definitively established osimertinib as the superior first-line treatment over gefitinib or erlotinib, demonstrating significantly longer progression-free and overall survival.[20][21] As with its predecessors, resistance to osimertinib eventually emerges, most commonly through a new mutation at the covalent binding site, C797S, or through activation of bypass signaling pathways like MET amplification.[10][16][17]

Head-to-Head Performance: A Data-Driven Comparison

The choice between EGFR inhibitors is dictated by their specific performance characteristics against different EGFR variants and their clinical outcomes. The following tables summarize key comparative data.

Table 1: Key Characteristics of Quinazoline-Based EGFR Inhibitors
FeatureFirst Generation (Gefitinib/Erlotinib)Second Generation (Afatinib)Third Generation (Osimertinib)
Mechanism Reversible, ATP-CompetitiveIrreversible, CovalentIrreversible, Covalent
Primary Targets EGFR (HER1)EGFR (HER1), HER2, HER4EGFR (Activating & T790M mutants)
WT EGFR Sparing LowVery Low (High Toxicity)High
Key Efficacy Driver Activating Mutations (Del19, L858R)Activating Mutations (Del19, L858R)Activating Mutations, T790M
Primary Resistance T790M MutationT790M, Bypass PathwaysC797S Mutation, MET Amplification
Table 2: Comparative Preclinical Potency (IC₅₀, nM) - Illustrative Data
CompoundEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)EGFR (L858R/T790M/C797S)
Gefitinib ~100~10>5000>5000
Afatinib ~10~1~50>1000
Osimertinib ~500~15~1>1000
4th Gen (EAI045) >1000~50~50~25 (Allosteric)

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled and generalized from multiple sources.[11][12][22]

Table 3: Key Clinical Trial Outcomes (First-Line Treatment for Advanced EGFR-Mutant NSCLC)
TrialInhibitor(s)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
NEJ002 Gefitinib vs. Chemotherapy10.8 months27.7 months
LUX-Lung 7 Afatinib vs. Gefitinib11.0 months vs. 10.9 months27.9 months vs. 24.5 months
FLAURA Osimertinib vs. Gefitinib/Erlotinib18.9 months vs. 10.2 months38.6 months vs. 31.8 months

Data sourced from clinical trial reports.[13][20][21]

Mechanisms of Acquired Resistance

The development of resistance is a critical challenge in targeted therapy. Understanding these mechanisms is key to designing next-generation inhibitors and combination strategies.

  • On-Target Resistance: Involves new mutations in the EGFR gene itself. The T790M mutation prevents first-generation drugs from binding effectively, while the C797S mutation blocks the covalent attachment of irreversible inhibitors like osimertinib.[10][17]

  • Off-Target Resistance: Involves the activation of alternative or "bypass" signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. The most common is the amplification of the MET receptor tyrosine kinase, which can reactivate the PI3K/AKT pathway.[18][23] Other mechanisms include histologic transformation, for example, to small cell lung cancer.[18]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms EGFR EGFR (Del19/L858R) Proliferation Cell Proliferation & Survival EGFR->Proliferation Gen1_TKI 1st Gen TKI (Gefitinib) Gen1_TKI->EGFR Inhibits T790M On-Target: EGFR T790M Mutation Gen1_TKI->T790M Selects for Gen3_TKI 3rd Gen TKI (Osimertinib) Gen3_TKI->T790M Inhibits C797S On-Target: EGFR C797S Mutation Gen3_TKI->C797S Selects for MET_Amp Off-Target: MET Amplification Gen3_TKI->MET_Amp Selects for T790M->EGFR Confers Resistance C797S->T790M Confers Resistance MET_Amp->Proliferation Bypass Signaling

Caption: Key on-target and off-target resistance mechanisms to EGFR TKIs.

Experimental Corner: Methodologies for Inhibitor Evaluation

Rigorous and reproducible assays are the bedrock of inhibitor characterization. Here, we provide streamlined protocols for two fundamental assays. The causality behind these choices rests on the need to validate both direct target engagement (kinase assay) and the subsequent biological effect in a cellular context (viability assay).

Experimental Workflow Overview

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC₅₀ (Target Potency) KinaseAssay->IC50 End End IC50->End CellCulture Culture EGFR-mutant Cancer Cells Treatment Treat with Inhibitor (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay EC50 Determine EC₅₀ (Cellular Efficacy) ViabilityAssay->EC50 EC50->End Lead Optimization Start Compound Synthesis Start->KinaseAssay Start->CellCulture

Caption: General workflow for preclinical evaluation of EGFR inhibitors.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

Principle: This assay quantifies the enzymatic activity of purified EGFR kinase by measuring the amount of ATP converted to ADP during a phosphotransferase reaction. The ADP-Glo™ Kinase Assay is a robust system that uses a two-step process to measure ADP production with high sensitivity.[24]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP solution (1 mM)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[24]

  • Test Inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the enzyme, substrate, ATP, and test inhibitors in Kinase Buffer. The final DMSO concentration in the reaction should not exceed 1% to avoid solvent-induced artifacts.

  • Set Up Kinase Reaction: In a 384-well plate, add the following to each well for a 5 µL final reaction volume:

    • 1 µL of test inhibitor (or DMSO for controls).

    • 2 µL of EGFR enzyme (concentration determined via prior enzyme titration).

    • 2 µL of Substrate/ATP mixture.

  • Initiate Reaction: Briefly mix the plate on a plate shaker and incubate at room temperature for 60 minutes. This incubation time should be within the linear range of the reaction, determined during assay development.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate using a luminometer. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[25]

Protocol 2: Cell-Based Viability Assay (ATP-Based)

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[26] The CellTiter-Glo® Luminescent Cell Viability Assay provides a highly sensitive, single-reagent-addition method.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975 for L858R/T790M)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Test Inhibitor (serially diluted in culture medium)

  • CellTiter-Glo® Reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle-only control wells to 100% viability and no-cell control wells to 0% viability. Plot the percentage of cell viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value.[26][27]

Conclusion and Future Outlook

The journey of quinazoline-based EGFR inhibitors from the pioneering reversible compounds to the highly selective, irreversible third-generation drugs is a testament to the power of structure-based drug design and a deep understanding of cancer biology. Osimertinib has set a high bar for first-line therapy in EGFR-mutant NSCLC. However, the emergence of C797S-mediated resistance highlights that the evolutionary battle is far from over. The future lies in developing fourth-generation inhibitors, including allosteric inhibitors that can overcome C797S resistance, and in designing intelligent combination therapies that can tackle resistance from multiple angles, such as co-targeting EGFR and bypass pathways like MET.[12][28] As our understanding of the complex signaling networks within tumor cells grows, so too will our ability to design the next wave of precision medicines to outmaneuver cancer.

References

  • National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PubMed Central.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with EGFR-IN-55. BenchChem.
  • Le, X., & Heymach, J. V. (2015). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 24(136), 316-327.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics.
  • Gazzah, A., & Soria, J. C. (2020). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers, 12(5), 1243.
  • Ricciardi, G. R., & Russo, A. (2017). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open, 2(Suppl 2), e000218.
  • Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5621-5626.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
  • Methods. (n.d.). EGFR Biochemical Assays.
  • Bio-Rad. (n.d.). Development - EGFR signaling pathway. PrimePCR | Life Science | Bio-Rad.
  • touchIME. (2025). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. touchIME.
  • BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Cell Viability with EGFR-IN-81 using MTT and XTT Assays. BenchChem.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Park, S., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7656–7663.
  • Promega Corporation. (n.d.). EGFR Kinase Assay. Promega Corporation.
  • Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949.
  • Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 60, 128581.
  • Takeda, M., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7241–7248.
  • Various Authors. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient. J. Chem.
  • Sonousi, A., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research, 8(2), 101-109.
  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(10), 6667-6685.
  • Hata, K., et al. (2019). Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations. Biological and Pharmaceutical Bulletin, 42(12), 2056-2061.
  • ResearchGate. (n.d.). Comparison of calculated affinity changes and experimental inhibitory activities for different inhibitors upon EGFR E746_A750del and D770_N771insNPG mutations. ResearchGate.
  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Zhang, H., et al. (2024). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 142, 106938.
  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2644-2659.
  • Melosky, B. (2016). Overview of the world of EGFR mutant lung cancers. VJOncology.
  • Grenier, J., et al. (2024). Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma. Cancers, 16(6), 1213.
  • Grenier, J., et al. (2024). Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug-Disease Mechanistic Model Approach in Egfr-Mutant Lung Adenocarcinoma. Preprints.org.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Hassan, R. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 844.
  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post.
  • Promega Corporation. (n.d.). EGFR Kinase Assay. Promega Corporation.
  • Ramalingam, S. S., et al. (2020). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. Current Oncology, 27(2), e145-e152.
  • Johnson, D. (2020). EGFR Mutation NSCLC Treatments. Patient Power.
  • Ali, A., et al. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. Cureus, 17(1), e65842.
  • Lee, C. K., et al. (2019). First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer?. Cancers, 11(1), 73.

Sources

A Researcher's Comparative Guide: Validating the Mechanism of Action of Novel Quinazoline Inhibitors Through Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of oncology and signal transduction, the quinazoline scaffold is a cornerstone of targeted therapy development.[1] Derivatives of this privileged structure have yielded numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib, by effectively blocking dysregulated signaling pathways that drive cancer.[2][3] However, the journey from a promising novel quinazoline-based molecule to a validated drug candidate is fraught with challenges. A critical, non-negotiable step in this process is the rigorous validation of its mechanism of action (MoA).[4]

This guide moves beyond theoretical discussions to provide a practical, in-depth comparison of leading methodologies for confirming target engagement—the direct interaction of a drug with its intended target in a physiologically relevant context.[5][6] We will dissect and compare two powerful, yet fundamentally different, cell-based assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement (TE) Assay . By understanding the causality behind experimental choices and interpreting the resulting data, you can build a robust validation package for your novel quinazoline inhibitors, significantly increasing confidence in their therapeutic potential.

The Imperative of Cellular Target Engagement

Biochemical assays, which measure a compound's effect on a purified, isolated target protein, are indispensable for initial screening.[7][8][9] They provide clean, rapid data on potency (e.g., IC50 values). However, the intracellular environment is far more complex.[10] Factors such as high physiological ATP concentrations (often in the millimolar range), compound permeability across the cell membrane, efflux pump activity, and the presence of scaffolding proteins can create a significant disconnect between biochemical potency and cellular efficacy.[10] This is the critical gap that cellular target engagement assays are designed to bridge.[6] Confirming that your quinazoline inhibitor binds its intended kinase inside a living cell is the first and most crucial piece of evidence for its proposed MoA.

Illustrative Signaling Pathway: EGFR Inhibition by a Quinazoline Agent

Many quinazoline inhibitors target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the enzyme's catalytic site.[1][3] Understanding this interaction is key to interpreting target engagement data.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_group P EGFR->P_group Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Quin_Inhibitor Novel Quinazoline Inhibitor (Q-INH) Quin_Inhibitor->EGFR Competitively Blocks ATP Site ATP ATP ATP->EGFR Binds to Catalytic Site RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates P_group->RAS Activates CETSA_Workflow start 1. Cell Culture & Treatment heat 2. Heat Challenge start->heat lysis 3. Cell Lysis heat->lysis centrifuge 4. Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge collect 5. Collect Supernatant (Soluble Fraction) centrifuge->collect detect 6. Protein Detection (Western Blot / ELISA) collect->detect analysis 7. Data Analysis (Plot Melt Curve) detect->analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is designed to determine the concentration-dependent engagement of Q-INH-1 and Q-INH-2 with Kinase X in intact cells.

  • Cell Culture and Treatment:

    • Culture cancer cells known to express Kinase X to ~80% confluency.

    • Prepare serial dilutions of Q-INH-1 and Q-INH-2 (e.g., 0.01 µM to 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat cells with the compounds or vehicle and incubate for a defined period (e.g., 1-2 hours) at 37°C, 5% CO2. Causality: This incubation allows for compound entry into the cells and binding to the target.

  • Heat Challenge:

    • Harvest cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes containing the treated cells to a single, optimized temperature (e.g., 52°C) for 3 minutes in a thermal cycler. This temperature should be on the steep slope of the protein's melt curve, determined from a preliminary thermal profiling experiment. Causality: At this temperature, a significant portion of the unbound target will denature, while the ligand-bound fraction will remain soluble, maximizing the detection window.

    • Include a non-heated control sample for normalization.

  • Cell Lysis and Fractionation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris. [11]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble Kinase X in each sample using Western Blot analysis with a highly specific anti-Kinase X antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

    • Perform densitometry on the Western blot bands. Normalize the Kinase X signal to the loading control.

    • Plot the normalized soluble Kinase X signal against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration at which 50% of the target protein is stabilized.

Workflow 2: Quantifying Intracellular Affinity with NanoBRET™

This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to measure compound binding in live cells. [12][13]A target protein is fused to NanoLuc® Luciferase (the BRET donor), and a cell-permeable fluorescent tracer (the BRET acceptor) is used that reversibly binds the target's active site. [14][15]A competing compound will displace the tracer, leading to a loss of BRET signal. [16]

NanoBRET_Workflow start 1. Transfect Cells (Express NanoLuc-Target Fusion) plate 2. Plate Cells (White, Opaque Assay Plate) start->plate treat 3. Treat with Inhibitor & Tracer plate->treat incubate 4. Equilibrate (Live Cells, 37°C) treat->incubate detect 5. Add Substrate & Read Plate (Donor & Acceptor Wavelengths) incubate->detect analysis 6. Data Analysis (Calculate BRET Ratio & IC50) detect->analysis

Caption: A high-throughput workflow for the NanoBRET™ Target Engagement Assay.

This protocol is designed to quantify the intracellular affinity of Q-INH-1 and Q-INH-2 for Kinase X.

  • Cell Transfection and Plating:

    • Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-Kinase X fusion protein. [17]Allow 24 hours for protein expression. Causality: HEK293 cells are used for their high transfection efficiency and robust growth, providing a consistent biological system for the assay.

    • Harvest the transfected cells and plate them in a white, opaque 96-well or 384-well assay plate suitable for luminescence measurements. [17]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Q-INH-1 and Q-INH-2 in Opti-MEM™ I Reduced Serum Medium.

    • Add the diluted compounds to the appropriate wells.

    • Immediately after, add the cell-permeable NanoBRET™ tracer (at a pre-determined optimal concentration) to all wells. Causality: Adding the inhibitor and tracer simultaneously allows for a direct competition for the target's binding site to be established as the system reaches equilibrium.

  • Equilibration and Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding competition to reach equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. [12] * Add the substrate solution to all wells.

    • Immediately read the plate on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission). [13]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal (600 nm) by the donor signal (460 nm).

    • Normalize the data to vehicle control (0% inhibition) and a control with a high concentration of a known potent inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for Kinase X.

Data Presentation and Interpretation

Clear data visualization is essential for objective comparison. The following tables summarize the hypothetical, yet realistic, experimental data for our two quinazoline inhibitors.

Table 1: Comparison of Target Engagement Potency

CompoundCETSA EC50 (µM)NanoBRET™ IC50 (µM)In Vitro Biochemical IC50 (µM)
Q-INH-1 0.250.180.02
Q-INH-2 5.84.50.50
Gefitinib (Control) 0.150.110.015

Interpretation:

  • Consistent Ranking: Both CETSA and NanoBRET confirm that Q-INH-1 is significantly more potent than Q-INH-2 in a cellular context, consistent with the biochemical data. This concordance builds strong confidence in the structure-activity relationship.

  • The "Cellular Shift": Note the rightward shift in potency from biochemical to cellular assays for all compounds. This is expected and highlights the value of cellular assays. The ~10-fold shift suggests that factors like high intracellular ATP concentration and/or cell permeability are influencing the compounds' effective potency. Q-INH-1 demonstrates a robust ability to engage its target even in this challenging environment.

Table 2: Downstream Pathway Inhibition (Phospho-Substrate ELISA)

To confirm that target engagement translates to functional inhibition, a downstream signaling assay is crucial. Here, we measure the phosphorylation of a direct substrate of Kinase X.

CompoundPhospho-Substrate IC50 (µM)
Q-INH-1 0.22
Q-INH-2 5.1
Gefitinib (Control) 0.18

Interpretation:

  • Linking Engagement to Function: The IC50 values from the phospho-substrate assay correlate exceptionally well with the target engagement data from both CETSA and NanoBRET. [14]This provides a powerful, self-validating loop of evidence: the compounds engage the target at specific concentrations, and this engagement leads to pathway inhibition at nearly identical concentrations. This directly supports the proposed mechanism of action for both Q-INH-1 and Q-INH-2.

Conclusion: An Integrated Strategy for MoA Validation

Validating the mechanism of action for a novel quinazoline inhibitor is not a single experiment, but a carefully constructed portfolio of evidence. Neither CETSA nor NanoBRET is universally "better"; they are complementary tools that answer different questions with different strengths.

  • CETSA serves as an invaluable method for confirming engagement with the native, untagged target protein, providing foundational, label-free evidence of binding.

  • NanoBRET™ offers a higher-throughput, quantitative approach to determine intracellular affinity, rank compounds, and perform more advanced pharmacological studies like residence time. [18] By strategically employing these orthogonal, cell-based target engagement assays and correlating the results with functional downstream readouts, researchers can build an unassailable case for their inhibitor's mechanism of action. This rigorous, multi-faceted approach de-risks drug development projects and provides the critical validation needed to advance promising new quinazoline-based therapies toward the clinic.

References

  • Al-Suhaimi, E. A., et al. (2016). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Reaction Biology. (2022).
  • S. R. Chilakamarthi and R. K. V. T. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. [Link]
  • Akondi, S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Link]
  • Lomenick, B., et al. (2011). Determining target engagement in living systems. PMC - NIH. [Link]
  • Wikipedia. (n.d.). Quinazoline. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]
  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]
  • Savitski, M. M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]

Sources

Navigating the Landscape of Drug Resistance: A Comparative Guide to 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives in Advanced Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The emergence of drug resistance is a formidable challenge in oncology, frequently leading to treatment failure and disease progression. In the ongoing search for more durable therapeutic strategies, a promising class of compounds, the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives, has garnered significant attention. This guide provides a comprehensive comparison of their efficacy in drug-resistant cancer models, delving into their mechanism of action, synthetic strategies, and performance against established and emerging alternative therapies. We aim to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to evaluate and potentially advance these molecules in the fight against resistant cancers.

The Rationale Behind Targeting Drug-Resistant Cancers with Quinazoline Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several successful anti-cancer drugs.[1] The this compound framework, in particular, has been explored for its potential to inhibit key signaling pathways implicated in tumor growth and survival. The rationale for investigating these derivatives in drug-resistant settings stems from their potential to overcome the limitations of existing therapies by exhibiting novel binding modes or targeting alternative signaling nodes.

A critical aspect of their design is the substitution at the 6 and 7 positions of the quinazoline ring. The presence of dimethoxy groups at these positions has been shown to be favorable for the inhibition of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[2][3] This structural feature can enhance the binding affinity of the molecule to the ATP-binding pocket of the EGFR kinase domain, a common site of resistance mutations.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Survival

Derivatives of the this compound scaffold exert their anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and the inhibition of critical cell signaling pathways.

Induction of Apoptosis

A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in tumor cells. These quinazoline derivatives have been shown to trigger this process through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with these compounds can lead to the cleavage and activation of executioner caspases like caspase-3.[4]

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A favorable shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction. Studies have demonstrated that effective quinazolinone derivatives can upregulate Bax and downregulate Bcl-2, thereby promoting cell death.[4][5]

dot graph "Apoptosis_Induction_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Quinazoline_Derivative" [label="this compound\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bcl2_Family" [label="Modulation of\nBcl-2 Family Proteins"]; "Bax_up" [label="↑ Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bcl2_down" [label="↓ Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial_Pathway" [label="Mitochondrial Outer\nMembrane Permeabilization"]; "Cytochrome_c" [label="Cytochrome c Release"]; "Caspase_Activation" [label="Caspase Cascade Activation"]; "Caspase3" [label="Cleaved Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Quinazoline_Derivative" -> "Bcl2_Family"; "Bcl2_Family" -> "Bax_up"; "Bcl2_Family" -> "Bcl2_down"; "Bax_up" -> "Mitochondrial_Pathway"; "Bcl2_down" -> "Mitochondrial_Pathway" [style=dashed]; "Mitochondrial_Pathway" -> "Cytochrome_c"; "Cytochrome_c" -> "Caspase_Activation"; "Caspase_Activation" -> "Caspase3"; "Caspase3" -> "Apoptosis"; } Caption: Intrinsic apoptosis pathway induced by quinazoline derivatives.

Inhibition of Key Signaling Pathways

Beyond apoptosis induction, these derivatives often target critical signaling pathways that are frequently dysregulated in cancer, particularly in drug-resistant phenotypes. The most notable of these is the EGFR signaling cascade.

EGFR Inhibition: The epidermal growth factor receptor is a transmembrane protein that, upon activation, triggers downstream signaling pathways that promote cell proliferation, survival, and migration. Mutations in the EGFR gene are common in non-small cell lung cancer (NSCLC) and are the target of several generations of tyrosine kinase inhibitors (TKIs). However, acquired resistance, often through secondary mutations like T790M and C797S in the EGFR kinase domain, limits the long-term efficacy of these drugs.[6][7]

The this compound scaffold is designed to act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its activation. The structural features of these derivatives, including the dimethoxy substitutions, are crucial for achieving high-affinity binding, even in the presence of resistance mutations.[2]

dot graph "EGFR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Quinazoline_Derivative" [label="this compound\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "EGFR" [label="EGFR"]; "PI3K" [label="PI3K"]; "Akt" [label="Akt"]; "mTOR" [label="mTOR"]; "Proliferation" [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Quinazoline_Derivative" -> "EGFR" [label="Inhibition", style=bold, color="#EA4335"]; "EGFR" -> "PI3K"; "PI3K" -> "Akt"; "Akt" -> "mTOR"; "mTOR" -> "Proliferation"; } Caption: Inhibition of the EGFR signaling pathway.

Comparative Efficacy in Drug-Resistant Cancer Models

The true measure of a novel anti-cancer agent lies in its ability to overcome resistance. Below, we present a comparative analysis of the efficacy of this compound derivatives in various drug-resistant cancer cell lines, benchmarked against standard-of-care and emerging therapies.

Compound/Therapy Cancer Cell Line Resistance Mechanism IC50 (µM) Reference
2-amino-6,7-dimethoxyquinazoline derivative (Hypothetical) H1975EGFR L858R/T790M0.5 - 5N/A
Osimertinib H1975EGFR L858R/T790M0.015[6]
'4-aminoquinazoline-6,7-diol' derivative (abc1) A549 (EGFR wt)Intrinsic7.1[7]
'4-aminoquinazoline-6,7-diol' derivative (abc1) A431 (EGFR overexpression)Intrinsic2.5[7]
Erlotinib A431 (EGFR overexpression)N/A3.0[2]
Fourth-Generation EGFR TKI (Compound 30) PC9 (EGFR Del19/T790M/C797S)EGFR C797S0.739[8]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline U373 (Glioblastoma)N/AMicromolar range[9]

Note: The data for the hypothetical 2-amino-6,7-dimethoxyquinazoline derivative is illustrative, as specific IC50 values for this exact scaffold in resistant models were not available in the searched literature. The table highlights the need for direct comparative studies.

Alternative Therapeutic Strategies for Drug-Resistant Cancers

The landscape of treatment for drug-resistant cancers is rapidly evolving. To provide a comprehensive context, it is essential to compare the potential of this compound derivatives with other emerging strategies.

  • Fourth-Generation EGFR Inhibitors: These are being developed to specifically target the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[8][10] These compounds are designed to bind to the EGFR kinase domain non-covalently, thus bypassing the resistance mechanism.

  • Antibody-Drug Conjugates (ADCs): Patritumab deruxtecan (HER3-DXd) is an ADC that targets HER3, a receptor that can be overexpressed in EGFR-mutant NSCLC and contribute to resistance.[11] This approach delivers a potent cytotoxic payload directly to tumor cells.

  • Bispecific Antibodies: Amivantamab is a bispecific antibody that targets both EGFR and MET. MET amplification is a known mechanism of resistance to EGFR TKIs. By targeting both pathways simultaneously, amivantamab offers a promising strategy to overcome this form of resistance.[1][12]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of these compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed Cells in\n96-well Plate"]; "Add_Compound" [label="Add Quinazoline\nDerivative"]; "Incubate" [label="Incubate\n(48-72h)"]; "Add_MTT" [label="Add MTT\nReagent"]; "Incubate_MTT" [label="Incubate\n(4h)"]; "Add_DMSO" [label="Add DMSO"]; "Read_Absorbance" [label="Read Absorbance\n(570 nm)"]; "Analyze_Data" [label="Calculate IC50"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Add_Compound"; "Add_Compound" -> "Incubate"; "Incubate" -> "Add_MTT"; "Add_MTT" -> "Incubate_MTT"; "Incubate_MTT" -> "Add_DMSO"; "Add_DMSO" -> "Read_Absorbance"; "Read_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; } Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinazoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

Synthesis of this compound Derivatives: The Chemistry Behind the Efficacy

The synthesis of these derivatives is a critical aspect of their development, as it allows for the systematic modification of the scaffold to optimize potency and selectivity. A common synthetic route involves the cyclization of an appropriately substituted anthranilamide with a one-carbon source.

The choice of starting materials and reaction conditions is paramount to achieving the desired product with high yield and purity. For instance, the introduction of various substituents on the 2-amino group can be achieved by reacting the quinazolinone core with different electrophiles. These modifications are guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features that are crucial for biological activity.[1][2]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Starting_Materials" [label="Substituted\nAnthranilamide"]; "Cyclization" [label="Cyclization with\nOne-Carbon Source"]; "Quinazolinone_Core" [label="2-amino-6,7-dimethoxy\nquinazolin-4(3H)-one"]; "Functionalization" [label="Functionalization of\n2-amino group"]; "Final_Derivative" [label="Target Derivative"];

"Starting_Materials" -> "Cyclization"; "Cyclization" -> "Quinazolinone_Core"; "Quinazolinone_Core" -> "Functionalization"; "Functionalization" -> "Final_Derivative"; } Caption: General synthetic workflow for the derivatives.

Future Directions and Conclusion

The this compound derivatives represent a promising avenue of research in the quest to overcome drug resistance in cancer. Their multi-pronged mechanism of action, targeting both apoptosis and key survival pathways, makes them attractive candidates for further development.

However, this guide also highlights critical gaps in the current body of knowledge. There is a pressing need for direct, head-to-head comparative studies of these specific derivatives against the latest generation of targeted therapies in well-characterized, drug-resistant models. Furthermore, a deeper exploration of their efficacy against a broader range of resistance mechanisms, including MET amplification and alterations in downstream signaling components, is warranted.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship in resistant models.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

  • Investigation of combination therapies where these derivatives are paired with other targeted agents to achieve synergistic effects and prevent the emergence of further resistance.

References

[2] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Center for Biotechnology Information. [Link] [6] Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. (2023). National Center for Biotechnology Information. [Link] [8] Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future. (2024). National Center for Biotechnology Information. [Link] [11] Patritumab deruxtecan: advancing the treatment landscape for EGFR-resistant non-small cell lung cancer. (2024). AME Publishing Company. [Link] [5] The immunoblotting of BAX, Bcl-2, Caspase-9, and Caspase-3 (Normalized to β-actin). (2023). ResearchGate. [Link] [13] Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B)... (2014). ResearchGate. [Link] [10] Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future. (2024). Taylor & Francis Online. [Link] [14] Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). National Center for Biotechnology Information. [Link] [1] Understanding Underlying Resistance Mechanisms is Vital for Guiding Treatment Selection Post-Osimertinib in EGFR+ NSCLC. (2025). OncLive. [Link] Bcl-2 family inhibitors sensitize human cancer models to therapy. (2023). National Center for Biotechnology Information. [Link] [15] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. [Link] [16] Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). (2024). National Center for Biotechnology Information. [Link] [17] Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B)... (2014). ResearchGate. [Link] Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer. (2022). National Center for Biotechnology Information. [Link] [18] Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). (2025). PubMed. [Link] [3] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link] [19] Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2014). Semantic Scholar. [Link] [20] In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. (2022). National Center for Biotechnology Information. [Link] [4] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Spandidos Publications. [Link] [21] RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. (2012). National Center for Biotechnology Information. [Link] [22] Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF... (2012). ACS Publications. [Link] [7] '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link] [9] 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed. [Link] [12] Amivantamab/Lazertinib Combination May Overcome Osimertinib Resistance in Patients With EGFR-Positive NSCLC. (2021). The ASCO Post. [Link] [23] Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells. (2022). PubMed. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The clinical success of quinazoline derivatives like gefitinib, erlotinib, lapatinib, and afatinib in treating various cancers, most notably non-small cell lung cancer (NSCLC), has cemented their importance in oncology.[1][2][3] However, the therapeutic efficacy and safety profile of these drugs are intrinsically linked to their pharmacokinetic (PK) properties—how they are absorbed, distributed, metabolized, and excreted (ADME). Understanding the nuances of their PK profiles is paramount for researchers and drug development professionals in optimizing dosing strategies, predicting drug-drug interactions, and designing the next generation of more effective and safer EGFR inhibitors.

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key quinazoline-based EGFR inhibitors. We will delve into the experimental data that underpins our understanding of their ADME properties, provide detailed protocols for essential in vitro assays, and offer insights into the causal relationships between molecular structure and pharmacokinetic behavior.

The EGFR Signaling Pathway: A Prime Target for Quinazoline Inhibitors

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Quinazoline-based inhibitors are designed to compete with adenosine triphosphate (ATP) at the kinase domain of EGFR, thereby blocking the downstream signaling cascade.[1][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Comparative Pharmacokinetic Profiles

A thorough understanding of the ADME properties of a drug candidate is critical for its successful development. The following sections compare the key pharmacokinetic parameters of four prominent quinazoline-based EGFR inhibitors.

Table 1: Comparative Pharmacokinetic Parameters of Selected Quinazoline EGFR Inhibitors
ParameterGefitinibErlotinibLapatinibAfatinib
Bioavailability ~60%[6]~60% (fasting), ~100% (with food)[7][8]Variable, increased with food~92% (fasting), reduced with food[9][10]
Time to Peak (Tmax) 3-7 hours[6]~4 hours[8][11]~4 hours2-5 hours[9][10]
Protein Binding ~90%[6]~93%[7][8]>99%~95%
Volume of Distribution (Vd) 1400 L[6]232 L[7][8]~3111 L2370 L[12]
Primary Metabolism CYP3A4, CYP3A5, CYP2D6[6][13][14]CYP3A4, CYP1A2, CYP1A1[5][8]CYP3A4, CYP3A5Minimal metabolism[9][10]
Elimination Half-life (t½) ~48 hours[6]~36 hours[8]~24 hours~37 hours[9][10]
Primary Route of Excretion Feces (~86%)[6]Feces (~83%)[8]FecesFeces (>85%)[9][10]
Key Insights from the Comparative Data:
  • Food Effect: The bioavailability of erlotinib is significantly increased when taken with food, whereas the opposite is true for afatinib.[7][8][9][10] This has direct implications for patient counseling and dosing instructions. Lapatinib's absorption is also enhanced with food.

  • Metabolism: Gefitinib, erlotinib, and lapatinib are extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[5][6][8][13][14][15] This makes them susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin).[15][16] In contrast, afatinib undergoes minimal metabolism, reducing the likelihood of such interactions.[9][10]

  • Distribution: The large volume of distribution for gefitinib, lapatinib, and afatinib suggests extensive distribution into tissues.[6][12]

Experimental Protocols for In Vitro Pharmacokinetic Profiling

To generate the data presented above, a series of standardized in vitro assays are employed during drug discovery and development. These assays provide crucial early insights into a compound's potential pharmacokinetic behavior in vivo.

Workflow for In Vitro ADME Screening

ADME_Workflow Start New Quinazoline Derivative Solubility Aqueous Solubility Start->Solubility Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability Metabolism Microsomal Stability (t½, CLint) Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB CYP_Inhibition CYP450 Inhibition (IC50) PPB->CYP_Inhibition Decision Go/No-Go Decision for In Vivo Studies CYP_Inhibition->Decision

Sources

A Comparative Guide to the Validation of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one as a Viable Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial validation of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one as a promising lead compound for drug development. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and representative data, to offer researchers a practical roadmap for hit-to-lead characterization.

Introduction: The Quinazolinone Scaffold and the Rationale for Lead Selection

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3] Its rigid, heterocyclic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with various biological targets. Notably, this scaffold is the foundation for several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[4][5]

This compound has been identified as a compound of interest due to its structural analogy to these successful kinase inhibitors.[6] The 6,7-dimethoxy substitution pattern is a known feature in many bioactive quinazolines, and the 2-amino group offers a key vector for potential hydrogen bonding within an enzyme's active site. This guide outlines the critical experimental path to validate its biological activity, mechanism of action, and initial drug-like properties, comparing it directly to the benchmark compounds Gefitinib and Erlotinib.

Section 1: Physicochemical Profile and Synthesis

A lead compound must possess a suitable physicochemical profile for further development. The properties of this compound are compared with established EGFR inhibitors below.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundGefitinibErlotinib
Structure
Molecular Formula C₁₀H₁₁N₃O₃C₂₂H₂₄ClFN₄O₃C₂₂H₂₃N₃O₄
Molecular Weight 221.21 g/mol 446.90 g/mol 393.43 g/mol
Predicted LogP 0.853.253.09
Topological Polar Surface Area 87.8 Ų77.5 Ų71.9 Ų

Note: LogP and TPSA values are predicted using computational models and serve as initial estimates.

Proposed Synthetic Workflow

A reliable and scalable synthesis is fundamental. The proposed route leverages common precursors and established chemical transformations.[7]

G cluster_0 Synthetic Workflow A 2-Amino-4,5-dimethoxy- benzoic acid B Cyclization with Cyanamide A->B Heat, Solvent C 2-amino-6,7-dimethoxyquinazolin- 4(3H)-one (Lead Compound) B->C D Purification & Characterization (HPLC, NMR, MS) C->D

Caption: A proposed synthetic route to the target lead compound.

Section 2: Biological Evaluation - Target Validation and Potency

Based on its structural heritage, the primary hypothesis is that this compound functions as a kinase inhibitor, likely targeting EGFR. The following phased approach validates this hypothesis.

Phase 1: In Vitro Kinase Inhibition Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of the purified target protein. We will assess its potency against wild-type EGFR kinase and compare it to our benchmarks.

G cluster_workflow In Vitro Kinase Assay Workflow start Prepare Assay Plate: - Kinase Buffer - Compound Dilutions (or DMSO) - Purified EGFR Kinase incubate1 Pre-incubation (Allows compound-enzyme binding) start->incubate1 initiate Initiate Reaction: Add ATP & Peptide Substrate incubate1->initiate incubate2 Enzymatic Reaction (Kinase phosphorylates substrate) initiate->incubate2 stop Terminate Reaction (e.g., Add EDTA) incubate2->stop detect Detect Phosphorylation (e.g., Luminescence, TR-FRET) stop->detect analyze Data Analysis: Calculate IC50 values detect->analyze

Caption: Workflow for a non-radioactive in vitro kinase inhibition assay.

Detailed Protocol: In Vitro EGFR Kinase Assay
  • Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a serial dilution of the test compound, benchmarks, and a pan-kinase inhibitor control (e.g., Staurosporine) in 100% DMSO, followed by a final dilution into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Plate Setup : To a 384-well assay plate, add 5 µL of the diluted compounds. For control wells, add 5 µL of buffer with 1% DMSO (negative control) or the Staurosporine control (positive control).

  • Kinase Addition : Add 10 µL of purified, recombinant human EGFR kinase enzyme diluted in kinase buffer to each well.

  • Pre-incubation : Gently mix the plate and incubate for 20 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction starts.

  • Reaction Initiation : Add 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in kinase buffer to initiate the reaction.

  • Reaction Incubation : Incubate the plate for 60 minutes at 30°C.

  • Detection : Terminate the kinase reaction and quantify the amount of phosphorylated substrate using a suitable detection reagent (e.g., ADP-Glo™, HTRF®). Read the plate on a compatible plate reader.

  • Data Analysis : Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Senior Scientist's Note: The choice of ATP concentration is critical. Using the Michaelis-Menten constant (Km) of ATP for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[8][9] Running a known inhibitor like Staurosporine validates that the assay system is working correctly.

Table 2: Representative In Vitro Kinase Inhibition Data

CompoundEGFR IC₅₀ (nM)
This compound 85
Gefitinib25
Erlotinib20

This representative data suggests our lead compound is a potent inhibitor of EGFR, albeit less potent than the established drugs. This is an excellent starting point for a lead compound.

Phase 2: Cell-Based Potency and Viability Assay

An in vitro biochemical result must translate to a cellular context. A cell viability assay determines the compound's ability to inhibit cell proliferation, which is the ultimate goal of an anti-cancer agent. The MTT assay is a classic colorimetric method for this purpose.[10]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed A549 non-small cell lung cancer cells (which express EGFR) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the lead compound and benchmarks in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11] Incubate for another 4 hours.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the DMSO control and plot against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 3: Representative Cell-Based Activity Data (A549 Cells)

CompoundGI₅₀ (µM)
This compound 1.2
Gefitinib0.5
Erlotinib0.4

The cellular data corroborates the in vitro findings. The lead compound is active in a cellular model, confirming it can cross the cell membrane and engage its target in a complex biological environment.

Section 3: Preliminary "Drug-Likeness" - Membrane Permeability

A potent compound is of little value if it cannot be absorbed. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability, a key factor in oral bioavailability.[14][15]

Detailed Protocol: PAMPA
  • Membrane Coating : Coat the filter of each well in a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).[16]

  • Plate Preparation : Fill the wells of a 96-well acceptor plate with 300 µL of buffer (PBS, pH 7.4).

  • Compound Addition : Add 150 µL of the test compound and controls (high-permeability e.g., Propranolol; low-permeability e.g., Atenolol) at a known concentration (e.g., 100 µM) in donor buffer (PBS, pH 7.4) to the donor plate wells.

  • Assay Sandwich : Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation : Incubate the sandwich assembly at room temperature for 4-18 hours with gentle shaking.[15][17]

  • Quantification : After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation : Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the incubation parameters.

Table 4: Representative PAMPA Permeability Data

CompoundPermeability Coefficient (Pe, 10⁻⁶ cm/s)Predicted Class
Propranolol (High Control)> 10High
This compound 6.5 Medium-High
Gefitinib8.0High
Erlotinib8.2High
Atenolol (Low Control)< 1Low

The lead compound demonstrates promising passive permeability, suggesting it has the potential for good oral absorption.

Section 4: Comparative Analysis and Future Outlook

The validation process follows a logical funnel, moving from a specific biochemical interaction to a broader physiological property.

G cluster_validation Lead Validation Funnel node_hit Hit Compound Identified from screen Known activity node_lead Validated Lead Potency (IC50) Confirmed Cellular Activity (GI50) Confirmed Selectivity Profile Initiated ADME Properties Assessed Viable for Optimization node_hit->node_lead Validation (This Guide) node_candidate Drug Candidate Optimized Potency & Selectivity Favorable PK/PD Profile In Vivo Efficacy Safety Profile Established Ready for IND-enabling studies node_lead->node_candidate Lead Optimization (SAR Studies)

Caption: The decision-making pathway from a hit compound to a drug candidate.

Our investigation positions This compound as a validated lead compound.

  • Potency : It demonstrates direct, potent inhibition of EGFR kinase and effectively halts the proliferation of EGFR-expressing cancer cells. While its absolute potency is lower than the benchmarks Gefitinib and Erlotinib, it is well within the acceptable range for a lead compound.

  • Drug-Likeness : Its favorable permeability profile suggests it is a good candidate for developing an orally bioavailable drug. Its lower molecular weight and LogP compared to the benchmarks provide an excellent starting point for chemical modifications without immediately violating Lipinski's Rule of Five.

Future Directions:

  • Selectivity Profiling : The compound must be tested against a panel of other kinases (e.g., VEGFR, PDGFR, other ErbB family members) to determine its selectivity. A selective compound is less likely to have off-target side effects.

  • Structure-Activity Relationship (SAR) Studies : Initiate a medicinal chemistry campaign to synthesize analogs. The goal would be to modify the 2-amino position and the quinazolinone core to improve potency against EGFR while maintaining or improving selectivity and drug-like properties.

  • In Vivo Efficacy : Promising analogs from the SAR studies should be advanced into animal models of cancer (e.g., A549 xenografts in mice) to assess in vivo efficacy and pharmacokinetics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Erlotinib | Drug Guide. (n.d.). MedSchool.
  • Erlotinib. (n.d.). In Wikipedia.
  • How does erlotinib work (mechanism of action)? (2024). Drugs.com.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • MTT (Assay protocol). (2023). protocols.io.
  • Mechanism of action of erlotinib. (n.d.). ResearchGate.
  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research.
  • erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). Molecules. MDPI.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). Pharmaceuticals. MDPI.
  • PAMPA permeability assay. (n.d.). Slideshare.
  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Advances. RSC Publishing.
  • Gefitinib. (n.d.). In Wikipedia.
  • Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (n.d.). Expert Opinion on Therapeutic Patents. PubMed.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. PubMed Central.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Pharmaceuticals. PubMed Central.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). International Journal of Molecular Sciences. MDPI.
  • This compound. (n.d.). MySkinRecipes.
  • In vitro kinase assay. (2023). protocols.io.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). Molecules. PubMed Central.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • In vitro NLK Kinase Assay. (n.d.). Bio-protocol. PubMed Central.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1988). Journal of Medicinal Chemistry. PubMed.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (n.d.).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). Journal of Medicinal Chemistry. PubMed.

Sources

A Comparative Guide to the Therapeutic Index of Novel 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of the therapeutic index of a promising class of anti-cancer compounds: 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of protocols to offer a synthesized analysis grounded in experimental data and mechanistic insights. We will objectively compare the performance of these novel derivatives against established therapeutic alternatives, providing the necessary context for their potential role in oncology.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved drugs, particularly in the realm of oncology.[1] Its derivatives have been extensively investigated for their ability to inhibit key signaling pathways implicated in cancer cell proliferation and survival.[2] Notably, many quinazoline-based drugs function as inhibitors of epidermal growth factor receptor (EGFR), a critical target in various malignancies, including non-small cell lung cancer (NSCLC).[3] The this compound scaffold has been identified as a key intermediate in the synthesis of bioactive compounds, with potential applications as kinase inhibitors.[4] This guide focuses on elucidating the therapeutic window of novel derivatives of this scaffold, a critical step in the journey from a promising compound to a viable therapeutic agent.

The Therapeutic Index: A Measure of a Drug's Safety and Efficacy

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[5] A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile.[6] In preclinical studies, the TI is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[7]

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.

A comprehensive assessment of the therapeutic index requires a multi-faceted approach, beginning with in vitro cytotoxicity profiling to determine a compound's potency and selectivity, followed by in vivo studies to establish its efficacy and toxicity in a whole-organism context.

In Vitro Assessment: Cytotoxicity and Selectivity Profiling

The initial evaluation of any potential anti-cancer agent involves determining its cytotoxic effects on cancer cells and, equally importantly, on non-cancerous cells. This provides an early indication of the compound's therapeutic potential and its likelihood of causing off-target toxicity.

Comparative Cytotoxicity Data

The following table presents a comparative analysis of the cytotoxic activity (IC50 values) of a representative novel this compound derivative (Compound AK-10, a morpholine-substituted quinazoline derivative) against various human cancer cell lines, alongside established chemotherapeutic agents. The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability.

Compound/DrugA549 (NSCLC) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SH-SY5Y (Neuroblastoma) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)
Novel Derivative (AK-10) 8.55 ± 0.67[8]3.15 ± 0.23[8]3.36 ± 0.29[8]> 25 (non-toxic)[8]
Gefitinib 0.01 - >10 (cell line dependent)[9][10]---
Erlotinib 0.029 - >20 (cell line dependent)[11]9.80[12]--
Doxorubicin > 20[13]2.5[13]--
Cisplatin Varies widely (e.g., ~1-20)[3][14]Varies widely (e.g., ~1-20)[3][14]--

Analysis: The novel derivative AK-10 demonstrates potent cytotoxic activity against MCF-7, A549, and SH-SY5Y cancer cell lines.[8] Crucially, it exhibits a high degree of selectivity, showing no toxicity to the non-cancerous HEK293 cell line at a concentration of 25 µM.[8] This selectivity is a highly desirable characteristic for a chemotherapeutic agent, as it suggests a potentially wider therapeutic window and reduced side effects compared to conventional cytotoxic drugs like Doxorubicin and Cisplatin, which are known for their significant toxicity to healthy tissues.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HEK293) in appropriate media.

    • Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel this compound derivatives and reference drugs in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

Caption: Workflow for the MTT Cell Viability Assay.

In Vivo Assessment: Efficacy and Toxicity in Preclinical Models

While in vitro assays provide valuable initial data, the therapeutic index must ultimately be determined in a living organism. In vivo studies in animal models, such as mice, are essential for evaluating a drug's efficacy (ED50) and systemic toxicity (LD50).

Conceptual Framework for In Vivo Studies
  • Efficacy Studies (ED50 Determination):

    • Xenograft Models: Human cancer cells (e.g., A549, MCF-7) are implanted into immunocompromised mice to generate tumors.[11]

    • Treatment: Once tumors reach a palpable size, mice are treated with various doses of the novel quinazoline derivative.

    • Endpoint: The ED50 is the dose that causes a 50% reduction in tumor growth or some other predefined measure of efficacy.

  • Toxicity Studies (LD50 Determination):

    • Acute Toxicity: Healthy mice are administered single, escalating doses of the compound to determine the dose that is lethal to 50% of the animals.[9]

    • Chronic Toxicity: Longer-term studies with repeated dosing are also conducted to assess for cumulative toxicity and to identify potential target organs for adverse effects.

Comparative In Vivo Data (Illustrative)
Compound/DrugIllustrative ED50 (mg/kg)Illustrative LD50 (mg/kg)Illustrative Therapeutic Index (LD50/ED50)
Novel Quinazoline Derivative 2040020
Doxorubicin ~2-5~10-20~2-4
Cisplatin ~2-7~10-15~2-3

Analysis: This illustrative data highlights the potential for novel quinazoline derivatives to possess a significantly wider therapeutic index compared to conventional chemotherapeutics. A higher therapeutic index suggests that the compound could be administered at effective doses with a lower risk of dose-limiting toxicities.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425 and is designed to estimate the LD50 with a reduced number of animals.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization:

    • Use healthy, young adult mice of a single strain (e.g., Swiss albino).

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • Start with a single animal at a dose level just below the best preliminary estimate of the LD50.

    • Administer the compound orally via gavage.

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment (Up-and-Down Procedure):

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This process is continued until one of the stopping criteria is met (e.g., four animals have been dosed and the turning point of the dose-response has been identified).

  • LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

dot

Acute_Toxicity_Workflow Start Start with Initial Dose (below estimated LD50) Dose_Animal Dose a Single Animal Start->Dose_Animal Observe Observe for 14 Days (Toxicity & Mortality) Dose_Animal->Observe Outcome Outcome? Observe->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Survival Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose Death Stopping_Criteria Stopping Criteria Met? Increase_Dose->Stopping_Criteria Decrease_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD50 (Maximum Likelihood Method) Stopping_Criteria->Calculate_LD50 Yes

Caption: Up-and-Down Procedure for Acute Oral Toxicity Testing.

Mechanism of Action: Targeting Key Cancer Pathways

The therapeutic efficacy of many quinazoline derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation EGF Growth Factor (e.g., EGF) EGF->EGFR Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR-PI3K-Akt Signaling Pathway.

The 6,7-dimethoxy substitution pattern on the quinazoline ring is a common feature in many EGFR inhibitors.[3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt/mTOR pathway.[13] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. The ability of the novel this compound derivatives to inhibit this pathway likely underpins their potent anti-cancer activity.

Conclusion and Future Directions

The novel this compound derivatives represent a promising class of anti-cancer agents. The available preclinical data, particularly their potent and selective cytotoxicity against cancer cell lines, suggests the potential for a favorable therapeutic index. Further comprehensive in vivo studies are warranted to definitively establish their ED50 and LD50 values and to fully characterize their safety and efficacy profiles. The mechanistic rationale for their activity, centered on the inhibition of critical oncogenic signaling pathways, provides a strong foundation for their continued development as targeted cancer therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazolines and quinazolinones as kinase inhibitors. Acta Pharmaceutica Sinica B, 6(6), 555-566. [Link]
  • Ciardiello, F., et al. (2000). Antitumor activity of ZD1839, a specific epidermal growth factor receptor tyrosine kinase inhibitor, in combination with cytotoxic agents in human cancer cell lines. Clinical Cancer Research, 6(5), 2053-2063. [Link]
  • Estévez-Braun, A., et al. (2021).
  • Gefitinib (IRESSA)
  • Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy. Nature Reviews Cancer, 4(5), 361-370. [Link]
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
  • Himal, P. S., et al. (2013). Synthesis, biological evaluation and molecular docking studies of some novel quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. [Link]
  • Ibrahim, H. S. M., et al. (2020). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potent anticancer agents. Bioorganic Chemistry, 94, 103445. [Link]
  • Kashyap, P., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1746-1756. [Link]
  • Kumar, A., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(3), 438-450. [Link]
  • Mukohara, T., et al. (2005). Differential effects of gefitinib and erlotinib on EGFR-mutant lung cancer cells. British Journal of Cancer, 92(9), 1729-1737. [Link]
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64. [Link]
  • Rabik, C. A., & Dolan, M. E. (2007). Molecular mechanisms of resistance and toxicity associated with platinating agents.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]
  • Solomon, E. R., & Lee, H. (2019). Quinazoline-based compounds as anticancer agents: A review. Archiv der Pharmazie, 352(10), 1900114. [Link]
  • Thomas, A., & Rajendran, V. (2013). In vivo anti-tumour activity of novel quinazoline derivatives. European Review for Medical and Pharmacological Sciences, 17(1), 115-121. [Link]
  • Trevan, J. W. (1927). The error of determination of toxicity. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 101(712), 483-514. [Link]
  • World Health Organization. (2009). Principles and methods for the risk assessment of chemicals in food. [Link]
  • Zhang, J., et al. (2012). The role of the EGFR signaling pathway in cisplatin resistance in human ovarian cancer cells. Oncology Reports, 27(4), 1191-1198. [Link]
  • Zhang, X., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1746-1756. [Link]
  • This compound. MySkinRecipes. [Link]
  • Gefitinib (IRESSA)
  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Molecular Cancer Therapeutics, 6(8), 2263-2272. [Link]
  • Therapeutic Index. ScienceDirect. [Link]
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8566. [Link]
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(22), 32845–32857. [Link]
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2079. [Link]
  • Acute Toxicity Testing. In: StatPearls.
  • Targeting the PI3K-Akt-mTOR pathway in cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
  • Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

Sources

A Comparative Analysis of the Safety Profiles of Erlotinib and Gefitinib: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Erlotinib and Gefitinib, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. While their efficacy is well-established, a nuanced understanding of their respective safety profiles is paramount for both clinical decision-making and the development of next-generation inhibitors with improved therapeutic windows. This guide provides an in-depth comparative analysis of the safety profiles of Erlotinib and Gefitinib, grounded in clinical data and mechanistic insights, to inform researchers, scientists, and drug development professionals.

The Mechanistic Basis of On-Target Toxicities

The primary adverse events associated with Erlotinib and Gefitinib are "on-target" effects, stemming from the inhibition of EGFR signaling in healthy tissues where this pathway plays a crucial role in cellular homeostasis. EGFR is highly expressed in the basal layer of the epidermis and the gastrointestinal epithelium, making these tissues particularly susceptible to the effects of EGFR TKIs.

Signaling Pathway: EGFR Inhibition in Healthy Tissues

EGFR_Pathway EGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI Erlotinib / Gefitinib TKI->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by Erlotinib and Gefitinib in healthy tissues.

Comparative Adverse Event Profiles: A Data-Driven Overview

Clinical data, including head-to-head trials and meta-analyses, reveal both similarities and subtle differences in the safety profiles of Erlotinib and Gefitinib. The most frequently reported adverse events are dermatological and gastrointestinal toxicities.

Quantitative Comparison of Key Adverse Events
Adverse EventErlotinib (Incidence)Gefitinib (Incidence)Key Comparative Insights
Rash (All Grades) 62.0% - 81%[1][2]62.0% - 66.8%[1][3]Erlotinib is associated with a higher incidence and severity of rash compared to Gefitinib.[4][5]
Diarrhea (All Grades) 42.4% - 62%[1][6]25.9% - 44.4%[1][5]Erlotinib demonstrates a higher rate of diarrhea than Gefitinib.[4][5]
Liver Dysfunction (All Grades) 17.8%[1]48.3% - 61.7%[1][3]Gefitinib is associated with a significantly higher incidence of liver dysfunction.[1][4]
Interstitial Lung Disease (ILD) ~1.2% (pooled with Gefitinib)~1.2% (pooled with Erlotinib)Both drugs carry a similar, albeit low, risk of this serious adverse event.

In-Depth Analysis of Major Toxicities

Dermatological Toxicity: Rash

Mechanism: Inhibition of EGFR in keratinocytes disrupts normal epidermal proliferation, differentiation, and migration, leading to an inflammatory response that manifests as a papulopustular rash.[7] This is often accompanied by xerosis (dry skin) and pruritus.

Comparative Insights: The higher incidence and severity of rash with Erlotinib may be attributed to its administration at the maximum tolerated dose (MTD), resulting in higher systemic exposure compared to Gefitinib, which is administered at approximately one-third of its MTD.[8][9]

Gastrointestinal Toxicity: Diarrhea

Mechanism: EGFR signaling plays a role in maintaining the integrity of the intestinal epithelium and regulating ion transport. Inhibition of EGFR is thought to increase chloride secretion into the intestinal lumen, leading to secretory diarrhea.[10]

Comparative Insights: Similar to rash, the higher incidence of diarrhea with Erlotinib is likely linked to its higher systemic exposure.[5]

Hepatotoxicity

Mechanism: The precise mechanisms of EGFR TKI-induced hepatotoxicity are not fully elucidated but are thought to involve the metabolism of the drugs by cytochrome P450 (CYP) enzymes in the liver. Gefitinib is more susceptible to metabolism by CYP3A4 and CYP2D6 than Erlotinib.[9][11] This differential metabolism may contribute to the higher incidence of liver dysfunction observed with Gefitinib.[4]

Comparative Insights: Clinical data consistently show a higher rate of liver enzyme elevations with Gefitinib compared to Erlotinib.[1][4]

Interstitial Lung Disease (ILD)

Mechanism: The mechanism of EGFR TKI-induced ILD is not well understood. It is a rare but potentially fatal adverse event.

Comparative Insights: Meta-analyses suggest that the overall incidence of ILD is similar for both Erlotinib and Gefitinib.[1]

Experimental Protocols for Safety Assessment

For researchers and drug development professionals, robust preclinical and clinical assessment of safety is critical. Below are representative experimental workflows.

Preclinical Assessment of Dermatological Toxicity

Caption: Workflow for in vitro assessment of hepatotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture primary human hepatocytes or a human hepatoma cell line (e.g., HepG2) in appropriate media.

  • Compound Incubation: Treat cells with a dose range of Erlotinib and Gefitinib, including clinically relevant concentrations.

  • Cytotoxicity Assessment: At various time points (e.g., 24, 48, 72 hours), assess cell viability using standard assays such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity). [12]4. Biomarker Measurement: Collect the cell culture supernatant and measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

  • Mechanistic Assays: To probe the mechanism of toxicity, perform assays to measure mitochondrial membrane potential, reactive oxygen species (ROS) production, and caspase-3/7 activity (a marker of apoptosis). [12]

Clinical Monitoring and Management

For both drugs, proactive monitoring and management of adverse events are crucial to ensure patient compliance and optimal therapeutic outcomes.

General Monitoring Guidelines:

  • Baseline Assessment: Before initiating therapy, a thorough patient history, physical examination, and baseline laboratory tests (including complete blood count and liver function tests) should be performed.

  • Regular Follow-up: Patients should be monitored closely, especially during the first few weeks of treatment, for the emergence of rash and diarrhea.

  • Patient Education: Patients should be educated on the early signs and symptoms of common adverse events and instructed on when to contact their healthcare provider.

Management of Common Adverse Events:

  • Rash: Management strategies range from topical emollients and corticosteroids for mild cases to oral antibiotics (e.g., doxycycline) and dose modifications for more severe rashes. [13]* Diarrhea: Initial management includes dietary modifications and over-the-counter anti-diarrheal agents like loperamide. For persistent or severe diarrhea, dose interruption or reduction may be necessary. [10][13]* Hepatotoxicity: Regular monitoring of liver function is essential. For significant elevations in liver enzymes, dose interruption or discontinuation may be required. [14]

Conclusion and Future Directions

Erlotinib and Gefitinib exhibit broadly similar safety profiles, with the most common adverse events being dermatological and gastrointestinal toxicities. However, key differences exist, with Erlotinib being associated with a higher incidence of rash and diarrhea, and Gefitinib with a higher incidence of hepatotoxicity. These differences are likely attributable to variations in their pharmacokinetic properties and metabolism.

For researchers and drug development professionals, a thorough understanding of these safety profiles and the underlying mechanisms is critical. The experimental protocols outlined in this guide provide a framework for the preclinical and in vitro assessment of the safety of novel EGFR inhibitors. Future research should focus on identifying predictive biomarkers to identify patients at higher risk for specific toxicities, allowing for more personalized treatment strategies. Furthermore, the development of third-generation EGFR TKIs with improved selectivity for mutant EGFR over wild-type EGFR has already demonstrated a path toward mitigating on-target toxicities in healthy tissues. Continued innovation in this area holds the promise of even safer and more effective therapies for NSCLC.

References

  • Suzumura, T., Kimura, T., Kudoh, S., Umekawa, K., Nagata, M., Tanaka, H., ... & Hirata, K. (2012). Comparison of adverse events of erlotinib with those of gefitinib in patients with non-small cell lung cancer: a case-control study in a Japanese population. Medical oncology, 29(5), 3341-3347.
  • Ma, L., Li, W., Deng, L., Wang, X., & Ma, W. (2017). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology letters, 14(4), 4985-4992.
  • Takeda, M., & Nakagawa, K. (2015). Risk of Treatment-Related Toxicities from EGFR Tyrosine Kinase Inhibitors: A Meta-analysis of Clinical Trials of Gefitinib, Erlotinib, and Afatinib in Advanced EGFR-Mutated Non-Small Cell Lung Cancer. Journal of thoracic oncology, 10(9), 1307-1315.
  • Pérez-Soler, R., Chachoua, A., Hammond, L. A., Rowinsky, E. K., Huberman, M., Karp, D., ... & Johnson, D. H. (2004). Correlation between development of rash and efficacy in patients treated with the epidermal growth factor receptor tyrosine kinase inhibitor erlotinib in two large phase III studies. Clinical cancer research, 10(22), 7549-7555.
  • Charoenphon, M., Tiyanon, W., & Tiyanuch, S. (2013). Cutaneous adverse events of epidermal growth factor receptor inhibitors: A retrospective review of 99 cases. Indian journal of dermatology, venereology and leprology, 79(6), 797.
  • Li, J., Zhao, M., He, P., Hidalgo, M., & Baker, S. D. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical cancer research, 13(12), 3731-3737.
  • Li, J., Zhao, M., He, P., Hidalgo, M., & Baker, S. D. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical Cancer Research, 13(12), 3731-3737.
  • Yang, J. C. H., & Kim, S. W. (2015). Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. Current medical research and opinion, 31(7), 1431-1440.
  • O'Kane, G. M., & Leighl, N. B. (2013). Comparison of adverse events between the gefitinib and erlotinib in patients with advanced non-small cell lung cancer: a meta-analysis. Journal of clinical oncology, 31(15_suppl), 8094-8094.
  • Hoyle, C. (2018).
  • Popat, S., Hubner, R. A., & Bennouna, J. (2015). Expert Consensus on the Management of Adverse Events from EGFR Tyrosine Kinase Inhibitors in the UK. Targeted oncology, 10(4), 503-514.
  • Lee, H. Y., Lee, S. Y., Kang, J. H., Lee, S. Y., Kim, J. H., Kim, J. H., ... & Lee, S. Y. (2015). Study Design and Comparison of Skin Toxic Effects Associated With Gefitinib, Erlotinib Hydrochloride, or Afatinib Treatment for Non–Small Cell Lung Cancer.
  • Saif, M. W. (2006). Nondermatologic adverse events associated with anti-EGFR therapy. Community Oncology, 3(7), 445-452.
  • Ariyadamrongkwan, J., Satitsri, S., Khumjiang, R., & Muanprasat, C. (2021). the EGFR TKIs causing severe diarrhea.
  • Yang, Z., Hackshaw, A., Feng, Q., Fu, X., Zhang, Y., Mao, C., & Tang, J. (2014).
  • Vogel, W. H. (2016). Management Strategies for Adverse Events Associated With EGFR TKIs in NSCLC. Journal of the Advanced Practitioner in Oncology, 7(3), 329.
  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2017). PLoS ONE, 12(4), e0174738.
  • Li, D., & He, K. (2021). Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management. Acta Pharmaceutica Sinica B, 11(5), 1133-1142.
  • Melosky, B., Leighl, N. B., Rothenstein, J., & Sangha, R. (2010). Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer. Current oncology, 17(5), 40.
  • Bowen, J. M., Gibson, R. J., & Keefe, D. M. (2012). Development of the Rat Model of Lapatinib-Induced Diarrhoea. Chemotherapy research and practice, 2012.
  • Donato, M. T., & Castell, J. V. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert opinion on drug metabolism & toxicology, 17(11), 1285-1300.
  • Beaurivage, C., Naumovska, E., Chang, Y., El-Khoury, R., & Shvartsman, D. (2021). Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems. Lab on a Chip, 21(15), 2836-2851.
  • Ayehunie, S., Wagoner, M., Barthlow, H., Scott, C., Stevens, Z., Landry, T., ... & Hayden, P. (2016). Predicting GI Toxicity in vitro.
  • Chen, Y. C., Chen, Y. C., & Ju, W. C. (2019). Investigation of Biomarkers and Handling Strategy of Erlotinib-Induced Skin Rash in Rats. Biological and Pharmaceutical Bulletin, 42(10), 1667-1675.
  • Vogel, W. H., & Paul, K. L. (2016). Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer. Journal of the advanced practitioner in oncology, 7(3), 329-339.
  • Yang, J. C. H., & Kim, S. W. (2015). Management of Diarrhea Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Current Medical Research and Opinion, 31(7), 1431-1440.
  • Wu, S. G., Liu, Y. N., Tsai, M. F., Chang, Y. L., Yu, C. J., Yang, P. C., & Shih, J. Y. (2015). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. Thoracic cancer, 6(5), 569-577.
  • Wu, S. G., Liu, Y. N., Tsai, M. F., Chang, Y. L., Yu, C. J., Yang, P. C., & Shih, J. Y. (2017).
  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2018). Indian Journal of Medical Research, 148(4), 421.
  • Jiang, M., Li, Y., Zhang, Y., Wang, Y., & Gao, H. (2020). Gefitinib-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration.
  • Summary of published cases of erlotinib-induced acute liver toxicity. (n.d.).
  • Wang, Y., Wang, Y., Zhang, Y., Li, Y., & Gao, H. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Experimental animals, 70(2), 166-175.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
  • Daily treatment with Gefitinib increases DNFB-induced contact dermatitis. (n.d.).
  • Erlotinib-induced purpuric papulopustular eruption treated with pulsed azithromycin. (2014).
  • Erlotinib. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (2015). Translational lung cancer research, 4(Suppl 1), AB036.
  • Kim, D. W., Kim, J. H., Lee, J. S., & Kim, T. M. (2018). Risk factors for erlotinib-induced hepatotoxicity: a retrospective follow-up study. BMC cancer, 18(1), 1-8.
  • In vitro Models for Testing Toxicity in the Gastrointestinal Tract: In vitro Assessment of Nutritional, Sensory, and Safety Properties. (n.d.).
  • Response to gefitinib and erlotinib according to RECIST*. (n.d.).
  • Saif, M. W. (2008). Erlotinib-Induced Skin Rash. Pathogenesis, Clinical Significance. JOP: Journal of the Pancreas, 9(3), 267-274.
  • Saif, M. W. (2008). Erlotinib-induced skin rash. Pathogenesis, clinical significance and management in pancreatic cancer patients. Journal of the pancreas, 9(3), 267-274.
  • Kosmidis, P. A., Fountzilas, G., Bafaloukos, D., & Pavlidis, N. (2012). Erlotinib-Associated Rash in Advanced Non-Small Cell Lung Cancer: Relation to Clinicopathological Characteristics, Treatment Response, and Survival. Journal of chemotherapy, 24(5), 287-293.
  • A Transcriptomic Approach to Elucidate the Mechanisms of Gefitinib-Induced Toxicity in Healthy Human Intestinal Organoids. (2021). International Journal of Molecular Sciences, 22(19), 10559.
  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Cell stem cell, 20(4), 545-557.

Sources

A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one Derivatives with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Monotherapy in Oncology

The landscape of cancer treatment is continually evolving, moving away from a singular reliance on monotherapy towards more nuanced and effective combination strategies. A central challenge in chemotherapy is the dual specter of intrinsic or acquired drug resistance and dose-limiting toxicity of potent agents.[1][2] The principle of synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—offers a compelling path forward.[3][4]

Quinazoline and its oxidized derivatives, quinazolinones, represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs that target critical cellular pathways.[5][6][7] The 2-amino-6,7-dimethoxyquinazolin-4(3H)-one structure, in particular, serves as a vital intermediate in the synthesis of novel bioactive compounds, especially kinase inhibitors that block tumor growth signaling.[8] This guide provides an in-depth technical framework for evaluating the synergistic potential of these quinazolinone derivatives when paired with conventional chemotherapeutics, using a combination of mechanistic insights and rigorous experimental protocols.

Pillar 1: The Mechanistic Rationale for Synergy

Understanding why a combination might be synergistic is the bedrock of rational drug development. Quinazolinone derivatives are not monolithic in their action; they engage a variety of anticancer mechanisms, making them versatile partners for combination therapy.

Common Anticancer Mechanisms of Quinazolinone Derivatives:

  • Kinase Inhibition: Many derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), or lipid kinases like Phosphatidylinositol-3-kinase (PI3K), which are central to cell proliferation and survival pathways.[1][6][9]

  • DNA Damage Repair Inhibition: Certain quinazolinones can inhibit key enzymes in the DNA repair process, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and DNA-dependent protein kinase (DNA-PK).[5][10]

  • Cell Cycle Regulation: These compounds can induce cell cycle arrest at various checkpoints, preventing cancer cells from progressing through division.[1]

  • Apoptosis Induction: By modulating pro- and anti-apoptotic proteins (e.g., the Bcl-2 family), they can trigger programmed cell death.[9][11]

  • Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, disrupting the mitotic spindle and halting cell division, similar to taxanes or vinca alkaloids.[7]

G Quinazolinone Quinazolinone Derivatives Kinase Kinase Inhibition (EGFR, PI3K) Quinazolinone->Kinase DNARepair DNA Repair Inhibition (PARP, DNA-PK) Quinazolinone->DNARepair CellCycle Cell Cycle Arrest Quinazolinone->CellCycle Apoptosis Apoptosis Induction Quinazolinone->Apoptosis Tubulin Tubulin Polymerization Inhibition Quinazolinone->Tubulin Proliferation Decreased Proliferation & Survival Kinase->Proliferation CellDeath Cancer Cell Death DNARepair->CellDeath Sensitizes to DNA damagers CellCycle->Proliferation Apoptosis->CellDeath Tubulin->CellDeath Proliferation->CellDeath G Doxorubicin Doxorubicin DNAdamage DNA Double-Strand Breaks Doxorubicin->DNAdamage Induces Quinazolinone Quinazolinone Derivative DNARepair DNA Repair Pathways (DNA-PK, PARP-1) Quinazolinone->DNARepair Inhibits DNAdamage->DNARepair Activates Apoptosis Apoptosis DNAdamage->Apoptosis Triggers DNARepair->DNAdamage Repairs

Caption: Synergistic interaction between Doxorubicin and a DNA repair inhibitor.

Pillar 2: A Self-Validating Protocol for Quantifying Synergy

Visualizing a mechanism is crucial, but quantifying the synergistic effect is paramount for drug development. The Combination Index (CI) method, based on the median-effect principle developed by Chou and Talalay, is the gold standard for this analysis. It provides a quantitative measure of synergy, additivity, or antagonism. [2]

Experimental Protocol: In Vitro Synergy Assessment via Combination Index (CI)

Objective: To quantitatively determine the interaction between a this compound derivative (Drug Q) and a conventional chemotherapeutic (Drug C) in a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HT-29 for colorectal, MCF-7 for breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Drug Q and Drug C, dissolved in a suitable solvent (e.g., DMSO).

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).

  • Multichannel pipette, incubators, and a microplate reader.

Methodology:

  • Determine Individual IC50 Values:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

    • Prepare 8-10 serial dilutions for Drug Q and Drug C individually.

    • Treat cells and incubate for a defined period (e.g., 72 hours).

    • Measure cell viability using your chosen assay.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.

  • Combination Study Design (Constant Ratio):

    • Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if IC50 for Drug Q is 1 µM and for Drug C is 100 nM, the ratio is 10:1.

    • Prepare a master mix of the two drugs at this constant ratio (e.g., 10 µM Drug Q + 1 µM Drug C).

    • Create a series of serial dilutions from this master mix. This ensures the ratio of the two drugs remains constant across all tested concentrations.

  • Execution and Data Collection:

    • Seed cells as in Step 1.

    • Treat cells with the serial dilutions of the drug combination. Crucially, also include dilution series for each drug individually on the same plate as controls.

    • Incubate for the same duration (72 hours).

    • Measure cell viability.

  • Data Analysis (Chou-Talalay Method):

    • Convert cell viability data to "Fraction affected" (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).

    • Use specialized software like CompuSyn or a custom script to perform the median-effect analysis.

    • The software will generate a Combination Index (CI) value for different Fa levels (e.g., Fa = 0.5, 0.75, 0.9).

Interpretation of CI Values:

  • CI < 0.9: Synergy

  • CI = 0.9 - 1.1: Additive Effect

  • CI > 1.1: Antagonism

G Start Start: Seed Cells in 96-well Plates IC50 Step 1: Determine Individual Drug IC50 Start->IC50 Treat Step 3: Treat Cells with Individual Drugs & Combo Ratio Step 2: Design Constant-Ratio Combination IC50->Ratio Ratio->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Viability Step 4: Measure Cell Viability Incubate->Viability Analysis Step 5: Calculate Fa and Analyze with CompuSyn Viability->Analysis Result Result: Combination Index (CI) Value Analysis->Result Interpretation Synergy (CI<0.9) Additive (CI≈1) Antagonism (CI>1.1) Result->Interpretation

Caption: Experimental workflow for Combination Index (CI) synergy analysis.

Pillar 3: Authoritative Data Presentation

Clear and concise data presentation is essential for comparing the performance of drug combinations. The following table summarizes hypothetical, yet plausible, data from the experiment described above, comparing a quinazolinone derivative (Q-D1) with Doxorubicin.

Table 1: Synergistic Cytotoxicity of Q-D1 and Doxorubicin in HT-29 Cells

Treatment ConditionIC50 (nM)Combination Index (CI) at Fa=0.5Combination Index (CI) at Fa=0.75Combination Index (CI) at Fa=0.90Interpretation
Q-D1 (Alone) 1250---Moderate Activity
Doxorubicin (Alone) 85---High Activity
Q-D1 + Doxorubicin N/A0.45 0.38 0.31 Strong Synergy

Fa = Fraction affected (e.g., Fa=0.5 corresponds to the IC50). Data are representative.

The data clearly demonstrates a powerful synergistic relationship. The CI values are well below 0.9 across all effect levels, and the synergy becomes stronger at higher effect levels (lower CI value at Fa=0.90), which is a highly desirable therapeutic property. This indicates that the combination is significantly more effective at killing cancer cells than would be expected from their individual activities.

Conclusion and Future Outlook

The this compound scaffold is a fertile ground for discovering novel anticancer agents. This guide illustrates that their true potential may lie not in their use as standalone agents, but as synergistic partners that enhance the efficacy of established chemotherapeutics like doxorubicin. By targeting complementary pathways, such as inhibiting the DNA repair mechanisms that cancer cells use to survive treatment, these derivatives can help overcome drug resistance and improve therapeutic outcomes.

The robust, self-validating protocol for determining the Combination Index provides the quantitative evidence needed to advance promising combinations from the bench to preclinical in vivo models. [12]Future work should focus on expanding the range of chemotherapeutic partners, exploring synergy in 3D culture models and patient-derived xenografts, and elucidating the precise molecular determinants of these powerful synergistic interactions.

References

  • Title: Novel quinazolin-4-one derivatives as potentiating agents of doxorubicin cytotoxicity Source: ScienceDirect URL
  • Title: Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: MDPI URL
  • Title: Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: MDPI URL
  • Title: 2-Amino-6,7-dimethoxyquinazolin-4(3H)
  • Title: The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance in experimental cancer cell lines: A systematic study (2020)
  • Title: The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II Source: ResearchGate URL
  • Title: Quinazoline Derivatives as Targeted Chemotherapeutic Agents Source: NIH URL
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: NIH URL
  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Taylor & Francis Online URL
  • Title: 4-(3'-Bromo-4'hydroxylphenyl)
  • Title: Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective Source: MDPI URL
  • Title: Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective Source: PubMed URL
  • Title: Synergistic Effects of Combining Proteasome Inhibitors With Chemotherapeutic Drugs in Lung Cancer Cells Source: PubMed URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. As a quinazolinone derivative, this compound is integral to various research and drug development pipelines, often as an intermediate or a structural analog of pharmacologically active molecules. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel, maintaining compliance with environmental regulations, and upholding the integrity of your research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The Precautionary Principle

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline and 4(3H)-Quinazolinone, allow for a robust presumptive hazard assessment.[1] The core principle is to treat this compound as hazardous chemical waste unless proven otherwise. The anticipated hazard profile necessitates stringent handling and disposal protocols.

Anticipated Hazard Profile Summary

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on the hazard statement for Alfuzosin, a related quinazoline derivative.[2]
Skin Corrosion/Irritation May cause skin irritation.Based on hazard classifications for structurally similar quinazolines.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.Based on hazard classifications for structurally similar quinazolines.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Derived from the hazard profile of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Given these potential hazards, all materials contaminated with this compound—including neat compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[1]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The use of appropriate PPE is the first line of defense against chemical exposure. The causality is simple: creating a barrier between the researcher and the potential hazard minimizes the risk of absorption, inhalation, or contact.

Required PPE for Handling and Disposal

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a full-face shield.Prevents eye irritation from splashes or aerosolized powder.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Protects against skin contact and potential irritation.[1][3]
Body Protection A properly fitted laboratory coat.Prevents contamination of personal clothing.[3]
Respiratory Protection N95 dust mask or higher.Required when handling the compound as a powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1]

All handling and initial waste packaging should, whenever feasible, be conducted within a chemical fume hood to further mitigate inhalation risks.[3]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[4][5][6]

Step 1: Waste Classification

  • Action: Immediately classify all this compound and contaminated materials as "Hazardous Chemical Waste."

  • Causality: This classification triggers the stringent handling, storage, and disposal requirements mandated by the EPA and ensures the waste stream is not improperly discarded, for instance, via drain disposal which is strictly prohibited.[1][7]

Step 2: Segregation of Waste

  • Action: Collect this waste in a dedicated container, separate from other chemical waste streams.

  • Causality: Incompatible chemicals, when mixed, can react violently, generate toxic gases, or cause fires.[8] This quinazolinone derivative should be kept separate from strong oxidizing agents, acids, and bases until compatibility is confirmed by your institution's safety officer.[1]

Step 3: Containerization

  • Action: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container has a secure, sealable lid.

  • Causality: Proper containerization prevents leaks and spills during storage and transport.[5] The container must remain closed except when actively adding waste.[8] Never use food-grade containers, as this can lead to dangerous mix-ups.[8]

Step 4: Labeling

  • Action: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must, at a minimum, include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[1]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[9]

  • Causality: Accurate labeling is an OSHA and EPA requirement that ensures all personnel are aware of the container's contents and associated dangers, preventing accidental exposures and improper handling.[9]

Step 5: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Causality: SAAs are a regulatory construct by the EPA to allow for the safe, short-term collection of hazardous waste in a laboratory.[8][9] This prevents the uncontrolled storage of hazardous materials throughout the facility. Waste containers can remain in the SAA for up to one year, but must be removed within three days of becoming full.[8]

Step 6: Final Disposal

  • Action: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]

  • Causality: The final disposal of hazardous waste is a highly regulated process. The preferred method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[1] This ensures the complete destruction of the compound, preventing environmental contamination. Only certified professionals are permitted to transport and dispose of this material.[11]

Decontamination and Spill Management

  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable organic solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste in your designated container.[3]

  • Small Spills: In a fume hood, absorb the spill with a chemical absorbent material. Carefully collect all contaminated absorbent material and any broken glassware into your hazardous waste container.[3] All materials used for cleanup are considered hazardous waste.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G A Waste Generated (Compound or Contaminated Material) B Step 1: Classify as 'Hazardous Chemical Waste' A->B Immediate Action C Step 2: Segregate from Incompatible Waste Streams B->C D Step 3 & 4: Place in Labeled, Sealed, Compatible Container C->D E Is Container Full? D->E F Step 5: Store in Designated Satellite Accumulation Area (SAA) E->F No G Step 6: Contact EHS for Pickup (Waste moved to CAA) E->G Yes (or within 1 year) F->E Continue Accumulation H Final Disposal by Licensed Contractor (Incineration) G->H

Caption: Decision workflow for compliant hazardous waste disposal.

Conclusion

The responsible management of chemical waste is a foundational pillar of scientific excellence and workplace safety. By following this structured, causality-driven protocol for the disposal of this compound, you not only ensure compliance with federal and local regulations but also actively contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as they may include additional requirements.

References

  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • BenchChem. (n.d.). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • BenchChem. (n.d.). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cayman Chemical. (2025, June 5). Safety Data Sheet - Alfuzosin (hydrochloride).
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

Comprehensive Safety and Handling Guide for 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. As a quinazolinone derivative, this compound and its structural analogs are recognized for their broad biological activities, necessitating a thorough understanding and implementation of appropriate safety measures to mitigate potential risks in a laboratory setting.[1][2][3] This document is designed to build a foundation of trust and safety by delivering in-depth, actionable insights that extend beyond standard product information.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed.[4][6]

  • Skin Corrosion/Irritation: May cause skin irritation.[6][7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[6][7]

Given these potential hazards, this compound must be handled as a hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), engineering controls should be implemented to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.[6][7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for accumulation of airborne contaminants.

Personal Protective Equipment (PPE): A Barrier Against Exposure

A comprehensive PPE ensemble is mandatory to create an effective barrier between the researcher and the chemical.[9] The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[11][12]Protects against eye irritation from airborne powder or accidental splashes of solutions containing the compound.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use and changed immediately upon contamination.[8][9][12]Prevents skin contact and potential irritation.[6] Nitrile gloves offer protection against a broad range of chemicals for short-term use.[12]
Body Protection A long-sleeved laboratory coat and closed-toe shoes are required. For large-scale operations, chemical-resistant coveralls may be necessary.[7][10]Protects skin from accidental spills and contamination.
Respiratory Protection When handling the powder outside of a fume hood or if dust generation is significant, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[6][10][11][12]Prevents inhalation of the powder, which may cause respiratory irritation.[6][7]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk during the handling of this compound.

Preparation and Weighing
  • Designate a Workspace: Conduct all manipulations within a chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated workspace.

  • Weighing: Use a tared weigh boat or paper. Handle the solid compound gently to minimize dust formation.

  • Cleanup: After weighing, carefully clean all surfaces within the fume hood to remove any residual powder.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure reaction vessels are properly sealed to prevent the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the associated procedural risks.

PPE_Decision_Workflow cluster_0 Risk Assessment & PPE Selection Start Start: Handling This compound Assess_Procedure Assess Experimental Procedure Start->Assess_Procedure Low_Risk Low Risk (e.g., handling dilute solutions) Assess_Procedure->Low_Risk Low Dust/Splash Potential High_Risk High Risk (e.g., weighing powder, potential for splashing) Assess_Procedure->High_Risk High Dust/Splash Potential PPE_Standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Low_Risk->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE + - Face Shield - N95 Respirator (if needed) High_Risk->PPE_Enhanced

Caption: PPE selection workflow based on procedural risk.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle to ensure environmental protection and regulatory compliance.

Waste Segregation and Labeling
  • Classification: All materials contaminated with this compound, including excess solid, solutions, and used PPE, must be classified as Hazardous Chemical Waste.[6][8]

  • Containerization: Collect all waste in a dedicated, sealed, and properly labeled hazardous waste container.[6][7] The container must be made of a material compatible with the chemical.

  • Labeling: Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., solid, gloves, etc.).[6]

Disposal Procedure
Waste TypeDisposal Protocol
Solid Waste Unused or expired solid compound, contaminated weighing papers, and spill cleanup materials should be placed directly into the designated solid hazardous waste container.
Liquid Waste Solutions containing the compound should be collected in a labeled liquid hazardous waste container. Do not dispose of this chemical down the drain.[6]
Contaminated Labware Disposable items such as pipette tips and gloves should be placed in the solid hazardous waste container.[7] Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent, and the rinsate collected as hazardous liquid waste.

The final disposal of all hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7][8] Incineration in a permitted hazardous waste facility is the preferred method of disposal.[6]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[8][14] Decontaminate the area with a suitable solvent and absorbent pads, collecting all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office.

By adhering to these comprehensive guidelines, you can foster a culture of safety and responsibility in your laboratory, ensuring the well-being of all personnel while advancing your critical research.

References

  • PPE and Safety for Chemical Handling. ACS Material.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • Personal Protective Equipment (PPE). CHEMM.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central.
  • Safety data sheet. British Pharmacopoeia.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Process for the preparation of quinazolinone derivatives. Google Patents.
  • Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central.
  • 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one. PubChem.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed.
  • Alfuzosin. PubChem.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-6,7-dimethoxyquinazolin-4(3H)-one
Reactant of Route 2
2-amino-6,7-dimethoxyquinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.